molecular formula C44H55N8O8P B12371647 2'-OMe-dmf-G-CE-Phosphoramidite

2'-OMe-dmf-G-CE-Phosphoramidite

货号: B12371647
分子量: 854.9 g/mol
InChI 键: ZGDBCILCTOHNAB-PJNRPICNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2'-OMe-dmf-G-CE-Phosphoramidite is a useful research compound. Its molecular formula is C44H55N8O8P and its molecular weight is 854.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C44H55N8O8P

分子量

854.9 g/mol

IUPAC 名称

N'-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C44H55N8O8P/c1-29(2)52(30(3)4)61(58-25-13-24-45)60-38-36(59-42(39(38)56-9)51-28-46-37-40(51)48-43(49-41(37)53)47-27-50(5)6)26-57-44(31-14-11-10-12-15-31,32-16-20-34(54-7)21-17-32)33-18-22-35(55-8)23-19-33/h10-12,14-23,27-30,36,38-39,42H,13,25-26H2,1-9H3,(H,48,49,53)/b47-27+/t36-,38?,39+,42-,61?/m1/s1

InChI 键

ZGDBCILCTOHNAB-PJNRPICNSA-N

手性 SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1OC)N2C=NC3=C2N=C(NC3=O)/N=C/N(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

规范 SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C2N=C(NC3=O)N=CN(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

产品来源

United States

Foundational & Exploratory

A Deep Dive into 2'-OMe-dmf-G-CE-Phosphoramidite: A Linchpin in Therapeutic Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly advancing field of nucleic acid therapeutics, the precise chemical architecture of synthetic oligonucleotides is paramount to their efficacy and stability. This technical guide delves into the core characteristics of 2'-OMe-dmf-G-CE-Phosphoramidite, a critical building block for the synthesis of modified RNA oligonucleotides such as antisense oligonucleotides and siRNAs. Its unique combination of a 2'-O-methyl group, a dimethylformamidine-protected guanine (B1146940), and a cyanoethyl phosphoramidite (B1245037) moiety makes it an indispensable tool for researchers and drug developers.

Core Chemical and Physical Properties

This compound is a chemically modified guanosine (B1672433) derivative designed for automated solid-phase oligonucleotide synthesis.[1][] The key structural features—the 2'-O-methyl (2'-OMe) group, the N2-dimethylformamidine (dmf) protecting group, and the 3'-cyanoethyl (CE) phosphoramidite—each impart crucial properties that enhance the synthesis process and the final oligonucleotide product.

A summary of the key quantitative and physical data for this phosphoramidite is presented in the table below.

PropertyValueReference(s)
Molecular Formula C44H55N8O8P[1][5][6]
Molecular Weight 854.92 g/mol [1][6][7]
Purity (HPLC) ≥95% - ≥98%[1][5][6][7]
Appearance White to off-white powder or solid[1][6]
Storage Conditions -20°C, under inert atmosphere[1][6]
Solubility Soluble in anhydrous acetonitrile, DMSO, Ethanol[3][5]

The Role in Oligonucleotide Synthesis: An Experimental Workflow

The synthesis of oligonucleotides using this compound follows the standard phosphoramidite chemistry cycle on an automated DNA/RNA synthesizer. This cyclical process consists of four key steps: detritylation, coupling, capping, and oxidation.

experimental_workflow cluster_cycle Oligonucleotide Synthesis Cycle cluster_post_synthesis Post-Synthesis Processing Detritylation 1. Detritylation (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of this compound) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Blocking of unreacted 5'-OH groups) Coupling->Capping Forms new phosphite (B83602) triester linkage Oxidation 4. Oxidation (Stabilization of phosphite triester) Capping->Oxidation Prevents n-1 sequences Oxidation->Detritylation Creates stable phosphate (B84403) triester Ready for next cycle Cleavage 5. Cleavage from Solid Support Deprotection 6. Base and Phosphate Deprotection Cleavage->Deprotection Purification 7. Purification (e.g., HPLC) Deprotection->Purification antisense_pathway ASO 2'-OMe Modified Antisense Oligonucleotide mRNA Target mRNA ASO->mRNA Binds to complementary sequence Ribosome Ribosome ASO->Ribosome Steric Hindrance mRNA->Ribosome Translation initiation Protein Protein Synthesis (Blocked) Ribosome->Protein NoProtein Target Protein Downregulation rnai_pathway cluster_cytoplasm Cytoplasm siRNA 2'-OMe Modified siRNA duplex RISC_loading RISC Loading siRNA->RISC_loading activated_RISC Activated RISC (with antisense strand) RISC_loading->activated_RISC Strand separation mRNA_target Target mRNA activated_RISC->mRNA_target Target recognition Cleavage mRNA Cleavage mRNA_target->Cleavage Slicer activity Degradation mRNA Degradation Cleavage->Degradation

References

An In-Depth Technical Guide to 2'-OMe-dmf-G-CE-Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2'-OMe-dmf-G-CE-Phosphoramidite, a critical building block in the chemical synthesis of modified oligonucleotides for therapeutic and research applications.

Chemical Structure and Properties

This compound is a chemically modified guanosine (B1672433) nucleoside phosphoramidite. Its structure is designed for efficient incorporation into synthetic RNA oligonucleotides, imparting desirable properties such as increased nuclease resistance and enhanced binding affinity to target sequences.[][2]

The key structural features of this compound are:

  • A 2'-O-Methyl (2'-OMe) modification on the ribose sugar. This modification enhances the nuclease resistance of the resulting oligonucleotide, a crucial feature for in vivo applications.[3] It also increases the thermal stability of RNA-RNA duplexes.[2]

  • A dimethylformamidine (dmf) protecting group on the exocyclic amine of the guanine (B1146940) base. The dmf group is a labile protecting group that prevents unwanted side reactions during oligonucleotide synthesis and is readily removed under mild deprotection conditions.[4]

  • A β-cyanoethyl (CE) protecting group on the phosphorus atom. This group protects the phosphite (B83602) triester during the coupling reaction and is removed during the final deprotection step.

  • A diisopropylamino group attached to the phosphorus atom, which is displaced by the 5'-hydroxyl group of the growing oligonucleotide chain during the coupling reaction.

  • A 4,4'-dimethoxytrityl (DMT) group protecting the 5'-hydroxyl of the ribose sugar. This acid-labile group is removed at the beginning of each synthesis cycle to allow for the addition of the next phosphoramidite.

The systematic IUPAC name for this compound is (2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2-(((E)-(dimethylamino)methylene)amino)-6-oxo-1,9-dihydro-6H-purin-9-yl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite.

Visualization of the Chemical Structure

The following diagram illustrates the chemical structure of this compound, highlighting its key functional groups.

G cluster_Guanine Guanine (dmf protected) cluster_Ribose 2'-O-Methyl Ribose cluster_Phosphoramidite CE-Phosphoramidite G Guanine dmf dmf G->dmf N2 R Ribose G->R N9-Glycosidic Bond OMe 2'-OMe R->OMe 2' DMT 5'-DMT R->DMT 5' P Phosphorus R->P 3' CE Cyanoethyl P->CE iPr2N Diisopropylamino P->iPr2N start Start Cycle: Support-Bound Nucleoside (5'-DMT on) detritylation 1. Detritylation (Acid Treatment) start->detritylation coupling 2. Coupling (Add this compound + Activator) detritylation->coupling capping 3. Capping (Acetic Anhydride) coupling->capping oxidation 4. Oxidation (Iodine Solution) capping->oxidation end End Cycle: Elongated Chain (5'-DMT on) oxidation->end

References

An In-depth Technical Guide to 2'-O-methyl Guanosine Phosphoramidite: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of modified nucleotides is a cornerstone of modern oligonucleotide therapeutics. Among these, 2'-O-methylated nucleosides, particularly 2'-O-methyl guanosine (B1672433) phosphoramidite (B1245037), offer significant advantages in stability, binding affinity, and biological efficacy. This technical guide provides a comprehensive overview of the core properties, experimental protocols, and applications of 2'-O-methyl guanosine phosphoramidite.

Core Properties of 2'-O-methyl Guanosine Phosphoramidite

2'-O-methyl guanosine phosphoramidite is a synthetic building block used in the chemical synthesis of RNA and modified oligonucleotides. The key modification is the presence of a methyl group on the 2'-hydroxyl of the ribose sugar. This seemingly small addition has profound effects on the properties of the resulting oligonucleotide.

Incorporating 2'-O-methylated nucleosides into oligonucleotides imparts desirable characteristics such as increased resistance to nuclease degradation, enhanced binding affinity to complementary RNA strands, and reduced immunogenicity.[1] These properties are crucial for the development of antisense oligonucleotides, siRNAs, and other RNA-based therapeutics.[1][2] The success of synthesizing high-quality 2'-O-methylated oligonucleotides is highly dependent on the purity and reactivity of the phosphoramidite building blocks.[1]

Chemical and Physical Properties

The most common variant of 2'-O-methyl guanosine phosphoramidite is 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine-3'-O-(2-cyanoethyl-N,N-diisopropylamino) phosphoramidite.[1] The dimethoxytrityl (DMT) group at the 5' position protects the hydroxyl group during synthesis and is removed at the beginning of each coupling cycle. The isobutyryl (iBu) or dimethylformamidine (dmf) group protects the exocyclic amine of guanine (B1146940).[3] The phosphoramidite moiety at the 3' position enables the formation of the phosphodiester linkage to the next nucleotide.

PropertyValueReference
Molecular Formula (dmf protected) C44H55N8O8P[4][5]
Molecular Weight (dmf protected) 854.93 g/mol [5]
CAS Number (dmf protected) 128219-77-2[4][5]
Molecular Formula (ibu protected) C41H50N7O8P[6]
Molecular Weight (ibu protected) 799.85 g/mol [6]
Purity Typically >98%[4]
Storage Conditions -20°C under an inert atmosphere[1][4]
Shipping Conditions Ambient Temperature[4]
Stability and Handling

Nucleoside phosphoramidites are sensitive to moisture and acidic conditions.[7][8] Hydrolysis of the phosphoramidite can occur in the presence of water, reducing its coupling efficiency.[8] Therefore, it is crucial to handle these reagents under anhydrous conditions. Guanosine phosphoramidites, in particular, are known to be more susceptible to degradation in solution compared to other nucleobase amidites.[3][9] The nature of the exocyclic amine protecting group can influence the rate of hydrolysis.[3]

Oligonucleotide Synthesis with 2'-O-methyl Guanosine Phosphoramidite

The incorporation of 2'-O-methyl guanosine into an oligonucleotide chain follows the standard phosphoramidite solid-phase synthesis cycle. This automated process involves a series of repeated steps: deblocking, coupling, capping, and oxidation.

Coupling Efficiency

The efficiency of the coupling step is critical for the synthesis of long, high-purity oligonucleotides.[8] Several factors influence the coupling efficiency of 2'-O-methyl guanosine phosphoramidite, including the choice of activator and the coupling time.

ActivatorCoupling TimeAverage Stepwise Coupling YieldConditions/NotesReference
1H-Tetrazole15 minutes>90%[10]
5-Ethylthio-1H-tetrazole (ETT)6 - 10 minutes>98-99%Recommended for sterically hindered monomers.[11]
5-Benzylthio-1H-tetrazole (BTT)6 - 10 minutes>98-99%Often favored for RNA synthesis.[11]
4,5-Dicyanoimidazole (DCI)3 minutes>98%Reduced from 6 minutes with 1H-tetrazole.[1]
5-Benzylthio-1H-tetrazole (0.25M)15 minutes96%[10]

Experimental Protocols

Synthesis of 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine-3'-O-(2-cyanoethyl-N,N-diisopropylamino) phosphoramidite

This protocol outlines the key steps for the synthesis of the phosphoramidite building block.[1]

1. Protection of 2'-O-methylguanosine:

  • Transient Protection: Co-evaporate 2'-O-methylguanosine with anhydrous pyridine (B92270). Dissolve the residue in anhydrous pyridine and add trimethylsilyl (B98337) chloride (TMS-Cl). Stir at room temperature until the reaction is complete.[1]

  • Acylation: Cool the reaction mixture in an ice bath and add isobutyric anhydride (B1165640). Stir until acylation is complete.[1]

  • Deprotection of Silyl (B83357) Groups: Quench the reaction with water and then add an ammonia (B1221849) solution. Stir at room temperature to remove the silyl protecting groups.[1]

2. 5'-O-DMT Protection:

  • Dissolve the N2-isobutyryl-2'-O-methylguanosine in anhydrous pyridine and add 4,4'-dimethoxytrityl chloride (DMT-Cl).[1]

  • Stir at room temperature until the reaction is complete.[1]

  • Quench the reaction with methanol (B129727) and purify the crude product by silica (B1680970) gel column chromatography to yield 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine.[1]

3. Phosphitylation:

  • Dissolve the 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine in anhydrous dichloromethane.

  • Add 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite and a mild base (e.g., N,N-diisopropylethylamine).

  • Stir at room temperature for approximately 1.5 hours.[1]

  • Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Purify the crude product by flash column chromatography on silica gel.[1] The isolated yield is typically around 86%.[1]

Automated Solid-Phase Synthesis of a 2'-O-methylated Oligonucleotide

This protocol provides a general overview of the steps involved in automated solid-phase synthesis.

1. Synthesis Cycle:

  • Deblocking: The 5'-DMT protecting group of the nucleotide attached to the solid support is removed using a solution of a mild acid (e.g., trichloroacetic acid in dichloromethane).

  • Coupling: The 2'-O-methyl guanosine phosphoramidite, dissolved in anhydrous acetonitrile, is activated by an activator (e.g., ETT, DCI) and added to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 3-10 minutes is typically recommended.[1][5][11]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutations. For oligonucleotides with many dG residues using UltraMild protecting groups, phenoxyacetic anhydride (Pac2O) in Cap A is recommended to avoid protecting group exchange.[12]

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using a solution of iodine in water/pyridine/THF.

2. Cleavage and Deprotection:

  • The solid support is treated with a solution of aqueous ammonia and methylamine (B109427) (AMA) at room temperature to cleave the oligonucleotide from the support and remove the cyanoethyl phosphate protecting groups and the N2-isobutyryl protecting group from the guanine base.[1]

  • The 2'-O-methyl group is stable under these conditions and does not require a separate removal step.[1]

3. Purification:

  • The crude oligonucleotide solution is typically desalted using size-exclusion chromatography.[1]

  • Further purification can be achieved by reverse-phase or anion-exchange high-performance liquid chromatography (HPLC).[3]

Visualizations

Logical Workflow of Oligonucleotide Synthesis

Oligonucleotide_Synthesis_Workflow cluster_synthesis_cycle Automated Synthesis Cycle (Repeated n-1 times) cluster_postsynthesis Post-Synthesis Processing Deblocking 1. Deblocking (Removal of 5'-DMT) Coupling 2. Coupling (Addition of 2'-O-Me-G Phosphoramidite) Deblocking->Coupling Capping 3. Capping (Acetylation of unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage Cleavage from Solid Support Oxidation->Cleavage Final Cycle Deprotection Base and Phosphate Protecting Group Removal Cleavage->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Final_Product Purified 2'-O-methylated Oligonucleotide Purification->Final_Product Start Solid Support with Initial Nucleoside Start->Deblocking Impact_of_2_O_Methylation cluster_modification 2'-O-methyl Guanosine Phosphoramidite cluster_properties Enhanced Oligonucleotide Properties cluster_applications Therapeutic Applications Amidite Incorporation into Oligonucleotide Chain Nuclease_Resistance Increased Nuclease Resistance Amidite->Nuclease_Resistance imparts Binding_Affinity Enhanced Binding Affinity to Target RNA Amidite->Binding_Affinity imparts Reduced_Immunogenicity Reduced Immunogenicity Amidite->Reduced_Immunogenicity imparts Antisense Antisense Oligonucleotides (ASOs) Nuclease_Resistance->Antisense siRNA Small Interfering RNAs (siRNAs) Nuclease_Resistance->siRNA Binding_Affinity->Antisense Binding_Affinity->siRNA Aptamers Aptamers Binding_Affinity->Aptamers Reduced_Immunogenicity->Antisense Reduced_Immunogenicity->siRNA

References

The Lynchpin of Modified Oligonucleotides: A Technical Guide to 2'-OMe-dmf-G Amidite

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Synthesis and Function of 2'-O-Methyl-N2-dimethylformamidine-guanosine Phosphoramidite (B1245037)

This whitepaper provides an in-depth examination of 2'-O-Methyl-N2-dimethylformamidine-guanosine (2'-OMe-dmf-G) phosphoramidite, a critical building block in the synthesis of modified oligonucleotides for therapeutic and diagnostic applications. The strategic incorporation of the 2'-O-methyl (2'-OMe) group and the N2-dimethylformamidine (dmf) protecting group offers significant advantages in the development of antisense oligonucleotides, small interfering RNAs (siRNAs), and other nucleic acid-based modalities. This guide details the synthesis of this key amidite, presents its functional implications, and provides experimental protocols for its use.

Introduction: The Need for Modified Oligonucleotides

Native oligonucleotides are susceptible to degradation by cellular nucleases and can elicit an innate immune response, limiting their therapeutic potential. Chemical modifications are therefore essential to enhance their stability, binding affinity, and overall performance. The 2'-OMe modification is a widely adopted strategy that confers nuclease resistance and increases the thermal stability of oligonucleotide duplexes.[1] The choice of protecting group for the exocyclic amine of guanosine (B1672433) is also crucial for efficient solid-phase synthesis. The dimethylformamidine (dmf) group offers advantages over traditional protecting groups like isobutyryl (ibu) due to its rapid deprotection kinetics, which minimizes exposure of the oligonucleotide to harsh basic conditions and reduces the risk of side reactions.[2]

Synthesis of 2'-OMe-dmf-G Amidite: A Multi-Step Process

The synthesis of 2'-OMe-dmf-G phosphoramidite is a multi-step chemical process that begins with the selective methylation of the 2'-hydroxyl group of guanosine. This is followed by the protection of the exocyclic amine of the guanine (B1146940) base, protection of the 5'-hydroxyl group, and finally, phosphitylation of the 3'-hydroxyl group.

Synthesis of 2'-O-methylguanosine

The initial step involves the regioselective methylation of the 2'-hydroxyl group of guanosine. Several methods have been reported, often involving the use of protecting groups for the 3' and 5' hydroxyls to ensure methylation occurs at the desired position. One efficient method utilizes a stannous chloride catalyst to direct the methylation.[3]

Protection of the Exocyclic Amine with Dimethylformamidine (dmf)

The exocyclic N2-amino group of guanosine is protected using dimethylformamidine-dimethylacetal (DMF-DMA). This protection is crucial to prevent side reactions during oligonucleotide synthesis.[4]

Protection of the 5'-Hydroxyl Group with Dimethoxytrityl (DMT)

The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group. This acid-labile protecting group is essential for solid-phase synthesis, as its removal at the beginning of each coupling cycle allows for the stepwise addition of nucleotides. The DMT cation released upon removal also serves as a real-time indicator of coupling efficiency.[5]

Phosphitylation of the 3'-Hydroxyl Group

The final step is the phosphitylation of the 3'-hydroxyl group using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite. This introduces the phosphoramidite moiety, making the molecule ready for use in automated oligonucleotide synthesizers.[5][6]

Quantitative Data on Performance

The performance of 2'-OMe-dmf-G amidite in oligonucleotide synthesis is characterized by its high coupling efficiency. The choice of activator and coupling time can influence this efficiency.

ParameterDMT-dG(dmf) Phosphoramidite
Protecting Group Dimethylformamidine (dmf)
Typical Coupling Efficiency >98-99%[7]
Activator Dicyanoimidazole (DCI)[7]
Coupling Time 5-15 minutes[8]
Deprotection Conditions Ammonium hydroxide/methylamine (AMA), 10 min at 65°C[7]

Table 1: Performance Metrics of 2'-OMe-dmf-G Phosphoramidite. This table summarizes the typical performance characteristics of 2'-OMe-dmf-G amidite in solid-phase oligonucleotide synthesis.

Function and Applications in Modulating Signaling Pathways

Oligonucleotides incorporating 2'-OMe-dmf-G are widely used as antisense oligonucleotides and siRNAs to modulate gene expression by targeting specific messenger RNAs (mRNAs). This allows for the investigation and potential therapeutic targeting of various cellular signaling pathways.

Targeting the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in numerous diseases. Antisense oligonucleotides containing 2'-OMe modifications can be designed to target components of the NF-κB pathway, such as the p65 subunit, to inhibit its activity.[9]

NF_kB_Pathway cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR binds IKK Complex IKK Complex TNFR->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases Gene Expression Gene Expression NF-κB (p50/p65)->Gene Expression translocates to & activates Nucleus Nucleus ASO (anti-p65) ASO (anti-p65) ASO (anti-p65)->NF-κB (p50/p65) inhibits translation

Figure 1: Inhibition of the NF-κB signaling pathway by a 2'-OMe modified antisense oligonucleotide (ASO) targeting the p65 subunit.

Modulation of the TGF-β Signaling Pathway

The transforming growth factor-beta (TGF-β) signaling pathway plays a crucial role in cell growth, differentiation, and extracellular matrix production. Aberrant TGF-β signaling is associated with fibrosis and cancer. Antisense oligonucleotides with 2'-OMe modifications can be utilized to downregulate the expression of TGF-β receptors, thereby inhibiting the pathway.[10]

TGFb_Pathway TGF-β TGF-β TGF-β Receptor II TGF-β Receptor II TGF-β->TGF-β Receptor II binds TGF-β Receptor I (ALK5) TGF-β Receptor I (ALK5) TGF-β Receptor II->TGF-β Receptor I (ALK5) recruits & phosphorylates SMAD2/3 SMAD2/3 TGF-β Receptor I (ALK5)->SMAD2/3 phosphorylates SMAD4 SMAD4 SMAD2/3->SMAD4 forms complex with SMAD Complex SMAD Complex Gene Expression Gene Expression SMAD Complex->Gene Expression translocates to nucleus & regulates Nucleus Nucleus ASO (anti-ALK5) ASO (anti-ALK5) ASO (anti-ALK5)->TGF-β Receptor I (ALK5) inhibits expression

Figure 2: Antisense oligonucleotide (ASO) mediated inhibition of the TGF-β signaling pathway by targeting the TGF-β type I receptor (ALK5).

Experimental Protocols

Synthesis of 2'-O-methyl-N2-dimethylformamidine-5'-O-DMT-guanosine-3'-CE-phosphoramidite

This protocol is a composite of established chemical synthesis steps.

Step 1: Synthesis of 2'-O-methylguanosine [3]

  • To a solution of guanosine in a suitable solvent, add a stoichiometric amount of stannous chloride at room temperature.

  • Stir the reaction mixture and then add diazomethane.

  • The resulting 2'-O-methylguanosine can be purified by crystallization.

Step 2: Protection of the Exocyclic Amine [4]

  • Dissolve 2'-O-methylguanosine in methanol (B129727).

  • Add dimethylformamidine-dimethylacetal (DMF-DMA).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Remove the solvent under reduced pressure and purify the product by silica (B1680970) gel chromatography.

Step 3: 5'-O-DMT Protection [5]

  • Dissolve the N2-dmf-2'-O-methylguanosine in pyridine.

  • Add 4,4'-dimethoxytrityl chloride (DMT-Cl) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with methanol and evaporate the solvent.

  • Purify the 5'-O-DMT-N2-dmf-2'-O-methylguanosine by silica gel column chromatography.

Step 4: 3'-O-Phosphitylation [5][6]

  • Dissolve the purified product from Step 3 in anhydrous dichloromethane (B109758) under an inert atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA).

  • Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

  • Stir the reaction at room temperature until completion.

  • Purify the final 2'-OMe-dmf-G-CE phosphoramidite by silica gel column chromatography.

Solid-Phase Oligonucleotide Synthesis

This protocol outlines the general cycle for incorporating the 2'-OMe-dmf-G amidite into an oligonucleotide chain using an automated synthesizer.

Oligo_Synthesis_Workflow cluster_synthesis Automated Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Amidite Addition) Deblocking->Coupling Capping 3. Capping (Unreacted Ends) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage Cleavage from Support Oxidation->Cleavage Final Cycle Start Start with Solid Support Start->Deblocking Deprotection Deprotection Cleavage->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Final_Oligo Purified Oligonucleotide Purification->Final_Oligo

Figure 3: General workflow for solid-phase oligonucleotide synthesis.

Materials:

  • 2'-OMe-dmf-G-CE Phosphoramidite solution

  • Standard DNA/RNA phosphoramidites

  • Solid support (e.g., CPG)

  • Activator solution (e.g., DCI)

  • Capping solutions

  • Oxidizing solution

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

Procedure:

  • Deblocking: The 5'-DMT group of the nucleotide attached to the solid support is removed by the deblocking solution.

  • Coupling: The 2'-OMe-dmf-G phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

  • This four-step cycle is repeated for each subsequent nucleotide addition.

  • Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

Conclusion

The 2'-OMe-dmf-G phosphoramidite is an indispensable component in the synthesis of modified oligonucleotides. Its unique combination of a 2'-O-methyl group for enhanced stability and a dmf protecting group for efficient synthesis makes it a valuable tool for researchers and drug developers. The ability to incorporate this modified nucleotide allows for the creation of potent and specific antisense and siRNA therapeutics capable of modulating key cellular signaling pathways, offering promising avenues for the treatment of a wide range of diseases.

References

An In-depth Technical Guide to 2'-OMe-dmf-G-CE-Phosphoramidite: Mechanism of Action and Application in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2'-O-Methyl-N2-dimethylformamidine-Guanosine-β-Cyanoethyl-Phosphoramidite (2'-OMe-dmf-G-CE-Phosphoramidite), a critical building block in the chemical synthesis of modified oligonucleotides. We will delve into its mechanism of action during solid-phase synthesis, present key performance data, and provide detailed experimental protocols.

Introduction

2'-O-Methyl (2'-OMe) modified oligonucleotides are a cornerstone of modern molecular biology and therapeutic drug development. The methylation at the 2' position of the ribose sugar confers several advantageous properties, including enhanced resistance to nuclease degradation, increased binding affinity to complementary RNA strands, and reduced immunogenicity.[1][2] These characteristics are paramount for applications such as antisense oligonucleotides, small interfering RNAs (siRNAs), and aptamers.[2][]

The successful synthesis of these modified oligonucleotides relies on high-purity phosphoramidite (B1245037) building blocks. This compound is specifically designed for the efficient incorporation of 2'-O-methylguanosine into a growing oligonucleotide chain. Its unique combination of protecting groups—the dimethylformamidine (dmf) group on the guanine (B1146940) base, the dimethoxytrityl (DMT) group on the 5'-hydroxyl, and the cyanoethyl (CE) group on the phosphite (B83602)—ensures high coupling efficiency and fidelity during synthesis.[4][5]

Core Components and Their Functions

The functionality of this compound is best understood by examining its constituent parts:

  • 2'-O-Methyl Group (2'-OMe): This modification to the ribose sugar is the primary driver of the resulting oligonucleotide's therapeutic potential. It sterically hinders the approach of nucleases, thereby increasing the metabolic stability of the oligonucleotide.[][6] The 2'-OMe group also locks the sugar into an A-form helical conformation, which increases the melting temperature (Tm) of the duplex formed with a target RNA molecule.[6]

  • Dimethylformamidine (dmf) Protecting Group: The exocyclic amine (N²) of guanine is nucleophilic and must be protected to prevent side reactions during oligonucleotide synthesis.[7] The dmf group serves as a labile protecting group for this amine.[4] Its primary advantage over traditional protecting groups like isobutyryl (ibu) is its significantly faster deprotection kinetics, which allows for milder deprotection conditions and reduces the risk of base modifications.[7][8] This is particularly beneficial for the synthesis of G-rich sequences.[4][8] The electron-donating nature of the dmf group also helps to stabilize the glycosidic bond, reducing the incidence of depurination during the acidic detritylation step.[7]

  • Cyanoethyl (CE) Group: This group protects the phosphite triester during the coupling reaction. It is stable throughout the synthesis cycle but can be readily removed during the final deprotection step via a β-elimination reaction under mild alkaline conditions.[9]

  • Dimethoxytrityl (DMT) Group: The 5'-hydroxyl group is protected by the acid-labile DMT group.[4] This allows for the selective deprotection of the 5'-hydroxyl at the beginning of each synthesis cycle, enabling the stepwise addition of the next phosphoramidite monomer.[10]

Mechanism of Action in Solid-Phase Oligonucleotide Synthesis

The incorporation of this compound into a growing oligonucleotide chain follows the standard phosphoramidite synthesis cycle. This automated, four-step process allows for the precise and efficient assembly of the desired sequence on a solid support.[4]

The overall workflow of solid-phase oligonucleotide synthesis is depicted below:

G Overall Workflow of Solid-Phase Oligonucleotide Synthesis cluster_synthesis Automated Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing Start Start with Solid Support Deblocking 1. Deblocking (Detritylation) Start->Deblocking Coupling 2. Coupling Deblocking->Coupling Capping 3. Capping Coupling->Capping Oxidation 4. Oxidation Capping->Oxidation ChainElongation Chain Elongation Complete? Oxidation->ChainElongation ChainElongation->Deblocking No Cleavage Cleavage from Support ChainElongation->Cleavage Yes Deprotection Global Deprotection Cleavage->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification FinalProduct Purified Oligonucleotide Purification->FinalProduct G Phosphoramidite Coupling Cycle Deblocking 1. Deblocking (Acid Treatment) Removes DMT group, exposes 5'-OH Coupling 2. Coupling (Phosphoramidite + Activator) Forms new P-O bond Deblocking->Coupling Capping 3. Capping (Acetic Anhydride) Blocks unreacted 5'-OH groups Coupling->Capping Oxidation 4. Oxidation (Iodine Solution) Stabilizes phosphate (B84403) backbone (P-III to P-V) Capping->Oxidation End Elongated Chain (Ready for next cycle) Oxidation->End Start Support-Bound Nucleoside (with 5'-DMT protection) Start->Deblocking G Cleavage and Deprotection Logic Start Completed Synthesis on Solid Support Add_Reagent Add Cleavage/Deprotection Reagent (e.g., AMA or NH4OH) Start->Add_Reagent Heat Incubate at Elevated Temperature (e.g., 65°C) Add_Reagent->Heat Cleavage Oligonucleotide is Cleaved from Support Heat->Cleavage Deprotection_Base Base Protecting Groups Removed (dmf, etc.) Cleavage->Deprotection_Base Deprotection_Phosphate Phosphate Protecting Groups Removed (Cyanoethyl) Cleavage->Deprotection_Phosphate Dry Dry the Oligonucleotide Deprotection_Base->Dry Deprotection_Phosphate->Dry Purify Purify (HPLC, etc.) Dry->Purify

References

The Cornerstone of Epitranscriptomics: A Technical Guide to 2'-O-Methyl RNA Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of post-transcriptional regulation, 2'-O-methylation (Nm) stands out as a prevalent and functionally diverse RNA modification. This simple addition of a methyl group to the 2'-hydroxyl of the ribose moiety is a cornerstone of the epitranscriptome, influencing the fate and function of a wide array of RNA molecules.[1][2] Found across all domains of life, from archaea and bacteria to eukaryotes, Nm is present in virtually every class of RNA, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA).[2][3][4] This modification is not merely a static structural feature but a dynamic regulatory mark implicated in a host of cellular processes, from fine-tuning ribosome biogenesis and function to modulating innate immune responses.[2][4] Dysregulation of 2'-O-methylation has been increasingly linked to a variety of human diseases, including cancer, neurological disorders, and viral infections, making it a critical area of investigation for both basic research and therapeutic development.[2][4] This in-depth technical guide provides a comprehensive overview of 2'-O-methyl RNA modifications, detailing their biochemical underpinnings, functional consequences, and the experimental methodologies used to study them.

The Biochemical Machinery of 2'-O-Methylation

The installation of 2'-O-methyl groups is a highly specific process, primarily orchestrated by two distinct enzymatic machineries: standalone protein enzymes and snoRNA-guided ribonucleoprotein (RNP) complexes.[3]

In eukaryotes, the majority of 2'-O-methylations in rRNA and snRNA are directed by box C/D small nucleolar RNAs (snoRNAs).[3][5] These snoRNAs act as guides, forming a duplex with the target RNA through a 10-21 nucleotide stretch of complementarity.[6] This interaction positions the catalytic enzyme, fibrillarin (FBL), to methylate a specific nucleotide located precisely five nucleotides upstream of the conserved D or D' box sequence within the snoRNA.[6] The snoRNA, along with fibrillarin and other core proteins (NOP56, NOP58, and SNU13 in yeast), assembles into a C/D box snoRNP complex that carries out this site-specific modification.[7]

cluster_snoRNP C/D Box snoRNP Complex cluster_TargetRNA Target RNA FBL Fibrillarin (FBL) (Methyltransferase) SAH S-adenosyl homocysteine (SAH) FBL->SAH produces Methylated_RNA 2'-O-methylated RNA FBL->Methylated_RNA catalyzes methylation snoRNA Box C/D snoRNA (Guide RNA) Target_RNA pre-rRNA / snRNA snoRNA->Target_RNA guides to target site Core_Proteins Core Proteins (NOP56, NOP58, SNU13) Core_Proteins->snoRNA stabilize Target_RNA->Methylated_RNA becomes SAM S-adenosyl methionine (SAM) (Methyl Donor) SAM->FBL provides methyl group cluster_ViralRNA Viral RNA cluster_HostCell Host Cell Unmodified_RNA Unmodified Viral RNA (lacks 2'-O-Me cap) RIG_I RIG-I / IFIT1 (Pattern Recognition Receptors) Unmodified_RNA->RIG_I is recognized by Modified_RNA 2'-O-methylated Viral RNA (cap 1 structure) Modified_RNA->RIG_I is not recognized by Immune_Response Interferon Response (Antiviral State) RIG_I->Immune_Response activates No_Response Immune Evasion RIG_I->No_Response leads to cluster_Workflow RiboMeth-seq Workflow Start Total RNA Fragmentation Alkaline Fragmentation Start->Fragmentation Library_Prep Library Preparation Fragmentation->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Mapping Read Mapping Sequencing->Mapping Analysis Coverage Analysis Mapping->Analysis End Identification of 2'-O-Me Sites Analysis->End

References

The Role of the Dimethylformamidine (dmf) Protecting Group in Oligonucleotide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase oligonucleotide synthesis, the strategic selection of protecting groups is a critical determinant of yield, purity, and overall efficiency. The exocyclic amino groups of adenine, guanine, and cytosine nucleobases require robust protection to prevent undesirable side reactions during the phosphoramidite (B1245037) coupling steps. While various protecting groups have been employed, the N,N-dimethylformamidine (dmf) group has emerged as a superior choice, particularly for the protection of guanosine (B1672433). This technical guide provides a comprehensive examination of the function and advantages of the dmf protecting group, detailed experimental protocols, and a comparative analysis against the traditional isobutyryl (ibu) group.

Core Principles of Protecting Groups in Oligonucleotide Synthesis

Solid-phase oligonucleotide synthesis is a cyclical process that constructs DNA or RNA strands through the sequential addition of nucleotide monomers.[1] To ensure the correct 3' to 5' chain elongation and prevent unwanted reactions, several functional groups on the nucleosides are temporarily masked with protecting groups.[1] Key sites requiring protection include the 5'-hydroxyl group, commonly protected by a dimethoxytrityl (DMT) group, the phosphate (B84403) group, typically shielded by a β-cyanoethyl group, and the exocyclic amino groups of the nucleobases.[1] The choice of protecting group for the exocyclic amine of guanosine is especially crucial due to its nucleophilicity, which, if left unprotected, can lead to branched chains and other byproducts.[1]

The Dimethylformamidine (dmf) Protecting Group: A Superior Alternative

The dmf protecting group has gained widespread adoption for the N²-amino group of guanosine, supplanting the more traditional isobutyryl (ibu) group.[1] The primary advantages of the dmf group lie in its significantly faster deprotection kinetics and its ability to reduce depurination, a critical side reaction during synthesis.[1]

The lability of the dmf group allows for significantly faster and milder deprotection conditions compared to the ibu group.[2][3] This is particularly advantageous for high-throughput synthesis and for the preparation of oligonucleotides containing sensitive modifications that may be degraded by harsh or prolonged deprotection steps.[3] The dmf group is highly compatible with "UltraFAST" deprotection protocols that utilize a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA).[1][4] This reagent can achieve complete deprotection in as little as 5-10 minutes at 65 °C.[1][4]

Depurination, the cleavage of the N-glycosidic bond between the purine (B94841) base and the deoxyribose sugar, can occur during the acidic detritylation step of each synthesis cycle.[1] Electron-withdrawing protecting groups can exacerbate this issue. The dmf group, being electron-donating, helps to stabilize the glycosidic bond of guanosine, thereby reducing the incidence of depurination compared to acyl groups like ibu.[1][5] This is particularly important in the synthesis of long oligonucleotides where cumulative exposure to acid is significant.[1]

Data Presentation: Comparative Analysis of dmf and ibu Protecting Groups

The quantitative advantages of the dmf protecting group are summarized in the tables below, offering a clear comparison with the traditional ibu group.

Table 1: Comparison of Deprotection Conditions for dmf-dG and ibu-dG

ParameterdG(dmf)dG(ibu)Advantage of dG(dmf)
Deprotection Reagent Ammonium Hydroxide or AMA (Ammonium Hydroxide/Methylamine)[1]Ammonium Hydroxide[6]Compatibility with faster AMA reagent.
Deprotection Time 1 hour at 65°C (Ammonium Hydroxide)[7]; 10 minutes at 65°C (AMA)[2]5 hours at 55°C (Ammonium Hydroxide)[6][8]Significantly faster deprotection, increasing throughput.
Deprotection Temperature 55-65°C[2][7]55°C[6][8]Offers flexibility in deprotection temperature.

Table 2: Performance Comparison of dmf-dG and ibu-dG

Performance MetricdG(dmf)dG(ibu)Key Advantage of dG(dmf)
Coupling Efficiency ~99% per step[3]~99% per step[3]Comparable per-step efficiency.
Final Oligonucleotide Purity Often higher due to milder deprotection, minimizing side product formation.[3]Can be high, but harsher deprotection may lead to side products with sensitive oligonucleotides.[3]Reduced risk of base modifications during deprotection.
Compatibility with Sensitive Modifications Highly compatible due to mild deprotection conditions.[3]Limited compatibility; harsh deprotection can degrade sensitive functional groups.[3]Enables the synthesis of a wider range of modified oligonucleotides.
Depurination Protection The electron-donating dmf group offers protection against depurination.[1][3]Standard protection.[3]Increased stability of the N-glycosidic bond during synthesis.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental processes involving the dmf protecting group.

This protocol outlines the synthesis of the dmf-protected guanosine phosphoramidite monomer.

  • Protection of the N²-amino group:

  • Protection of the 5'-hydroxyl group:

    • Dissolve the product from the previous step in pyridine.

    • Add 4,4'-dimethoxytrityl chloride (DMT-Cl) portion-wise at 0 °C.[1]

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[1]

    • Quench the reaction with methanol and evaporate the solvent.[1]

    • Purify the resulting 5'-O-DMT-N²-dimethylformamidine-2'-deoxyguanosine by silica (B1680970) gel column chromatography.[1]

  • Phosphitylation of the 3'-hydroxyl group:

    • Dissolve the purified 5'-O-DMT-N²-dmf-2'-deoxyguanosine in anhydrous dichloromethane (B109758) under an inert atmosphere (argon or nitrogen).[1]

    • Add N,N-diisopropylethylamine (DIPEA).[1]

    • Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and stir at room temperature until the reaction is complete (monitored by ³¹P NMR).

    • Quench the reaction with methanol and purify the final product by silica gel column chromatography to yield the dG(dmf) phosphoramidite.

This protocol describes the standard cycle for automated solid-phase synthesis of DNA incorporating the dG(dmf)-monomer.[2][10]

  • Preparation:

    • Dissolve the dG(dmf) phosphoramidite and other required phosphoramidites in anhydrous acetonitrile (B52724) to a concentration of 0.1 M.[10]

    • Load the phosphoramidite solutions and other necessary reagents onto a compatible automated DNA synthesizer.[10]

    • Pack a synthesis column with the appropriate solid support (e.g., CPG).[10]

  • Synthesis Cycle (repeated for each nucleotide addition):

    • Step 1: Detritylation (Deblocking):

      • Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM).[2][10]

      • Procedure: The 5'-DMT protecting group is removed from the support-bound nucleoside by passing the detritylation solution through the column, exposing the 5'-hydroxyl group. The column is then washed with anhydrous acetonitrile.[2][10]

    • Step 2: Coupling:

      • Reagents: dG(dmf) phosphoramidite solution and an activator solution (e.g., tetrazole).[10]

      • Procedure: The phosphoramidite and activator solutions are delivered simultaneously to the column. The coupling reaction proceeds for a set time (typically 2-5 minutes). The column is then washed with anhydrous acetonitrile.[10]

    • Step 3: Capping:

      • Reagents: Capping Solution A (e.g., acetic anhydride/lutidine/THF) and Capping Solution B (e.g., N-methylimidazole/THF).[10]

      • Procedure: Any unreacted 5'-hydroxyl groups are acetylated (capped) to prevent their participation in subsequent coupling steps, thus minimizing the formation of deletion mutants.[6][10]

    • Step 4: Oxidation:

      • Reagent: 0.02 M Iodine in THF/Water/Pyridine.[2]

      • Procedure: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate triester linkage.[10]

Three common methods for cleavage from the solid support and removal of the protecting groups are provided below.

  • Method A: Standard Deprotection with Ammonium Hydroxide

    • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

    • Add concentrated ammonium hydroxide (28-30%) to the vial (e.g., 1 mL for a 1 µmol synthesis).[2]

    • Seal the vial tightly and incubate at 55°C for 2 hours or 65°C for 1 hour.[2][7]

    • Cool the vial to room temperature and centrifuge to pellet the support.[2]

    • Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.[2]

  • Method B: Fast Deprotection with AMA

    • Note: This method requires the use of Acetyl-dC (Ac-dC) phosphoramidite to avoid base modification.[4]

    • Transfer the solid support to a screw-cap vial.

    • Add a 1:1 (v/v) mixture of concentrated Ammonium Hydroxide and 40% aqueous Methylamine (AMA) to the vial (e.g., 1 mL for a 1 µmol synthesis).[2]

    • Seal the vial tightly and incubate at 65°C for 10 minutes.[2]

    • Cool the vial to room temperature and centrifuge.[2]

    • Transfer the supernatant to a new tube.[2]

    • Dry the oligonucleotide solution using a vacuum concentrator.[2]

  • Method C: Mild Deprotection with tert-Butylamine/Water

    • Note: This method is suitable for oligonucleotides containing base-labile modifications.

    • Prepare a 1:3 (v/v) mixture of tert-Butylamine and water.[4]

    • Transfer the solid support to a screw-cap vial and add the deprotection solution.

    • Incubate at 60°C for 6 hours.[4]

    • Cool the vial and transfer the supernatant containing the deprotected oligonucleotide to a new tube.

Mandatory Visualizations

The following diagrams illustrate the key processes and logical relationships in oligonucleotide synthesis utilizing the dmf protecting group.

Oligonucleotide_Synthesis_Cycle cluster_reagents Key Reagents Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Capping 3. Capping Coupling->Capping Oxidation 4. Oxidation Capping->Oxidation Oxidation->Deblocking Repeat for next cycle Deblocking_reagent TCA or DCA in DCM Coupling_reagent dG(dmf) Phosphoramidite + Activator Capping_reagent Acetic Anhydride + NMI Oxidation_reagent Iodine Solution Deprotection_Workflow Start Synthesized Oligonucleotide on Solid Support Cleavage Cleavage from Support & Base Deprotection Start->Cleavage Standard Standard: NH4OH 55-65°C, 1-2h Cleavage->Standard Fast Fast: AMA 65°C, 10 min Cleavage->Fast Mild Mild: t-Butylamine/H2O 60°C, 6h Cleavage->Mild Purification Purification (e.g., HPLC, PAGE) Standard->Purification Fast->Purification Mild->Purification Final_Product Purified Oligonucleotide Purification->Final_Product Protecting_Group_Logic Start 2'-Deoxyguanosine Protect_Amine Protect N²-amino group with dmf Start->Protect_Amine Protect_5OH Protect 5'-OH group with DMT Protect_Amine->Protect_5OH Phosphitylate Phosphitylate 3'-OH group Protect_5OH->Phosphitylate Final_Monomer dG(dmf) Phosphoramidite Monomer Phosphitylate->Final_Monomer

References

A Comprehensive Technical Guide to 2'-OMe-dmf-G Phosphoramidite for RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2'-O-Methyl-N2-dimethylformamidine-Guanosine phosphoramidite (B1245037) (2'-OMe-dmf-G phosphoramidite), a crucial building block in the chemical synthesis of modified RNA oligonucleotides. This document details its chemical properties, applications, and the methodologies for its use in solid-phase RNA synthesis, offering valuable insights for researchers and professionals in the fields of therapeutic oligonucleotide development, diagnostics, and molecular biology.

Introduction to 2'-OMe-dmf-G Phosphoramidite

2'-OMe-dmf-G phosphoramidite is a chemically modified nucleoside phosphoramidite used in automated solid-phase oligonucleotide synthesis. It incorporates a methyl group at the 2' position of the ribose sugar and a dimethylformamidine (dmf) protecting group on the exocyclic amine of the guanine (B1146940) base. These modifications offer significant advantages in the synthesis and application of RNA oligonucleotides.

The 2'-O-methyl (2'-OMe) modification is a key feature that confers enhanced properties to the resulting RNA molecule. This modification provides substantial resistance to nuclease degradation, a critical factor for in vivo applications of RNA therapeutics.[1][2] Furthermore, the 2'-OMe modification increases the thermal stability of RNA duplexes, leading to improved hybridization affinity.[1]

The dimethylformamidine (dmf) protecting group on the guanine base is designed for rapid and efficient deprotection following oligonucleotide synthesis.[3] Compared to more traditional protecting groups like isobutyryl (iBu), the dmf group can be removed under milder or faster conditions, which is beneficial for the integrity of the final RNA product.[3]

Chemical Properties and Specifications

The chemical structure of 2'-OMe-dmf-G phosphoramidite is presented below. Its key chemical and physical properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of 2'-OMe-dmf-G Phosphoramidite

PropertyValueReference
Chemical Name 5'-O-Dimethoxytrityl-2'-O-methyl-N2-(N,N-dimethylformamidine)guanosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite[1]
Molecular Formula C44H55N8O8P[4]
Molecular Weight 854.92 g/mol [1]
Appearance White to off-white powder or viscous oil[1]
Purity Typically ≥98%[4]
Storage Conditions -20°C under an inert atmosphere[4]

Applications in RNA Synthesis

2'-OMe-dmf-G phosphoramidite is a cornerstone for the synthesis of a wide array of modified RNA oligonucleotides with applications in therapeutics and research, including:

  • Antisense Oligonucleotides (ASOs): The enhanced nuclease resistance and binding affinity of 2'-OMe modified oligonucleotides make them ideal candidates for antisense therapies that modulate gene expression.[1]

  • Small Interfering RNAs (siRNAs): 2'-OMe modifications are incorporated into siRNA duplexes to improve their stability and reduce off-target effects, enhancing their therapeutic potential.[1]

  • Aptamers: These structured oligonucleotides that bind to specific targets benefit from the increased stability conferred by 2'-OMe modifications.[1]

  • Diagnostic Probes: The improved hybridization characteristics of 2'-OMe-containing probes lead to more robust and specific diagnostic assays.[1]

  • Structural Biology: Oligonucleotides synthesized with this phosphoramidite are used in NMR and X-ray crystallography studies to investigate RNA structure and function due to their chemical homogeneity and stability.[1]

Solid-Phase RNA Synthesis Workflow

The synthesis of RNA oligonucleotides using 2'-OMe-dmf-G phosphoramidite is performed on an automated solid-phase synthesizer. The process involves a series of repetitive cycles, with each cycle adding one nucleotide to the growing chain. The general workflow is depicted in the diagram below.

RNA_Synthesis_Workflow cluster_synthesis_cycle Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing start Start with Solid Support (e.g., CPG) detritylation 1. Detritylation (DMT Removal) start->detritylation coupling 2. Coupling (Add 2'-OMe-dmf-G Phosphoramidite) detritylation->coupling Exposes 5'-OH capping 3. Capping (Block Unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation repeat Repeat Cycle for Desired Sequence Length oxidation->repeat repeat->detritylation Next Cycle cleavage 5. Cleavage from Support repeat->cleavage deprotection 6. Base & Phosphate (B84403) Deprotection cleavage->deprotection purification 7. Purification (e.g., HPLC) deprotection->purification final_product Final 2'-OMe RNA Oligonucleotide purification->final_product

Solid-Phase RNA Synthesis Workflow

Quantitative Performance Data

The success of oligonucleotide synthesis is highly dependent on the efficiency of each step in the synthesis cycle. The following tables summarize key quantitative data related to the performance of 2'-OMe phosphoramidites in RNA synthesis.

Table 2: Typical Coupling Efficiency of 2'-O-Methyl Phosphoramidites

ParameterTypical ValueFactors Influencing EfficiencyReference
Stepwise Coupling Efficiency >98-99%Anhydrous conditions, fresh reagents, potent activator (e.g., ETT, BTT), appropriate coupling time[1][5]
Overall Yield of Full-Length Product Dependent on oligo length and stepwise efficiency(Stepwise Efficiency)^ (Number of couplings - 1)[]

Table 3: Recommended Coupling Conditions for 2'-O-Methyl Phosphoramidites

ActivatorConcentrationCoupling TimeExpected EfficiencyReference
5-Ethylthio-1H-tetrazole (ETT) 0.25 M - 0.75 M6 - 10 minutes>98-99%[5]
5-Benzylthio-1H-tetrazole (BTT) ~0.33 M6 - 10 minutes>98-99%[5]
4,5-Dicyanoimidazole (DCI) 0.25 M - 1.2 M6 - 10 minutes>98-99%[5]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key stages of solid-phase RNA synthesis using 2'-OMe-dmf-G phosphoramidite.

Solid-Phase Synthesis Cycle

This protocol outlines the four main steps of the automated synthesis cycle. All operations are performed on an automated DNA/RNA synthesizer.

  • Detritylation (Deblocking):

    • Reagent: Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in an appropriate solvent (e.g., dichloromethane).

    • Procedure: The 5'-O-Dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treatment with the acidic deblocking solution, exposing the 5'-hydroxyl group for the subsequent coupling reaction.

    • Wash: The solid support is thoroughly washed with anhydrous acetonitrile (B52724) to remove the detritylation reagent and the cleaved DMT cation.

  • Coupling:

    • Reagents: 2'-OMe-dmf-G phosphoramidite solution (typically 0.1 M in anhydrous acetonitrile) and an activator solution (e.g., 0.25 M ETT in anhydrous acetonitrile).

    • Procedure: The phosphoramidite and activator solutions are delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Coupling Time: 6-15 minutes, depending on the synthesizer and specific sequence.[7]

  • Capping:

    • Reagents: Capping A (e.g., acetic anhydride (B1165640) in THF/lutidine) and Capping B (e.g., N-methylimidazole in THF).

    • Procedure: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents. This prevents the formation of deletion mutants (n-1 sequences) in subsequent cycles.

  • Oxidation:

    • Reagent: Iodine solution (e.g., 0.02 M I2 in THF/water/pyridine).

    • Procedure: The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a more stable pentavalent phosphotriester.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and phosphate backbone are removed. The use of the dmf protecting group allows for a rapid deprotection protocol.

UltraFAST Deprotection Protocol:

  • Reagent: AMA solution (a 1:1 mixture of aqueous Ammonium Hydroxide and aqueous MethylAmine).

  • Procedure:

    • Transfer the solid support from the synthesis column to a screw-cap vial.

    • Add the AMA solution to the vial (typically 1-2 mL for a 1 µmol synthesis).

    • Seal the vial tightly and heat at 65°C for 10-15 minutes. This single step achieves cleavage from the support and removal of the dmf and cyanoethyl protecting groups.

    • Cool the vial to room temperature.

    • Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube for subsequent purification.

Since 2'-OMe-RNA is resistant to the basic conditions of this deprotection, this protocol is highly effective.[4]

Visualization of Key Structures and Processes

The following diagrams, generated using Graphviz, illustrate the chemical structure of 2'-OMe-dmf-G phosphoramidite and the logical workflow for troubleshooting low coupling efficiency.

chemical_structure cluster_structure Chemical Structure of 2'-OMe-dmf-G Phosphoramidite structure structure

2'-OMe-dmf-G Phosphoramidite Structure

troubleshooting_workflow start Low Coupling Efficiency Detected (e.g., via Trityl Monitoring) check_reagents 1. Verify Reagent Quality - Fresh Phosphoramidites? - Anhydrous Solvents (<30 ppm H2O)? - Fresh Activator? start->check_reagents reagent_issue Replace/Prepare Fresh Reagents check_reagents->reagent_issue Yes check_instrument 2. Inspect Synthesizer - Leaks in Fluidics? - Blocked Lines? - Correct Reagent Delivery? check_reagents->check_instrument No instrument_issue Perform Instrument Maintenance check_instrument->instrument_issue Yes optimize_conditions 3. Optimize Synthesis Conditions - Increase Coupling Time? - Use a More Potent Activator? - Adjust Reagent Concentrations? check_instrument->optimize_conditions No conditions_optimized Implement Optimized Protocol optimize_conditions->conditions_optimized Yes test_synthesis 4. Perform Small-Scale Test Synthesis - Isolate Problematic Monomer? optimize_conditions->test_synthesis No test_successful Proceed with Full-Scale Synthesis test_synthesis->test_successful

Troubleshooting Low Coupling Efficiency

Conclusion

2'-OMe-dmf-G phosphoramidite is an essential reagent for the synthesis of high-quality modified RNA oligonucleotides. The combination of the 2'-O-methyl modification for enhanced stability and nuclease resistance, and the dmf protecting group for rapid deprotection, makes it a valuable tool for the development of RNA-based therapeutics, diagnostics, and for fundamental research. By following the detailed protocols and understanding the key performance parameters outlined in this guide, researchers can effectively utilize this phosphoramidite to advance their work in the exciting and rapidly evolving field of nucleic acid chemistry.

References

The Alchemist's Guide to Modified Oligonucleotides: A Deep Dive into Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for understanding and implementing phosphoramidite (B1245037) chemistry for the synthesis of modified oligonucleotides. From the fundamental principles of the synthesis cycle to detailed experimental protocols and the biological mechanisms of action, this document provides the essential knowledge for researchers and professionals working at the forefront of nucleic acid therapeutics and diagnostics.

Core Principles of Phosphoramidite Chemistry

Solid-phase oligonucleotide synthesis using phosphoramidite chemistry is the gold standard for producing synthetic DNA and RNA with high fidelity and efficiency.[1] The process involves the sequential addition of nucleotide monomers, called phosphoramidites, to a growing oligonucleotide chain that is covalently attached to a solid support, typically controlled pore glass (CPG). The synthesis proceeds in the 3' to 5' direction and is characterized by a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.

Key Features of Phosphoramidite Chemistry:

  • High Coupling Efficiency: Each nucleotide addition step typically exceeds 99% efficiency, enabling the synthesis of long oligonucleotides with high purity.[1]

  • Versatility: The modular nature of phosphoramidite chemistry allows for the incorporation of a wide variety of chemical modifications to the nucleobase, sugar moiety, or phosphate (B84403) backbone.

  • Automation: The entire synthesis process is highly amenable to automation, allowing for high-throughput production of custom oligonucleotides.

The Phosphoramidite Monomer

A phosphoramidite is a protected nucleoside with a reactive phosphite (B83602) triester group. Several protecting groups are crucial to prevent unwanted side reactions during synthesis:

  • 5'-Hydroxyl Protection: A dimethoxytrityl (DMT) group protects the 5'-hydroxyl of the ribose or deoxyribose sugar. This acid-labile group is removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide.

  • Exocyclic Amine Protection: The exocyclic amino groups of adenine (B156593) (A), guanine (B1146940) (G), and cytosine (C) are protected with base-labile groups such as benzoyl (Bz) or isobutyryl (iBu) to prevent side reactions during coupling.

  • Phosphite Protection: A β-cyanoethyl group protects the phosphorus atom. This group is stable throughout the synthesis cycle and is removed during the final deprotection step.

  • Diisopropylamino Group: This bulky group on the phosphite is an excellent leaving group during the coupling reaction when activated.

The Four-Step Synthesis Cycle

The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide.

  • Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support using a weak acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758). This exposes the 5'-hydroxyl group for the subsequent coupling reaction.[2][3]

  • Coupling: The next phosphoramidite monomer, activated by a catalyst such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), is added to the reaction column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite triester linkage.[2][4]

  • Capping: To prevent the formation of deletion mutations (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are "capped" by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole. This renders them unreactive in subsequent coupling steps.[3][5]

  • Oxidation: The unstable phosphite triester linkage is converted to a more stable phosphate triester by oxidation with an iodine solution in the presence of water and a weak base like pyridine. For the synthesis of phosphorothioate (B77711) oligonucleotides, this step is replaced by a sulfurization step using a sulfur-transfer reagent.[3][4]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Data Presentation: Coupling Efficiencies of Modified Phosphoramidites

The efficiency of the coupling step is critical for the synthesis of high-quality, full-length oligonucleotides. While standard DNA and RNA phosphoramidites exhibit very high coupling efficiencies, the incorporation of modified bases can sometimes lead to slightly lower efficiencies due to steric hindrance or altered reactivity. The following table summarizes the reported coupling efficiencies for various modified phosphoramidites.

Modification TypeSpecific ModificationProtecting Group (if specified)Activator (if specified)Reported Coupling Efficiency (%)Reference(s)
Sugar Modifications 2'-O-Methoxyethyl (2'-MOE)-5-(Ethylthio)-1H-tetrazole>98[6]
2'-Fluoro (2'-F)-4,5-Dicyanoimidazole>98
Locked Nucleic Acid (LNA)--~98-99
2'-O-Methyl (2'-OMe)-->99
Backbone Modifications Phosphorothioate-Phenylacetyl disulfide (PADS)>99.9[1]
Methylphosphonate-->98
Base Modifications 5-Methyl-dC-->99
2,6-Diaminopurine--~98
Guanosine Analogs dG(dmf)Dimethylformamidine-High, but can degrade in solution[7]
dG(iBu)Isobutyryl-Standard[7]
Guanosine TNA with DPCDiphenylcarbamoyl-77[7]
Guanosine TNA without DPC--93[7]

Experimental Protocols

The following are generalized protocols for the solid-phase synthesis of modified oligonucleotides. Specific parameters may need to be optimized based on the synthesizer, reagents, and the specific modifications being incorporated.

Protocol for Solid-Phase Synthesis of a 2'-MOE and Phosphorothioate Modified Oligonucleotide

This protocol describes the synthesis of a "gapmer" antisense oligonucleotide with 2'-MOE modified wings and a central phosphorothioate DNA gap.

Materials:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside.

  • Unmodified deoxynucleoside phosphoramidites (dA, dC, dG, dT).

  • 2'-MOE modified phosphoramidites.

  • Activator solution: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile.

  • Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).

  • Capping solution A: Acetic anhydride in tetrahydrofuran (B95107) (THF)/lutidine.

  • Capping solution B: N-Methylimidazole in THF.

  • Oxidizing solution: 0.02 M Iodine in THF/pyridine/water.

  • Sulfurizing solution: 0.05 M Phenylacetyl disulfide (PADS) in pyridine/acetonitrile (1:1 v/v).

  • Anhydrous acetonitrile.

  • Automated DNA/RNA synthesizer.

Procedure:

  • Synthesizer Setup: Load all reagents onto the automated synthesizer according to the manufacturer's instructions.

  • Synthesis Program: Program the desired oligonucleotide sequence, specifying the positions for 2'-MOE and phosphorothioate modifications.

  • Synthesis Cycle:

    • Deblocking: Treat the solid support with the deblocking solution to remove the 5'-DMT group. Wash with anhydrous acetonitrile.

    • Coupling: Deliver the appropriate phosphoramidite (unmodified or 2'-MOE) and activator solution to the synthesis column. Allow to react for the optimized coupling time (typically 2-10 minutes for modified amidites). Wash with anhydrous acetonitrile.

    • Capping: Treat the support with capping solutions A and B to block unreacted 5'-hydroxyl groups. Wash with anhydrous acetonitrile.

    • Oxidation/Sulfurization:

      • For phosphodiester linkages (in the 2'-MOE wings), deliver the oxidizing solution.

      • For phosphorothioate linkages (in the DNA gap), deliver the sulfurizing solution.

      • Wash with anhydrous acetonitrile.

  • Repeat Cycle: Repeat the synthesis cycle for each subsequent nucleotide in the sequence.

  • Final Deblocking: After the final coupling step, the terminal 5'-DMT group can either be removed on the synthesizer (DMT-off) or left on for purification (DMT-on).

Protocol for Cleavage and Deprotection

Materials:

  • Concentrated ammonium (B1175870) hydroxide/methylamine (AMA) solution (1:1 v/v).

  • Screw-cap pressure-tight vials.

  • Heating block or oven.

Procedure:

  • Cleavage from Support: Transfer the CPG support to a pressure-tight vial. Add the AMA solution to completely cover the support.

  • Incubation: Seal the vial tightly and heat at 65°C for 15-30 minutes. For highly sensitive modifications, deprotection can be carried out at room temperature for 2-4 hours.

  • Oligonucleotide Recovery: Allow the vial to cool to room temperature. Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Drying: Evaporate the AMA solution to dryness using a vacuum concentrator. The crude oligonucleotide is now ready for purification.

Note on Deprotection of Sensitive Modifications: For oligonucleotides containing base-labile modifications, milder deprotection conditions, such as using potassium carbonate in methanol, may be necessary.[8] The choice of protecting groups on the phosphoramidites (e.g., UltraMILD monomers) is also critical for ensuring the integrity of sensitive modifications during deprotection.

Mandatory Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the key workflows in the synthesis and application of modified oligonucleotides.

Oligonucleotide_Synthesis_Workflow start Start: CPG with 3'-Nucleoside deblock 1. Deblocking (Remove 5'-DMT) start->deblock wash1 Wash deblock->wash1 couple 2. Coupling (Add Phosphoramidite) wash1->couple wash2 Wash couple->wash2 cap 3. Capping (Block Failures) wash2->cap wash3 Wash cap->wash3 oxidize 4. Oxidation/Sulfurization (Stabilize Linkage) wash3->oxidize wash4 Wash oxidize->wash4 cycle Repeat Cycle for Each Nucleotide wash4->cycle cycle->deblock Next Nucleotide cleave Cleavage & Deprotection cycle->cleave Synthesis Complete purify Purification cleave->purify qc Quality Control purify->qc end Final Modified Oligonucleotide qc->end

Caption: The automated solid-phase synthesis cycle for modified oligonucleotides.

Deprotection_Decision_Tree start Start: Synthesized Oligo on CPG check_mods Are there sensitive modifications? start->check_mods standard_deprotection Standard Deprotection: Ammonium Hydroxide or AMA (e.g., 65°C, 15-30 min) check_mods->standard_deprotection No mild_deprotection Mild Deprotection: Potassium Carbonate in Methanol (Room Temp, 2-4 hours) check_mods->mild_deprotection Yes end Crude Deprotected Oligonucleotide standard_deprotection->end ultra_mild UltraMILD Monomers Required During Synthesis mild_deprotection->ultra_mild mild_deprotection->end ASO_RNaseH_Pathway aso Antisense Oligonucleotide (ASO) cell_entry Cellular Uptake aso->cell_entry hybridization ASO-mRNA Hybridization aso->hybridization nucleus Nucleus cell_entry->nucleus target_mrna Target pre-mRNA / mRNA nucleus->target_mrna Transcription target_mrna->hybridization rnaseh Recruitment of RNase H1 hybridization->rnaseh cleavage RNase H1-mediated Cleavage of mRNA rnaseh->cleavage degradation mRNA Degradation cleavage->degradation inhibition Inhibition of Protein Translation degradation->inhibition siRNA_RISC_Pathway sirna Synthetic siRNA Duplex cytoplasm Cytoplasm sirna->cytoplasm risc_loading Loading into RISC Loading Complex cytoplasm->risc_loading strand_separation Passenger Strand Cleavage and Unwinding risc_loading->strand_separation active_risc Activated RISC with Guide Strand strand_separation->active_risc binding Guide Strand Binds to Complementary mRNA active_risc->binding target_mrna Target mRNA target_mrna->binding cleavage AGO2-mediated Cleavage of mRNA binding->cleavage gene_silencing Gene Silencing cleavage->gene_silencing

References

The Strategic Advantage of 2'-O-Methyl Modifications in Aptamer Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aptamers, synthetic single-stranded oligonucleotides, have emerged as a promising class of therapeutic and diagnostic agents due to their high specificity and affinity for a wide range of targets. However, their clinical translation has been historically challenged by their inherent instability in biological fluids. Chemical modifications, particularly at the 2' position of the ribose sugar, have proven instrumental in overcoming this limitation. This technical guide provides a comprehensive overview of the benefits conferred by 2'-O-methyl (2'-OMe) modifications in aptamers. It delves into the profound impact of this modification on nuclease resistance, binding affinity, and in vivo stability, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to provide a thorough resource for researchers and developers in the field.

Core Benefits of 2'-O-Methyl Modifications

The introduction of a methyl group at the 2'-hydroxyl position of the ribose sugar in nucleotides is a cornerstone of modern aptamer chemistry. This seemingly subtle alteration imparts a range of advantageous properties that are critical for the development of robust and effective aptamer-based technologies.

Enhanced Nuclease Resistance and In Vivo Stability

Unmodified RNA and DNA aptamers are rapidly degraded by endo- and exonucleases present in biological fluids, severely limiting their therapeutic potential. The 2'-OMe modification provides steric hindrance that protects the phosphodiester backbone from enzymatic cleavage, dramatically increasing the aptamer's half-life in serum.[1][2][3] This enhanced stability is a prerequisite for systemic applications where a prolonged therapeutic window is required.

dot

Caption: Benefits of 2'-O-Methyl Modification.

Impact on Binding Affinity and Specificity

The effect of 2'-OMe modification on binding affinity (quantified by the dissociation constant, Kd) is target-dependent. The modification can influence the aptamer's three-dimensional structure, which is crucial for target recognition.[1][4] In some cases, the modification can lead to a decrease in affinity, while in others, it has a negligible or even beneficial effect. Therefore, it is imperative to characterize the binding kinetics of modified aptamers on a case-by-case basis.

Increased Thermal Stability

The 2'-OMe modification generally increases the thermal stability of oligonucleotide duplexes, as reflected by a higher melting temperature (Tm).[5][6] This is attributed to the modified sugar adopting an A-form helical geometry, which is more stable than the B-form typically adopted by DNA. This increased stability can be advantageous for applications requiring robust aptamer performance under varying temperature conditions.

Quantitative Data Presentation

The following tables summarize the quantitative impact of 2'-O-methyl modifications on key aptamer properties.

Table 1: Nuclease Resistance (Half-life in Serum)

Aptamer/OligonucleotideModificationSerum TypeHalf-life (t1/2)Reference
Unmodified RNANoneHuman SerumSeconds to minutes[7]
Unmodified DNANoneHuman Serum~1 hour[7]
Control Oligonucleotide100% 2'-O-MethylHuman Serum>240 hours (estimated)[8]
Anti-VEGF Aptamer (ARC245)Fully 2'-O-MethylPlasma (37°C)>96 hours[9]
DNA Aptamer Analogue (O2.G1)3'-end 2'-O-MethylHuman SerumStable up to 24 hours[1]

Table 2: Binding Affinity (Dissociation Constant, Kd)

Aptamer TargetModification StatusKdReference
Myeloid Leukemia Cells (HL60)Unmodified DNA Aptamer (KH1C12)~4.4 nM[10]
Myeloid Leukemia Cells (HL60)3'-end 2'-O-Methyl (O2.G1)26.3 ± 4.9 nM[10]
Myeloid Leukemia Cells (HL60)5'-end 2'-O-Methyl (O2.G2)13.7 ± 2.3 nM[10]
Vascular Endothelial Growth Factor (VEGF)Fully 2'-O-Methyl (ARC245)2 nM[9]
Rat VEGF164HNA/2'-OMe1.1 nM[11][12]

Table 3: Thermal Stability (Melting Temperature, Tm)

DuplexModificationTm (°C)Reference
U14/A14Unmodified RNA24[8]
UOMe14/AOH142'-O-Methyl on Uridine strand36[8]
ODN·RNA HybridPhosphorothioate (B77711) (S-ODN)55 - 66[6]
ODN·RNA Hybrid2'-O-Methyl Phosphorothioate (Me-S-ODN)69 - >82[6]
RNA:RNAUnmodifiedHigher than DNA:DNA[5]
RNA:2'OMe RNA2'-O-Methyl on one strandHighest Stability[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the successful development and characterization of 2'-O-methyl modified aptamers.

Synthesis of 2'-O-Methyl Modified Oligonucleotides

The synthesis of 2'-O-methyl modified oligonucleotides is typically achieved through automated solid-phase phosphoramidite (B1245037) chemistry.[13][14]

Protocol:

  • Support Preparation: Start with a solid support, typically controlled pore glass (CPG), functionalized with the first nucleoside of the sequence.

  • Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid).

  • Coupling: Activate the 2'-O-methyl phosphoramidite of the next desired base with an activator (e.g., tetrazole) and couple it to the free 5'-hydroxyl group of the growing chain.

  • Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.

  • Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.

  • Repeat: Repeat steps 2-5 for each subsequent nucleotide in the sequence.

  • Cleavage and Deprotection: After the final coupling, cleave the oligonucleotide from the solid support and remove all remaining protecting groups from the bases and phosphate backbone using a strong base (e.g., ammonium (B1175870) hydroxide).

  • Purification: Purify the full-length oligonucleotide using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

dot

Synthesis_Workflow Start Solid Support with First Nucleoside Detritylation 1. Detritylation (DMT Removal) Start->Detritylation Coupling 2. Coupling (Add 2'-OMe Phosphoramidite) Detritylation->Coupling Capping 3. Capping (Block Unreacted Sites) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Repeat Repeat for each Nucleotide Oxidation->Repeat Repeat->Detritylation Next Cycle Cleavage 5. Cleavage & Deprotection Repeat->Cleavage Final Cycle Purification 6. Purification (HPLC/PAGE) Cleavage->Purification Final_Product Purified 2'-O-Methyl Aptamer Purification->Final_Product

Caption: Oligonucleotide Synthesis Workflow.

Post-SELEX Modification of Aptamers

For aptamers initially selected from unmodified libraries, 2'-OMe modifications can be introduced post-SELEX.[1][3]

Protocol:

  • Sequence Identification: Identify the minimal functional sequence of the aptamer through truncation studies.

  • Systematic Substitution: Synthesize a series of aptamer variants where specific nucleotides (e.g., at the 3' and 5' ends, or in stem regions) are replaced with their 2'-O-methyl counterparts.

  • Binding Analysis: Characterize the binding affinity of each modified variant to the target using techniques like SPR or ITC to identify modifications that do not significantly compromise binding.

  • Nuclease Stability Assay: Evaluate the stability of the promising modified variants in serum to confirm enhanced nuclease resistance.

Nuclease Stability Assay

This assay is used to determine the half-life of aptamers in the presence of nucleases.[15][16]

Protocol:

  • Labeling: Label the 5' end of the aptamer with a radioactive (e.g., 32P) or fluorescent tag for visualization.

  • Incubation: Incubate the labeled aptamer in a solution containing serum (e.g., human or fetal bovine serum) at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction and quench the nuclease activity (e.g., by adding a strong denaturant or chelating agent).

  • Gel Electrophoresis: Separate the aptamer fragments by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualization and Quantification: Visualize the bands using autoradiography or fluorescence imaging. Quantify the intensity of the full-length aptamer band at each time point.

  • Half-life Calculation: Plot the percentage of intact aptamer versus time and fit the data to an exponential decay curve to determine the half-life.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure the kinetics of binding interactions in real-time.[15][17][18][19]

Protocol:

  • Chip Preparation: Immobilize the target protein or a capture molecule (e.g., streptavidin if the aptamer is biotinylated) onto the surface of a sensor chip.

  • Aptamer Injection: Inject a series of concentrations of the aptamer solution over the sensor surface.

  • Association and Dissociation: Monitor the change in the refractive index at the sensor surface, which corresponds to the binding (association) of the aptamer to the target. After the injection, flow buffer over the surface to monitor the dissociation of the aptamer-target complex.

  • Regeneration: Inject a regeneration solution (e.g., a high salt buffer or a solution with a low pH) to remove the bound aptamer and prepare the surface for the next injection.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[20][21][22]

Protocol:

  • Sample Preparation: Prepare the aptamer and target solutions in the same, well-matched buffer to minimize heats of dilution. Degas the solutions to remove air bubbles.

  • ITC Setup: Load the aptamer solution into the sample cell of the calorimeter and the target solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the target solution into the aptamer solution while maintaining a constant temperature.

  • Heat Measurement: Measure the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat peaks and plot the heat change per mole of injectant against the molar ratio of the two molecules. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Signaling Pathway Visualization: Anti-VEGF Aptamer

A prominent example of a therapeutically relevant aptamer with 2'-O-methyl modifications is one that targets Vascular Endothelial Growth Factor (VEGF). VEGF is a key signaling protein involved in angiogenesis (the formation of new blood vessels), a process crucial for tumor growth and metastasis.[23][24][25] By inhibiting VEGF, anti-VEGF aptamers can disrupt this signaling cascade and suppress tumor angiogenesis.

VEGF_Pathway VEGF VEGF VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Binds to PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Aptamer 2'-OMe Anti-VEGF Aptamer Aptamer->VEGF Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes

References

The Guardian at the Gate: A Technical Guide to the 2'-O-Methyl Group's Role in Enhancing Nuclease Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic chemical modification of oligonucleotides is a cornerstone of modern RNA-based therapeutics and diagnostics. Among the arsenal (B13267) of available modifications, the 2'-O-methyl (2'-OMe) group stands out as a simple yet profoundly effective tool for enhancing nuclease resistance, a critical attribute for the in vivo efficacy of RNA molecules. This technical guide provides an in-depth exploration of the function, mechanism, and experimental validation of the 2'-O-methyl group in conferring stability against enzymatic degradation.

The Core Function: Steric Hindrance and Conformational Rigidity

The addition of a methyl group to the 2'-hydroxyl position of the ribose sugar fundamentally alters the local stereochemistry of the nucleotide. This seemingly minor alteration provides a powerful defense against nuclease-mediated degradation through two primary mechanisms:

  • Steric Hindrance: The bulky methyl group physically obstructs the approach of nuclease enzymes to the adjacent phosphodiester bond. Nucleases require a specific spatial arrangement to bind to their RNA substrate and catalyze hydrolysis, and the 2'-OMe group acts as a steric shield, impeding this interaction.[1]

  • Conformational Pre-organization: The 2'-O-methylation favors a C3'-endo sugar pucker conformation, which is characteristic of A-form RNA helices.[2] This pre-organization contributes to a more rigid and stable helical structure in duplex RNA, making it a less favorable substrate for many nucleases that prefer more flexible single-stranded or distorted double-stranded regions.[2]

This enhanced stability is not merely a theoretical concept; it translates into a tangible increase in the half-life of RNA molecules in biological fluids, a critical factor for therapeutic applications.

Quantitative Assessment of Nuclease Resistance

The impact of 2'-O-methylation on nuclease resistance can be quantified through various in vitro assays. The following tables summarize representative data from studies comparing the stability of 2'-O-methylated oligonucleotides to their unmodified counterparts in the presence of nucleases or serum.

Table 1: Serum Stability of 2'-O-Methylated vs. Unmodified siRNA

OligonucleotideModification PatternSerum ConcentrationHalf-life (t½)Reference
siRNA (Guide Strand)Unmodified3% Human Blood Serum< 3 minutes[3]
siRNA (Guide Strand)2'-O-Me at positions 1 and 23% Human Blood SerumSignificantly prolonged (exact value not specified, but stable over 3 hours)[3]
siRNAUnmodifiedNot specifiedDegraded within 6 days post-transfection[4]
fork-siRNASelectively 2'-O-methylatedNot specifiedStable for over 12 days post-transfection[4]
siRNAUnmodified50% Human PlasmaRapidly degraded (<5 minutes)[5]
LNA-modified siRNACholesterol-conjugated50% Human Plasma> 30 minutes[5]

Table 2: Degradation of Modified Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media

OligonucleotideModification PatternIncubation TimeDegradation StatusReference
51-mer RNA2'-fluoro-modified pyrimidines30 minutesNear-complete degradation[6]
51-mer RNA2'-O-methyl-modified pyrimidines4 hoursAlmost completely degraded[6]
51-mer RNAFully 2'-O-methylated4 hoursNo detectable degradation[6]

Experimental Protocols for Assessing Nuclease Resistance

Accurate evaluation of nuclease resistance is paramount in the development of modified oligonucleotides. The following are detailed methodologies for key experiments cited in the literature.

Serum Stability Assay

This assay assesses the stability of oligonucleotides in the presence of serum, which contains a complex mixture of nucleases.

Methodology:

  • Oligonucleotide Preparation: Synthesize and purify the 2'-O-methylated and corresponding unmodified oligonucleotides. Radiolabeling (e.g., with ³²P) or fluorescent labeling of the 5'-end allows for visualization and quantification.

  • Incubation: Incubate a defined amount of the labeled oligonucleotide (e.g., 5 pmol) in a solution containing a specific concentration of serum (e.g., 10-50% human or bovine serum) in a suitable buffer (e.g., PBS) at 37°C.[7]

  • Time Course Sampling: At various time points (e.g., 0, 1, 3, 6, 24 hours), withdraw aliquots of the reaction mixture.

  • Reaction Quenching: Immediately stop the degradation by adding the aliquot to a loading buffer containing a denaturant (e.g., 7 M urea) and a chelating agent (e.g., EDTA) to inactivate nucleases.[7]

  • Gel Electrophoresis: Separate the intact oligonucleotide from its degradation products using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Analysis: Visualize the bands using autoradiography or fluorescence imaging. Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point.

  • Half-life Calculation: Plot the percentage of intact oligonucleotide versus time and fit the data to an appropriate kinetic model to determine the half-life.

RNase H Cleavage Assay

This assay is used to determine if a 2'-O-methyl modification can inhibit the activity of RNase H, an enzyme that specifically cleaves the RNA strand of an RNA/DNA hybrid.

Methodology:

  • Substrate Preparation: Synthesize a target RNA molecule and a complementary DNA oligonucleotide. For assessing the effect of 2'-O-methylation, synthesize an RNA molecule with the modification at a specific site.

  • Hybridization: Anneal the RNA and DNA oligonucleotides to form a hybrid duplex. This is typically done by mixing the oligonucleotides in an annealing buffer (e.g., 20 mM Tris-HCl, 20 mM KCl), heating to 95°C for a few minutes, and then slowly cooling to room temperature.[8]

  • Enzymatic Reaction: Initiate the cleavage reaction by adding RNase H enzyme and MgCl₂ (a required cofactor) to the annealed duplexes and incubate at 37°C.[8]

  • Time Course and Quenching: Take samples at different time points and stop the reaction by adding EDTA.

  • Analysis: Analyze the cleavage products by denaturing PAGE. A block in cleavage at the site of the 2'-O-methyl modification will be observed compared to the unmodified control.

RiboMethSeq: High-Throughput Mapping of 2'-O-Methylation

RiboMethSeq is a sequencing-based method that leverages the resistance of the phosphodiester bond adjacent to a 2'-O-methylated nucleotide to alkaline hydrolysis.

Methodology:

  • RNA Fragmentation: Subject the RNA sample to random alkaline hydrolysis, which results in RNA fragments with 5'-OH and 2',3'-cyclic phosphate (B84403) ends. The cleavage is underrepresented at 2'-O-methylated sites.[3][9]

  • Library Preparation: The RNA fragments are then processed to generate a sequencing library. This involves end-repair (dephosphorylation of the 3'-ends and phosphorylation of the 5'-ends), ligation of adapters to both ends, reverse transcription to cDNA, and PCR amplification.[3]

  • Sequencing: The resulting cDNA library is sequenced using a high-throughput sequencing platform.

  • Data Analysis: The sequencing reads are mapped to a reference transcriptome. The positions of the 5' and 3' ends of the reads are analyzed. A gap or a significant drop in the number of read ends at a specific nucleotide position indicates the presence of a 2'-O-methylation, as the adjacent phosphodiester bond was protected from hydrolysis.

Visualizing the Concepts

Diagrams can provide a clear and concise understanding of the complex biological processes and experimental workflows involved.

Mechanism of Nuclease Resistance

Nuclease_Resistance cluster_unmodified Unmodified RNA cluster_modified 2'-O-Methylated RNA Unmodified_RNA Unmodified Ribose (2'-OH) Phosphodiester_Bond Phosphodiester Bond Unmodified_RNA->Phosphodiester_Bond Accessible Cleavage Cleavage Phosphodiester_Bond->Cleavage Nuclease Nuclease Nuclease->Phosphodiester_Bond Binds & Catalyzes Modified_RNA 2'-O-Methyl Ribose (2'-OCH3) Protected_Bond Phosphodiester Bond Modified_RNA->Protected_Bond Steric Hindrance Resistance Resistance Protected_Bond->Resistance Blocked_Nuclease Nuclease Blocked_Nuclease->Protected_Bond Binding Inhibited

Caption: Mechanism of 2'-O-methyl-mediated nuclease resistance.

Experimental Workflow for Serum Stability Assay

Serum_Stability_Workflow start Start: Labeled Oligonucleotides incubation Incubate with Serum at 37°C start->incubation sampling Collect Aliquots at Time Points incubation->sampling quenching Quench Reaction (Urea + EDTA) sampling->quenching page Denaturing PAGE quenching->page analysis Visualize & Quantify Intact Oligo page->analysis half_life Calculate Half-life analysis->half_life

Caption: Workflow for determining oligonucleotide serum stability.

RiboMethSeq Experimental Workflow

RiboMethSeq_Workflow start Start: RNA Sample fragmentation Alkaline Fragmentation start->fragmentation library_prep Library Preparation (End-repair, Ligation, RT, PCR) fragmentation->library_prep sequencing High-Throughput Sequencing library_prep->sequencing mapping Map Reads to Reference sequencing->mapping analysis Analyze Read-End Distribution mapping->analysis identification Identify Gaps (2'-OMe Sites) analysis->identification

Caption: High-level workflow of the RiboMethSeq protocol.

Conclusion

The 2'-O-methyl modification is a robust and indispensable tool in the design of therapeutic and diagnostic oligonucleotides. Its ability to confer significant nuclease resistance through steric hindrance and conformational stabilization is well-documented and experimentally verifiable. For researchers and developers in the field of RNA therapeutics, a thorough understanding of the principles and methodologies outlined in this guide is essential for the rational design of stable and effective oligonucleotide-based molecules. The continued exploration of this and other chemical modifications will undoubtedly pave the way for the next generation of RNA medicines.

References

The Guardian of the Message: An In-depth Technical Guide to the Chemical Stability of 2'-O-Methylated RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the burgeoning field of RNA therapeutics and diagnostics, the inherent instability of RNA molecules presents a significant hurdle. Chemical modifications are paramount to overcoming this challenge, and among the most crucial and widely utilized is 2'-O-methylation. This modification, the addition of a methyl group to the 2'-hydroxyl of the ribose sugar, confers remarkable chemical stability to the RNA backbone. This technical guide provides a comprehensive exploration of the chemical stability of 2'-O-methylated RNA, detailing the underlying mechanisms, presenting quantitative data on its enhanced resistance to degradation, and outlining key experimental protocols for its analysis. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working to harness the therapeutic potential of RNA.

Introduction: The Significance of 2'-O-Methylation

RNA's susceptibility to degradation by nucleases and spontaneous hydrolysis limits its therapeutic application. The 2'-hydroxyl group, a defining feature of ribonucleic acid, acts as an internal nucleophile, facilitating the cleavage of the phosphodiester backbone. 2'-O-methylation effectively "caps" this reactive hydroxyl group, sterically hindering nuclease attack and preventing intramolecular hydrolysis.[1] This seemingly minor modification has profound implications, dramatically increasing the in vivo half-life and bioavailability of RNA-based drugs, such as small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and mRNA vaccines.[2][3]

Mechanisms of Enhanced Chemical Stability

The increased stability of 2'-O-methylated RNA stems from two primary principles: resistance to nuclease degradation and prevention of spontaneous hydrolysis.

Nuclease Resistance

Nucleases, the enzymes responsible for RNA degradation, often rely on interactions with the 2'-hydroxyl group for substrate recognition and catalysis. The bulky methyl group at the 2' position sterically hinders the approach of these enzymes, significantly reducing the rate of enzymatic cleavage.[4][5] This protective effect is a cornerstone of modern oligonucleotide therapeutic design, with fully 2'-O-methylated oligonucleotides demonstrating exceptional resistance to degradation in serum.[2][6]

Resistance to Hydrolysis

Unmodified RNA is prone to spontaneous cleavage, particularly under alkaline conditions, through a mechanism involving the 2'-hydroxyl group acting as a nucleophile and attacking the adjacent phosphorus atom. This leads to the formation of a transient 2',3'-cyclic phosphodiester intermediate, which then hydrolyzes to either a 2'- or 3'-phosphate, resulting in a broken phosphodiester backbone. 2'-O-methylation eliminates the nucleophilic 2'-hydroxyl group, thereby blocking this intramolecular cleavage pathway and rendering the RNA backbone significantly more resistant to hydrolysis across a range of pH conditions.[1][7]

RNaseH_Assay cluster_unmodified Unmodified RNA cluster_modified 2'-O-Methylated RNA unmod_rna Target RNA (2'-OH) unmod_hybrid RNA/Probe Hybrid unmod_rna->unmod_hybrid unmod_probe Chimeric Probe unmod_probe->unmod_hybrid unmod_cleavage RNase H Cleavage unmod_hybrid->unmod_cleavage unmod_products Cleavage Products unmod_cleavage->unmod_products mod_rna Target RNA (2'-OCH3) mod_hybrid RNA/Probe Hybrid mod_rna->mod_hybrid mod_probe Chimeric Probe mod_probe->mod_hybrid mod_inhibition RNase H Inhibition mod_hybrid->mod_inhibition mod_intact Intact RNA mod_inhibition->mod_intact

References

The Lynchpin of Oligonucleotide Synthesis: An In-depth Technical Guide to the Role of the Cyanoethyl Group in Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic nucleic acids, the phosphoramidite (B1245037) method stands as the gold standard for the chemical synthesis of oligonucleotides. This robust chemistry relies on a carefully orchestrated series of reactions, where protecting groups play a pivotal role in ensuring the fidelity and efficiency of the synthesis. Among these, the 2-cyanoethyl (CE) group, employed for the protection of the phosphate (B84403) backbone, is a cornerstone of modern oligonucleotide synthesis. This technical guide provides a comprehensive exploration of the multifaceted role of the cyanoethyl group, detailing its function, the mechanism of its removal, potential side reactions, and the experimental protocols that govern its use.

The Core Function of the Cyanoethyl Protecting Group

The primary role of the 2-cyanoethyl group in phosphoramidite chemistry is to serve as a temporary protecting group for the phosphite (B83602) triester intermediate formed during the coupling step of solid-phase oligonucleotide synthesis.[1][2] This protection is crucial for several reasons:

  • Preventing Undesirable Reactions: The phosphite triester is highly reactive and, if left unprotected, could engage in unwanted side reactions during the subsequent steps of the synthesis cycle, particularly the acidic detritylation step.[3][4] The CE group effectively shields the phosphorus atom, ensuring that the internucleotide linkage remains intact until the final deprotection stage.

  • Ensuring Stability: The CE-protected phosphotriester, formed after the oxidation step, is a stable species that can withstand the repeated cycles of detritylation, coupling, and capping required to build the oligonucleotide chain.[4][5]

  • Facilitating Efficient Deprotection: The cyanoethyl group is designed for facile removal under basic conditions via a β-elimination reaction, which is a clean and rapid process.[3][6] This orthogonality allows for the selective deprotection of the phosphate backbone without compromising the integrity of the synthesized oligonucleotide.

The Phosphoramidite Synthesis Cycle: A Workflow Overview

The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process performed on a solid support, typically controlled pore glass (CPG). Each cycle results in the addition of a single nucleotide to the growing chain and can be broken down into four key steps: detritylation, coupling, capping, and oxidation.

Phosphoramidite Synthesis Cycle cluster_workflow Solid-Phase Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Acetylation of Failures) Coupling->Capping Phosphite Triester Formation Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Blocked Failures Oxidation->Detritylation Stable Phosphotriester

Figure 1: The four-step phosphoramidite synthesis cycle.

Mechanism of Cyanoethyl Group Removal: The β-Elimination Reaction

The removal of the 2-cyanoethyl protecting group is a critical step in the final deprotection of the synthetic oligonucleotide. This process occurs via a base-catalyzed β-elimination reaction. The electron-withdrawing nature of the cyano group makes the protons on the adjacent carbon (the β-position) acidic.[3] A base, typically ammonium (B1175870) hydroxide (B78521) or a stronger organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), abstracts a proton, leading to the formation of a carbanion. This is followed by the elimination of the phosphate group and the formation of acrylonitrile (B1666552) as a byproduct.[3][6]

Beta_Elimination reagents Oligonucleotide-P(O)(O-)-O-CH2-CH2-CN + Base (e.g., OH-) intermediate Intermediate Carbanion Oligonucleotide-P(O)(O-)-O-CH2-CH(-)-CN reagents->intermediate Proton Abstraction products Deprotected Oligonucleotide Oligonucleotide-P(O)(O-)2 + Acrylonitrile (CH2=CH-CN) intermediate->products Elimination

Figure 2: Mechanism of β-elimination for cyanoethyl group removal.

Quantitative Data on Performance and Side Reactions

The efficiency of each step in oligonucleotide synthesis is paramount for achieving a high yield of the full-length product. The following tables summarize key quantitative data related to the performance of cyanoethyl-protected phosphoramidites and the kinetics of deprotection.

Stepwise Coupling Efficiency

The efficiency of the coupling step is routinely monitored by a trityl cation assay, which measures the amount of the 5'-dimethoxytrityl (DMT) group cleaved at the beginning of each cycle.[7][8] The intensity of the orange-colored DMT cation is proportional to the number of successful coupling events in the previous cycle.[3][4]

ParameterTypical ValueMethod of Determination
Average Stepwise Coupling Efficiency >99%[2][9]Trityl Cation Assay (UV-Vis Spectrophotometry at ~498 nm)[7][8]
Theoretical Yield of a 20-mer ~82%Calculated as (Coupling Efficiency)^19
Theoretical Yield of a 50-mer ~61%Calculated as (Coupling Efficiency)^49

Note: The theoretical yield decreases exponentially with the length of the oligonucleotide. Maintaining a high stepwise coupling efficiency is therefore critical for the synthesis of long oligonucleotides.

Kinetics of Cyanoethyl Group Deprotection

The removal of the cyanoethyl group is a rapid reaction. The choice of base and reaction conditions significantly influences the deprotection time.

Deprotection ReagentTemperatureTime for CE Group RemovalNotes
Concentrated Ammonium Hydroxide 55 °CRapid (minutes)Typically occurs concurrently with base deprotection, which is the rate-limiting step.[3][6]
Ammonium Hydroxide/Methylamine (AMA) (1:1) 65 °C< 5 minutesAllows for ultra-fast deprotection of all protecting groups.[1]
10% Diethylamine (B46881) in Acetonitrile (B52724) Room Temperature~15 minutesUsed for selective on-support removal of CE groups to prevent cyanoethylation.[6][10]
1 M DBU in Acetonitrile Room Temperature1 minuteA strong, non-nucleophilic base for very rapid and selective removal of the CE group.[5][11]
Cyanoethylation: A Key Side Reaction

A significant side reaction during the final deprotection step is the Michael addition of the acrylonitrile byproduct to the nucleobases, a phenomenon known as cyanoethylation.[6] The N3 position of thymine (B56734) is particularly susceptible to this modification.[5]

Deprotection ConditionExtent of N3-Cyanoethylthymine FormationMethod of Detection
Acrylonitrile in DBU/CH3CN (24 hours) 52%HPLC Analysis[5]
Concentrated Ammonium Hydroxide Can be significant, especially in large-scale synthesis.[10]HPLC, Mass Spectrometry (+53 Da adduct)[12]
Ammonium Hydroxide/Methylamine (AMA) SuppressedMethylamine acts as a scavenger for acrylonitrile.[1][10]
Ammonium Hydroxide/Propylamine/Water (APA) Suppressed (No +53 Da peaks observed)Mass Spectrometry[1]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key steps involving the cyanoethyl group in phosphoramidite chemistry.

Standard Solid-Phase Oligonucleotide Synthesis Cycle (per cycle)

This protocol outlines a typical cycle for the addition of one nucleotide. All operations are performed on an automated DNA synthesizer under anhydrous conditions.

  • Detritylation:

    • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

    • Procedure: The solid support is treated with the detritylation solution for 60-90 seconds to remove the 5'-DMT protecting group from the terminal nucleotide. The resulting trityl cation is washed away with anhydrous acetonitrile. The absorbance of the orange-colored effluent can be measured at approximately 498 nm to determine the coupling efficiency of the previous cycle.

  • Coupling:

    • Reagents:

      • 0.1 M solution of the desired 2-cyanoethyl phosphoramidite in anhydrous acetonitrile.

      • 0.45 M solution of an activator (e.g., 5-Ethylthio-1H-tetrazole) in anhydrous acetonitrile.

    • Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The coupling reaction proceeds for 35-120 seconds. The solid support is then washed with anhydrous acetonitrile to remove unreacted reagents.

  • Capping:

    • Reagents:

      • Capping Reagent A: Acetic Anhydride/Pyridine/THF.

      • Capping Reagent B: 16% N-Methylimidazole in THF.

    • Procedure: Equal volumes of Capping Reagents A and B are delivered to the synthesis column to acetylate any unreacted 5'-hydroxyl groups. The reaction time is typically 30 seconds. This prevents the formation of deletion mutations in subsequent cycles. The support is washed with anhydrous acetonitrile.

  • Oxidation:

    • Reagent: 0.02 M Iodine in THF/Pyridine/Water.

    • Procedure: The oxidizing solution is delivered to the column to oxidize the unstable phosphite triester (P(III)) to a stable phosphate triester (P(V)). The reaction time is approximately 30 seconds. The support is washed with anhydrous acetonitrile, completing the cycle.

Cleavage and Deprotection Protocols

After the desired sequence has been synthesized, the oligonucleotide must be cleaved from the solid support and all protecting groups, including the cyanoethyl groups, must be removed.

Protocol 1: Standard Deprotection with Ammonium Hydroxide

  • Transfer the solid support to a screw-cap vial.

  • Add 1-2 mL of fresh, concentrated ammonium hydroxide.

  • Seal the vial tightly and incubate at 55 °C for 8-12 hours.

  • Cool the vial to room temperature and carefully transfer the supernatant containing the oligonucleotide to a new tube.

  • Wash the solid support with nuclease-free water and combine the washings with the supernatant.

  • Dry the oligonucleotide solution using a vacuum concentrator.

Protocol 2: Ultra-Fast Deprotection with AMA

Note: This protocol requires the use of acetyl-protected dC (Ac-dC) phosphoramidite to prevent base modification.

  • Transfer the solid support to a screw-cap vial.

  • Add 1 mL of AMA reagent (a 1:1 v/v mixture of concentrated ammonium hydroxide and 40% aqueous methylamine).

  • Incubate the vial at 65 °C for 10 minutes.[1]

  • Cool the vial to room temperature and carefully uncap in a fume hood.

  • Transfer the supernatant to a new tube.

  • Wash the support with nuclease-free water and combine with the supernatant.

  • Dry the oligonucleotide solution using a vacuum concentrator.

Protocol 3: On-Support Cyanoethyl Group Removal

This protocol is used to minimize cyanoethylation side reactions prior to cleavage and base deprotection.

  • After synthesis, wash the solid support-bound oligonucleotide with anhydrous acetonitrile.

  • Treat the support with a solution of 10% diethylamine in anhydrous acetonitrile for 15-30 minutes at room temperature.[6][10]

  • Wash the support thoroughly with anhydrous acetonitrile to remove the diethylamine and acrylonitrile.

  • Proceed with cleavage and base deprotection using a standard protocol (e.g., Protocol 1).

Conclusion

The 2-cyanoethyl group is an indispensable component of modern phosphoramidite chemistry. Its role as a robust yet readily cleavable phosphate protecting group has been fundamental to the development of automated, high-efficiency oligonucleotide synthesis. A thorough understanding of its function, the mechanism of its removal, and the potential for side reactions is essential for researchers and professionals in the field of drug development and nucleic acid research. By carefully selecting deprotection strategies and adhering to optimized protocols, the formation of impurities can be minimized, leading to the synthesis of high-quality oligonucleotides for a wide range of applications.

Overall Workflow: From Synthesis to Purified Oligonucleotide

Oligonucleotide_Workflow cluster_synthesis Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification & Analysis start Start with Solid Support synthesis_cycle Automated Synthesis Cycles (Detritylation, Coupling, Capping, Oxidation) start->synthesis_cycle end_synthesis Full-Length Protected Oligonucleotide on Support synthesis_cycle->end_synthesis cleavage Cleavage from Support & Removal of Protecting Groups (e.g., NH4OH or AMA) end_synthesis->cleavage crude_oligo Crude Oligonucleotide Solution cleavage->crude_oligo purification Purification (e.g., HPLC, PAGE) crude_oligo->purification analysis Quality Control (Mass Spectrometry, HPLC, CE) purification->analysis final_product Purified Oligonucleotide analysis->final_product

References

Methodological & Application

Application of 2'-O-Methyl-dmf-Guanosine in Antisense Oligonucleotides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for the sequence-specific modulation of gene expression. Chemical modifications to the oligonucleotide backbone, sugar moiety, and nucleobases are crucial for enhancing their drug-like properties. The 2'-O-methyl (2'-OMe) modification is a widely utilized second-generation modification that significantly improves the performance of ASOs. The incorporation of 2'-OMe-dmf-Guanosine (2'-OMe-dmf-G), alongside other 2'-OMe modified nucleosides, imparts desirable characteristics such as increased nuclease resistance and enhanced binding affinity to target RNA.

The dimethylformamidine (dmf) group serves as a protecting group for the exocyclic amine of guanosine (B1672433) during solid-phase synthesis, preventing side reactions and ensuring the fidelity of the synthesized oligonucleotide chain. This document provides detailed application notes and experimental protocols for the use of 2'-OMe-dmf-G in the synthesis and evaluation of antisense oligonucleotides.

Key Features of 2'-OMe Modification

Incorporating 2'-OMe nucleotides into ASOs offers several key advantages:

  • Enhanced Nuclease Resistance: The 2'-OMe group provides steric hindrance, protecting the phosphodiester backbone from degradation by cellular nucleases, thereby increasing the in vivo half-life of the ASO.[1][2]

  • Increased Binding Affinity: The 2'-OMe modification locks the sugar pucker in an A-form geometry, which is favorable for binding to complementary RNA. This results in a more stable ASO-mRNA duplex, as evidenced by an increased melting temperature (Tm).[3]

  • Reduced Immunostimulation: Modification of cytosine to 5-methylcytosine (B146107) in conjunction with 2'-OMe modifications can reduce the immunostimulatory effects often associated with CpG motifs in ASOs.

Mechanisms of Action

ASOs containing 2'-OMe modifications can elicit their gene-silencing effects through two primary mechanisms:

  • RNase H-Mediated Degradation: To engage this pathway, ASOs are designed as "gapmers." These chimeric oligonucleotides consist of a central "gap" of deoxynucleotides that is flanked by 2'-OMe modified "wings."[4] The DNA-RNA hybrid formed at the gap is a substrate for RNase H, which cleaves the target mRNA. The 2'-OMe wings enhance binding affinity and provide nuclease resistance.

  • Steric Blockade: Uniformly modified 2'-OMe ASOs, which are not substrates for RNase H, can physically obstruct the translational machinery by binding to the 5'-untranslated region (UTR) or the start codon of an mRNA. They can also be used to modulate pre-mRNA splicing by blocking splice sites.[5]

Data Presentation

Table 1: Comparative Properties of 2'-Modified ASOs
Feature2'-O-Methyl (2'-OMe)2'-O-Methoxyethyl (2'-MOE)Locked Nucleic Acid (LNA)
Binding Affinity (ΔTm per modification) +0.6 to +1.2°C+0.9 to +1.6°C[6]+4 to +8°C[7]
Nuclease Resistance GoodExcellentExcellent
RNase H Activity Not supported in fully modified oligos; requires gapmer design[3]Not supported in fully modified oligos; requires gapmer design[4]Not supported in fully modified oligos; requires gapmer design
Toxicity Profile Generally well-tolerated[5]Favorable, with reduced non-specific protein binding[4]Associated with potential hepatotoxicity at high doses
Potency GoodHigh, often more consistent than 2'-OMe[4]Very High
Table 2: In Vitro Gene Silencing Efficacy of 2'-OMe vs. 2'-MOE Gapmer ASOs
Target GeneASO ChemistryTransfection Concentration% mRNA Reduction (relative to control)
CTNNB1 (Site 1)2'-OMe10 nM~55%
CTNNB1 (Site 1)2'-MOE10 nM~75%
CTNNB1 (Site 2)2'-OMe10 nM~40%
CTNNB1 (Site 2)2'-MOE10 nM~65%
CTNNB1 (Site 3)2'-OMe10 nM~60%
CTNNB1 (Site 3)2'-MOE10 nM~80%

Data adapted from comparative studies. Actual knockdown efficiency is sequence and target-dependent.[4]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 2'-OMe Modified Oligonucleotides

This protocol outlines the standard phosphoramidite (B1245037) cycle for synthesizing 2'-OMe modified ASOs on an automated DNA/RNA synthesizer.

Materials:

  • 2'-OMe-dmf-G-CE Phosphoramidite and other 2'-OMe phosphoramidites (A, C, U/T)

  • Unmodified deoxynucleoside phosphoramidites (for gapmers)

  • Controlled Pore Glass (CPG) solid support

  • Anhydrous acetonitrile (B52724)

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Capping solution (Acetic anhydride (B1165640) and N-methylimidazole)

  • Oxidizing solution (Iodine in THF/water/pyridine) or Sulfurizing solution (e.g., Beaucage reagent)

  • Deblocking solution (Trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., Ammonium hydroxide/Methylamine)

Procedure:

  • Synthesis Setup: Dissolve phosphoramidites in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M). Install reagents on the synthesizer.

  • Automated Synthesis Cycle:

    • Deblocking: The 5'-dimethoxytrityl (DMT) group is removed from the solid support-bound nucleoside using the deblocking solution.

    • Coupling: The 2'-OMe-dmf-G phosphoramidite (or other desired phosphoramidite) and activator are delivered to the synthesis column to react with the free 5'-hydroxyl group. A longer coupling time (e.g., 6 minutes) is recommended for modified phosphoramidites.

    • Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

    • Oxidation/Sulfurization: The newly formed phosphite (B83602) triester linkage is converted to a more stable phosphate (B84403) (oxidation) or a nuclease-resistant phosphorothioate (B77711) (sulfurization).

  • Chain Elongation: The cycle is repeated until the desired sequence is synthesized.

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support, and base and phosphate protecting groups are removed by incubation in cleavage and deprotection solution at an elevated temperature (e.g., 65°C for 10-15 minutes).[8]

  • Purification: The crude oligonucleotide is purified using methods such as reverse-phase HPLC or anion-exchange chromatography.

  • Analysis: The purity and identity of the final product are confirmed by HPLC, mass spectrometry, and UV-Vis spectroscopy.

G Solid-Phase Synthesis Workflow cluster_0 Automated Synthesis Cycle Deblocking Deblocking (DMT Removal) Coupling Coupling (Phosphoramidite Addition) Deblocking->Coupling Repeat n times Capping Capping (Acetylation) Coupling->Capping Repeat n times Oxidation Oxidation / Sulfurization Capping->Oxidation Repeat n times Oxidation->Deblocking Repeat n times Cleavage Cleavage & Deprotection Oxidation->Cleavage After final cycle Start Start with Solid Support Start->Deblocking Purification Purification (e.g., HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis Final_Product Purified ASO Analysis->Final_Product

Caption: Workflow for solid-phase synthesis of ASOs.

Protocol 2: In Vitro Nuclease Resistance Assay

This assay assesses the stability of 2'-OMe modified ASOs in the presence of serum nucleases.

Materials:

  • 2'-OMe modified ASO and an unmodified control ASO

  • Fetal Bovine Serum (FBS) or human serum

  • Phosphate-Buffered Saline (PBS)

  • Quenching solution (e.g., EDTA)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • Gel imaging system

Procedure:

  • Reaction Setup: Incubate the ASOs (e.g., 1 µM final concentration) in a solution containing serum (e.g., 10% FBS in PBS) at 37°C.

  • Time Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots of the reaction and immediately add quenching solution to stop nuclease activity.

  • PAGE Analysis: Resolve the samples on a denaturing polyacrylamide gel.

  • Quantification: Visualize the bands corresponding to the intact ASO using a gel imaging system. Quantify the band intensity.

  • Data Analysis: Plot the percentage of intact ASO versus time to determine the half-life (t1/2) of the oligonucleotides.

G Nuclease Resistance Assay Workflow Incubation Incubate ASO with Serum at 37°C Sampling Collect Samples at Time Points Incubation->Sampling Quenching Quench Reaction with EDTA Sampling->Quenching PAGE Denaturing PAGE Quenching->PAGE Imaging Gel Imaging and Quantification PAGE->Imaging Analysis Calculate Half-Life (t½) Imaging->Analysis

Caption: Workflow for nuclease resistance assay.

Protocol 3: In Vitro RNase H Cleavage Assay (for Gapmers)

This assay confirms the ability of a 2'-OMe gapmer ASO to mediate RNase H cleavage of a target RNA.

Materials:

  • 2'-OMe gapmer ASO

  • Target RNA transcript (radiolabeled or fluorescently labeled)

  • Recombinant RNase H and reaction buffer

  • Denaturing PAGE system

Procedure:

  • Annealing: Anneal the ASO to the target RNA by heating the mixture and then allowing it to cool slowly.

  • RNase H Reaction: Initiate the cleavage reaction by adding RNase H to the ASO-RNA duplex. Incubate at 37°C for a defined period (e.g., 20 minutes).[3]

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).

  • Analysis: Separate the cleavage products on a denaturing polyacrylamide gel.

  • Visualization: Visualize the full-length RNA and the cleavage products using autoradiography or fluorescence imaging. A reduction in the full-length band and the appearance of cleavage product bands indicate successful RNase H activity.

G RNase H Cleavage Mechanism cluster_0 Mechanism ASO 2'-OMe Gapmer ASO Duplex ASO-mRNA Duplex ASO->Duplex mRNA Target mRNA mRNA->Duplex Cleavage mRNA Cleavage Duplex->Cleavage RNaseH RNase H RNaseH->Cleavage recruitment

Caption: Mechanism of RNase H-mediated cleavage.

Protocol 4: Cellular Uptake and Gene Silencing in Vitro

This protocol describes the transfection of cells with 2'-OMe modified ASOs to assess their gene silencing activity.

Materials:

  • 2'-OMe modified ASO

  • Cultured cells (e.g., HeLa, T24)

  • Cell culture medium and supplements

  • Transfection reagent (e.g., Lipofectamine)

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

Procedure:

  • Cell Plating: Seed cells in multi-well plates to achieve a desired confluency (e.g., 70-80%) at the time of transfection.

  • Transfection:

    • Dilute the ASO and the transfection reagent separately in serum-free medium.

    • Combine the diluted ASO and transfection reagent to form lipid-ASO complexes.

    • Add the complexes to the cells and incubate for 4-6 hours at 37°C.[3]

  • Post-Transfection: Replace the transfection medium with fresh, complete culture medium and incubate for an additional 24-48 hours.

  • RNA Extraction: Harvest the cells and extract total RNA.

  • qRT-PCR Analysis:

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR using primers specific for the target gene and a housekeeping gene (for normalization).

  • Data Analysis: Calculate the relative expression of the target gene in ASO-treated cells compared to control-treated cells to determine the percentage of mRNA reduction.

Conclusion

The use of 2'-OMe-dmf-G phosphoramidite is integral to the synthesis of second-generation antisense oligonucleotides with enhanced stability and binding affinity. The protocols and data presented herein provide a comprehensive guide for researchers and drug developers working with 2'-OMe modified ASOs. Careful consideration of the ASO design (gapmer vs. uniformly modified) is essential to achieve the desired mechanism of action, whether it be RNase H-mediated degradation or steric blockade. Through rigorous in vitro evaluation, the potency and durability of these modified oligonucleotides can be effectively characterized, paving the way for their therapeutic application.

References

Application Notes and Protocols for the Use of 2'-OMe-dmf-G in siRNA and microRNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of modified nucleotides is a cornerstone of modern oligonucleotide therapeutic development. Among these, 2'-O-Methyl (2'-OMe) modifications are frequently employed in the synthesis of small interfering RNAs (siRNAs) and microRNAs (miRNAs) to enhance their drug-like properties. This document provides detailed application notes and protocols for the use of 5'-O-DMT-2'-O-methyl-N2-(N,N-dimethylformamidine)-guanosine-3'-O-(2-cyanoethyl-N,N-diisopropylamino) phosphoramidite (B1245037) (2'-OMe-dmf-G-CE Phosphoramidite), a key building block for introducing 2'-OMe-G modifications.

The 2'-O-methyl modification offers a favorable balance of enhanced nuclease resistance, increased thermal stability of the RNA duplex, and preserved A-form helical geometry required for RNA interference (RNAi) activity.[1][2][3] The dimethylformamidine (dmf) protecting group on the guanine (B1146940) base is labile and can be removed under mild conditions, which is advantageous for the synthesis of oligonucleotides containing sensitive modifications.[4] This phosphoramidite is compatible with standard automated solid-phase oligonucleotide synthesis protocols.[1]

Key Benefits of Incorporating 2'-OMe-G

  • Increased Nuclease Resistance: The 2'-OMe group sterically hinders the approach of nucleases, significantly increasing the half-life of siRNAs and miRNAs in biological fluids like serum.[2][5][6][7]

  • Enhanced Thermal Stability: The 2'-O-methylation locks the ribose sugar in a C3'-endo conformation, which is characteristic of A-form helices found in RNA duplexes. This pre-organization leads to a more stable duplex with the target mRNA, as indicated by an increased melting temperature (Tm).

  • Improved In Vivo Stability: Enhanced nuclease resistance and thermal stability contribute to a longer in vivo half-life and prolonged silencing activity.[8]

  • Reduced Immunogenicity: Chemical modifications like 2'-OMe can reduce the activation of the innate immune system by Toll-like receptors (TLRs).[6]

  • Mitigation of Off-Target Effects: Strategic placement of 2'-OMe modifications, particularly in the seed region of the siRNA guide strand, can reduce off-target gene silencing.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of 2'-OMe-dmf-G and other 2'-O-methyl modifications in oligonucleotide synthesis.

Table 1: Coupling Efficiency of Guanosine Phosphoramidites

Phosphoramidite TypeProtecting GroupAverage Stepwise Coupling Efficiency (%)Notes
2'-OMe-Gdmf>98-99%Dependent on synthesizer, reagents, and protocol.[9]
dGiBu~98-99%Standard phosphoramidite for DNA synthesis.
dGdmf>98-99%dmf group is more labile than iBu.[4]

Table 2: Impact of 2'-O-Methyl Modifications on siRNA Duplex Thermal Stability (Tm)

ModificationΔTm per modification (°C)Reference Duplex
Single 2'-OMe modification+0.6 to +1.8Unmodified RNA/RNA duplex
Fully 2'-OMe modified sense strandVariable, sequence-dependentUnmodified siRNA duplex
Alternating 2'-OMe/2'-F patternSignificant increase (e.g., +20°C)Unmodified RNA duplex[10]

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of 2'-OMe Modified siRNA

This protocol outlines the general steps for synthesizing a 2'-OMe modified siRNA strand using an automated DNA/RNA synthesizer.

Materials:

  • 2'-OMe-dmf-G-CE Phosphoramidite

  • Other required 2'-OMe or standard DNA/RNA phosphoramidites (A, C, U/T)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

  • Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/Water/Pyridine)

  • Deblocking solution (3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM))

  • Anhydrous acetonitrile (B52724)

Procedure:

  • Preparation:

    • Dissolve the 2'-OMe-dmf-G-CE phosphoramidite and other amidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).

    • Install the phosphoramidite vials, solid support column, and all reagent bottles on the synthesizer.

    • Ensure all reagents and solvents are anhydrous to maintain high coupling efficiency.

  • Synthesis Cycle (repeated for each nucleotide addition):

    • Coupling: The 2'-OMe-dmf-G phosphoramidite is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A typical coupling time for 2'-OMe phosphoramidites is 5-10 minutes.[9]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using the oxidizing solution.

  • Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group is typically left on (Trityl-ON) to facilitate purification by reverse-phase HPLC.

Protocol 2: Cleavage, Deprotection, and Purification of 2'-OMe Modified siRNA

Materials:

  • Ammonium hydroxide/40% Methylamine (AMA) solution (1:1, v/v)

  • Triethylamine trihydrofluoride (TEA·3HF) or other fluoride (B91410) reagent for 2'-silyl group removal if applicable (not required for 2'-OMe only synthesis)

  • RNase-free water

  • Desalting columns (e.g., NAP-10)

  • HPLC system with a reverse-phase column (e.g., C18)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile

Procedure:

  • Cleavage and Base Deprotection:

    • Transfer the solid support to a screw-cap vial.

    • Add 1 mL of AMA solution.

    • Incubate at 65°C for 15-20 minutes to cleave the oligonucleotide from the support and remove the dmf and other base-protecting groups.[12]

    • Cool the vial on ice and transfer the supernatant containing the oligonucleotide to a new tube.

  • Desalting:

    • Desalt the crude oligonucleotide solution using a desalting column according to the manufacturer's protocol to remove small molecule impurities.

  • Purification by Reverse-Phase HPLC (Trityl-ON):

    • The DMT group on the full-length product is hydrophobic, allowing for separation from shorter, "failure" sequences that lack the DMT group.

    • Equilibrate the C18 column with a low percentage of Mobile Phase B.

    • Inject the desalted oligonucleotide solution.

    • Elute with a linear gradient of increasing Mobile Phase B.

    • Collect the major peak corresponding to the Trityl-ON full-length product.

  • DMT Removal (Detritylation):

    • Treat the collected fraction with an acidic solution (e.g., 80% acetic acid) to remove the 5'-DMT group.

    • Neutralize and desalt the final product.

  • Annealing to form siRNA duplex:

    • Resuspend the purified sense and antisense strands in annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES-KOH at pH 7.4, 2 mM magnesium acetate).[1]

    • Mix equimolar amounts of the complementary strands.

    • Heat the mixture to 90-95°C for 1-2 minutes, then allow it to cool slowly to room temperature.[5][13]

  • Analysis:

    • Confirm the identity and purity of the final siRNA duplex by mass spectrometry and analytical HPLC or capillary electrophoresis.

Protocol 3: Nuclease Resistance Assay in Human Serum

Materials:

  • 2'-OMe modified siRNA duplex

  • Unmodified control siRNA duplex

  • Human serum

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • Gel staining solution (e.g., SYBR Gold)

  • Gel imaging system

Procedure:

  • Incubation:

    • Prepare solutions of the 2'-OMe modified siRNA and the unmodified control siRNA in PBS.

    • In separate tubes, mix the siRNA solutions with human serum (e.g., to a final serum concentration of 50-90%).

    • Incubate the mixtures at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction and immediately store them at -80°C to stop the degradation.

  • Analysis by Denaturing PAGE:

    • Thaw the aliquots on ice.

    • Mix the samples with a denaturing loading buffer.

    • Run the samples on a denaturing polyacrylamide gel.

    • Stain the gel with a fluorescent dye that binds to nucleic acids.

    • Visualize the bands using a gel imaging system.

  • Data Analysis:

    • Compare the intensity of the full-length siRNA bands at different time points for both the modified and unmodified siRNAs. The disappearance of the full-length band over time indicates degradation. The 2'-OMe modified siRNA is expected to show significantly greater stability (less degradation) compared to the unmodified control.

Protocol 4: In Vitro siRNA Activity Assay using a Luciferase Reporter System

Materials:

  • Cells expressing a luciferase reporter gene fused to the target mRNA sequence (or co-transfected with a plasmid expressing this fusion)

  • 2'-OMe modified siRNA targeting the gene of interest

  • Negative control siRNA (non-targeting)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • Prepare complexes of the siRNAs (both target-specific and negative control) with the transfection reagent in serum-free medium according to the manufacturer's protocol.

    • Add the transfection complexes to the cells.

    • Incubate for the desired period (typically 24-72 hours).

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit's instructions.

  • Data Analysis:

    • Normalize the luciferase activity of the cells treated with the target-specific siRNA to that of the cells treated with the negative control siRNA. A significant reduction in luciferase activity indicates successful gene silencing by the 2'-OMe modified siRNA.

Visualizations

RNAi_Pathway Figure 1: The RNAi Pathway dsRNA Long dsRNA or shRNA (in nucleus) Dicer Dicer dsRNA->Dicer Processing siRNA siRNA Duplex Dicer->siRNA RISC_loading RISC Loading (Ago2) siRNA->RISC_loading Unwinding RISC_active Activated RISC (with Guide Strand) RISC_loading->RISC_active mRNA Target mRNA RISC_active->mRNA Target Recognition Cleavage mRNA Cleavage mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation Silencing Gene Silencing Degradation->Silencing

Caption: The RNAi pathway initiated by double-stranded RNA.

siRNA_Synthesis_Workflow Figure 2: Experimental Workflow for siRNA Synthesis and Validation cluster_synthesis Synthesis and Purification cluster_validation Functional Validation Solid_Phase_Synthesis 1. Solid-Phase Synthesis (with 2'-OMe-dmf-G) Cleavage_Deprotection 2. Cleavage and Deprotection Solid_Phase_Synthesis->Cleavage_Deprotection Purification 3. HPLC Purification Cleavage_Deprotection->Purification Annealing 4. Annealing Purification->Annealing QC 5. Quality Control (MS, HPLC) Annealing->QC Nuclease_Assay 6. Nuclease Resistance Assay QC->Nuclease_Assay Activity_Assay 7. In Vitro Activity Assay (e.g., Luciferase) QC->Activity_Assay Off_Target_Assay 8. Off-Target Effect Analysis (qPCR/Microarray) Activity_Assay->Off_Target_Assay

Caption: Workflow for modified siRNA synthesis and validation.

References

Application Notes and Protocols for the Solid-Phase Synthesis of 2'-O-Methylated RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of 2'-O-methylated RNA, a crucial modification in therapeutic oligonucleotides and research tools.

Introduction to 2'-O-Methylated RNA

2'-O-methylation is a common post-transcriptional modification of RNA where a methyl group is added to the 2' hydroxyl group of the ribose moiety. This modification enhances the stability of RNA oligonucleotides by providing protection against nuclease degradation. Synthetically introduced 2'-O-methyl modifications are a key feature in the design of antisense oligonucleotides and other RNA-based therapeutics, as they improve the pharmacokinetic properties and target binding affinity of these molecules.

Solid-Phase Synthesis of 2'-O-Methylated RNA

The synthesis of 2'-O-methylated RNA is typically performed on an automated solid-phase synthesizer using phosphoramidite (B1245037) chemistry. The process involves the sequential addition of 2'-O-methyl-protected ribonucleoside phosphoramidites to a growing oligonucleotide chain that is covalently attached to a solid support, commonly controlled pore glass (CPG).

Key Synthesis Parameters

The efficiency of solid-phase synthesis is critical for obtaining high-quality 2'-O-methylated RNA. Key parameters influencing the outcome include coupling efficiency, synthesis scale, and the choice of protecting groups.

ParameterTypical Values/ConsiderationsImpact on Synthesis
Coupling Efficiency >98% per step is desirable. Even a 1% decrease can significantly lower the yield of the full-length product, especially for longer oligonucleotides.[1]Higher coupling efficiency maximizes the yield of the desired full-length RNA sequence and minimizes the generation of truncated impurities.
Synthesis Scale 0.2 µmol to 15 µmol are common laboratory scales.The scale of the synthesis directly impacts the final yield of the oligonucleotide.
Protecting Groups (2'-OH) tert-butyldimethylsilyl (TBDMS) or [(triisopropylsilyl)oxy]methyl (TOM) are commonly used. TOM is often preferred for longer RNA sequences due to reduced steric hindrance.[2]The choice of the 2'-hydroxyl protecting group affects coupling efficiency and the conditions required for deprotection.
Purity (Post-Purification) >90% is often required for research applications, while therapeutic applications may demand >95% purity.[1]High purity is essential for accurate experimental results and to minimize off-target effects in therapeutic applications.
Yield (Post-Purification) Yield is highly dependent on the length of the oligonucleotide, the synthesis scale, and the purification method. For a 20-mer synthesized on a 1 µmol scale, yields can range from 10 to 40 OD260 units.[1]Efficient synthesis and purification are necessary to obtain sufficient material for downstream applications.

Experimental Protocols

The following protocols provide a detailed methodology for the solid-phase synthesis, deprotection, and purification of 2'-O-methylated RNA oligonucleotides.

Protocol 1: Automated Solid-Phase Synthesis

This protocol outlines the steps for the automated synthesis of a 2'-O-methylated RNA sequence on a 1 µmol scale.

Materials:

  • 2'-O-methyl ribonucleoside phosphoramidites (A, C, G, U)

  • CPG solid support pre-loaded with the first nucleoside

  • Anhydrous acetonitrile (B52724)

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Capping solution A (Acetic anhydride (B1165640) in THF/lutidine) and B (N-Methylimidazole in THF)

  • Deblocking solution (3% Trichloroacetic acid in dichloromethane)

  • Automated DNA/RNA synthesizer

Procedure:

  • Preparation: Dissolve the 2'-O-methyl phosphoramidites and activator in anhydrous acetonitrile to the concentrations recommended by the synthesizer manufacturer. Install all reagent bottles on the synthesizer.

  • Synthesis Program: Program the desired RNA sequence into the synthesizer. Use a synthesis cycle optimized for RNA, which typically includes longer coupling times (e.g., 6 minutes) compared to DNA synthesis to account for the steric hindrance of the 2'-O-protecting group.[2]

  • Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a series of repeated cycles, each consisting of four steps:

    • Detritylation (Deblocking): Removal of the 5'-dimethoxytrityl (DMT) protecting group with the deblocking solution to free the 5'-hydroxyl group for the next coupling reaction.

    • Coupling: Activation of the incoming 2'-O-methyl phosphoramidite by the activator and its subsequent coupling to the 5'-hydroxyl group of the support-bound oligonucleotide.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: Oxidation of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using the oxidizing solution.

  • Final Detritylation: After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification (DMT-on). DMT-on purification is often preferred as it facilitates the separation of the full-length product from truncated failure sequences.[3]

  • Cleavage and Deprotection: Once the synthesis is complete, the CPG support is removed from the column for cleavage and deprotection.

G cluster_synthesis_cycle Automated Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Add 2'-O-Me Amidite) Detritylation->Coupling Expose 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Form New Bond Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Prevent Deletions Oxidation->Detritylation Prepare for Next Cycle End Cleavage & Deprotection Oxidation->End Final Cycle Complete Start Start with CPG Support Start->Detritylation

Fig 1. Automated Solid-Phase Synthesis Workflow
Protocol 2: Cleavage and Deprotection

This protocol describes the removal of the synthesized 2'-O-methylated RNA from the solid support and the removal of all protecting groups. This procedure is for oligonucleotides synthesized with TBDMS as the 2'-hydroxyl protecting group.

Materials:

  • CPG support with synthesized oligonucleotide

  • Ammonia/Methylamine (AMA) solution (1:1 mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Heating block

  • Microcentrifuge tubes

Procedure:

  • Cleavage and Base Deprotection:

    • Transfer the CPG support to a 2 mL screw-cap tube.

    • Add 1 mL of AMA solution.

    • Incubate at 65°C for 15 minutes to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.

    • Allow the tube to cool to room temperature.

    • Transfer the supernatant containing the oligonucleotide to a new tube.

    • Dry the oligonucleotide pellet using a vacuum concentrator.

  • 2'-O-TBDMS Group Removal:

    • To the dried pellet, add 115 µL of anhydrous DMSO and 75 µL of TEA·3HF.

    • Incubate at 65°C for 2.5 hours.[4]

    • Cool the reaction mixture on ice.

  • Quenching and Precipitation:

    • Add 90 µL of DIPEA to quench the reaction.

    • Add 1 mL of n-butanol and vortex.

    • Incubate at -20°C for 30 minutes to precipitate the RNA.

    • Centrifuge at 12,000 x g for 10 minutes to pellet the RNA.

    • Carefully decant the supernatant.

    • Wash the pellet with 1 mL of 70% ethanol (B145695) and centrifuge again.

    • Dry the RNA pellet.

    • Resuspend the purified RNA in nuclease-free water.

Protocol 3: Purification by Reversed-Phase HPLC

This protocol outlines the purification of a DMT-on 2'-O-methylated RNA oligonucleotide using reversed-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Buffer B: 0.1 M TEAA in 50% acetonitrile

  • Crude, deprotected DMT-on oligonucleotide solution

  • Detritylation solution (e.g., 80% acetic acid)

Procedure:

  • Sample Preparation: Resuspend the crude DMT-on oligonucleotide pellet in Buffer A.

  • HPLC Separation:

    • Equilibrate the C18 column with a low percentage of Buffer B.

    • Inject the sample onto the column.

    • Elute the oligonucleotide using a linear gradient of increasing Buffer B concentration. The DMT-on product, being more hydrophobic, will elute later than the DMT-off failure sequences.

    • Monitor the elution profile at 260 nm.

  • Fraction Collection: Collect the peak corresponding to the DMT-on product.

  • DMT Removal:

    • Dry the collected fraction in a vacuum concentrator.

    • Resuspend the pellet in the detritylation solution and incubate at room temperature for 30 minutes.

  • Desalting: Desalt the final product using a suitable method such as a desalting column or ethanol precipitation to remove the detritylation solution and HPLC buffer salts.

  • Quantification and Analysis: Quantify the purified 2'-O-methylated RNA by measuring its absorbance at 260 nm and verify its purity and identity by analytical HPLC and mass spectrometry.

Application Example: Mechanism of Action of a 2'-O-Methylated RNA Therapeutic

A prominent example of a therapeutic agent utilizing 2'-O-methyl modifications is Nusinersen (Spinraza®), an antisense oligonucleotide used for the treatment of Spinal Muscular Atrophy (SMA).[5][6][7] SMA is caused by a mutation in the SMN1 gene, leading to a deficiency of the Survival Motor Neuron (SMN) protein. A related gene, SMN2, can produce some functional SMN protein, but a splicing event predominantly excludes exon 7, resulting in a truncated, non-functional protein.

Nusinersen is a fully 2'-O-methoxyethyl (a modification similar to 2'-O-methyl) modified antisense oligonucleotide with a phosphorothioate (B77711) backbone.[7] It is designed to bind to a specific intronic splice-silencing site (ISS-N1) on the SMN2 pre-mRNA.[6] This binding blocks the action of splicing repressor proteins, thereby promoting the inclusion of exon 7 in the final mRNA transcript. The resulting full-length SMN2 mRNA is then translated into a functional SMN protein, compensating for the deficiency caused by the mutated SMN1 gene.

G cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm SMN2_gene SMN2 Gene pre_mRNA SMN2 pre-mRNA (with Exon 7 and ISS-N1) SMN2_gene->pre_mRNA Transcription Splicing_Machinery Splicing Machinery pre_mRNA->Splicing_Machinery Splicing_Repressor Splicing Repressor (e.g., hnRNP A1/2) Splicing_Repressor->pre_mRNA Binds to ISS-N1 Nusinersen Nusinersen (2'-O-Me ASO) Nusinersen->pre_mRNA Binds to ISS-N1 mRNA_no_exon7 mRNA without Exon 7 Splicing_Machinery->mRNA_no_exon7 Default Splicing (Exon 7 exclusion) mRNA_with_exon7 mRNA with Exon 7 Splicing_Machinery->mRNA_with_exon7 Corrected Splicing (Exon 7 inclusion) Ribosome Ribosome mRNA_no_exon7->Ribosome Translation mRNA_with_exon7->Ribosome Translation Truncated_SMN Truncated, Non-functional SMN Protein Ribosome->Truncated_SMN Functional_SMN Full-length, Functional SMN Protein Ribosome->Functional_SMN Motor_Neuron_Survival Motor Neuron Survival Functional_SMN->Motor_Neuron_Survival Promotes

Fig 2. Mechanism of Action of Nusinersen

References

Application Notes and Protocols for 2'-OMe-dmf-G-CE-Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-Methyl-N2-dimethylformamidine-Guanosine-CE-Phosphoramidite (2'-OMe-dmf-G-CE-Phosphoramidite) is a critical building block in the synthesis of modified oligonucleotides. The 2'-O-Methyl (2'-OMe) modification confers enhanced nuclease resistance and increased thermal stability to the resulting oligonucleotide, making it a valuable tool in the development of antisense oligonucleotides, siRNAs, and other therapeutic and diagnostic nucleic acid-based agents.[1][2] The dimethylformamidine (dmf) protecting group on the guanosine (B1672433) base offers the advantage of rapid deprotection kinetics, which is compatible with a variety of deprotection strategies, including ultrafast methods.[2]

These application notes provide detailed protocols for the efficient coupling of this compound and subsequent deprotection of the synthesized oligonucleotide.

Coupling Conditions

The efficiency of the coupling step is paramount for the synthesis of high-quality, full-length oligonucleotides. The choice of activator and the coupling time are key parameters to optimize. For 2'-O-Methyl phosphoramidites, longer coupling times than those used for standard DNA synthesis are generally recommended to achieve high coupling efficiencies.

Recommended Activators

Several activators can be effectively used for the coupling of this compound. The choice may depend on the specific sequence, the scale of the synthesis, and the desired coupling efficiency. Commonly used activators include 5-Ethylthio-1H-tetrazole (ETT), 4,5-Dicyanoimidazole (DCI), and 1H-Tetrazole. For sterically hindered 2'-modified phosphoramidites, more active activators like DCI or ETT are often preferred.

Coupling Time

A coupling time of 6 to 10 minutes is generally recommended to achieve coupling efficiencies greater than 98-99%.[3] For particularly challenging sequences or to maximize yield, a longer coupling time of up to 15 minutes may be employed.[4]

Summary of Coupling Conditions
ActivatorRecommended ConcentrationRecommended Coupling TimeExpected Coupling Efficiency
5-Ethylthio-1H-tetrazole (ETT)0.25 M - 0.75 M6 - 10 minutes>98%
4,5-Dicyanoimidazole (DCI)0.25 M6 - 15 minutes>98%
1H-Tetrazole0.45 M10 - 15 minutes>97%

Note: Activator concentration should be optimized based on the synthesizer manufacturer's recommendations. Ensure the activator is fully dissolved in anhydrous acetonitrile (B52724) to prevent synthesis failure.

Experimental Protocol: Oligonucleotide Synthesis

This protocol outlines a standard cycle for the incorporation of this compound into a growing oligonucleotide chain on an automated solid-phase synthesizer.

Materials
  • This compound solution (0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 0.25 M DCI in anhydrous acetonitrile)

  • Standard DNA or RNA synthesis reagents (Deblocking, Capping, and Oxidizing solutions)

  • Anhydrous acetonitrile

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

Synthesis Cycle Workflow

G cluster_workflow Oligonucleotide Synthesis Cycle start Start Cycle deblocking Deblocking: Remove 5'-DMT group start->deblocking 1 coupling Coupling: Add this compound + Activator deblocking->coupling 2 capping Capping: Block unreacted 5'-OH groups coupling->capping 3 oxidation Oxidation: Convert phosphite (B83602) to phosphate capping->oxidation 4 next_cycle Begin Next Cycle oxidation->next_cycle 5a end Synthesis Complete oxidation->end 5b G cluster_workflow Oligonucleotide Deprotection Workflow start Start Deprotection transfer_support Transfer CPG support to screw-cap vial start->transfer_support add_reagent Add Deprotection Reagent (e.g., AMA) transfer_support->add_reagent incubate Incubate at specified temperature and time add_reagent->incubate transfer_supernatant Transfer supernatant to a new tube incubate->transfer_supernatant dry_oligo Dry the oligonucleotide (e.g., vacuum centrifugation) transfer_supernatant->dry_oligo purification Proceed to Purification (e.g., HPLC, PAGE) dry_oligo->purification

References

Deprotection Protocols for Oligonucleotides Synthesized with dmf-dG Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals involved in oligonucleotide synthesis and purification.

Introduction

The chemical synthesis of oligonucleotides is a critical process in modern molecular biology, diagnostics, and therapeutic development. The choice of protecting groups for the exocyclic amines of the nucleobases significantly impacts the efficiency of synthesis and the conditions required for the final deprotection step. For deoxyguanosine (dG), the traditional isobutyryl (iBu) protecting group has been widely used. However, its removal requires harsh basic conditions and prolonged incubation times. The N2-dimethylformamidine (dmf) protecting group for deoxyguanosine (dmf-dG) offers a significant advantage due to its increased lability under basic conditions.[1][2] This allows for faster and milder deprotection protocols, which is particularly beneficial for the synthesis of long oligonucleotides, sequences rich in guanine, and oligonucleotides containing sensitive modifications or dyes.[1][3] This application note provides detailed protocols for the deprotection of oligonucleotides synthesized using dmf-dG phosphoramidite (B1245037), covering standard, fast, and mild procedures.

Data Presentation

The selection of an appropriate deprotection strategy depends on the specific requirements of the oligonucleotide, such as the presence of base-labile modifications and the desired throughput. The following tables summarize the deprotection conditions for oligonucleotides containing dmf-dG.

Table 1: Comparison of Deprotection Times for dG Protecting Groups [4]

Protecting GroupDeprotection ReagentTemperatureTime
dG(dmf)Ammonium (B1175870) Hydroxide (B78521)55°C2 hours
dG(dmf)Ammonium Hydroxide65°C1 hour
dG(iBu)Ammonium Hydroxide55°C17 hours
dG(dmf)AMA65°C5-10 minutes
dG(iBu)AMA65°C5-10 minutes

Table 2: Deprotection Protocols for Oligonucleotides Containing dmf-dG

Protocol NameReagentTemperatureTimeNotes
StandardConcentrated Ammonium Hydroxide55°C2 hoursA common and reliable method.[1][4]
Standard (Accelerated)Concentrated Ammonium Hydroxide65°C1 hourFaster than the standard 55°C incubation.[1][3]
Fast (AMA)Ammonium Hydroxide / 40% Methylamine (B109427) (1:1 v/v)65°C10 minutesRequires Ac-dC to prevent base modification.[1][5][6]
Mildtert-Butylamine / Water (1:3 v/v)60°C6 hoursSuitable for oligonucleotides with some base-labile modifications.[1][6]
Ultra-Mild0.05 M Potassium Carbonate in MethanolRoom Temp.4 hoursFor highly sensitive modifications; requires UltraMild monomers.[5][7]

Experimental Protocols

The following section provides detailed methodologies for the cleavage of the oligonucleotide from the solid support and the removal of the nucleobase protecting groups.

Protocol 1: Standard Deprotection with Ammonium Hydroxide

This protocol is a widely used and effective method for the deprotection of oligonucleotides containing dmf-dG.

Materials:

  • Synthesized oligonucleotide on solid support

  • Concentrated ammonium hydroxide (28-30%)

  • Screw-cap vials

  • Heating block or oven

  • Centrifuge

  • Vacuum concentrator

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add concentrated ammonium hydroxide to the vial (e.g., 1 mL for a 1 µmol synthesis).[1]

  • Seal the vial tightly to prevent the escape of ammonia (B1221849) gas.

  • Incubate the vial at 55°C for 2 hours or at 65°C for 1 hour.[1][4]

  • Allow the vial to cool to room temperature.

  • Centrifuge the vial to pellet the solid support.

  • Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Dry the oligonucleotide solution using a vacuum concentrator.

Protocol 2: Fast Deprotection with AMA

This method significantly reduces the deprotection time and is ideal for high-throughput applications. Note: This protocol requires the use of acetyl-protected dC (Ac-dC) phosphoramidite during synthesis to prevent the formation of N4-methyl-dC.[5][8]

Materials:

  • Synthesized oligonucleotide on solid support (synthesized with Ac-dC)

  • Concentrated ammonium hydroxide (28-30%)

  • 40% aqueous methylamine solution

  • Screw-cap vials

  • Heating block or oven

  • Centrifuge

  • Vacuum concentrator

Procedure:

  • Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine (1:1 v/v).[1]

  • Transfer the solid support to a screw-cap vial.

  • Add the AMA reagent to the vial (e.g., 1 mL for a 1 µmol synthesis).[1]

  • Seal the vial tightly.

  • Incubate the vial at 65°C for 10 minutes.[1][6]

  • Cool the vial to room temperature.

  • Centrifuge the vial to pellet the support.

  • Transfer the supernatant to a new tube.

  • Dry the oligonucleotide solution using a vacuum concentrator.

Protocol 3: Mild Deprotection with tert-Butylamine

This protocol is suitable for oligonucleotides that contain moderately base-sensitive modifications.

Materials:

  • Synthesized oligonucleotide on solid support

  • tert-Butylamine

  • Nuclease-free water

  • Screw-cap vials

  • Heating block or oven

  • Centrifuge

  • Vacuum concentrator

Procedure:

  • Prepare the deprotection solution by mixing tert-Butylamine and water in a 1:3 (v/v) ratio.[1][6]

  • Transfer the solid support to a screw-cap vial.

  • Add the tert-Butylamine/water solution to the vial.

  • Seal the vial tightly.

  • Incubate at 60°C for 6 hours.[1][6]

  • Cool the vial to room temperature.

  • Centrifuge to pellet the support.

  • Transfer the supernatant to a new tube.

  • Dry the oligonucleotide solution using a vacuum concentrator.

Visualizations

The following diagrams illustrate the deprotection workflow and the chemical transformation during the removal of the dmf protecting group.

DeprotectionWorkflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Cleavage & Deprotection cluster_isolation Product Isolation SolidSupport Oligonucleotide on Solid Support Deprotection Add Deprotection Reagent SolidSupport->Deprotection Incubation Incubate (Heat) Deprotection->Incubation Separate Separate Supernatant from Support Incubation->Separate Dry Dry Oligonucleotide Separate->Dry PurifiedOligo Purified Oligonucleotide Dry->PurifiedOligo Purification

Caption: General workflow for oligonucleotide deprotection and isolation.

dmf_deprotection_pathway dmfG dmf-Guanosine intermediate Tetrahedral Intermediate dmfG->intermediate + OH⁻ / H₂O deprotectedG Guanosine intermediate->deprotectedG - H₂N-CH=N(CH₃)₂ dmf Dimethylformamide intermediate->dmf + H₂O

Caption: Simplified reaction pathway for the deprotection of dmf-G.

References

Application Notes & Protocols for the Purification of 2'-O-methylated Oligonucleotides by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2'-O-methylated oligonucleotides using High-Performance Liquid Chromatography (HPLC). The information is curated for professionals in research and drug development who require high-purity oligonucleotides for applications such as antisense therapy, siRNA, and other nucleic acid-based therapeutics.

Introduction

2'-O-methylation is a common and critical modification in therapeutic oligonucleotides, enhancing nuclease resistance, increasing binding affinity to target sequences, and reducing immunogenicity.[1][2][3] The synthesis of these modified oligonucleotides, however, results in a crude mixture containing the desired full-length product (FLP) alongside various impurities. These impurities can include truncated sequences (n-1, n-2), deletion sequences, and by-products from incomplete deprotection or side reactions.[1][4] For therapeutic applications, it is imperative to remove these impurities to ensure the safety and efficacy of the final product.[5]

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of synthetic oligonucleotides, offering high resolution and scalability.[6][7] The two primary HPLC modes for oligonucleotide purification are Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AEX) HPLC.[7][8]

  • Ion-Pair Reversed-Phase (IP-RP) HPLC: This technique separates oligonucleotides based on their hydrophobicity.[4][6] An ion-pairing agent is added to the mobile phase to neutralize the negative charge of the phosphate (B84403) backbone, allowing the oligonucleotide to interact with the hydrophobic stationary phase (typically C8 or C18).[9][10] IP-RP HPLC is highly effective for purifying modified oligonucleotides, including those with 2'-O-methyl modifications.[5][9]

  • Anion-Exchange (AEX) HPLC: AEX HPLC separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone.[4][11] The oligonucleotides bind to a positively charged stationary phase and are eluted by a salt gradient.[12] This method is particularly useful for purifying longer oligonucleotides and can be effective in separating sequences with similar hydrophobicity but different charge, such as phosphorothioate-modified oligonucleotides.[6][11]

The choice of purification method depends on factors such as the length of the oligonucleotide, the nature of the modifications, and the specific application.[11]

Experimental Workflows

The general workflow for the purification of 2'-O-methylated oligonucleotides by HPLC involves several key steps from the initial crude sample to the final, purified product.

HPLC Purification Workflow cluster_0 Pre-Purification cluster_1 HPLC Purification cluster_2 Post-Purification CrudeOligo Crude 2'-O-methylated Oligonucleotide Dissolution Dissolution in Aqueous Buffer CrudeOligo->Dissolution Injection HPLC Injection Dissolution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (e.g., 260 nm) Separation->Detection Fractionation Fraction Collection Detection->Fractionation Analysis Purity Analysis of Collected Fractions Fractionation->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Desalting Desalting Pooling->Desalting FinalProduct Lyophilization to Pure Oligonucleotide Desalting->FinalProduct

Caption: A generalized workflow for the HPLC purification of 2'-O-methylated oligonucleotides.

Principles of Separation

The following diagram illustrates the fundamental principles of the two primary HPLC separation techniques for oligonucleotides.

HPLC Separation Principles cluster_IPRP Ion-Pair Reversed-Phase (IP-RP) HPLC cluster_AEX Anion-Exchange (AEX) HPLC StationaryPhase_IPRP Hydrophobic Stationary Phase (e.g., C18) Elution_IPRP Elution with Increasing Organic Solvent (e.g., Acetonitrile) StationaryPhase_IPRP->Elution_IPRP elutes based on hydrophobicity Oligo_IPRP Oligonucleotide (Negatively Charged Backbone) IonPair Ion-Pairing Reagent (e.g., TEAA) Oligo_IPRP->IonPair forms neutral complex IonPair->StationaryPhase_IPRP interacts with StationaryPhase_AEX Positively Charged Stationary Phase Elution_AEX Elution with Increasing Salt Concentration StationaryPhase_AEX->Elution_AEX elutes based on charge Oligo_AEX Oligonucleotide (Negatively Charged Backbone) Oligo_AEX->StationaryPhase_AEX binds via electrostatic interaction

Caption: Principles of Ion-Pair Reversed-Phase and Anion-Exchange HPLC for oligonucleotide separation.

Protocols and Methodologies

Protocol 1: Ion-Pair Reversed-Phase (IP-RP) HPLC

This protocol is adapted from methodologies demonstrated to be effective for the purification of fully 2'-O-methylated and phosphorothioated RNA oligonucleotides.[5]

Objective: To separate the full-length 2'-O-methylated oligonucleotide product from impurities such as n-1 truncations and phosphodiester (PO) oxidation products.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV detector.

Materials:

  • Column: A polymer-based reversed-phase column suitable for high temperature and high pH, or a silica-based C8 or C18 column.[5][13]

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0, with 5 mM EDTA.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Sample: Crude 2'-O-methylated oligonucleotide dissolved in water or Mobile Phase A.[13][14]

Procedure:

  • System Preparation: Equilibrate the column with the starting mobile phase composition until a stable baseline is achieved.

  • Sample Preparation: Dissolve the lyophilized crude oligonucleotide in water to a concentration of approximately 2-5 mg/mL.[14]

  • Injection: Inject the sample onto the column. The injection volume will depend on the column dimensions and loading capacity.

  • Chromatography: Elute the oligonucleotides using a linear gradient of Mobile Phase B into Mobile Phase A.

  • Detection: Monitor the elution profile at 260 nm.[13][15]

  • Fraction Collection: Collect fractions corresponding to the main peak, which represents the full-length product.

  • Post-Purification: Analyze the collected fractions for purity, pool the pure fractions, and desalt if necessary (e.g., if using TEAA buffer and the oligo is for in vivo use).[11][13] The final product is typically obtained by lyophilization.[13]

Key Chromatographic Parameters:

ParameterRecommended Value/RangeNotes
Column Polymer-based RP or C8/C18 (e.g., Agilent PLRP-S, Waters XBridge Oligonucleotide BEH C18)[14]Polymer-based columns can tolerate higher temperatures and pH.[5]
Ion-Pairing Reagent 100 mM Triethylammonium Acetate (TEAA) or Hexylammonium Acetate (HAA)[5]The choice of ion-pairing reagent can affect retention and selectivity.[16]
Mobile Phase A 100 mM TEAA, pH 7.0 - 7.5[5][13]The addition of EDTA can help to chelate metal ions.[5]
Mobile Phase B Acetonitrile[5][13][15]Methanol can also be used as an organic modifier.[5]
Gradient 10% to 40% Acetonitrile over 15-20 minutes[13][15]The gradient should be optimized based on the oligonucleotide length and modifications.[13]
Flow Rate 1.0 - 4.0 mL/min (analytical to semi-prep)[13][15]Adjust based on column dimensions.
Temperature 50 - 100 °C[5][15]Higher temperatures can improve resolution by denaturing secondary structures.[5][17]
Detection 260 nm[13][15]Wavelength can be adjusted depending on the presence of other chromophores.[13]
Protocol 2: Anion-Exchange (AEX) HPLC

AEX HPLC is an excellent alternative or complementary technique to IP-RP HPLC, particularly for longer oligonucleotides or when resolving species with subtle charge differences.[6][11]

Objective: To purify 2'-O-methylated oligonucleotides based on their net negative charge.

Instrumentation:

  • HPLC system as described for IP-RP HPLC.

Materials:

  • Column: A strong anion-exchange column (e.g., quaternary ammonium (B1175870) stationary phase).[4]

  • Mobile Phase A: A low ionic strength buffer (e.g., 10 mM NaClO4 or similar salt in a buffered solution).[18]

  • Mobile Phase B: A high ionic strength buffer (e.g., 300 mM NaClO4 or higher in the same buffer).[18]

  • Sample: Crude 2'-O-methylated oligonucleotide dissolved in Mobile Phase A.

Procedure:

  • System Preparation: Equilibrate the AEX column with Mobile Phase A.

  • Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.

  • Injection: Inject the sample onto the column.

  • Chromatography: Elute the bound oligonucleotides with a linear gradient of increasing salt concentration (Mobile Phase B). The full-length product, having the highest charge, will elute last.

  • Detection: Monitor the eluate at 260 nm.

  • Fraction Collection: Collect the fractions corresponding to the main, late-eluting peak.

  • Post-Purification: The collected fractions are typically in a high-salt buffer and will require desalting. The final product is obtained by lyophilization.

Key Chromatographic Parameters:

ParameterRecommended Value/RangeNotes
Column Strong anion-exchange (e.g., Agilent PL-SAX)[12]Polymer-based columns can tolerate high pH, which can be useful for denaturing secondary structures.[6]
Mobile Phase A Low salt buffer (e.g., 10-20 mM phosphate or Tris buffer with a low concentration of NaCl or NaClO4)The specific buffer and salt can be optimized.
Mobile Phase B High salt buffer (e.g., 1.0-1.5 M NaCl or NaClO4 in the same buffer as Mobile Phase A)A high salt concentration is needed to elute the highly charged oligonucleotides.
Gradient Linear gradient from low to high salt concentration over 20-30 minutesThe steepness of the gradient will affect the resolution.
Flow Rate 1.0 - 2.0 mL/min (analytical scale)Adjust based on column dimensions.
Temperature Ambient to elevated (e.g., 60 °C)Elevated temperatures can help to disrupt secondary structures.
Detection 260 nmConsistent with standard oligonucleotide detection.

Data Summary

The following table summarizes the expected outcomes and performance of the described HPLC methods for the purification of 2'-O-methylated oligonucleotides.

MethodPrinciple of SeparationTypical Purity AchievedAdvantagesDisadvantages
IP-RP HPLC Hydrophobicity>95%[11]Excellent for modified oligonucleotides, compatible with mass spectrometry, scalable.[4][7]Resolution may decrease for very long oligonucleotides (>50 bases), requires removal of toxic ion-pairing agents for in vivo use.[4][11]
AEX HPLC Charge (number of phosphate groups)>95-98%[11]High resolution for separating based on length, elutes in a cell-friendly salt form (e.g., Na+), good for longer oligos (up to 80 bases).[11]Can have lower resolution for hydrophobically modified oligos, requires desalting.[11]

Conclusion

The purification of 2'-O-methylated oligonucleotides to a high degree of purity is essential for their use in research and therapeutic development. Both Ion-Pair Reversed-Phase and Anion-Exchange HPLC are powerful techniques capable of achieving the required purity levels. The choice between these methods, or their use in combination, will depend on the specific characteristics of the oligonucleotide and the requirements of the downstream application. Careful optimization of chromatographic parameters such as the column, mobile phase composition, temperature, and gradient is crucial for achieving successful and reproducible purifications.

References

Application Notes and Protocols for the Incorporation of 2'-OMe-G into Dual-Labeled Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified nucleotides into oligonucleotide probes is a critical strategy for enhancing their performance in a variety of molecular biology applications. Among these modifications, 2'-O-methylation is a widely adopted method to improve the stability and binding affinity of probes. This document provides detailed application notes and protocols for the incorporation of 2'-O-Methyl-Guanosine (2'-OMe-G) into dual-labeled fluorescent probes. These probes are instrumental in techniques such as quantitative real-time PCR (qPCR), fluorescence in situ hybridization (FISH), and antisense oligonucleotide therapies. The inclusion of 2'-OMe-G confers significant advantages, including increased nuclease resistance and enhanced hybridization properties, leading to more robust and sensitive assays.

Key Advantages of 2'-OMe-G Incorporation

The 2'-O-methyl modification provides steric hindrance at the 2' position of the ribose sugar, which is a primary site for nuclease attack. This modification significantly increases the probe's resistance to degradation by cellular nucleases, thereby extending its half-life in biological environments.[1][2] Furthermore, the 2'-OMe group helps to lock the sugar moiety into an A-form helix, which is characteristic of RNA and RNA-DNA duplexes. This pre-organization of the sugar pucker leads to a higher binding affinity for complementary RNA targets, resulting in more stable probe-target hybrids.[1][3]

Applications

The enhanced properties of 2'-OMe-G modified dual-labeled probes make them suitable for a range of applications:

  • Quantitative Real-Time PCR (qPCR): Increased specificity and signal-to-noise ratio in gene expression analysis and pathogen detection.[]

  • Fluorescence In Situ Hybridization (FISH): Improved target detection and signal stability for the visualization of specific RNA transcripts within cells and tissues.

  • Antisense Oligonucleotides (ASOs): Enhanced stability and therapeutic efficacy of ASOs designed to modulate gene expression.[2]

  • Allele-Specific Hybridization Assays: Greater discrimination between single nucleotide polymorphisms (SNPs).

Data Presentation

The incorporation of 2'-OMe-G into dual-labeled probes results in quantifiable improvements in their performance characteristics. The following tables summarize these enhancements.

Parameter Unmodified Probe 2'-OMe-G Modified Probe Reference
Melting Temperature (Tm) Sequence DependentIncrease of approx. +1.3°C per modification[5]
Nuclease Resistance Low5- to 10-fold less susceptible to DNases (for DNA oligos)[2]
Signal-to-Noise Ratio Dependent on purityImproved due to higher probe stability and purity[6]

Note: The exact quantitative improvements can be sequence and context-dependent. Further empirical validation is recommended for specific applications.

Experimental Protocols

Protocol 1: Synthesis of 2'-OMe-G Modified Oligonucleotides

This protocol outlines the solid-phase synthesis of oligonucleotides containing 2'-OMe-G using phosphoramidite (B1245037) chemistry.

Materials:

  • 2'-OMe-G(ibu)-CE Phosphoramidite

  • Standard DNA/RNA phosphoramidites (A, C, T/U)

  • Controlled Pore Glass (CPG) solid support

  • Activator solution (e.g., DCI)

  • Capping reagents (Cap A and Cap B)

  • Oxidizing solution (e.g., Iodine/water/pyridine)

  • Deblocking solution (e.g., Trichloroacetic acid in Dichloromethane)

  • Cleavage and deprotection solution (e.g., AMA - Ammonium hydroxide/40% Methylamine 1:1)

  • Anhydrous acetonitrile

Procedure:

  • Preparation: Ensure all reagents are anhydrous and loaded onto an automated DNA/RNA synthesizer according to the manufacturer's instructions.

  • Synthesis Cycle:

    • Deblocking: The 5'-DMT group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution.

    • Coupling: The 2'-OMe-G phosphoramidite (or other phosphoramidites) is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time of up to 15 minutes may be required for 2'-OMe phosphoramidites to ensure high coupling efficiency.[7]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

  • Repeat: The synthesis cycle is repeated until the desired oligonucleotide sequence is assembled.

  • Cleavage and Deprotection:

    • The solid support with the synthesized oligonucleotide is treated with the AMA solution to cleave the oligonucleotide from the support and remove the protecting groups from the bases and the phosphate backbone.

    • Incubate at room temperature for at least 2 hours or at 65°C for 15-30 minutes.

  • Purification: The crude oligonucleotide is purified using High-Performance Liquid Chromatography (HPLC) to remove truncated sequences and other impurities.

  • Quantification and Quality Control: The concentration of the purified oligonucleotide is determined by UV spectroscopy at 260 nm. The purity and identity are confirmed by mass spectrometry.

Protocol 2: Nuclease Resistance Assay

This protocol provides a method to assess the increased nuclease resistance of 2'-OMe-G modified probes.

Materials:

  • 2'-OMe-G modified probe and an unmodified control probe of the same sequence

  • Nuclease (e.g., S1 nuclease or snake venom phosphodiesterase)

  • Nuclease reaction buffer

  • Denaturing polyacrylamide gel (e.g., 20%)

  • Gel loading buffer

  • Gel electrophoresis apparatus

  • Staining agent (e.g., SYBR Gold)

  • Gel imaging system

Procedure:

  • Reaction Setup: Prepare reaction mixtures containing the probe (modified or unmodified), nuclease, and reaction buffer. Include a control reaction without the nuclease.

  • Incubation: Incubate the reactions at the optimal temperature for the nuclease for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: Stop the reactions by adding a quenching agent (e.g., EDTA) and placing the samples on ice.

  • Gel Electrophoresis: Add gel loading buffer to the samples and run them on a denaturing polyacrylamide gel to separate the intact probe from degraded fragments.

  • Visualization: Stain the gel with a suitable staining agent and visualize the bands using a gel imaging system.

  • Analysis: Compare the intensity of the full-length probe bands at different time points for the modified and unmodified probes. A slower decrease in the band intensity for the 2'-OMe-G modified probe indicates increased nuclease resistance.

Protocol 3: Quantitative Real-Time PCR (qPCR) with 2'-OMe-G Dual-Labeled Probes

This protocol provides a general guideline for using 2'-OMe-G modified dual-labeled probes in a qPCR assay.

Materials:

  • 2'-OMe-G dual-labeled probe (e.g., 5'-FAM, 3'-BHQ1)

  • Forward and reverse primers

  • DNA/cDNA template

  • qPCR master mix (containing DNA polymerase, dNTPs, and buffer)

  • Nuclease-free water

  • qPCR instrument

Procedure:

  • Reaction Setup: Prepare the qPCR reaction mix by combining the qPCR master mix, forward primer, reverse primer, 2'-OMe-G dual-labeled probe, and template DNA. Prepare a no-template control (NTC) by replacing the template DNA with nuclease-free water.

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument with the following general cycling conditions (optimization may be required):

    • Initial Denaturation: 95°C for 2-10 minutes.

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds (collect fluorescence data at this step).

  • Data Analysis: Analyze the amplification curves and determine the cycle threshold (Ct) values for each sample. The use of 2'-OMe-G modified probes may result in earlier Ct values and a higher final fluorescence signal due to their enhanced stability and hybridization kinetics.

Consideration for 2'-OMe-G in Dual-Labeled Probes:

It has been observed that guanine (B1146940) bases can have a quenching effect on certain fluorophores, such as FAM.[8] When designing 2'-OMe-G containing dual-labeled probes, it is advisable to avoid placing a guanine residue at the 5'-end, adjacent to the reporter dye, to prevent potential fluorescence quenching and maintain a high signal-to-noise ratio.

Protocol 4: Fluorescence In Situ Hybridization (FISH) with 2'-OMe-G Probes

This protocol provides a basic framework for performing FISH using 2'-OMe-G modified probes to detect specific RNA targets in cells.

Materials:

  • 2'-OMe-G modified fluorescently labeled probe

  • Cells or tissue sections on slides

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

  • Hybridization buffer (e.g., containing formamide (B127407) and dextran (B179266) sulfate)

  • Wash buffers (e.g., SSC buffers of varying concentrations)

  • DAPI counterstain

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Sample Preparation: Fix and permeabilize the cells or tissue sections on the slides to allow for probe entry.

  • Hybridization:

    • Dilute the 2'-OMe-G modified probe in the hybridization buffer.

    • Apply the probe solution to the sample on the slide, cover with a coverslip, and seal to prevent evaporation.

    • Denature the probe and target RNA by heating at a temperature optimized for the probe sequence (e.g., 75-85°C for 5-10 minutes).

    • Incubate at a hybridization temperature suitable for the 2'-OMe-G modified probe (typically higher than for unmodified DNA probes due to the increased Tm) overnight in a humidified chamber.

  • Washing: Remove the coverslip and wash the slides with stringent wash buffers to remove unbound and non-specifically bound probes.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI, and mount the slides with an antifade mounting medium.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with the appropriate filter sets. The enhanced stability of the 2'-OMe-G probe should provide a more robust and brighter signal.

Visualizations

Synthesis_Workflow cluster_synthesis Solid-Phase Oligonucleotide Synthesis cluster_purification Purification and QC start Start with CPG Solid Support deblocking Deblocking (DMT Removal) start->deblocking coupling Coupling of 2'-OMe-G Phosphoramidite deblocking->coupling capping Capping of Unreacted Ends coupling->capping oxidation Oxidation of Phosphite Linkage capping->oxidation repeat Repeat Cycle for Each Nucleotide oxidation->repeat repeat->deblocking Next Nucleotide cleavage Cleavage from Support & Deprotection repeat->cleavage Final Nucleotide end_synthesis Crude Oligonucleotide cleavage->end_synthesis hplc HPLC Purification end_synthesis->hplc ms Mass Spectrometry (QC) hplc->ms uv UV Spectroscopy (Quantification) ms->uv final_product Purified 2'-OMe-G Probe uv->final_product

Caption: Workflow for the synthesis and purification of 2'-OMe-G modified probes.

mRNA_Detection_Pathway cluster_probe_state Probe State probe Intact Probe (Fluorescence Quenched) hybridization Hybridization probe->hybridization target_mrna Target mRNA target_mrna->hybridization hydrolysis 5' Nuclease Activity of Taq Polymerase hybridization->hydrolysis signal Cleaved Probe (Fluorescence Emitted) hydrolysis->signal

Caption: Signaling pathway of mRNA detection using a dual-labeled hydrolysis probe.

Advantages_of_2OMeG cluster_properties Enhanced Probe Properties cluster_outcomes Improved Assay Performance modification 2'-OMe-G Modification nuclease_resistance Increased Nuclease Resistance modification->nuclease_resistance binding_affinity Increased Binding Affinity (Higher Tm) modification->binding_affinity probe_stability Longer Probe Half-Life in Biological Samples nuclease_resistance->probe_stability assay_sensitivity Higher Assay Sensitivity and Specificity binding_affinity->assay_sensitivity robustness More Robust and Reliable Results probe_stability->robustness signal_to_noise Improved Signal-to-Noise Ratio assay_sensitivity->signal_to_noise signal_to_noise->robustness

Caption: Logical relationships of the advantages of 2'-OMe-G modification in probes.

References

Application Notes and Protocols for the Use of 2'-OMe-dmf-G in Diagnostic Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2'-O-Methyl-N2-dimethylformamidine-guanosine (2'-OMe-dmf-G) modified oligonucleotides as diagnostic probes. This document details the advantages of this modification, presents key performance data, and offers detailed protocols for their application in common diagnostic techniques.

Introduction to 2'-OMe-dmf-G Modified Probes

The incorporation of 2'-O-Methyl (2'-OMe) modified nucleosides, such as 2'-OMe-dmf-G, into oligonucleotide probes offers significant advantages for diagnostic applications. The 2'-OMe modification involves the addition of a methyl group to the 2' position of the ribose sugar, which enhances the probe's hybridization properties and stability. The N2-dimethylformamidine (dmf) protecting group on guanosine (B1672433) is a standard feature for efficient oligonucleotide synthesis.[1][2] Probes containing 2'-OMe-dmf-G are synthesized using standard phosphoramidite (B1245037) chemistry.[3][4]

The primary benefits of using 2'-OMe modified probes in diagnostic assays include:

  • Increased Thermal Stability: 2'-OMe modifications increase the melting temperature (Tm) of probe-target duplexes, allowing for the use of shorter probes or more stringent hybridization conditions, which enhances specificity.[5]

  • Enhanced Hybridization Kinetics: Probes with 2'-OMe modifications exhibit faster binding to RNA targets compared to their DNA counterparts.[1][2][6]

  • Superior Nuclease Resistance: The 2'-OMe group protects the oligonucleotide from degradation by cellular nucleases, increasing the probe's half-life in biological samples.[7][8]

  • Improved Specificity and Mismatch Discrimination: The enhanced binding affinity allows for better discrimination between perfectly matched targets and those with single-base mismatches.[5]

Data Presentation

The following tables summarize the key quantitative advantages of 2'-OMe modified probes compared to standard DNA probes.

Table 1: Comparison of Melting Temperature (Tm) for 2'-OMe-RNA and DNA Probes Hybridized to an RNA Target

Probe Length (bases)2'-OMe-RNA Probe Tm (°C)DNA Probe Tm (°C)ΔTm (°C)
8351520
12553520
16685216
19746212
2680737

Data compiled from studies comparing 2'-O-methyl oligoribonucleotide probes to 2'-deoxy oligoribonucleotide probes.[5]

Table 2: Relative Hybridization Rates of 2'-OMe-RNA and DNA Probes to RNA and DNA Targets

Probe TypeTarget TypeRelative Hybridization Rate
2'-OMe-RNARNA~2-4 fold faster than DNA probe
DNARNA1 (Reference)
2'-OMe-RNADNA~4-fold slower than DNA probe
DNADNA~5-fold faster than to RNA target

Data compiled from kinetic analyses of 2'-O-methyl oligoribonucleotide probes.[1][2]

Table 3: Nuclease Resistance of Modified Oligonucleotides in Serum

Oligonucleotide ModificationHalf-life in 10% Fetal Bovine Serum
Unmodified DNA< 24 hours
Phosphorothioate (B77711) (PS) modified DNA> 72 hours
2'-OMe modified RNA with PS backbone> 72 hours
Fully 2'-OMe modified RNASignificantly increased resistance compared to unmodified RNA

Data synthesized from studies on nuclease degradation of modified oligonucleotides.[7][8]

Experimental Protocols

This section provides detailed protocols for the synthesis, and application of 2'-OMe-dmf-G containing probes in common diagnostic assays.

Probe Design and Synthesis

Probe Design Considerations:

  • Length: Probes are typically 18-30 nucleotides in length. The increased Tm from 2'-OMe modifications may allow for shorter probe designs.[4]

  • GC Content: Aim for a GC content between 40-60%.[4]

  • Melting Temperature (Tm): For qPCR probes, the Tm should be 5-10°C higher than the annealing temperature of the primers.[9][10]

  • Specificity: Use bioinformatics tools like BLAST to ensure the probe sequence is specific to the target of interest and avoid regions with significant secondary structure.[11]

  • Modification Placement: For applications requiring high specificity, such as allele-specific PCR, incorporating 2'-OMe modifications throughout the probe is beneficial. For applications like RNase H-mediated cleavage, a "gapmer" design with a central DNA region flanked by 2'-OMe modified wings is necessary. However, for diagnostic probes where stability and binding are key, full 2'-OMe modification is common.[7][12]

Oligonucleotide Synthesis Workflow:

The synthesis of 2'-OMe-dmf-G containing oligonucleotides follows the standard phosphoramidite cycle on a solid support.

OligoSynthesis cluster_synthesis Automated Oligonucleotide Synthesis Cycle cluster_post_synthesis Post-Synthesis Processing Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add 2'-OMe-dmf-G Phosphoramidite) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Block Unreacted Sites) Coupling->Capping Forms new phosphite (B83602) triester Oxidation 4. Oxidation (Stabilize Phosphate Linkage) Capping->Oxidation Prevents n-1 sequences Oxidation->Deblocking Cycle Repeats Cleavage Cleavage from Support & Deprotection Purification Purification (e.g., HPLC) Cleavage->Purification QC Quality Control (e.g., Mass Spec) Purification->QC

Oligonucleotide synthesis workflow.
Fluorescence In Situ Hybridization (FISH) Protocol

This protocol is a general guideline for using fluorophore-labeled 2'-OMe probes for the detection of RNA targets in fixed cells.

1. Sample Preparation:

  • Fix cells in 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  • Wash cells twice with PBS.
  • Permeabilize cells with 70% ethanol (B145695) and store at -20°C for at least 1 hour.

2. Hybridization:

  • Rehydrate cells by washing with PBS.
  • Prepare the hybridization buffer: 40% formamide (B127407), 2x SSC, 10% dextran (B179266) sulfate.
  • Dilute the 2'-OMe fluorescent probe in the hybridization buffer to a final concentration of 50-200 nM.
  • Denature the probe solution by heating to 80°C for 2 minutes.
  • Apply the hybridization solution to the cells, cover with a coverslip, and seal.
  • Incubate for 2-4 hours at 37°C in a humidified chamber.

3. Washing:

  • Remove the coverslip and wash the cells in 2x SSC with 10% formamide for 10 minutes at 37°C.
  • Wash twice with 2x SSC for 5 minutes each at room temperature.

4. Counterstaining and Imaging:

  • Counterstain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.
  • Wash briefly with PBS.
  • Mount the sample with an anti-fade mounting medium.
  • Image using a fluorescence microscope with appropriate filters.

FISH Signal Detection Pathways:

FISH_Signaling cluster_direct Direct Detection cluster_indirect Indirect Detection Probe_D 2'-OMe Probe (Fluorophore-labeled) Hybrid_D Hybridized Probe-Target Probe_D->Hybrid_D Target_D Target RNA Target_D->Hybrid_D Signal_D Fluorescent Signal Hybrid_D->Signal_D Excitation Probe_I 2'-OMe Probe (Hapten-labeled, e.g., Biotin) Hybrid_I Hybridized Probe-Target Probe_I->Hybrid_I Target_I Target RNA Target_I->Hybrid_I Antibody Fluorophore-conjugated Antibody/Streptavidin Hybrid_I->Antibody Binding Signal_I Amplified Fluorescent Signal Antibody->Signal_I Excitation

FISH signal detection pathways.
Quantitative PCR (qPCR) Protocol using 2'-OMe Hydrolysis Probes

This protocol outlines the use of 5'-nuclease (TaqMan®-style) hydrolysis probes incorporating 2'-OMe-dmf-G for enhanced performance.

1. Assay Design:

  • Design PCR primers with a Tm of 55-65°C.[9]
  • Design the 2'-OMe hydrolysis probe with a Tm 5-10°C higher than the primers.[9] The probe should be labeled with a 5' fluorophore (e.g., FAM) and a 3' quencher (e.g., TAMRA).
  • The amplicon size should be between 70-150 bp.[11]

2. Reaction Setup (20 µL reaction):

  • 2x qPCR Master Mix: 10 µL
  • Forward Primer (10 µM): 0.5 µL
  • Reverse Primer (10 µM): 0.5 µL
  • 2'-OMe Hydrolysis Probe (10 µM): 0.4 µL
  • cDNA/DNA Template: 2 µL
  • Nuclease-free water: to 20 µL

3. Thermal Cycling Conditions:

  • Initial Denaturation: 95°C for 2 minutes
  • Cycling (40 cycles):
  • Denaturation: 95°C for 15 seconds
  • Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at this step)

qPCR Signal Generation Workflow:

qPCR_Signaling cluster_qPCR qPCR Hydrolysis Probe Mechanism Annealing 1. Annealing (Primers and 2'-OMe Probe Bind) Extension 2. Extension (Taq Polymerase Synthesizes New Strand) Annealing->Extension Cleavage 3. Cleavage (5'-nuclease activity of Taq degrades probe) Extension->Cleavage Fluorescence 4. Fluorescence (Fluorophore and Quencher separate) Cleavage->Fluorescence Probe Intact Probe (Fluorescence Quenched) Probe->Annealing

qPCR hydrolysis probe signaling.
Nuclease Resistance Assay Protocol

This protocol allows for the assessment of the stability of 2'-OMe modified probes in the presence of nucleases.

1. Materials:

  • 2'-OMe modified probe and an unmodified DNA control probe of the same sequence.
  • Fetal Bovine Serum (FBS) as a source of nucleases.
  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).
  • Denaturing polyacrylamide gel (15-20%).
  • Gel loading buffer.

2. Procedure:

  • Prepare a 10% FBS solution in PBS.
  • Incubate 1 µg of each probe (2'-OMe and unmodified DNA) with the 10% FBS solution at 37°C.
  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and immediately place it on ice or add EDTA to a final concentration of 25 mM to stop the nuclease activity.
  • Mix the aliquots with an equal volume of denaturing gel loading buffer.
  • Heat the samples at 95°C for 5 minutes.
  • Run the samples on a denaturing polyacrylamide gel.
  • Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize the bands under UV light.

3. Analysis:

  • Compare the intensity of the full-length probe bands at different time points. The disappearance of the band for the unmodified probe over time, while the band for the 2'-OMe probe remains, demonstrates the increased nuclease resistance.

Conclusion

The use of 2'-OMe-dmf-G in the synthesis of diagnostic probes provides a robust method for enhancing probe performance. The increased thermal stability, faster hybridization kinetics, and superior nuclease resistance make these modified probes ideal for a variety of diagnostic applications, including FISH and qPCR. The provided protocols offer a starting point for the implementation of 2'-OMe modified probes in research and clinical settings.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-Methyl (2'-OMe) modified oligonucleotides are a cornerstone in the development of therapeutic nucleic acids and advanced molecular biology tools. The addition of a methyl group to the 2' position of the ribose sugar confers several advantageous properties, most notably enhanced nuclease resistance and increased binding affinity to complementary RNA strands. These characteristics make 2'-OMe modified oligonucleotides ideal for a range of applications, including antisense therapy, siRNA, and diagnostics. This document provides detailed protocols and recommendations for the efficient solid-phase synthesis of 2'-OMe modified oligonucleotides using phosphoramidite (B1245037) chemistry.

Key Features of 2'-OMe Modification

  • Enhanced Nuclease Resistance: The 2'-OMe group provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases, thereby increasing the in vivo and in vitro stability of the oligonucleotide.

  • Increased Hybridization Affinity: The 2'-OMe modification locks the sugar pucker into an A-form geometry, which is favorable for binding to complementary RNA. This results in a higher melting temperature (Tm) of the resulting duplex.

  • Reduced Immunostimulation: Compared to unmodified oligonucleotides, 2'-OMe modifications can lead to a reduction in the innate immune response.

  • RNase H Independence: Fully 2'-OMe modified oligonucleotides do not support the activity of RNase H, which is a key consideration in the design of antisense oligonucleotides. For applications requiring RNase H-mediated cleavage of the target RNA, a "gapmer" design is often employed, featuring a central DNA or phosphorothioate (B77711) DNA region flanked by 2'-OMe RNA wings.[1]

Recommended Coupling Times and Conditions

Due to the steric hindrance introduced by the 2'-OMe group, coupling times generally need to be extended compared to standard DNA phosphoramidites to achieve high coupling efficiencies (>99%). The optimal coupling time is dependent on the activator used.

ActivatorRecommended ConcentrationRecommended Coupling TimeExpected Coupling EfficiencyNotes
5-Ethylthio-1H-tetrazole (ETT)0.25 M - 0.75 M6 - 10 minutes>98-99%A good general-purpose activator for 2'-OMe phosphoramidites.
5-Benzylthio-1H-tetrazole (BTT)~0.33 M6 - 10 minutes>98-99%Often recommended for sterically hindered monomers.
4,5-Dicyanoimidazole (DCI)0.25 M - 1.2 M10 - 15 minutes>99%A less acidic but highly effective activator. A 15-minute coupling time is recommended for optimal results with 2'-OMe-PACE monomers.[2][3]
1H-Tetrazole0.45 Mup to 33 minutesAcceptableAn alternative, though longer coupling times may be necessary.[3]

Experimental Protocols

I. Reagent Preparation

Critical Note: All reagents and solvents used in phosphoramidite chemistry must be anhydrous. The presence of water will significantly decrease coupling efficiency.[4][5]

  • Acetonitrile (B52724) (ACN): Use anhydrous grade acetonitrile with a water content of <30 ppm. It is recommended to use fresh bottles or to dry the solvent over activated molecular sieves (3 Å).

  • Phosphoramidite Solutions: Prepare 2'-OMe phosphoramidite solutions at a concentration of 0.1 M to 0.15 M in anhydrous acetonitrile. These solutions are typically stable for 3-5 days when stored under an inert atmosphere (Argon or Helium) at 2-8°C. For longer-term storage, phosphoramidites should be stored as a dry powder at -20°C.

  • Activator Solutions: Prepare activator solutions at the concentrations indicated in the table above in anhydrous acetonitrile.

  • Capping Reagents:

    • Cap A: Acetic Anhydride in Tetrahydrofuran (THF).

    • Cap B: 16% N-Methylimidazole (NMI) in THF.

  • Oxidizer: A solution of iodine in THF/water/pyridine.

  • Deblocking Solution: 3% Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

II. Automated Solid-Phase Synthesis Cycle

The synthesis of 2'-OMe modified oligonucleotides follows the standard phosphoramidite cycle. The following is a generalized protocol for a single synthesis cycle on an automated synthesizer.

Oligo_Synthesis_Workflow cluster_synthesis_cycle Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Exposes 5'-OH group Capping 3. Capping Coupling->Capping Forms new phosphite (B83602) triester linkage Oxidation 4. Oxidation Capping->Oxidation Blocks unreacted 5'-OH groups Oxidation->Deblocking Stabilizes phosphite triester to phosphate (B84403) triester End Repeat Cycle or Proceed to Deprotection Oxidation->End Cycle Complete Start Start with Solid Support Start->Deblocking

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Step 1: Deblocking (Detritylation)

  • Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the solid support-bound nucleotide, exposing the 5'-hydroxyl group for the next coupling reaction.

  • Procedure:

    • The synthesis column is washed with anhydrous acetonitrile.

    • The deblocking solution (3% DCA or TCA in DCM) is passed through the column. The release of the orange-colored DMT cation can be monitored spectrophotometrically to assess the coupling efficiency of the previous cycle.[4]

    • The column is thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT group.

Step 2: Coupling

  • Objective: To form a phosphite triester linkage between the free 5'-hydroxyl group on the growing oligonucleotide chain and the incoming 2'-OMe phosphoramidite.

  • Procedure:

    • The 2'-OMe phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.

    • The reaction is allowed to proceed for the recommended coupling time (see table above).

    • The column is washed with anhydrous acetonitrile.

Step 3: Capping

  • Objective: To block any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in the final oligonucleotide product.

  • Procedure:

    • Capping A and Capping B solutions are delivered to the column to acetylate the unreacted 5'-hydroxyl groups.

    • The column is washed with anhydrous acetonitrile.

Step 4: Oxidation

  • Objective: To convert the unstable phosphite triester linkage to a more stable phosphate triester.

  • Procedure:

    • The oxidizing solution (Iodine in THF/water/pyridine) is passed through the column.

    • The column is washed with anhydrous acetonitrile.

This four-step cycle is repeated until the desired oligonucleotide sequence is synthesized.

III. Cleavage and Deprotection
  • Objective: To cleave the synthesized oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate backbone.

  • Procedure:

    • Transfer the solid support to a sealed vial.

    • Add a solution of ammonium (B1175870) hydroxide/methylamine (AMA) (1:1, v/v).

    • Heat the vial at 65°C for 15-30 minutes for standard protecting groups. For more labile protecting groups, deprotection can be carried out at room temperature for 2-4 hours.

    • Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.

    • Evaporate the AMA solution to dryness to yield the crude oligonucleotide.

Note: The deprotection conditions for 2'-OMe modified oligonucleotides are generally the same as for standard DNA oligonucleotides.

Application: Antisense Mechanism of 2'-OMe Gapmer Oligonucleotides

2'-OMe modified oligonucleotides are widely used as antisense agents to inhibit gene expression. A common design is the "gapmer," which consists of a central region of DNA or phosphorothioate DNA flanked by 2'-OMe RNA "wings". This design allows for the recognition and cleavage of the target mRNA by RNase H1.

Antisense_Mechanism cluster_cell Cellular Environment ASO 2'-OMe Gapmer ASO mRNA Target mRNA ASO->mRNA Hybridization RNaseH RNase H1 ASO->RNaseH Recruitment to DNA/RNA hybrid Ribosome Ribosome mRNA->Ribosome Translation mRNA->RNaseH Recruitment to DNA/RNA hybrid Degraded_mRNA Degraded mRNA Protein Protein Synthesis (Inhibited) Ribosome->Protein RNaseH->mRNA Cleavage of mRNA

Caption: Mechanism of action for a 2'-OMe gapmer antisense oligonucleotide.

The workflow is as follows:

  • The 2'-OMe gapmer antisense oligonucleotide (ASO) is introduced into the cell.

  • The ASO binds to its complementary target mRNA sequence. The 2'-OMe wings provide high binding affinity and nuclease resistance.

  • The central DNA "gap" of the ASO bound to the RNA target forms a DNA/RNA hybrid duplex.

  • This hybrid duplex is recognized as a substrate by the cellular enzyme RNase H1.

  • RNase H1 cleaves the RNA strand of the duplex, leading to the degradation of the target mRNA.

  • The degradation of the mRNA prevents it from being translated by the ribosome, thus inhibiting the synthesis of the target protein.

Troubleshooting Low Coupling Efficiency

Low coupling efficiency is a common issue in oligonucleotide synthesis. Here are some potential causes and solutions:

  • Moisture Contamination: This is the most common cause of low coupling efficiency. Ensure all reagents, especially acetonitrile and phosphoramidites, are anhydrous.[4][5]

  • Degraded Reagents: Phosphoramidites and activators can degrade over time. Use fresh reagents and store them under appropriate conditions.

  • Suboptimal Activator or Coupling Time: Ensure the correct activator is being used for 2'-OMe phosphoramidites and that the coupling time is sufficient. Refer to the table above for recommendations.

  • Instrument Fluidics Issues: Check for leaks, blockages, or incorrect reagent delivery volumes in the synthesizer.

  • Monitoring Coupling Efficiency: Use trityl monitoring to assess the stepwise coupling efficiency. A drop in the trityl signal indicates a problem with the previous coupling step.[4]

References

Standard Deprotection Conditions for 2'-OMe Modified Oligonucleotides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the standard deprotection of 2'-O-Methyl (2'-OMe) modified oligonucleotides. These guidelines are intended to assist researchers, scientists, and professionals in the field of drug development in achieving efficient and reliable removal of protecting groups from synthetic oligonucleotides, a critical step in the production of high-quality nucleic acid-based therapeutics and research tools.

Introduction

Oligonucleotide synthesis involves the use of protecting groups on the nucleobases, the phosphate (B84403) backbone, and the 2'-hydroxyl group of the ribose sugar to ensure specific and controlled chain elongation. For 2'-OMe modified oligonucleotides, the 2'-methoxy group itself is a stable modification and does not require a protecting group that needs to be removed post-synthesis. Therefore, the deprotection process for 2'-OMe oligonucleotides primarily focuses on the removal of the base and phosphate protecting groups, a procedure that is virtually identical to that used for standard DNA oligonucleotides.[1][2][3][4][5]

The choice of deprotection strategy is dictated by the specific protecting groups used for the nucleobases (e.g., standard benzoyl for dA, benzoyl or acetyl for dC, isobutyryl for dG) and any other modifications or labels present in the oligonucleotide sequence. This document outlines standard and fast deprotection methods, as well as milder conditions suitable for sensitive modifications.

Deprotection Reagents and Conditions

The most common methods for the deprotection of 2'-OMe modified oligonucleotides involve the use of basic solutions to cleave the oligonucleotide from the solid support and remove the exocyclic amine and phosphate protecting groups. The selection of the appropriate reagent and conditions is crucial for maximizing yield and purity.

A summary of common deprotection conditions is provided in the table below:

Deprotection ReagentCompositionTemperatureDurationNotes
Ammonium (B1175870) Hydroxide (B78521) Concentrated (28-30%) NH₄OH in waterRoom Temperature17 hoursTraditional method, suitable for standard protecting groups.
55 °C6 - 24 hoursAccelerated deprotection with heating.[6]
AMA (Ammonium Hydroxide/Methylamine) 1:1 (v/v) mixture of aqueous Ammonium Hydroxide and 40% aqueous Methylamine (B109427)Room Temperature2 hours"UltraFAST" deprotection. Requires acetyl (Ac) protected dC to prevent base modification.[5][7]
65 °C5 - 10 minutesRapid deprotection for high-throughput applications.[1][5][7]
Potassium Carbonate in Methanol 0.05 M K₂CO₃ in MethanolRoom Temperature4 hours"UltraMILD" conditions, suitable for very sensitive modifications. Requires the use of phenoxyacetyl (Pac) or similar labile protecting groups on the bases.[8]
Tert-Butylamine/Water 1:3 (v/v) Tert-Butylamine and Water60 °C6 hoursAn alternative mild deprotection condition.[2][7]

Experimental Protocols

Below are detailed protocols for the deprotection of 2'-OMe modified oligonucleotides synthesized on a solid support.

Protocol 1: Standard Deprotection using Ammonium Hydroxide

This protocol is suitable for oligonucleotides synthesized with standard base protecting groups (e.g., Bz-dA, Bz-dC, iBu-dG).

Materials:

  • Oligonucleotide synthesis column (containing the solid support with the synthesized oligonucleotide)

  • Concentrated Ammonium Hydroxide (28-30%)

  • 2 mL screw-cap microcentrifuge tubes

  • Syringes

  • Heating block or incubator

  • Centrifugal vacuum evaporator (e.g., SpeedVac)

Procedure:

  • Cleavage from Support:

    • Using two syringes, push the concentrated ammonium hydroxide back and forth through the synthesis column for 2-5 minutes to ensure the support is fully wetted.

    • Draw the ammonium hydroxide solution into one of the syringes and transfer it to a 2 mL screw-cap microcentrifuge tube.

    • Rinse the column with an additional portion of concentrated ammonium hydroxide and combine the solutions in the same tube.

  • Deprotection:

    • Securely cap the microcentrifuge tube.

    • For room temperature deprotection, let the tube stand for 17 hours.

    • For accelerated deprotection, place the tube in a heating block or incubator set at 55°C for 8 hours.

  • Drying:

    • After the incubation, cool the tube to room temperature.

    • Centrifuge the tube briefly to collect any condensation.

    • Carefully uncap the tube in a fume hood.

    • Evaporate the ammonium hydroxide solution to dryness using a centrifugal vacuum evaporator.

  • Resuspension:

    • Resuspend the dried oligonucleotide pellet in an appropriate buffer or nuclease-free water for quantification and downstream applications.

Protocol 2: Fast Deprotection using AMA

This protocol is recommended for rapid deprotection and requires the use of acetyl (Ac) protected dC to avoid potential side reactions.

Materials:

  • Oligonucleotide synthesis column

  • AMA solution (1:1 mixture of concentrated Ammonium Hydroxide and 40% Methylamine)

  • 2 mL screw-cap microcentrifuge tubes

  • Syringes

  • Heating block

  • Centrifugal vacuum evaporator

Procedure:

  • Cleavage and Deprotection:

    • Prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine in a fume hood.

    • Using two syringes, pass the AMA solution through the synthesis column for 2 minutes.

    • Transfer the AMA solution containing the cleaved oligonucleotide to a 2 mL screw-cap microcentrifuge tube.

    • Incubate the tube at 65°C for 10 minutes.[1][7]

  • Drying:

    • Cool the tube to room temperature.

    • Evaporate the AMA solution to dryness in a centrifugal vacuum evaporator.

  • Resuspension:

    • Resuspend the oligonucleotide pellet in a suitable buffer or nuclease-free water.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the deprotection of 2'-OMe modified oligonucleotides.

Deprotection_Workflow start Start: Synthesized Oligo on Solid Support cleavage Cleavage from Solid Support start->cleavage Add Deprotection Reagent (e.g., AMA) deprotection Base & Phosphate Deprotection cleavage->deprotection Incubation (Time & Temp.) drying Evaporation of Solvent deprotection->drying Centrifugal Evaporation resuspension Resuspension in Buffer/Water drying->resuspension end End: Purified Oligo Ready for Use resuspension->end

Caption: General workflow for the deprotection of 2'-OMe oligonucleotides.

Concluding Remarks

The deprotection of 2'-OMe modified oligonucleotides is a straightforward process that closely mirrors the protocols for standard DNA. The stability of the 2'-OMe group to basic conditions simplifies the procedure, as no additional deprotection step for the 2'-position is required.[3] The choice between standard ammonium hydroxide treatment and faster methods like AMA depends on the scale of synthesis, the required turnaround time, and the chemical nature of any other modifications present in the sequence. For oligonucleotides containing sensitive dyes or other labels, milder deprotection strategies should be considered. It is always recommended to consult the technical specifications of any non-standard phosphoramidites used in the synthesis for their compatible deprotection conditions. Following the appropriate protocol will ensure the high yield and purity of the final oligonucleotide product, which is essential for its successful application in research, diagnostics, and therapeutics.

References

Application of Chemically Modified Single Guide RNAs (sgRNAs) in CRISPR-Cas9 Genome Editing

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CRISPR-Cas9 system has become a transformative tool for genome editing, offering unprecedented precision and ease of use in modifying genetic material.[1][2][3] The system's specificity is primarily determined by a single guide RNA (sgRNA), which directs the Cas9 nuclease to a target DNA sequence.[2][4][5] While highly effective, standard, unmodified sgRNAs produced via in vitro transcription (IVT) or plasmid expression can face several challenges that limit their therapeutic and research applications. These include rapid degradation by cellular nucleases, potential for off-target effects, and the induction of an innate immune response.[3][6]

Chemical modification of synthetic sgRNAs provides a robust solution to overcome these limitations.[3][7] By altering the sugar-phosphate backbone or the nucleobases themselves, synthetic sgRNAs can be engineered for enhanced stability, improved editing efficiency, and greater specificity, making them ideal for demanding applications such as therapeutic development and precision disease modeling.[4][8][9] This document provides an overview of common sgRNA modifications, their applications, and detailed protocols for their use.

Types of sgRNA Chemical Modifications

Synthetically produced sgRNAs are amenable to a wide range of chemical modifications that enhance their performance.[7] These are typically incorporated at the terminal nucleotides of the RNA strand to protect against exonuclease degradation.[4][10]

  • 2'-O-methyl (2'-O-Me): This common modification adds a methyl group to the 2' hydroxyl of the ribose sugar.[7] It is a naturally occurring RNA modification that increases stability and reduces the risk of activating an immune response.[7]

  • Phosphorothioate (B77711) (PS) Bonds: In a PS bond, a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced with a sulfur atom.[7] This alteration makes the internucleotide linkage resistant to nuclease digestion.[7]

  • Combined Modifications (e.g., 2'-O-Me PS or MS): Often, 2'-O-Me and PS modifications are used together, particularly at the 3' end, to provide synergistic protection against degradation and further enhance stability.[7][10][11] This combination is sometimes referred to as MS.[10][11]

  • 2'-O-methyl-3'-thioPACE (MSP): This is another type of modification that provides substantial protection against nucleases and has been shown to significantly increase editing efficiency in primary cells.[4][10]

These modifications are crucial for in vivo applications where the sgRNA is exposed to a nuclease-rich environment and for use in sensitive primary cells.[4][7]

Key Advantages and Applications of Modified sgRNAs

  • Enhanced Stability and Nuclease Resistance : Chemical modifications protect sgRNAs from degradation by endo- and exonucleases, increasing their intracellular half-life and ensuring sustained availability for Cas9 complexing and editing.[3][4]

  • Improved On-Target Editing Efficiency : By increasing stability, modifications ensure that more functional sgRNA is available to form active ribonucleoprotein (RNP) complexes with the Cas9 enzyme. This leads to higher frequencies of on-target cleavage and gene editing, which is particularly beneficial in hard-to-transfect cells like primary human T cells and hematopoietic stem cells.[8][10][12]

  • Reduced Off-Target Effects : While increasing on-target activity, certain modifications can also decrease the likelihood of cleavage at unintended genomic sites.[13][14][15][16] Truncating the sgRNA sequence or strategically placing chemical modifications can destabilize the sgRNA's binding to mismatched off-target sequences, thereby improving specificity.[15][17]

  • Minimized Immunogenicity : Unlike IVT sgRNAs, which can trigger cellular immune responses, synthetic and modified sgRNAs show little to no immunogenic effects.[6][11][18] This is critical for therapeutic applications to avoid adverse reactions and ensure cell viability.

  • Enabling Advanced Therapeutics : The enhanced performance and safety profile of modified sgRNAs are pivotal for the development of CRISPR-based therapies, including ex vivo treatments like CAR-T cell engineering and in vivo gene correction delivered via lipid nanoparticles (LNPs).[7][19]

Data Presentation: Performance of Modified sgRNAs

The following tables summarize quantitative data from studies comparing the efficiency of unmodified and chemically modified sgRNAs across different experimental setups.

Table 1: Editing Efficiency in Human Cell Lines

Target Gene Cell Line Delivery Method sgRNA Modification Result Reference
CCR5, HBB, IL2RG K562 Plasmid Co-transfection MS or MSP ~20-fold greater indel frequency vs. unmodified [10]
IL2RG, HBB Primary T Cells mRNA/sgRNA Co-transfection MS or MSP Significantly higher indel frequency vs. unmodified [10]
Various Unstimulated T Cells mRNA/sgRNA Co-transfection MS or MSP 6.6% - 22.2% indel frequencies [10]

| PPIB, PSMD11 | K-562 | mRNA/sgRNA Co-electroporation | 2-3x MS at both ends | Editing levels similar to more complex sequential electroporation |[11][18] |

Table 2: In Vivo Editing Efficiency

Target Gene Animal Model Delivery Vehicle sgRNA Modification Result Reference
Pcsk9 Mouse Lipid Nanoparticle (LNP) 2'-O-Me and PS >80% editing in the liver, leading to lower cholesterol [19]

| Bace1 | AD Mouse Model | RNP with peptide | Not specified | ~45% Bace1 editing rate in hippocampal CA3 region |[19] |

Visualizations

Below are diagrams illustrating key concepts and workflows related to modified sgRNA applications.

challenges_solutions cluster_challenges Challenges with Unmodified sgRNA cluster_solutions Solutions with Chemical Modification cluster_outcomes Improved Outcomes challenge1 Rapid Degradation by Nucleases solution1 Enhanced Stability (2'-O-Me, PS) challenge1->solution1 Increases half-life challenge2 Off-Target Effects solution2 Improved Specificity challenge2->solution2 Destabilizes mismatch binding challenge3 Immune Response solution3 Reduced Immunogenicity challenge3->solution3 Avoids PRR activation outcome1 Higher On-Target Editing Efficiency solution1->outcome1 outcome2 Safer Therapeutic Profile solution2->outcome2 solution3->outcome2

Caption: Overcoming sgRNA limitations with chemical modifications.

crispr_workflow start Start design Step 1: Design sgRNA - Select target sequence - Use prediction tools for efficiency - Check for off-targets start->design synthesis Step 2: Synthesize & Modify sgRNA - Order high-quality synthetic sgRNA - Specify terminal modifications (e.g., 2'-O-Me, PS) design->synthesis delivery Step 3: Deliver CRISPR Components - Form RNP complex (Cas9 protein + modified sgRNA) - Transfect cells (e.g., Electroporation, Lipofection) synthesis->delivery repair Step 4: Genomic Editing & Repair - Cas9 creates double-strand break - Cell repairs via NHEJ or HDR delivery->repair analysis Step 5: Analyze Genetic Edits - Isolate genomic DNA - Sequence target locus (Sanger/NGS) - Quantify indel frequency repair->analysis end End analysis->end

Caption: Experimental workflow for using modified sgRNAs.

rnp_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cas9 Cas9 Protein rnp RNP Complex cas9->rnp Forms sgrna Modified sgRNA sgrna->rnp Forms rnp_in RNP Complex rnp->rnp_in Delivery into Cell (e.g., Electroporation) nucleus Nucleus dna Genomic DNA dsb Double-Strand Break (DSB) dna->dsb Cleavage rnp_in->nucleus Translocates to

Caption: Cellular pathway of modified sgRNA-Cas9 RNP action.

Experimental Protocols

Protocol 1: General Workflow for CRISPR-Cas9 Editing with Modified sgRNAs

This protocol outlines the key steps from experimental design to analysis for a typical gene knockout experiment using a modified sgRNA and Cas9 protein (RNP delivery).[20][21]

  • Design and Synthesis of Modified sgRNA a. Identify a 20-nucleotide target sequence in your gene of interest that is immediately upstream of a Protospacer Adjacent Motif (PAM), which is 'NGG' for Streptococcus pyogenes Cas9 (SpCas9). b. Use online design tools to predict on-target efficiency and potential off-target sites. Select a guide with high predicted on-target activity and minimal off-targets.[22][23] c. Order a chemically synthesized sgRNA. Specify terminal modifications, for example, 2'-O-methyl and phosphorothioate modifications on the first three and last three nucleotides (3xMS format).[11][18] d. Upon receipt, resuspend the lyophilized sgRNA in nuclease-free buffer (e.g., TE buffer, pH 7.5) to a stock concentration of 100 µM. Store at -80°C.

  • Ribonucleoprotein (RNP) Complex Formation a. Thaw the modified sgRNA and high-fidelity Cas9 nuclease on ice. b. In a sterile, nuclease-free microcentrifuge tube, combine the Cas9 protein and the modified sgRNA. A common molar ratio is 1:1.2 (Cas9:sgRNA). For example, for delivery to 1 million cells, you might use 125 pmol of Cas9 and 150 pmol of sgRNA. c. Mix gently by pipetting and incubate at room temperature for 10-15 minutes to allow the RNP complex to form.

  • Cell Preparation and Delivery a. Culture your target cells under standard conditions. Ensure cells are healthy and in the logarithmic growth phase. b. Harvest the required number of cells (e.g., 1 x 10^6 primary T cells) and wash them with a suitable electroporation buffer. c. Resuspend the cell pellet in the electroporation buffer and add the pre-formed RNP complex. d. Transfer the cell/RNP mixture to an electroporation cuvette and apply the electric pulse using a pre-optimized program for your cell type (e.g., Lonza Nucleofector™).[11][24] e. Immediately after electroporation, add pre-warmed culture medium and transfer the cells to a culture plate.

  • Post-Transfection Culture and Analysis a. Culture the cells for 48-72 hours to allow for gene editing and subsequent protein turnover. b. Harvest a portion of the cells and isolate genomic DNA. c. Amplify the genomic region surrounding the target site using PCR. d. Analyze the PCR product for the presence of insertions or deletions (indels) using Sanger sequencing followed by TIDE/ICE analysis, or by Next-Generation Sequencing (NGS) for more quantitative results.

Protocol 2: Electroporation of Modified sgRNA/Cas9 RNPs into Primary Human T Cells

This protocol is adapted for primary cells, which are notoriously difficult to transfect and benefit greatly from the stability and low toxicity of modified sgRNAs.[8][10]

  • Materials

    • Primary human T cells

    • T cell activation reagents (e.g., anti-CD3/CD28 beads)

    • Chemically modified sgRNA (3xMS at 5' and 3' ends)

    • High-fidelity SpCas9 Nuclease

    • Electroporation system (e.g., Lonza 4D-Nucleofector™) and corresponding P3 Primary Cell Nucleofection Kit

    • Nuclease-free PBS and culture medium (e.g., RPMI + 10% FBS, IL-2)

  • Procedure a. T Cell Activation: Activate primary T cells for 48 hours prior to electroporation according to the manufacturer's protocol for the activation beads. b. RNP Preparation: Prepare RNP complexes as described in Protocol 1. For 2 x 10^6 T cells, use approximately 2 µg of modified sgRNA and 10 µg of Cas9 protein. c. Cell Preparation: Harvest activated T cells, count them, and wash once with sterile, nuclease-free PBS. d. Nucleofection: Resuspend 2 x 10^6 cells in 20 µL of P3 nucleofection solution. Add the pre-formed RNP complex to the cell suspension and mix gently. e. Transfer the mixture to a nucleocuvette strip and electroporate using the manufacturer's recommended program for activated T cells (e.g., EH-115). f. Recovery: Immediately add 80 µL of pre-warmed culture medium to the cuvette, and gently transfer the cells to a pre-warmed 96-well plate containing additional culture medium. g. Analysis: Culture for 72 hours, then proceed with genomic DNA extraction and indel analysis as described in Protocol 1.

Conclusion

The chemical modification of synthetic sgRNAs represents a critical advancement in CRISPR-Cas9 technology. These modifications directly address the core challenges of sgRNA stability, specificity, and immunogenicity, thereby enhancing the overall efficiency and safety of genome editing. For researchers and drug developers, leveraging modified sgRNAs is essential for achieving reliable and reproducible results, particularly in therapeutically relevant primary cells and for in vivo applications. As CRISPR-based medicine continues to advance, the optimization of sgRNA chemistry will remain a cornerstone of developing the next generation of genetic therapies.[1][4]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency of 2'-OMe-dmf-G

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with 2'-O-Methyl-N2-dimethylformamidinyl-guanosine (2'-OMe-dmf-G) phosphoramidite (B1245037) during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is 2'-OMe-dmf-G phosphoramidite and why is the dmf protecting group used?

A1: 2'-OMe-dmf-G is a modified guanosine (B1672433) phosphoramidite used in solid-phase oligonucleotide synthesis. The 2'-O-Methyl (2'-OMe) modification provides nuclease resistance and enhances the binding affinity of the resulting oligonucleotide to its target. The N2-dimethylformamidine (dmf) group protects the exocyclic amine of guanine. The dmf group is favored for its rapid deprotection kinetics compared to traditional protecting groups like isobutyryl (ibu), which is particularly beneficial for the synthesis of long oligonucleotides and G-rich sequences.[1] This faster deprotection minimizes exposure to harsh basic conditions, reducing the potential for oligonucleotide degradation.[1]

Q2: What are the most common causes of low coupling efficiency with 2'-OMe-dmf-G?

A2: Low coupling efficiency with 2'-OMe-dmf-G, as with other phosphoramidites, can typically be attributed to one or more of the following factors:

  • Moisture Contamination: Phosphoramidites and synthesis reagents are highly sensitive to moisture. Water can hydrolyze the phosphoramidite, rendering it inactive.[2]

  • Reagent Degradation: Phosphoramidites, activators, and solvents have a finite shelf life and can degrade over time, especially if not stored under proper anhydrous and temperature-controlled conditions.[2][3]

  • Suboptimal Activator or Concentration: The choice of activator and its concentration are critical for efficient coupling, especially for sterically hindered phosphoramidites like 2'-OMe-dmf-G.[2][3]

  • Insufficient Coupling Time: Modified phosphoramidites often require longer coupling times compared to standard DNA phosphoramidites to achieve high efficiency.[3]

  • Instrument and Fluidics Issues: Problems with the DNA synthesizer, such as leaks or blocked lines, can lead to inaccurate reagent delivery.[2]

Q3: How can I monitor coupling efficiency during the synthesis?

A3: Real-time monitoring of coupling efficiency is commonly achieved by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step.[2] The orange-colored DMT cation exhibits a strong absorbance around 498 nm. A consistent and strong signal at each synthesis cycle indicates high coupling efficiency. A noticeable drop in the signal after the addition of 2'-OMe-dmf-G suggests a coupling problem.[2]

Q4: Can I use the same synthesis protocol for 2'-OMe-dmf-G as for standard dG phosphoramidites?

A4: While the fundamental steps of the synthesis cycle remain the same, you will likely need to optimize the coupling step for 2'-OMe-dmf-G. Due to the steric hindrance from the 2'-O-Methyl group, a longer coupling time and potentially a more reactive activator or higher activator concentration may be necessary to achieve optimal coupling efficiency.[3] The deprotection protocol will also need to be adjusted to take advantage of the labile dmf group.[1]

Troubleshooting Guide

If you are experiencing low coupling efficiency with 2'-OMe-dmf-G, follow this step-by-step troubleshooting guide.

Step 1: Verify Reagent Quality and Storage

The first step in troubleshooting is to ensure the integrity of all reagents.

  • Phosphoramidite: Confirm that the 2'-OMe-dmf-G phosphoramidite is fresh and has been stored under anhydrous conditions at the recommended temperature (-20°C).[4]

  • Solvents: Use high-quality anhydrous acetonitrile (B52724) (ACN) with a water content of less than 30 ppm, preferably below 10 ppm.[2] Consider using fresh bottles of solvent or pre-treating ACN with molecular sieves.[2]

  • Activator: Prepare a fresh solution of the activator. Degraded activator is a common source of poor coupling.

Step 2: Optimize Activator and Coupling Time

The choice of activator and the duration of the coupling step are critical for modified phosphoramidites.

Activator Selection: Several activators can be used for coupling 2'-OMe phosphoramidites. The choice often depends on the desired reactivity. For sterically hindered monomers, a more reactive activator is often beneficial.[2][3]

ActivatorRecommended ConcentrationKey Characteristics
5-Ethylthio-1H-tetrazole (ETT) 0.25 M - 0.75 MMore acidic than tetrazole, suitable for general-purpose and RNA synthesis.[2]
5-Benzylthio-1H-tetrazole (BTT) ~0.33 MMore acidic than ETT, often recommended for sterically hindered monomers.[2]
4,5-Dicyanoimidazole (DCI) 0.25 M - 1.2 MLess acidic but more nucleophilic than tetrazoles, with high solubility in ACN.[2]

Coupling Time: Due to the steric bulk of the 2'-OMe group, a longer coupling time is generally required compared to standard deoxyribonucleosides.

Coupling TimeExpected EfficiencyRecommendation
3 - 6 minutes >98%A good starting point for most 2'-OMe couplings.
6 - 10 minutes >98-99%Recommended for maximizing efficiency, especially for difficult sequences.[2]
10 - 15 minutes Potentially >99%Can be employed if suboptimal coupling is observed with shorter times.[2][5]
Step 3: Inspect the DNA Synthesizer

Mechanical issues with the synthesizer can mimic chemical problems.

  • Check for Leaks: Inspect all reagent lines for any signs of leaks.

  • Ensure No Blockages: Verify that all lines are clear and there are no obstructions.

  • Confirm Reagent Delivery: Ensure that the synthesizer is delivering the correct volumes of all reagents.

Step 4: Perform a Small-Scale Test Synthesis

To isolate the problem, perform a controlled test synthesis.

  • Objective: To confirm the activity of the 2'-OMe-dmf-G phosphoramidite and the chosen activator.

  • Procedure: Synthesize a short, simple sequence (e.g., a mixed-base 10-mer) containing a single incorporation of the 2'-OMe-dmf-G.

  • Analysis: Analyze the crude product by mass spectrometry or HPLC. The presence of a significant (n-1) peak corresponding to the failure of the 2'-OMe-dmf-G coupling will confirm a problem with that specific step.

Experimental Protocols

Protocol 1: Standard Coupling Cycle for 2'-OMe-dmf-G

This protocol outlines a typical synthesis cycle for incorporating 2'-OMe-dmf-G.

  • Deblocking (Detritylation):

    • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

    • Procedure: Remove the 5'-DMT protecting group from the support-bound nucleoside.[1]

  • Coupling:

    • Reagents: 0.1 M 2'-OMe-dmf-G phosphoramidite in ACN, Activator solution (e.g., 0.25 M DCI in ACN).

    • Procedure: Deliver the phosphoramidite and activator to the synthesis column. Allow a coupling time of at least 3-6 minutes. For potentially difficult couplings, extend this time to 10-15 minutes.[2][5]

  • Capping:

    • Reagents: Capping Reagent A (e.g., acetic anhydride/lutidine/THF) and Capping Reagent B (e.g., N-methylimidazole/THF).

    • Procedure: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.[1]

  • Oxidation:

  • Repeat: Repeat steps 1-4 for each subsequent monomer addition.

Protocol 2: Cleavage and Deprotection

The dmf protecting group allows for rapid deprotection.

  • Reagent: Concentrated ammonium (B1175870) hydroxide (B78521) or a 1:1 (v/v) mixture of concentrated Ammonium Hydroxide and 40% aqueous Methylamine (AMA).

  • Procedure (Ammonium Hydroxide):

    • Transfer the solid support to a screw-cap vial.

    • Add concentrated ammonium hydroxide (e.g., 1 mL for a 1 µmol synthesis).

    • Incubate at 55°C for 2 hours or 65°C for 1 hour.[1]

  • Procedure (AMA - for faster deprotection):

    • Transfer the solid support to a screw-cap vial.

    • Add the AMA mixture.

    • Incubate at 65°C for 10 minutes.[1] Note: If using AMA, ensure that an acetyl-protected dC (Ac-dC) phosphoramidite was used during synthesis to prevent base modification.[1]

Visual Guides

Troubleshooting_Workflow start Low Coupling Efficiency Observed reagent_check Step 1: Verify Reagent Quality start->reagent_check reagent_ok Reagents OK? reagent_check->reagent_ok replace_reagents Replace/Prepare Fresh Reagents reagent_ok->replace_reagents No optimize_coupling Step 2: Optimize Coupling Parameters reagent_ok->optimize_coupling Yes replace_reagents->reagent_check coupling_ok Coupling Improved? optimize_coupling->coupling_ok instrument_check Step 3: Inspect Synthesizer coupling_ok->instrument_check No problem_solved Problem Resolved coupling_ok->problem_solved Yes instrument_ok Instrument OK? instrument_check->instrument_ok fix_instrument Service/Fix Synthesizer instrument_ok->fix_instrument No test_synthesis Step 4: Perform Test Synthesis instrument_ok->test_synthesis Yes fix_instrument->instrument_check test_synthesis->problem_solved

Caption: A logical workflow for troubleshooting low coupling efficiency.

Phosphoramidite_Coupling_Pathway cluster_reagents Reactants cluster_reaction Reaction Steps cluster_support Solid Support cluster_product Product Amidite 2'-OMe-dmf-G Phosphoramidite Activation Activation Step Amidite->Activation Activator Activator (e.g., DCI) Activator->Activation Coupling Coupling Step Activation->Coupling Activated Intermediate Phosphite_Triester Phosphite Triester Linkage Coupling->Phosphite_Triester Support Growing Oligonucleotide with free 5'-OH Support->Coupling

Caption: The phosphoramidite coupling reaction pathway.

References

Technical Support Center: Optimization of 2'-OMe-dmf-G Phosphoramidite Coupling Time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of 2'-OMe-dmf-G phosphoramidite (B1245037) coupling. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to enhance the success of your oligonucleotide synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting coupling time for 2'-OMe-dmf-G phosphoramidite?

Due to the steric hindrance introduced by the 2'-O-Methyl group, a longer coupling time than the standard 30-60 seconds for unmodified DNA or RNA phosphoramidites is necessary.[1][2] A general recommendation for modified phosphoramidites, including 2'-OMe variants, is to start with a coupling time in the range of 5-10 minutes.[3] For some 2'-OMe phosphoramidites, a coupling time of up to 15 minutes with an activator like DCI has been recommended for optimal results.[4]

Q2: Which activator is most suitable for coupling 2'-OMe-dmf-G phosphoramidite?

Several activators can be used for coupling sterically hindered phosphoramidites. Commonly used activators include 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI).[5] BTT is often favored for sterically hindered monomers.[5] DCI, being less acidic but more nucleophilic, can also be advantageous.[5] For long oligonucleotides, a less acidic activator like DCI is often recommended to minimize depurination.[2]

Q3: What are the primary causes of low coupling efficiency with 2'-OMe-dmf-G phosphoramidite?

The most common reasons for low coupling efficiency include:

  • Moisture Contamination: Phosphoramidites and synthesis reagents are highly sensitive to moisture. Water can hydrolyze the phosphoramidite and the activated intermediate, preventing successful coupling.[5][6]

  • Degraded Reagents: Phosphoramidites, activators, and solvents have a limited shelf life and can degrade, leading to reduced reactivity.[5] Phosphoramidite solutions in anhydrous acetonitrile (B52724) are typically stable for 2-3 days.[3]

  • Suboptimal Activator: Using an inappropriate, diluted, or degraded activator solution can significantly decrease coupling efficiency.[5]

  • Insufficient Coupling Time: The steric bulk of the 2'-OMe group can slow down the reaction, requiring a longer coupling time to achieve high efficiency.[1]

  • Instrument and Fluidics Issues: Leaks, blocked lines, or inaccurate reagent delivery by the synthesizer can prevent the necessary reagents from reaching the synthesis column.[5]

Q4: How can coupling efficiency be monitored during synthesis?

A common method for real-time monitoring of coupling efficiency is by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step.[5] The orange-colored DMT cation exhibits a strong absorbance around 498 nm. A consistent and strong signal at each cycle indicates high coupling efficiency, while a drop in the signal suggests a problem with the previous coupling step.[5]

Troubleshooting Guide

Low coupling efficiency is a frequent challenge in oligonucleotide synthesis. This guide provides a systematic approach to troubleshooting this issue with 2'-OMe-dmf-G phosphoramidite.

Problem: Low Coupling Efficiency Observed

Step 1: Verify Reagent Quality

  • Phosphoramidites: Ensure the 2'-OMe-dmf-G phosphoramidite is fresh and has been stored under anhydrous conditions.

  • Solvents: Use anhydrous acetonitrile (ACN) with a water content below 30 ppm, ideally below 10 ppm. Consider using molecular sieves to pre-treat the ACN.[5]

  • Activator: Prepare a fresh solution of the chosen activator at the recommended concentration.

Step 2: Optimize Synthesis Protocol

  • Extend Coupling Time: This is a common and effective strategy for sterically hindered phosphoramidites.[5] Increase the coupling time in increments (e.g., from 5 minutes to 10, then 15 minutes) and analyze the impact on the final product purity. For some 2'-OMe monomers, coupling times as long as 33 minutes have been used with certain activators.[4]

  • Activator Concentration: Ensure the activator concentration is optimal. For particularly challenging couplings, a higher concentration or a more potent activator might be necessary.[]

Step 3: Inspect the Synthesizer

  • Fluidics Check: Examine the reagent lines for any leaks or blockages.

  • Volume Verification: Confirm that the synthesizer is delivering the correct volumes of all reagents.

Step 4: Perform a Small-Scale Test Synthesis

  • Isolate Variables: If the problem persists, a small-scale test synthesis can help isolate the issue. This is particularly useful for confirming the quality of a new batch of phosphoramidite or activator.[5]

Data Presentation

Table 1: Recommended Coupling Times for Various Modified Phosphoramidites

Modification TypeExample(s)Typical Coupling TimeRationale
Standard DNA/RNAdA, dC, dG, dT, rA, rU30 - 60 secondsStandard reactivity.[1]
2'-O-Methyl (General)2'-OMe-A, C, G, U5 - 15 minutesSteric hindrance from the 2'-OMe group slows the reaction.[3][4]
2'-MOE2'-MOE-A, C, G, U6 - 15 minutesIncreased steric bulk compared to 2'-OMe requires longer coupling.[5]
LNAdmf-G-LNA3 minutesThe locked nucleic acid structure can influence reactivity.[8]

Experimental Protocols

Protocol 1: Optimization of 2'-OMe-dmf-G Coupling Time

This protocol outlines a general method for determining the optimal coupling time for 2'-OMe-dmf-G phosphoramidite on an automated DNA synthesizer.

1. Preparation:

  • Ensure all reagents (ACN, activator, capping solutions, oxidizer, deblocking solution) are fresh, high-purity, and anhydrous.
  • Dissolve the 2'-OMe-dmf-G phosphoramidite in anhydrous ACN to the synthesizer manufacturer's recommended concentration.
  • Install a CPG solid support with a pre-loaded nucleoside in the synthesis column.

2. Synthesis Program:

  • Create three or more synthesis programs where the only variable is the coupling time for the 2'-OMe-dmf-G monomer (e.g., 5 minutes, 10 minutes, 15 minutes).
  • Keep all other synthesis parameters (reagent concentrations, flow rates, other coupling times) constant across the experiments.

3. Synthesis and Monitoring:

  • Synthesize a short, test oligonucleotide sequence that includes the 2'-OMe-dmf-G base. A simple sequence like 5'-TTT-X-TTT-3' (where X is the modified base) is often sufficient.
  • If available, use the synthesizer's trityl monitor to observe the relative coupling efficiency after the incorporation of the 2'-OMe-dmf-G. A significant drop in the trityl signal compared to the standard bases indicates poor coupling.[5]

4. Cleavage and Deprotection:

5. Analysis:

  • Analyze the crude product from each experiment by reverse-phase HPLC or mass spectrometry.
  • Compare the chromatograms or mass spectra. The optimal coupling time will correspond to the experiment that yields the highest percentage of the full-length product with the minimal amount of (n-1) shortmer sequences.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Low Coupling Efficiency start Low Coupling Efficiency Detected check_reagents Verify Reagent Quality (Amidite, Activator, Solvents) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace with Fresh Reagents reagents_ok->replace_reagents No optimize_protocol Optimize Synthesis Protocol (Extend Coupling Time) reagents_ok->optimize_protocol Yes replace_reagents->check_reagents protocol_ok Problem Resolved? optimize_protocol->protocol_ok check_synthesizer Inspect Synthesizer (Fluidics, Delivery Volumes) protocol_ok->check_synthesizer No end_success Successful Synthesis protocol_ok->end_success Yes synthesizer_ok Instrument OK? check_synthesizer->synthesizer_ok repair_synthesizer Perform Maintenance/ Repair Synthesizer synthesizer_ok->repair_synthesizer No small_scale_test Perform Small-Scale Test Synthesis synthesizer_ok->small_scale_test Yes repair_synthesizer->check_synthesizer end_fail Consult Further Technical Support small_scale_test->end_fail

Caption: A logical workflow for troubleshooting low coupling efficiency.

Phosphoramidite_Coupling_Cycle Standard Phosphoramidite Synthesis Cycle start Start Cycle: Support-Bound Nucleoside deblock 1. Deblocking (Detritylation) Remove 5'-DMT Group start->deblock wash1 Wash (ACN) deblock->wash1 coupling 2. Coupling Add Activated Phosphoramidite wash1->coupling capping 3. Capping Block Unreacted 5'-OH Groups coupling->capping oxidation 4. Oxidation Stabilize Phosphate Linkage capping->oxidation wash2 Wash (ACN) oxidation->wash2 next_cycle Begin Next Cycle or Final Cleavage wash2->next_cycle

Caption: The four main steps of the phosphoramidite synthesis cycle.

References

Technical Support Center: 2'-OMe-dmf-G-CE-Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-OMe-dmf-G-CE-Phosphoramidite in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using the dimethylformamidine (dmf) protecting group for 2'-O-Methyl-Guanosine?

A1: The dmf protecting group offers two main advantages over the more traditional isobutyryl (ibu) group for the N²-amino group of guanosine. Firstly, it allows for significantly faster deprotection, which is compatible with "UltraFAST" deprotection protocols using reagents like ammonium (B1175870) hydroxide (B78521)/methylamine (B109427) (AMA).[1] This rapid deprotection minimizes the exposure of the synthesized oligonucleotide to harsh basic conditions, preserving the integrity of the final product. Secondly, the dmf group is electron-donating, which helps to stabilize the N-glycosidic bond of guanosine.[1] This increased stability reduces the incidence of depurination, a common side reaction during the acidic detritylation step of oligonucleotide synthesis.[1]

Q2: What are the most common side reactions encountered with this compound?

A2: The most common side reactions are:

  • Depurination: Cleavage of the N-glycosidic bond between the guanine (B1146940) base and the ribose sugar during the acidic detritylation step.[1]

  • Hydrolysis of the Phosphoramidite (B1245037): Degradation of the phosphoramidite moiety due to exposure to moisture, leading to a non-reactive H-phosphonate species.

  • Low Coupling Efficiency: Incomplete reaction of the phosphoramidite with the free 5'-hydroxyl group of the growing oligonucleotide chain.

Q3: How does the 2'-O-Methyl modification affect the stability of the glycosidic bond?

A3: The 2'-O-Methyl modification has been shown to influence the stability of the N-glycosidic bond. Studies on protonated purine (B94841) nucleosides suggest that the glycosidic bond stability of 2'-O-methylguanosine is greater than its deoxy-analogue, but slightly weaker than its RNA counterpart.[2] This suggests that the 2'-OMe group provides a degree of stability to the glycosidic bond.

Troubleshooting Guides

Issue 1: Low Yield of Full-Length Oligonucleotide

Symptom: Analysis of the crude product by HPLC or mass spectrometry shows a low yield of the desired full-length oligonucleotide and a significant amount of shorter sequences (n-1, n-2, etc.).

Possible Cause 1: Low Coupling Efficiency

Low coupling efficiency is a primary contributor to the formation of truncated sequences.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Phosphoramidite: Ensure the this compound is fresh and has been stored under anhydrous conditions at -20°C.[3][4] Phosphoramidite solutions in acetonitrile (B52724) have limited stability and should be prepared fresh when possible.[5][6][7]

    • Acetonitrile: Use anhydrous acetonitrile with a water content below 30 ppm, ideally below 10 ppm.[1][7] Consider using molecular sieves to maintain dryness.[1][7]

    • Activator: Use a fresh, high-quality activator solution at the recommended concentration. Degraded activator is a common cause of poor coupling.[5][8]

  • Optimize Synthesis Protocol:

    • Coupling Time: For sterically hindered phosphoramidites like 2'-modified versions, a longer coupling time may be necessary to achieve complete reaction.[5]

    • Reagent Concentration: Ensure that the phosphoramidite and activator concentrations are at the recommended levels for your synthesizer.[8]

  • Inspect the Synthesizer:

    • Check for leaks in the fluidics system that could introduce moisture or lead to incorrect reagent delivery.[8]

    • Ensure that all lines are clear and there are no blockages.[8]

Possible Cause 2: Depurination

Depurination during the acidic detritylation step leads to chain cleavage upon final deprotection, resulting in shorter oligonucleotide fragments.

Troubleshooting Steps:

  • Minimize Detritylation Time: Use the shortest possible detritylation time required for complete removal of the DMT group. This can be monitored by observing the color of the trityl cation.

  • Use a Weaker Acid: Consider using a weaker acid for detritylation, such as dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA), especially for long oligonucleotides.

Issue 2: Presence of Unexpected Peaks in HPLC or Mass Spectrometry Analysis

Symptom: Besides the main product peak, other significant, unidentified peaks are observed.

Possible Cause 1: Incomplete Deprotection

Residual protecting groups on the nucleobases or phosphate (B84403) backbone will result in species with different retention times in HPLC and higher masses in mass spectrometry.

Troubleshooting Steps:

  • Optimize Deprotection Conditions:

    • Ensure the deprotection reagent (e.g., ammonium hydroxide, AMA) is fresh and at the correct concentration.

    • Increase the deprotection time or temperature according to the recommendations for the specific protecting groups used in your synthesis.[9] For oligonucleotides containing 2'-OMe-dmf-G, AMA deprotection at 65°C for 10 minutes is generally effective.[10][11]

Possible Cause 2: Side Reactions During Deprotection

  • N-formyl-Guanosine Formation: Incomplete removal of the dmf group can lead to the formation of a stable N-formyl group on the guanine base. This can be minimized by ensuring complete deprotection.

  • Transamination with AMA: When using AMA for deprotection, it is crucial to use acetyl-protected cytidine (B196190) (Ac-C) instead of benzoyl-protected cytidine (Bz-C) to avoid the formation of N⁴-methyl-cytidine.[10]

Data Presentation

Table 1: Comparison of Deprotection Times for dmf and ibu Protecting Groups on Guanosine

Protecting GroupDeprotection ReagentTemperature (°C)Time
dmf Ammonium Hydroxide552 hours
Ammonium Hydroxide651 hour
AMA655-10 minutes[2]
ibu Ammonium Hydroxide558-16 hours
Ammonium Hydroxide654-8 hours

Table 2: Troubleshooting Summary for Low Coupling Efficiency

Potential CauseRecommended Action
Reagent Quality
Degraded PhosphoramiditeUse fresh, properly stored phosphoramidite. Prepare solutions fresh.
Wet AcetonitrileUse anhydrous acetonitrile (<30 ppm water). Consider using molecular sieves.[1][7]
Degraded ActivatorUse fresh, high-quality activator solution.
Protocol Parameters
Insufficient Coupling TimeIncrease coupling time.
Incorrect Reagent ConcentrationVerify phosphoramidite and activator concentrations.
Instrument Issues
Leaks or BlockagesInspect and maintain the synthesizer's fluidics system.[8]

Experimental Protocols

Protocol 1: Monitoring Coupling Efficiency via Trityl Cation Assay

Objective: To qualitatively or quantitatively assess the efficiency of each coupling step during synthesis.

Methodology:

  • Most modern DNA/RNA synthesizers are equipped with a UV-Vis detector to monitor the absorbance of the trityl cation released during the detritylation step.

  • The orange-colored trityl cation has a strong absorbance maximum around 495 nm.

  • Monitor the trityl absorbance readings at each cycle. A consistent and high absorbance indicates successful coupling in the previous step.

  • A significant drop in absorbance after the addition of this compound suggests a problem with its coupling efficiency.[1]

  • The average coupling efficiency can be calculated by comparing the absorbance values across the synthesis.[12]

Protocol 2: AMA Deprotection of Oligonucleotides Containing 2'-OMe-dmf-G

Objective: To rapidly and efficiently remove all protecting groups from the synthesized oligonucleotide.

Materials:

  • Oligonucleotide synthesis column containing the final product.

  • Ammonium hydroxide (28-30%).

  • 40% aqueous methylamine solution.

  • Screw-cap vial.

Procedure:

  • Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine (1:1 v/v).

  • Transfer the solid support from the synthesis column to a screw-cap vial.

  • Add the AMA solution to the vial (e.g., 1 mL for a 1 µmol synthesis).

  • Seal the vial tightly and incubate at 65°C for 10 minutes.[10][11]

  • Cool the vial to room temperature.

  • Transfer the supernatant containing the deprotected oligonucleotide to a new tube for subsequent purification.

Protocol 3: Analysis of Crude Oligonucleotide by RP-HPLC

Objective: To assess the purity of the crude oligonucleotide and identify the presence of side products.

Methodology:

  • Sample Preparation: After deprotection, evaporate the solution to dryness and resuspend the oligonucleotide pellet in a suitable buffer, such as 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA).[7]

  • HPLC System: Use a reverse-phase HPLC system with a C18 column.

  • Mobile Phases:

    • Buffer A: 0.1 M TEAA in water.

    • Buffer B: 0.1 M TEAA in acetonitrile.

  • Gradient: Elute the oligonucleotide using a linear gradient of increasing Buffer B concentration.

  • Detection: Monitor the elution profile at 260 nm. The full-length product is typically the most hydrophobic and will be the last major peak to elute. Shorter failure sequences will elute earlier.

Visualizations

Depurination_Pathway 2'-OMe-dmf-G_in_Oligo 2'-OMe-dmf-G within Oligonucleotide Chain Protonation Protonation of N7 (Acidic Detritylation) 2'-OMe-dmf-G_in_Oligo->Protonation Glycosidic_Bond_Cleavage Glycosidic Bond Cleavage Protonation->Glycosidic_Bond_Cleavage Abasic_Site Abasic Site (Apurinic Site) Glycosidic_Bond_Cleavage->Abasic_Site Guanine Guanine Base Glycosidic_Bond_Cleavage->Guanine Chain_Cleavage Strand Scission (Basic Deprotection) Abasic_Site->Chain_Cleavage Truncated_Oligo Truncated Oligonucleotide Chain_Cleavage->Truncated_Oligo

Caption: Pathway of depurination side reaction.

Hydrolysis_Pathway Phosphoramidite This compound Hydrolysis Hydrolysis Phosphoramidite->Hydrolysis Water Water (Moisture) Water->Hydrolysis H_Phosphonate H-phosphonate derivative (Inactive) Hydrolysis->H_Phosphonate

Caption: Hydrolysis of the phosphoramidite.

Troubleshooting_Low_Coupling Start Low Coupling Efficiency Observed Check_Reagents Verify Reagent Quality (Phosphoramidite, Solvents, Activator) Start->Check_Reagents Reagents_OK Reagents are Fresh & Anhydrous? Check_Reagents->Reagents_OK Replace_Reagents Replace/Prepare Fresh Reagents Reagents_OK->Replace_Reagents No Check_Protocol Review Synthesis Protocol (Coupling Time, Concentrations) Reagents_OK->Check_Protocol Yes Replace_Reagents->Check_Reagents Protocol_OK Protocol Optimized? Check_Protocol->Protocol_OK Optimize_Protocol Increase Coupling Time/ Adjust Concentrations Protocol_OK->Optimize_Protocol No Check_Synthesizer Inspect Synthesizer (Leaks, Blockages) Protocol_OK->Check_Synthesizer Yes Optimize_Protocol->Check_Protocol Synthesizer_OK Synthesizer Functioning Correctly? Check_Synthesizer->Synthesizer_OK Maintain_Synthesizer Perform Maintenance Synthesizer_OK->Maintain_Synthesizer No Problem_Solved Problem Resolved Synthesizer_OK->Problem_Solved Yes Maintain_Synthesizer->Check_Synthesizer

Caption: Troubleshooting workflow for low coupling efficiency.

References

Technical Support Center: Deprotection of dmf-Guanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to the incomplete deprotection of the N²-dimethylformamidine (dmf) protecting group from guanosine (B1672433) residues in synthetic oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the dmf protecting group on guanosine?

The dimethylformamidine (dmf) group is used to protect the exocyclic N²-amino group of guanosine during solid-phase oligonucleotide synthesis. This prevents the amino group from participating in unwanted side reactions during the phosphoramidite (B1245037) coupling steps. The dmf group is favored over the traditional isobutyryl (iBu) group due to its faster deprotection kinetics and its ability to reduce depurination (the cleavage of the guanine (B1146940) base from the sugar backbone) during the acidic detritylation steps of synthesis.[1]

Q2: What are the standard reagents used for dmf deprotection?

The most common reagents for removing the dmf group are:

  • Ammonium (B1175870) Hydroxide (B78521) (NH₄OH): A traditional reagent, typically used at elevated temperatures.

  • Ammonium Hydroxide/Methylamine (B109427) (AMA): A mixture of aqueous ammonium hydroxide and aqueous methylamine (typically 1:1 v/v), which allows for significantly faster deprotection, often referred to as "UltraFAST" deprotection.[2][3][4]

Q3: How can I tell if the dmf deprotection is incomplete?

Incomplete deprotection is typically identified through analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • Reverse-Phase HPLC (RP-HPLC): Incompletely deprotected oligonucleotides are more hydrophobic due to the remaining dmf group and will therefore have a longer retention time, appearing as a later-eluting peak compared to the fully deprotected product.[5]

  • Mass Spectrometry (MS): The presence of the dmf group will result in a mass increase of 55 Daltons for each guanosine residue that has not been deprotected.[2] For example, if your expected mass is 3000 Da and you observe a peak at 3055 Da, this suggests one remaining dmf group.

Troubleshooting Guide: Incomplete dmf Deprotection

This guide will help you diagnose and resolve common issues leading to incomplete removal of the dmf protecting group.

Issue 1: Analytical results (HPLC/MS) indicate the presence of dmf-protected guanosine after deprotection.

Possible Causes and Solutions:

Possible Cause Recommended Action Explanation
Degraded Deprotection Reagent Use a fresh, unopened bottle of ammonium hydroxide or prepare a fresh AMA solution.Ammonium hydroxide loses ammonia (B1221849) gas over time, reducing its effective concentration. Old AMA solutions can also be less effective. Always use fresh reagents for consistent results.[5][6][7]
Insufficient Deprotection Time Increase the incubation time according to the recommended protocols. (See Table 1)The removal of the dmf group is a chemical reaction that requires a certain amount of time to go to completion. Shorter-than-recommended times will likely result in incomplete deprotection.
Suboptimal Deprotection Temperature Ensure your heating block or oven is calibrated and set to the correct temperature for the chosen deprotection reagent. (See Table 1)Deprotection reactions are temperature-dependent. Lower temperatures will slow down the reaction rate, requiring longer incubation times.
Guanine-Rich Sequences For oligonucleotides with a high guanosine content, consider extending the deprotection time or using a more robust deprotection solution like AMA.G-rich sequences can sometimes form secondary structures that may hinder the access of the deprotection reagent to the dmf groups.
Use of an Inappropriate Deprotection Reagent For oligonucleotides with base-labile modifications, ensure that the deprotection conditions are compatible with these modifications. Mild deprotection conditions may require longer times or different reagents.Harsh deprotection conditions can damage sensitive modifications. However, excessively mild conditions may not be sufficient to completely remove the dmf group in a reasonable timeframe.

Troubleshooting Workflow

troubleshooting_workflow start Incomplete Deprotection Detected (HPLC/MS) check_reagents Are deprotection reagents (NH₄OH, AMA) fresh? start->check_reagents check_conditions Were deprotection time and temperature correct? check_reagents->check_conditions Yes re_deprotect Re-treat with fresh reagent and optimal conditions check_reagents->re_deprotect No check_sequence Is the oligonucleotide G-rich or prone to secondary structures? check_conditions->check_sequence Yes check_conditions->re_deprotect No check_sequence->re_deprotect No extend_time Increase deprotection time or use AMA check_sequence->extend_time Yes analyze Re-analyze by HPLC/MS re_deprotect->analyze extend_time->analyze complete Deprotection Complete analyze->complete Successful incomplete Deprotection Still Incomplete (Consult further) analyze->incomplete Unsuccessful deprotection_pathway start dmf-Protected Guanosine in Oligonucleotide deprotection Removal of dmf Group start->deprotection reagent Deprotection Reagent (e.g., AMA) reagent->deprotection conditions Optimal Temperature and Time conditions->deprotection product Fully Deprotected Guanosine deprotection->product

References

Technical Support Center: Improving 2'-O-Methylated Oligonucleotide Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis of 2'-O-methylated (2'-O-Me) oligonucleotides to improve final product yield.

Troubleshooting Guide

Low yield is a common issue in the synthesis of 2'-O-methylated oligos. This guide provides a systematic approach to identifying and resolving the root causes.

Problem: Low Overall Synthesis Yield

Possible Cause 1: Suboptimal Coupling Efficiency

The steric hindrance from the 2'-O-methyl group can impede the coupling reaction, leading to lower efficiency compared to standard DNA or RNA synthesis.[1] A small decrease in coupling efficiency at each step results in a significant reduction in the final yield of the full-length oligonucleotide.[1][2]

Solutions:

  • Extend Coupling Time: Increase the coupling time for 2'-O-Me phosphoramidites. A common starting point is to double the standard coupling time, with at least 6 minutes often recommended.[1][2] Further optimization may be necessary depending on the specific sequence and synthesizer.[1]

  • Use a Stronger Activator: Employ a more potent activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) to enhance the rate of the coupling reaction.[3]

  • Increase Phosphoramidite (B1245037) Concentration: Using a higher concentration of the 2'-O-Me phosphoramidite solution (e.g., 0.15 M instead of 0.1 M) can help drive the reaction to completion.[3]

  • Perform Double Coupling: A second addition of the phosphoramidite and activator can help drive the reaction to completion for particularly difficult couplings.[2]

Possible Cause 2: Moisture Contamination

Phosphoramidites are highly sensitive to moisture. Water in solvents, on the solid support, or in the gas lines can hydrolyze the phosphoramidite, rendering it inactive.[1][4]

Solutions:

  • Use Anhydrous Solvents: Ensure that all solvents, particularly acetonitrile (B52724) (ACN), are anhydrous with a water content below 10-15 ppm.[1]

  • Maintain Inert Atmosphere: Store phosphoramidites and activator solutions under an inert atmosphere (argon or helium).[1]

  • Use Fresh Reagents: Employ fresh, high-quality reagents to ensure optimal performance.[1] Molecular sieves can be a viable solution to remove water from reagents.[4]

Possible Cause 3: Inefficient Capping

Failure to cap unreacted 5'-hydroxyl groups after a coupling step leads to the elongation of "failure sequences" in subsequent cycles. This results in a complex mixture of shorter oligonucleotides (n-1, n-2, etc.) and reduces the yield of the full-length product.[1]

Solutions:

  • Check Capping Reagents: Verify that the capping solutions (Cap A and Cap B) are fresh and being delivered correctly by the synthesizer.[1]

  • Consider Alternative Capping Reagents: For certain modifications, standard capping reagents may cause degradation. In such cases, phosphoramidite-based capping reagents like Unicap may be necessary.[5]

Possible Cause 4: Incomplete Deprotection

Inefficient removal of protecting groups from the nucleobases or the phosphate (B84403) backbone, or incomplete cleavage from the solid support, can lead to product loss and the presence of impurities.

Solutions:

  • Optimize Deprotection Conditions: The choice of deprotection reagents and conditions (temperature and time) is critical. Review the recommendations for the specific protecting groups used on your 2'-O-Me phosphoramidites and solid support.[6] For sensitive modifications, milder deprotection strategies, such as using t-butylamine/water or potassium carbonate in methanol, may be required.[6]

  • Pre-treatment for Certain Protecting Groups: Some protecting groups may require a pre-treatment step before the main deprotection cocktail is applied.[5]

Frequently Asked Questions (FAQs)

Q1: Why is the coupling efficiency of 2'-O-Me phosphoramidites generally lower than standard DNA phosphoramidites?

A1: The 2'-O-methyl group introduces steric hindrance at the 2' position of the ribose sugar. This bulkiness can physically obstruct the approach of the incoming phosphoramidite to the 5'-hydroxyl group of the growing oligonucleotide chain, slowing down the coupling reaction and reducing its efficiency compared to the less sterically hindered 2'-deoxyribose of DNA.[1][3]

Q2: How can I monitor the coupling efficiency during my synthesis?

A2: Most modern DNA/RNA synthesizers monitor the release of the dimethoxytrityl (DMT) cation during the deblocking step of each cycle. The absorbance of this orange-colored cation is proportional to the number of successfully coupled molecules in the previous cycle. A sudden drop in the trityl signal after the addition of a 2'-O-Me monomer indicates a problem with its coupling efficiency.[2][3]

Q3: What is the impact of 2'-O-methylation on the purification of oligonucleotides?

A3: The 2'-O-methyl modification increases the hydrophobicity of the oligonucleotide. This can be advantageous for purification by ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC), as it can improve the separation of the full-length product from shorter failure sequences.[7] However, the increased hydrophobicity and potential for secondary structures may require optimization of purification conditions, such as adjusting the mobile phase composition, pH, or column temperature.[8][9] Anion-exchange HPLC can also be a useful technique, especially for oligos with a high degree of secondary structure.[7]

Q4: Can the sequence of my 2'-O-methylated oligo affect the synthesis yield?

A4: Yes, the sequence can have a significant impact. Guanine-rich sequences, for example, are more prone to aggregation, which can hinder reaction kinetics and lead to lower yields.[8] The formation of secondary structures within the growing oligonucleotide chain can also block the 5'-hydroxyl group, preventing efficient coupling.[3] Increasing the synthesis temperature can sometimes help to disrupt these secondary structures.[8]

Q5: Are there alternatives to chemical synthesis for producing 2'-O-methylated oligos?

A5: While chemical synthesis is the standard method, enzymatic synthesis of 2'-O-methylated RNA is an emerging field. Recent research has shown that engineered DNA polymerases can efficiently synthesize 2'-O-methylated RNA oligomers.[10][11] This approach may offer advantages for the production of very long or complex sequences in the future.

Data Summary

Table 1: Troubleshooting Guide for Low Yield in 2'-O-Me Oligo Synthesis

Problem Potential Cause Recommended Action Reference
Low Overall Yield Suboptimal Coupling EfficiencyExtend coupling time, use a stronger activator, increase phosphoramidite concentration, perform double coupling.[1][2][3]
Moisture ContaminationUse anhydrous solvents, maintain an inert atmosphere, use fresh reagents.[1][4]
Inefficient CappingCheck capping reagents for freshness and proper delivery.[1]
Incomplete DeprotectionOptimize deprotection conditions based on protecting groups.[6]
Presence of n-1 Impurities Low Coupling EfficiencySee "Suboptimal Coupling Efficiency" above.[1][2]
Inefficient CappingEnsure capping is complete to block failure sequences.[1]
Poor Chromatographic Resolution Oligonucleotide AggregationIncrease column temperature, adjust mobile phase pH.[8]
Secondary Structure FormationIncrease column temperature.[8]

Experimental Protocols

Protocol 1: Optimized Solid-Phase Synthesis Cycle for 2'-O-Me Oligonucleotides

This protocol outlines a modified synthesis cycle for incorporating 2'-O-Me phosphoramidites.

  • Deblocking: Removal of the 5'-DMT protecting group using a 3% trichloroacetic acid (TCA) solution in dichloromethane.

  • Coupling:

    • Activator: 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).

    • Phosphoramidite Concentration: 0.15 M.

    • Coupling Time: 6-15 minutes. For difficult couplings, a double coupling step may be performed.[1][5]

  • Capping: Acetylation of unreacted 5'-hydroxyl groups using standard capping reagents (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF).

  • Oxidation: Oxidation of the phosphite (B83602) triester to the more stable phosphate triester using an iodine solution.

Protocol 2: Deprotection and Cleavage

The following is a general deprotection protocol. The specific conditions should be optimized based on the protecting groups present in the oligonucleotide.

  • Cleavage from Solid Support and Base Deprotection:

  • Drying: Evaporate the solution to dryness.

  • Reconstitution: Resuspend the crude oligonucleotide pellet in an appropriate buffer for purification.

Protocol 3: Purification by Ion-Pair Reversed-Phase HPLC

  • Column: C18 silica-based column.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

  • Mobile Phase B: 0.1 M TEAA in acetonitrile.

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30-60 minutes.

  • Temperature: 50 - 70 °C to minimize secondary structures.[8]

  • Detection: UV absorbance at 260 nm.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_downstream Post-Synthesis Processing deblocking 1. Deblocking (DMT Removal) coupling 2. Coupling (2'-O-Me Amidite) deblocking->coupling Free 5'-OH capping 3. Capping (Block Failures) coupling->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation oxidation->deblocking Next Cycle cleavage 5. Cleavage & Deprotection oxidation->cleavage purification 6. Purification (e.g., HPLC) cleavage->purification qc 7. Quality Control (MS, CE) purification->qc

Caption: Workflow for the synthesis and processing of 2'-O-methylated oligonucleotides.

troubleshooting_yield cluster_synthesis_issues Synthesis Cycle Issues cluster_solutions Potential Solutions start Low Yield of 2'-O-Me Oligo coupling Low Coupling Efficiency? start->coupling capping Inefficient Capping? start->capping reagents Reagent Quality/Moisture? start->reagents sol_coupling Extend Coupling Time Use Stronger Activator Increase Amidite Conc. coupling->sol_coupling Yes sol_capping Use Fresh Capping Reagents capping->sol_capping Yes sol_reagents Use Anhydrous Solvents Fresh Reagents reagents->sol_reagents Yes

Caption: Troubleshooting decision tree for low yield in 2'-O-Me oligo synthesis.

References

Technical Support Center: DMF-Protected Guanine in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using dimethylformamidine (dmf)-protected guanine (B1146940) in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using dmf-protected guanine (dG(dmf)) over isobutyryl-protected guanine (dG(iBu))?

The primary advantages of using dG(dmf) include significantly faster deprotection kinetics and a reduced risk of depurination during synthesis.[1] The dmf group is more labile than the iBu group, allowing for shorter and milder deprotection conditions, which is especially beneficial for synthesizing long oligonucleotides or those containing sensitive modifications.[2][3] The electron-donating nature of the dmf group helps to stabilize the glycosidic bond of guanosine, thereby minimizing depurination during the acidic detritylation step.[4][5]

Q2: When is it most critical to use dG(dmf)?

The use of dG(dmf) is highly recommended in the following scenarios:

  • Synthesis of long oligonucleotides (>50 bases): Faster deprotection improves the overall yield and purity.[3]

  • G-rich sequences: dG(dmf) reduces the likelihood of incomplete deprotection in sequences with a high guanine content.[6][7]

  • Oligonucleotides with base-labile modifications: The milder deprotection conditions possible with dG(dmf) are more compatible with sensitive functional groups.[2][3]

Q3: Can dG(dmf) be directly substituted for dG(iBu) in my current synthesis protocol?

Yes, in most cases, you can directly substitute dG(iBu) with dG(dmf) without altering the synthesis cycle itself.[3] The coupling times and activator requirements are generally similar. However, it is crucial to adjust the final deprotection protocol to leverage the faster kinetics of the dmf group.[3]

Q4: What is AMA and why is it recommended for deprotecting oligonucleotides synthesized with dG(dmf)?

AMA is a mixture of ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine.[6] It is highly recommended for deprotecting oligonucleotides containing dmf-protected guanine because it allows for "UltraFAST" deprotection, often in as little as 10-15 minutes at 65°C.[2][6] This rapid deprotection minimizes the exposure of the oligonucleotide to harsh basic conditions, preserving its integrity.[1]

Troubleshooting Guide

Issue 1: Low Yield of Full-Length Oligonucleotide

Low yields can stem from several factors throughout the synthesis process. Below are common causes and their solutions.

Potential Cause Recommended Solution Citation
Low Coupling Efficiency 1. Ensure Anhydrous Conditions: Use high-quality, anhydrous acetonitrile (B52724) (water content < 10-15 ppm).[5] 2. Check Reagent Quality: Use fresh phosphoramidites and activators.[3] 3. Optimize Activator: For long oligonucleotides, consider a less acidic activator like DCI (4,5-dicyanoimidazole) to minimize depurination.[3][4] 4. Increase Coupling Time: Extending the coupling time can improve efficiency for long oligonucleotides.[3][3][4][5]
Depurination 1. Use dG(dmf): The electron-donating dmf group stabilizes the guanine base against acid-catalyzed depurination.[4] 2. Use a Milder Deblocking Agent: Substitute trichloroacetic acid (TCA) with dichloroacetic acid (DCA) for detritylation.[4][6] 3. Minimize Deblocking Time: Use the shortest deblocking time necessary for complete detritylation.[5][4][5][6]
Incomplete Deprotection 1. Optimize Deprotection Conditions: For G-rich sequences, extend deprotection time or increase the temperature.[6] 2. Use AMA Reagent: For oligonucleotides synthesized with dG(dmf), use an AMA solution for rapid and complete deprotection.[2][6][2][6]
Issue 2: Presence of n-1 Deletion Mutants in the Final Product

The presence of shorter sequences (n-1) is often due to inefficient capping of unreacted 5'-hydroxyl groups during synthesis.

Potential Cause Recommended Solution Citation
Inefficient Capping 1. Ensure Fresh Capping Reagents: Use fresh, high-quality capping reagents (Cap A: acetic anhydride/THF/lutidine; Cap B: N-methylimidazole/THF).[7] 2. Optimize Capping Time: Ensure the capping step is sufficiently long to completely acetylate all unreacted 5'-hydroxyl groups.[7]
Issue 3: Incomplete Deprotection of Guanine, Especially in G-Rich Sequences

G-rich sequences are prone to forming secondary structures like G-quadruplexes, which can hinder the efficiency of deprotection.

Potential Cause Recommended Solution Citation
Formation of G-Quadruplexes 1. Elevated Deprotection Temperature: Perform deprotection at a higher temperature (e.g., 65°C) to disrupt these secondary structures.[6] 2. Use Denaturing Reagents: Consider deprotection reagents that can denature G-quadruplexes.[6]
Insufficient Deprotection Time/Strength 1. Extend Deprotection Time: Increase the duration of the deprotection step.[6] 2. Use a Stronger Deprotection Reagent: Utilize AMA for more efficient deprotection of dmf-protected guanine.[2][6][2][6]

Experimental Protocols

Protocol 1: Standard Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines a single cycle of nucleotide addition on an automated DNA synthesizer.

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a solution of 3% dichloroacetic acid (DCA) in dichloromethane. The support is then washed thoroughly with anhydrous acetonitrile.[3]

  • Coupling: The dG(dmf) phosphoramidite (B1245037) (or other phosphoramidite) is activated with a solution of an activator (e.g., DCI) and delivered to the column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain.[2]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using capping solutions (Cap A and Cap B) to prevent the formation of deletion mutants.[2][7]

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using a solution of 0.02 M iodine in THF/water/pyridine.[7]

  • Washing: The solid support is washed with anhydrous acetonitrile to remove any excess reagents before the next cycle begins.[1]

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Protocol 2: Cleavage and Deprotection using AMA

This protocol is recommended for oligonucleotides synthesized with dG(dmf).

Materials:

  • Oligonucleotide synthesis column containing the final product on the solid support.

  • Ammonium hydroxide (28-30% aqueous solution).

  • Methylamine (40% aqueous solution).

  • Sterile microcentrifuge tubes or vials.

Procedure:

  • Preparation of AMA reagent: In a fume hood, mix equal volumes of cold ammonium hydroxide and cold 40% aqueous methylamine. Keep the AMA solution on ice.[2]

  • Cleavage from support: Extrude the solid support from the synthesis column into a vial. Add the AMA solution to the vial (e.g., 1 mL for a 1 µmol synthesis).[2][7]

  • Deprotection: Seal the vial tightly and incubate at 65°C for 10-15 minutes.[6]

  • Work-up: After heating, cool the vial on ice. Transfer the supernatant containing the deprotected oligonucleotide to a new tube. Wash the solid support with water and combine the wash with the supernatant.[1]

  • Evaporation: Dry the oligonucleotide solution using a speed vacuum concentrator. The resulting oligonucleotide pellet can then be resuspended in water or buffer for downstream applications or purification.[1]

Visualizations

Depurination_Side_Reaction cluster_synthesis Oligonucleotide Synthesis Cycle cluster_depurination Depurination Side Reaction cluster_prevention Prevention with dmf-Guanine Detritylation {Detritylation | Acidic Conditions (TCA or DCA)} Coupling Coupling Detritylation->Coupling n cycles Protonation {Protonation of N7 | Weakens Glycosidic Bond} Detritylation->Protonation Leads to Capping Capping Coupling->Capping n cycles Oxidation Oxidation Capping->Oxidation n cycles Oxidation->Detritylation n cycles Guanine Guanine on Oligo Chain Cleavage {Cleavage of Glycosidic Bond | Abasic Site Formation} Protonation->Cleavage dmfGuanine {dmf-Protected Guanine | Electron-donating dmf group} Stabilization Stabilizes Glycosidic Bond dmfGuanine->Stabilization Stabilization->Protonation Inhibits ReducedDepurination Reduced Depurination Stabilization->ReducedDepurination

Caption: Depurination side reaction during detritylation and its prevention.

Deprotection_Workflow cluster_synthesis_end End of Synthesis cluster_cleavage_deprotection Cleavage and Deprotection cluster_reagents Deprotection Reagents SynthesizedOligo Synthesized Oligonucleotide (on solid support, fully protected) Cleavage {Cleavage from Solid Support | Deprotection of Phosphate Groups} SynthesizedOligo->Cleavage BaseDeprotection {Base Deprotection | Removal of dmf, Ac, etc.} Cleavage->BaseDeprotection Purification Purification (e.g., HPLC, PAGE) BaseDeprotection->Purification Ammonia Ammonium Hydroxide Ammonia->BaseDeprotection Standard AMA AMA (NH4OH / MeNH2) AMA->BaseDeprotection UltraFAST (for dmf-G) FinalProduct Pure, Deprotected Oligonucleotide Purification->FinalProduct

Caption: General workflow for oligonucleotide cleavage and deprotection.

References

Technical Support Center: 2'-O-Methylated RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 2'-O-methylated RNA.

Troubleshooting Guide

This guide addresses common issues encountered during the solid-phase synthesis of 2'-O-methylated RNA oligonucleotides using phosphoramidite (B1245037) chemistry.

Q1: What are the most common causes of low coupling efficiency during 2'-O-methylated RNA synthesis?

Low coupling efficiency is a frequent issue that leads to a lower yield of the full-length product and an increase in truncated sequences (shortmers). The primary causes include:

  • Moisture Contamination: Phosphoramidites and synthesis reagents are highly sensitive to moisture. Water can hydrolyze the phosphoramidite and react with the activated intermediate, preventing it from coupling to the growing oligonucleotide chain.[1]

  • Degraded Reagents: Phosphoramidites, activators, and solvents have a limited shelf life and can degrade over time, which reduces their reactivity.[1][2] Phosphoramidite solutions in acetonitrile (B52724), in particular, have limited stability.[2]

  • Suboptimal Activator: The choice of activator is critical. Standard activators used for DNA synthesis may not be potent enough to overcome the steric hindrance of the 2'-O-methyl group.[1][2] Using an inappropriate or degraded activator, or an incorrect concentration, can significantly decrease coupling efficiency.[1]

  • Instrument and Fluidics Issues: Problems with the DNA/RNA synthesizer, such as leaks, blocked lines, or inaccurate reagent delivery, can prevent sufficient amounts of reagents from reaching the synthesis column.[1]

Q2: How can I improve the coupling efficiency of 2'-O-methyl phosphoramidites?

To enhance coupling efficiency, a systematic approach to reagent and protocol optimization is recommended:

  • Ensure Anhydrous Conditions: Use anhydrous grade acetonitrile with a water content of less than 30 ppm (ideally below 10 ppm).[1][2] Consider using molecular sieves in solvent bottles and performing reagent transfers under an inert gas atmosphere like Argon.[2]

  • Use Fresh, High-Quality Reagents: Always use fresh phosphoramidites and activators. If possible, dissolve phosphoramidites just before use.[2] Store all reagents, especially phosphoramidites, under anhydrous conditions.[1]

  • Optimize Activator and Coupling Time: Select a potent activator suitable for RNA synthesis. Commonly used activators for sterically hindered monomers include 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI).[1] BTT is often preferred for such monomers.[1] Refer to the manufacturer's recommendations for the optimal activator concentration and coupling time. A longer coupling time of around 15 minutes is often employed for 2'-OMe RNA synthesis.[3]

  • Verify Reagent Delivery: Regularly maintain and calibrate your synthesizer to ensure accurate and unobstructed delivery of all reagents to the synthesis column.

Q3: My final product contains a high proportion of n-1 sequences. What is the likely cause and solution?

A high level of n-1 shortmers, which are sequences missing a single nucleotide, is a strong indicator of a coupling failure at a specific position. If the n-1 peak is present for all sequences, it points to a general coupling problem. Another significant cause is inefficient capping.

  • Inefficient Capping: The capping step is designed to acetylate any unreacted 5'-hydroxyl groups after the coupling reaction, preventing them from reacting in subsequent cycles.[2] If this step is inefficient, these unreacted sites can couple in the next cycle, leading to a deletion mutation (an n-1 sequence relative to the intended full-length product).

  • Solution:

    • Use Fresh Capping Reagents: Capping solutions (typically Acetic Anhydride (B1165640)/Lutidine/THF and N-Methylimidazole/THF) can degrade. Ensure they are fresh and active.[2]

    • Check Delivery Lines: Verify that the delivery of capping reagents is not obstructed.[2]

    • Consider Pac2O for Capping: When synthesizing oligonucleotides with many dG residues, consider using phenoxyacetic anhydride (Pac₂O) in the capping mix to prevent potential side reactions with the dG protecting group.[4]

Q4: What issues can arise during the oxidation step, and how can they be addressed?

The oxidation step converts the unstable phosphite (B83602) triester linkage into a more stable phosphate (B84403) triester backbone.[5][6]

  • Incomplete Oxidation: If the oxidation is not complete, the unstable phosphite linkages can be cleaved during the subsequent acidic detritylation step, leading to chain truncation and reduced yield.

  • Over-oxidation: While less common with standard reagents, overly harsh oxidation conditions or prolonged exposure can potentially lead to degradation or unwanted side reactions.[7]

  • Solutions:

    • Use Fresh Oxidizer: The standard iodine-based oxidizer contains water and has a limited shelf life. Ensure the solution is fresh and has the correct concentration.

    • Ensure Proper Delivery: Verify that the correct volume of oxidizer is delivered to the column.

    • Post-Oxidation Capping: Some protocols recommend an additional capping step after oxidation to effectively remove any residual water from the support, which can inhibit the next coupling reaction.[5]

Q5: Are there specific deprotection considerations for 2'-O-methylated RNA?

The deprotection steps for 2'-O-methylated RNA are generally identical to those used for standard DNA synthesis.[3] The 2'-O-methyl groups are stable and remain intact during the standard deprotection procedures that remove the protecting groups from the nucleobases and the phosphate backbone, and cleave the oligonucleotide from the solid support.[3]

FAQs about 2'-O-Methylated RNA Synthesis

Q: What is the expected yield and purity for a 2'-O-methylated RNA synthesis? A: The yield and purity are dependent on the length and sequence of the oligonucleotide. However, with optimized protocols, high purity can be achieved. The table below provides a general comparison.

Q: How do I purify my synthetic 2'-O-methylated RNA? A: Due to their resistance to RNase hydrolysis, 2'-O-methylated RNA oligonucleotides can be purified using standard techniques for DNA, such as High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE), without the need for strictly sterile conditions.[3]

  • HPLC: Ion-pair reversed-phase HPLC is a common method for purifying oligonucleotides and can achieve purities of greater than 80%.[8][9]

  • PAGE: Denaturing PAGE provides excellent size resolution and can achieve purities greater than 95%, making it ideal for applications requiring very high purity.[9] However, the recovery yield from PAGE is typically lower than from HPLC.

Q: How can I verify the success of my synthesis? A: The most common method for real-time monitoring during synthesis is by measuring the absorbance of the dimethoxytrityl (DMT) cation released during each deblocking step.[1] A consistent and strong signal indicates high coupling efficiency.[1] After synthesis and purification, the final product should be analyzed by methods such as HPLC and mass spectrometry to confirm its purity and identity.

Data Presentation

Table 1: Impact of 2'-O-Methylation on Synthesis and Biological Properties

ParameterUnmodified RNA2'-O-Methylated RNAImprovement/Notes
Synthesis Yield (Crude) BaselineSimilar to DNA synthesisGenerally high with optimized protocols.
Purity (Post-HPLC) >90%>95%Improved yield of the full-length product.[10]
Nuclease Resistance LowHighSignificantly increased in vivo half-life.[3][10]
Duplex Stability (Tm with RNA) BaselineIncreasedForms a more stable duplex with target RNA.[3]
Cellular Uptake BaselineEnhancedVaries depending on cell type and delivery method.[10]
Immune Stimulation (TLR7/8) AgonistReduced Agonist / AntagonistModulates the innate immune response.[10]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 2'-O-Methylated RNA

This protocol outlines the key steps for the automated solid-phase synthesis of RNA oligonucleotides containing 2'-O-methylated nucleosides using phosphoramidite chemistry.

Materials:

  • 2'-O-Methyl phosphoramidites (A, C, G, U)

  • Standard DNA or RNA phosphoramidites (if creating a chimeric oligonucleotide)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole in anhydrous acetonitrile)

  • Oxidizing solution (e.g., 0.02 M Iodine in THF/water/pyridine)

  • Capping solution A (Acetic anhydride in THF/lutidine) and B (N-Methylimidazole in THF)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

  • Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine)

Instrumentation:

  • Automated DNA/RNA synthesizer

Procedure:

  • Preparation:

    • Dissolve phosphoramidites and activator in anhydrous acetonitrile to the manufacturer's recommended concentrations (typically 0.1 M for phosphoramidites).

    • Install all reagent bottles on the synthesizer.

    • Pack a synthesis column with the appropriate amount of CPG solid support based on the desired synthesis scale.

  • Synthesis Cycle (repeated for each nucleotide addition):

    • Step 1: Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating it with the deblocking solution. The column is then washed with anhydrous acetonitrile. The released DMT cation can be monitored to assess coupling efficiency.

    • Step 2: Coupling: The 2'-O-methyl phosphoramidite is activated by the activator solution and delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 15 minutes is typically used.[3]

    • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent them from participating in subsequent synthesis cycles.

    • Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution. The column is then washed with anhydrous acetonitrile.

  • Final Detritylation: After the final coupling cycle, the terminal DMT group is typically removed by the synthesizer.

  • Cleavage and Deprotection:

    • The solid support is removed from the column and transferred to a vial.

    • The cleavage and deprotection solution is added to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone. This is typically performed at an elevated temperature for a specified period (e.g., 65°C for several hours).

  • Purification and Analysis:

    • The crude oligonucleotide solution is dried down.

    • The product is purified by HPLC or PAGE.

    • The final product is analyzed by mass spectrometry and analytical HPLC to confirm its identity and purity.

Mandatory Visualizations

G cluster_synthesis Solid-Phase Synthesis Cycle cluster_post Post-Synthesis Processing Deblocking Deblocking (DMT Removal) Coupling Coupling (Add 2'-O-Me Amidite) Deblocking->Coupling Expose 5'-OH Capping Capping (Block Failures) Coupling->Capping Form Phosphite Triester Oxidation Oxidation (Stabilize Backbone) Capping->Oxidation Chain Elongation Oxidation->Deblocking Cycle Repeats Cleavage Cleavage from Support Deprotection Deprotection Cleavage->Deprotection Purification Purification (HPLC or PAGE) Deprotection->Purification Analysis QC Analysis (MS, HPLC) Purification->Analysis

Caption: Workflow for the solid-phase synthesis of 2'-O-methylated RNA.

G Start Low Yield of Full-Length Product CheckTrityl Review Trityl Signal? Start->CheckTrityl LowCoupling Indicates Low Coupling Efficiency CheckTrityl->LowCoupling Signal Decreasing HPLCAnalysis Analyze Crude by HPLC CheckTrityl->HPLCAnalysis Signal OK CheckReagents Check Reagent Quality (Freshness, Anhydrous) LowCoupling->CheckReagents CheckActivator Optimize Activator & Coupling Time CheckReagents->CheckActivator CheckInstrument Inspect Synthesizer (Fluidics, Leaks) CheckActivator->CheckInstrument Success Synthesis Optimized CheckInstrument->Success Shortmers High n-1 Shortmers? HPLCAnalysis->Shortmers Shortmers->CheckTrityl No, General Low Yield CappingIssue Inefficient Capping Shortmers->CappingIssue Yes CheckCapReagents Use Fresh Capping Reagents CappingIssue->CheckCapReagents CheckCapReagents->Success

Caption: Troubleshooting logic for low yield in 2'-O-methylated RNA synthesis.

References

Technical Support Center: Degradation of 2'-OMe-G Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-O-Methyl Guanosine (2'-OMe-G) containing oligonucleotides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and degradation of these modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of incorporating 2'-OMe modifications into oligonucleotides?

The inclusion of 2'-O-methyl (2'-OMe) modifications in oligonucleotides offers several key benefits, primarily aimed at enhancing their therapeutic potential and experimental utility. These advantages include:

  • Increased Nuclease Resistance : The 2'-OMe modification provides considerable resistance to degradation by various nucleases.[1][2] DNA oligonucleotides with this modification are typically 5 to 10 times less susceptible to DNases than their unmodified counterparts.[3] This increased stability is crucial for in vivo applications where oligonucleotides are exposed to endogenous nucleases.[3]

  • Enhanced Duplex Stability : 2'-OMe modifications increase the melting temperature (Tm) of RNA:RNA duplexes.[3] This is because the 2'-O-methyl group helps to lock the ribose sugar in the C3'-endo conformation, which is characteristic of A-form RNA helices, leading to more stable duplexes.[4] The Tm can increase by approximately 1.3°C for each 2'-OMe RNA residue added to an antisense oligonucleotide forming a duplex with RNA.[5]

  • Improved Binding Affinity : The enhanced duplex stability contributes to a higher binding affinity of the oligonucleotide for its target RNA sequence.[6][7]

  • Reduced Immune Stimulation : 2'-OMe modifications can help in reducing the innate immune response that can be triggered by unmodified oligonucleotides.[6]

Q2: What are the main degradation pathways for 2'-OMe-G containing oligonucleotides?

While 2'-OMe modifications significantly enhance stability, degradation can still occur through several mechanisms:

  • Nuclease Digestion :

    • Exonucleases : 2'-OMe modifications prevent attacks by single-stranded endonucleases but do not protect against exonuclease digestion.[3] Therefore, the 5' and 3' ends of the oligonucleotide remain susceptible to degradation by 3' and 5' exonucleases, which are present in serum and within cells.[3]

    • Endonucleases : While more resistant, cleavage by endonucleases can still occur, especially with prolonged exposure or high nuclease concentrations. Combining 2'-OMe modifications with phosphorothioate (B77711) (PS) linkages can further enhance resistance to endonucleases.[1][3]

  • Chemical Degradation :

    • Acid-Mediated Depurination : Under acidic conditions, the glycosidic bond between the purine (B94841) base (Guanine) and the sugar can be cleaved, leading to an abasic site.[8][9] This abasic site can then lead to strand scission.[9]

    • Hydrolysis of Phosphodiester Bonds : Although slower than for unmodified RNA, the phosphodiester backbone can undergo hydrolysis, especially at non-neutral pH and elevated temperatures.[8]

    • Oxidation : During synthesis, the use of aqueous iodine for oxidation can lead to cleavage. Non-aqueous oxidizers are often recommended for sensitive modifications.[10] Oxidative stress, for instance from hydrogen peroxide, can also lead to the degradation of the oligonucleotide, particularly at phosphorothioate linkages.[11]

Q3: My 2'-OMe-G oligonucleotide is showing signs of degradation. What are the common causes during experimental procedures?

If you observe degradation of your 2'-OMe-G containing oligonucleotide, consider the following potential causes related to your experimental setup and handling:

  • Improper Storage and Handling :

    • Nuclease Contamination : The primary cause of degradation is often contamination with nucleases from skin, dust, or non-sterile solutions and labware.[12]

    • Incorrect Storage Buffer : Storing oligonucleotides in water, which can be slightly acidic, can lead to slow acid-catalyzed depurination.[13][14] Using a buffered solution like TE (Tris-EDTA) buffer at a slightly alkaline pH (7.5-8.0) is recommended for DNA and modified oligos.[8][13]

    • Frequent Freeze-Thaw Cycles : Repeated freezing and thawing can cause mechanical stress and increase local solute concentrations, potentially accelerating degradation.[8][15] It is advisable to aliquot samples upon receipt.[14]

  • Issues During Synthesis and Purification :

    • Incomplete Deprotection : Residual protecting groups from the synthesis process can interfere with the oligonucleotide's structure and stability.[12]

    • Harsh Deprotection Conditions : Certain deprotection reagents can be harsh and cause degradation if not used correctly. For example, some modifications are sensitive to N-methylimidazole used during capping.[10]

  • Experimental Conditions :

    • Prolonged Incubation at High Temperatures : Although more stable, long incubations at elevated temperatures can lead to chemical degradation.[8]

    • Exposure to UV Light : For fluorescently labeled oligonucleotides, exposure to UV light can cause photobleaching and potentially damage the oligo structure.[13][14]

Troubleshooting Guides

Problem 1: Unexpected degradation of 2'-OMe-G oligonucleotide observed on a gel.

Logical Flow for Troubleshooting Degradation

Troubleshooting_Degradation start Degradation Observed (e.g., on PAGE gel) check_handling Review Storage & Handling Procedures start->check_handling check_synthesis Investigate Synthesis & Purification Report start->check_synthesis check_reagents Assess Experimental Reagents & Conditions start->check_reagents storage_buffer Stored in nuclease-free TE buffer? check_handling->storage_buffer purification_method Purity sufficient? (e.g., HPLC-purified) check_synthesis->purification_method buffer_ph pH of reaction buffers neutral/alkaline? check_reagents->buffer_ph aliquoted Aliquoted to avoid freeze-thaw? storage_buffer->aliquoted Yes solution_handling Root Cause: Improper Handling storage_buffer->solution_handling No nuclease_free Used nuclease-free consumables? aliquoted->nuclease_free Yes aliquoted->solution_handling No nuclease_free->check_synthesis Yes nuclease_free->solution_handling No qc_data Review vendor QC data (Mass Spec, HPLC) purification_method->qc_data Yes solution_synthesis Root Cause: Synthesis/Purity Issue purification_method->solution_synthesis No qc_data->check_reagents Looks OK qc_data->solution_synthesis Anomalies Found incubation Incubation time/temp excessive? buffer_ph->incubation Yes solution_reagents Root Cause: Harsh Reagents buffer_ph->solution_reagents No incubation->solution_reagents Yes action_handling Action: Use TE buffer, aliquot, use nuclease-free techniques. solution_handling->action_handling action_synthesis Action: Contact vendor, request new synthesis or re-purification. solution_synthesis->action_synthesis action_reagents Action: Optimize buffer pH, reduce incubation time/temp. solution_reagents->action_reagents

Caption: Troubleshooting workflow for oligonucleotide degradation.

Problem 2: Reduced antisense activity or siRNA efficacy of a 2'-OMe-G oligonucleotide.

If your 2'-OMe-G modified oligonucleotide is showing lower than expected biological activity, it could be related to its stability or design.

Possible Cause Troubleshooting Step Recommended Action
Degradation by Exonucleases Analyze the integrity of the oligonucleotide after incubation in relevant biological media (e.g., serum) using PAGE or HPLC.Incorporate 3 to 4 phosphorothioate (PS) linkages at the 5' and 3' ends to protect against exonuclease activity.[3] Alternatively, use modifications like inverted dT at the 3' end.[3]
Reduced RNase H Activity 2'-OMe modifications in the DNA "gap" of a gapmer antisense oligonucleotide can inhibit RNase H cleavage of the target mRNA.[16]Ensure that the central region (gap) of the antisense oligo, which is responsible for recruiting RNase H, consists of unmodified DNA or phosphorothioate DNA. The 2'-OMe "wings" should flank this central gap.
Incorrect Oligo Concentration Verify the concentration of your oligonucleotide stock solution using UV-Vis spectrophotometry (A260).Re-quantify the oligonucleotide concentration. Inaccurate concentration is a common source of variability in experiments.[12]
Poor Cellular Uptake The modification pattern might affect how the oligonucleotide is taken up by cells.Consider using a transfection reagent or conjugating the oligonucleotide to a delivery moiety like cholesterol or a cell-penetrating peptide.

Data Summary Tables

Table 1: Effect of 2'-Modifications on Duplex Thermal Stability (Tm)

This table summarizes the change in melting temperature (Tm) per modification, indicating the impact on the stability of the duplex formed with a complementary RNA strand.

Modification Change in Tm per Modification (°C) Reference
2'-O-Methyl (2'-OMe) +1.3[5]
2'-O-Methoxyethyl (2'-MOE) Higher than 2'-OMe[17]
2'-Fluoro (2'-F) +1.3 to +1.8[12]
Locked Nucleic Acid (LNA) +4 to +8[6]
Phosphorothioate (PS) Reduces Tm slightly[6]
Table 2: Nuclease Resistance of Modified Oligonucleotides

This table provides a qualitative comparison of the nuclease resistance conferred by different chemical modifications.

Modification Resistance to Endonucleases Resistance to Exonucleases Reference
Unmodified DNA/RNA LowLow[3]
Phosphorothioate (PS) ModerateHigh (at ends)[3]
2'-O-Methyl (2'-OMe) HighLow[3]
2'-OMe + PS backbone Very HighVery High[1]

Key Experimental Protocols

Protocol 1: Analysis of Oligonucleotide Integrity by Polyacrylamide Gel Electrophoresis (PAGE)

This protocol is used to visually assess the integrity of your oligonucleotide and detect degradation products.

Materials:

  • Oligonucleotide sample

  • TBE Buffer (Tris/Borate/EDTA)

  • Denaturing loading buffer (containing formamide (B127407) and a tracking dye)

  • 15-20% denaturing polyacrylamide gel

  • Gel electrophoresis apparatus and power supply

  • Staining solution (e.g., SYBR Gold)

  • Gel imaging system

Procedure:

  • Prepare the denaturing polyacrylamide gel according to standard protocols.

  • Resuspend a small amount of your oligonucleotide sample in the denaturing loading buffer. For a quantitative analysis, ensure you load a consistent amount for each sample.

  • Heat the samples at 95°C for 5 minutes to denature any secondary structures, then immediately place on ice.

  • Assemble the electrophoresis unit and pre-run the gel for 15-30 minutes.

  • Load the samples into the wells. Include a lane with an intact, control oligonucleotide of the same length if available.

  • Run the gel at a constant voltage until the tracking dye has migrated to the desired position.

  • Carefully remove the gel and stain it using a fluorescent dye like SYBR Gold according to the manufacturer's instructions.

  • Visualize the gel using an appropriate gel imaging system. The presence of bands smaller than the main product indicates degradation.[4]

Workflow for PAGE Analysis

Caption: Workflow for analyzing oligonucleotide integrity using PAGE.

Protocol 2: Determining Duplex Thermal Stability (Tm) by UV Melting

This protocol measures the melting temperature (Tm) of an oligonucleotide duplex, which is a key indicator of its stability.[4][12]

Materials:

  • Complementary single-stranded oligonucleotides

  • Melting buffer (e.g., 10 mM Sodium Phosphate, 1 M NaCl, pH 7.0)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Resuspend the single-stranded oligonucleotides in the melting buffer and accurately determine their concentrations.[12]

  • Prepare the duplex sample by mixing equimolar amounts of the complementary strands in the melting buffer. A typical final concentration is 1-10 µM.[12]

  • Anneal the sample by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure proper duplex formation.[12]

  • Place the sample in the spectrophotometer and allow the system to equilibrate at the starting temperature (e.g., 20°C).

  • Set up a temperature ramp program, typically increasing the temperature at a rate of 0.5-1°C per minute.

  • Monitor the absorbance at 260 nm as the temperature increases up to a point where the duplex is fully melted (e.g., 95°C).[12]

  • The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated. This is determined by finding the peak of the first derivative of the melting curve (dA/dT vs. Temperature).[12]

References

Technical Support Center: Purification of Modified oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of modified oligonucleotides. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is purification of modified oligonucleotides necessary?

A1: Purification is crucial to remove impurities generated during chemical synthesis.[1][2] The primary impurities are failure sequences, which are shorter oligonucleotides (e.g., n-1, n-2) that result from incomplete coupling at each synthesis cycle.[2][3] Other impurities can include oligonucleotides with remaining protecting groups, modified bases, or by-products from cleavage and deprotection steps.[3][4] These impurities can interfere with downstream applications by competing with the full-length product, leading to non-specific binding, reduced efficiency, and inaccurate experimental results.[1]

Q2: What are the most common methods for purifying modified oligonucleotides?

A2: The most prevalent purification techniques are high-performance liquid chromatography (HPLC), polyacrylamide gel electrophoresis (PAGE), and desalting.[1][2] HPLC is widely used and can be divided into two main modes: Ion-Exchange (IEX) and Ion-Pair Reversed-Phase (IP-RP).[3]

  • Ion-Exchange (IEX) HPLC: Separates oligonucleotides based on the number of negatively charged phosphate (B84403) groups in their backbone. It is highly effective at resolving different length species.[3][5]

  • Ion-Pair Reversed-Phase (IP-RP) HPLC: Separates based on hydrophobicity. An ion-pairing agent is used to neutralize the phosphate backbone's negative charges, allowing interaction with a hydrophobic stationary phase.[3][5]

  • Polyacrylamide Gel Electrophoresis (PAGE): Separates oligonucleotides by size with high resolution, yielding very pure products, though with lower recovery.[1][2]

  • Desalting: A basic purification method that removes salts and other small molecules but does not remove failure sequences.[1]

Q3: How do I choose the right purification method for my modified oligonucleotide?

A3: The choice of purification method depends on several factors, including the length of the oligonucleotide, the type of modification, the required purity, and the final application.[6][7]

  • For short oligonucleotides (<40 bases) and those with hydrophobic modifications (e.g., fluorescent dyes), IP-RP-HPLC is often the method of choice.[5][7]

  • For longer oligonucleotides (40-100 bases) and to resolve length-based impurities, IEX-HPLC is generally preferred.[5]

  • For applications requiring the highest purity, such as crystallography or therapeutic use, PAGE purification or a combination of orthogonal methods (e.g., IEX and IP-RP) is often employed.[1][3]

  • For routine applications like PCR with unmodified oligos <35 bases, simple desalting may be sufficient.[8]

Q4: What is "trityl-on" purification?

A4: "Trityl-on" purification is a strategy used in IP-RP-HPLC. The 5'-dimethoxytrityl (DMT) group, which is hydrophobic, is left on the full-length oligonucleotide after synthesis. This significantly increases the hydrophobicity of the desired product compared to the failure sequences, which have had their 5' ends capped and do not possess the DMT group. This large difference in hydrophobicity allows for excellent separation of the full-length, DMT-containing oligonucleotide from the shorter, "trityl-off" failure sequences.[3] After the initial purification, the DMT group is chemically removed, and a second purification step may be performed.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Broad or Tailing Peaks) in HPLC

PoorPeakShape

Potential Cause Troubleshooting Step Expected Outcome
Oligonucleotide Aggregation Especially common with G-rich sequences which can form G-quadruplexes.Increase column temperature (e.g., 60-80°C) to disrupt intermolecular interactions.[9][10] Add a denaturant like formamide (B127407) to the mobile phase.[11]
Secondary Structure Formation Self-complementary sequences can form hairpins or duplexes, leading to multiple conformations and broad peaks.Increase column temperature (e.g., 60°C or higher) to denature secondary structures.[3][5]
Suboptimal Chromatography Conditions Incorrect mobile phase composition, pH, or ion-pairing reagent concentration can lead to poor peak shape.Optimize the type and concentration of the ion-pairing reagent (for IP-RP).[3] Adjust the mobile phase pH. For anion-exchange, a higher pH (e.g., pH 12 for polymer-based columns) can denature secondary structures.[5]
Column Overload Injecting too much sample can lead to peak broadening and tailing.Reduce the amount of sample injected onto the column.[3]
Issue 2: Co-elution of Impurities (e.g., n-1) with the Main Product

CoElution

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Gradient The elution gradient may be too steep, not allowing for sufficient separation between the main product and closely related impurities.Decrease the slope of the salt (IEX) or organic solvent (IP-RP) gradient.[3]
Inappropriate Mobile Phase/Ion-Pair Reagent The chosen mobile phase or ion-pairing reagent may not provide adequate selectivity for the target oligonucleotide and its impurities.For IP-RP, experiment with different ion-pairing reagents (e.g., triethylammonium (B8662869) acetate (B1210297) vs. hexylammonium acetate) and concentrations.[12] For IEX, adjust the pH of the mobile phase to alter the charge of the oligonucleotide and improve separation.[3]
Inadequate Separation Mode The chosen chromatography mode (e.g., IP-RP) may not be optimal for separating certain types of impurities (e.g., length variants).Consider using an orthogonal purification method. For example, if IP-RP fails to separate n-1 species, follow up with IEX, which is highly effective for length-based separations.[3]

Quantitative Data Summary

The following table summarizes typical performance characteristics of common oligonucleotide purification methods. Values can vary significantly based on the oligonucleotide sequence, length, modifications, and specific instrumentation and conditions used.

Purification Method Typical Purity (% Full-Length Product) Typical Yield Best Suited For
Desalting Variable (does not remove failure sequences)HighPCR, sequencing (for oligos ≤35 bases).[1][8]
Cartridge Purification (RP) FairModerateSequencing, cloning, PCR, preliminary screening.[1]
IP-RP-HPLC >85%Moderate to HighModified oligos (dyes, linkers), oligos <50 bases.[2]
IEX-HPLC >95%ModerateUnmodified oligos up to 80 bases, high-purity applications.[7]
PAGE >95-99%LowX-ray crystallography, gene synthesis, mutagenesis, applications requiring the highest purity.[1][8]

Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for a 5'-Fluorescently Labeled Oligonucleotide

This protocol provides a general guideline for the purification of a modified oligonucleotide using IP-RP-HPLC. Optimization will be required based on the specific oligonucleotide and system.

1. Materials and Reagents:

  • Column: C18 reversed-phase column suitable for oligonucleotide separation (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

  • Mobile Phase B: 100% Acetonitrile.

  • Sample: Crude, deprotected oligonucleotide dissolved in Mobile Phase A.

2. HPLC Method:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 60°C.

  • Detection: UV at 260 nm and a wavelength appropriate for the fluorescent label.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5-65% B (linear gradient)

    • 35-40 min: 65-100% B (wash)

    • 40-45 min: 100% B

    • 45-50 min: 100-5% B (re-equilibration)

    • 50-60 min: 5% B

3. Procedure:

  • Equilibrate the column with 5% Mobile Phase B for at least 30 minutes.

  • Inject the dissolved crude oligonucleotide sample.

  • Run the HPLC gradient as described above.

  • Collect fractions corresponding to the main peak, which should be the full-length, labeled product.

  • Analyze the collected fractions for purity using analytical HPLC or mass spectrometry.

  • Pool the pure fractions and lyophilize.

Protocol 2: Anion-Exchange HPLC (AEX-HPLC) for a 45-mer Phosphorothioate Oligonucleotide

This protocol is a starting point for purifying a longer, modified oligonucleotide using AEX-HPLC.

1. Materials and Reagents:

  • Column: A strong anion-exchange column suitable for oligonucleotides.

  • Mobile Phase A: 20 mM Tris-HCl, pH 8.5.

  • Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.5.

  • Sample: Crude, deprotected oligonucleotide dissolved in Mobile Phase A.

2. HPLC Method:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 60°C.

  • Detection: UV at 260 nm.

  • Gradient:

    • 0-5 min: 0% B

    • 5-45 min: 0-100% B (linear gradient)

    • 45-50 min: 100% B (wash)

    • 50-55 min: 100-0% B (re-equilibration)

    • 55-65 min: 0% B

3. Procedure:

  • Equilibrate the column with 100% Mobile Phase A until the baseline is stable.

  • Inject the oligonucleotide sample.

  • Execute the salt gradient to elute the oligonucleotides. Longer, more charged species will elute later.

  • Collect fractions of the main peak.

  • Desalt the collected fractions using a suitable method (e.g., size-exclusion chromatography or ethanol (B145695) precipitation) to remove the high concentration of salt.

  • Analyze the desalted product for purity.

  • Lyophilize the final pure product.

Visualizations

PurificationWorkflow

References

Technical Support Center: Optimizing 2'-OMe-dmf-G Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling of 2'-O-Methyl-N2-dimethylformamidinyl-guanosine (2'-OMe-dmf-G) CE Phosphoramidite (B1245037).

Frequently Asked Questions (FAQs)

Q1: What is 2'-OMe-dmf-G CE Phosphoramidite and what are its primary applications?

2'-OMe-dmf-G CE Phosphoramidite is a chemically modified guanosine (B1672433) building block used in the solid-phase synthesis of oligonucleotides.[] It features two key modifications: a methyl group on the 2'-hydroxyl of the ribose sugar (2'-OMe) and a dimethylformamidine (dmf) protecting group on the exocyclic amine of the guanine (B1146940) base.[][2] The 2'-OMe modification provides enhanced resistance to nuclease degradation and increases the thermal stability of the resulting oligonucleotide duplexes.[][3] The dmf group is a mild protecting group that helps prevent depurination, a common side reaction during synthesis, particularly when using acidic reagents.[4] These properties make it a vital reagent for the synthesis of therapeutic oligonucleotides, such as antisense oligos, siRNAs, and aptamers, as well as diagnostic probes.[]

Q2: What are the most common causes of low coupling efficiency with 2'-OMe-dmf-G?

Low coupling efficiency is a frequent issue in oligonucleotide synthesis, especially with sterically hindered monomers like 2'-OMe phosphoramidites. The most common causes include:

  • Moisture Contamination: Phosphoramidites and activators are highly sensitive to moisture. Water can hydrolyze the phosphoramidite or the activated intermediate, preventing a successful coupling reaction. It is crucial to use anhydrous solvents and reagents.[4][5]

  • Degraded Reagents: Phosphoramidites and activators have a limited shelf life and can degrade if not stored properly under an inert atmosphere at low temperatures. Always use fresh, high-quality reagents.[5][6]

  • Suboptimal Activator or Concentration: The choice and concentration of the activator are critical. An activator that is too weak may not efficiently activate the phosphoramidite, while one that is too acidic can cause side reactions like premature detritylation.[4][6]

  • Insufficient Coupling Time: Due to steric hindrance, 2'-OMe phosphoramidites require longer coupling times compared to standard DNA phosphoramidites.[3][6]

  • Instrument and Fluidics Issues: Problems with the DNA synthesizer, such as leaks, blocked lines, or incorrect reagent delivery, can lead to failed couplings.[5]

Q3: Which activator is best for 2'-OMe-dmf-G coupling?

The choice of activator depends on the specific requirements of the synthesis, such as the desired efficiency and the length of the oligonucleotide. For sterically hindered monomers like 2'-OMe-dmf-G, stronger activators are generally recommended.[6]

  • 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT) are common choices. BTT is often favored for RNA synthesis as it can shorten required coupling times.[5][7] However, their higher acidity can increase the risk of premature detritylation (n+1 products).[4]

  • 4,5-Dicyanoimidazole (DCI) is an excellent alternative. While less acidic than tetrazole-based activators (pKa ~5.2), it is a more potent nucleophilic catalyst, which accelerates the reaction.[4][7][8] Its lower acidity minimizes depurination, making it a preferred choice for synthesizing long oligonucleotides or sequences sensitive to acid-catalyzed side reactions.[4][9]

Q4: What is the recommended coupling time for 2'-OMe-dmf-G?

Due to the steric bulk of the 2'-O-methyl group, extended coupling times are necessary to achieve high efficiency. A standard coupling time for 2'-OMe phosphoramidites is typically between 6 to 15 minutes.[3][5][10] For particularly difficult sequences or to maximize yield, a time of 15 minutes is often recommended.[11]

Q5: How can I monitor the coupling efficiency during synthesis?

Real-time monitoring of coupling efficiency can be achieved if your synthesizer is equipped with a trityl monitor. This device measures the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step, which has a characteristic orange color and strong absorbance around 498 nm.[5] A consistent and strong trityl signal after each cycle indicates high coupling efficiency. A sudden or significant drop in the signal suggests a problem with the preceding coupling step.[5]

Troubleshooting Guide

Problem: Low Coupling Efficiency

Low coupling efficiency is the most common issue when working with modified phosphoramidites. A systematic approach is key to identifying and resolving the problem.

Logical Workflow for Troubleshooting Low Coupling Efficiency

G start Low Coupling Efficiency Detected (e.g., weak trityl signal) check_reagents 1. Verify Reagent Quality start->check_reagents check_reagents_q Are reagents fresh, anhydrous, and stored correctly? check_reagents->check_reagents_q reagent_no Replace with fresh, anhydrous reagents. Prepare new solutions. check_reagents_q->reagent_no No check_activator 2. Evaluate Activator & Time check_reagents_q->check_activator Yes reagent_no->check_activator check_activator_q Is activator optimal? Is coupling time sufficient (6-15 min)? check_activator->check_activator_q activator_no Switch to a stronger activator (e.g., DCI). Extend coupling time. check_activator_q->activator_no No check_instrument 3. Inspect Synthesizer check_activator_q->check_instrument Yes activator_no->check_instrument check_instrument_q Are there leaks, blockages, or delivery issues? check_instrument->check_instrument_q instrument_no Perform instrument maintenance. Check fluidics and valves. check_instrument_q->instrument_no No test_synth 4. Perform Small-Scale Test check_instrument_q->test_synth Yes instrument_no->test_synth end_ok Problem Resolved test_synth->end_ok

Caption: A logical workflow for troubleshooting low coupling efficiency.

IssuePossible CauseRecommended Solution
Low Yield of Full-Length Product 1. Moisture in Reagents Ensure all reagents are anhydrous. Use fresh, high-quality acetonitrile (B52724) with a water content below 30 ppm.[4][5] Consider pre-treating solvents with molecular sieves.[5]
2. Degraded Phosphoramidite or Activator Use fresh phosphoramidite and activator solutions. Ensure they have been stored correctly at 2-8°C under an inert atmosphere (Argon or Nitrogen).[3][6]
3. Suboptimal Activator For 2'-OMe-dmf-G, consider using DCI as the activator to ensure high reactivity while minimizing side reactions.[4][9] ETT and BTT are also effective but may require more optimization.[5]
4. Insufficient Coupling Time Extend the coupling time. For 2'-OMe monomers, a 6-15 minute coupling time is recommended.[3][5][11]
5. Synthesizer Fluidics Issue Inspect the synthesizer for leaks in reagent lines and ensure there are no blockages. Verify that the instrument is delivering the correct reagent volumes.[5]
Presence of (n+1) Impurities Premature Detritylation The activator may be too acidic, causing the premature removal of the 5'-DMT protecting group before the coupling step. Switch to a less acidic activator like DCI (pKa ~5.2) to minimize this side reaction.[4][6]

Data Presentation

Table 1: Activator Selection Guide for 2'-OMe-dmf-G Coupling

ActivatorTypical ConcentrationpKaKey Characteristics
1H-Tetrazole 0.45 M4.9Traditional activator; may be too slow for sterically hindered monomers.[11][12]
ETT (5-Ethylthio-1H-tetrazole)0.25 M4.3Common, effective choice. More acidic and soluble than 1H-Tetrazole.[7][12]
BTT (5-Benzylthio-1H-tetrazole)0.25 M4.1Often recommended for RNA synthesis; allows for shorter coupling times.[5][7] Can be highly acidic.[4]
DCI (4,5-Dicyanoimidazole)0.25 M - 0.5 M5.2Less acidic but a highly effective nucleophilic catalyst.[7][8] Recommended for long oligos and to reduce depurination.[4][9]

Table 2: Recommended Coupling Times and Expected Efficiencies

ActivatorCoupling TimeExpected EfficiencyNotes
ETT / BTT / DCI6 - 10 minutes>98-99%Longer times may be necessary for difficult sequences.[5]
DCI / ETT10 - 15 minutesPotentially >99%Recommended when suboptimal coupling is observed or to maximize yield.[5][11]

Experimental Protocols

Protocol 1: Preparation of Activator Solution

Proper preparation of the activator solution is critical for achieving high coupling efficiency.

  • Materials:

    • High-purity solid activator (e.g., DCI)

    • Anhydrous acetonitrile (ACN), <30 ppm water content

    • Clean, dry, amber glass reagent bottle

    • Inert gas (Argon or Nitrogen)

  • Methodology:

    • Ensure the reagent bottle is completely dry, for example by heating in an oven and cooling under a stream of inert gas.

    • Weigh the required amount of solid activator and add it to the bottle under an inert atmosphere.

    • Using a dry syringe, add the appropriate volume of anhydrous ACN to achieve the desired concentration (e.g., 0.25 M for DCI).

    • Seal the bottle tightly and gently agitate until the activator is fully dissolved.

    • Store the solution under an inert gas atmosphere at the recommended temperature.

Protocol 2: Standard Solid-Phase Coupling Cycle for 2'-OMe-dmf-G

This protocol outlines a single cycle for adding a 2'-OMe-dmf-G monomer to a growing oligonucleotide chain on a solid support.

Diagram of the Phosphoramidite Coupling Cycle

G cluster_cycle Oligonucleotide Synthesis Cycle deblock 1. Deblocking (Detritylation) coupling 2. Coupling deblock->coupling  Remove 5'-DMT group   capping 3. Capping coupling->capping  Form phosphite (B83602) triester   oxidation 4. Oxidation capping->oxidation  Block unreacted 5'-OH groups   oxidation->deblock  P(III) to P(V)  

Caption: The four main steps of an automated oligonucleotide synthesis cycle.

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a solution of dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an appropriate solvent (e.g., dichloromethane).[9] The support is then washed thoroughly with anhydrous acetonitrile.

  • Coupling: The 2'-OMe-dmf-G phosphoramidite is activated by the activator solution (e.g., 0.25 M DCI). This activated mixture is delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing chain.[9] Allow a coupling time of 10-15 minutes.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent them from participating in subsequent cycles, which would result in n-1 shortmer impurities. This is typically done using acetic anhydride (B1165640) and N-methylimidazole.[7]

  • Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate (B84403) triester using a solution of iodine in a THF/pyridine/water mixture.[7] The support is washed again with acetonitrile, completing the cycle. The process is then repeated for the next monomer.

References

Technical Support Center: Phosphoramidite Stability and Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the critical impact of moisture on phosphoramidite (B1245037) stability and coupling efficiency during oligonucleotide synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and resolve common issues encountered in your experiments.

Frequently Asked Questions (FAQs)

Q1: How does moisture affect the stability of phosphoramidites?

A1: Moisture is a primary factor that negatively impacts the stability of phosphoramidites. They are highly susceptible to hydrolysis, a chemical reaction with water that degrades the phosphoramidite.[1][2] This degradation reduces the purity of the reagent, which can significantly lower the coupling efficiency during oligonucleotide synthesis and lead to the incorporation of undesired truncated sequences. The primary degradation product from hydrolysis is the corresponding H-phosphonate.

Q2: Are all phosphoramidites equally sensitive to moisture?

A2: No, the stability of phosphoramidites in the presence of water varies depending on the nucleobase. The general order of stability is T > dC > dA >> dG. 2'-deoxyguanosine (B1662781) (dG) phosphoramidite is particularly susceptible to degradation.[3][4][5][6] The degradation of dG phosphoramidite can be autocatalytic, meaning the degradation products can accelerate further degradation.

Q3: What is the recommended maximum water content in solvents used for oligonucleotide synthesis?

A3: To ensure optimal performance and minimize phosphoramidite degradation, it is crucial to use anhydrous solvents. For acetonitrile (B52724) (ACN), the most common solvent, the recommended water content should be less than 30 parts per million (ppm), with a preference for 10 ppm or less.[7]

Q4: How does moisture impact the coupling step of oligonucleotide synthesis?

A4: Moisture can decrease coupling efficiency in two main ways:

  • Reaction with the activated phosphoramidite: Water can react with the activated phosphoramidite, rendering it inactive for coupling with the 5'-hydroxyl group of the growing oligonucleotide chain.[1][8]

  • Hydrolysis in the reagent bottle: Water can hydrolyze the phosphoramidite in the reagent bottle before it is delivered to the synthesizer, thereby reducing the concentration of the active reagent.[8]

Q5: What are the best practices for storing and handling phosphoramidites to prevent moisture contamination?

A5: Proper storage and handling are critical for maintaining phosphoramidite integrity.

  • Storage: Store phosphoramidites as a dry powder under an inert atmosphere (e.g., argon or nitrogen) at -20°C in a tightly sealed vial.[1][2]

  • Handling: Before opening a new vial, allow it to warm to room temperature to prevent condensation. Handle the powder in a glove box or under a stream of dry inert gas. When dissolving phosphoramidites, use anhydrous acetonitrile.[9] For dissolved amidites, store them in a tightly sealed vial with a septum cap, under an inert atmosphere, at -20°C, and consider adding molecular sieves (3 Å) to the vial to maintain dryness.[7]

Data Presentation

Phosphoramidite Stability in Acetonitrile

The stability of phosphoramidites in solution is highly dependent on the specific nucleoside and the presence of moisture. The following table summarizes the observed degradation of standard phosphoramidites in acetonitrile over time.

PhosphoramiditePurity Reduction after 5 Weeks in Acetonitrile
T (Thymidine)2%
dC (deoxycytidine)2%
dA (deoxyadenosine)6%
dG (deoxyguanosine)39%

Data sourced from a study analyzing phosphoramidite solutions stored under an inert gas atmosphere. The degradation pathways involve hydrolysis and other side reactions.[3][10]

Recommended Water Content in Solvents for Oligonucleotide Synthesis

The water content of the solvents, particularly acetonitrile (ACN), is a critical parameter for achieving high coupling efficiency.

SolventRecommended Maximum Water Content (ppm)Ideal Water Content (ppm)
Acetonitrile (ACN)< 30< 10-15

Maintaining low water content is essential to prevent both the hydrolysis of phosphoramidites in the reagent bottle and the reaction of water with the activated phosphoramidite during the coupling step.[7][8]

Troubleshooting Guide

Low coupling efficiency is a common issue in oligonucleotide synthesis, often linked to moisture contamination. This guide provides a systematic approach to troubleshooting.

G start Low Coupling Efficiency Observed check_reagents Step 1: Verify Reagent Quality - Are phosphoramidites fresh? - Is the activator solution new? - Are solvents anhydrous (<30 ppm water)? start->check_reagents reagents_ok Reagents are fresh and anhydrous. check_reagents->reagents_ok Yes replace_reagents Action: Replace old reagents. Use fresh, anhydrous solvents. check_reagents->replace_reagents No check_instrument Step 2: Inspect Synthesizer - Are there any leaks? - Are delivery lines clear? - Is the inert gas supply dry? reagents_ok->check_instrument replace_reagents->check_reagents instrument_ok Instrument is functioning correctly. check_instrument->instrument_ok Yes fix_instrument Action: Perform maintenance. Fix leaks, flush lines. check_instrument->fix_instrument No review_protocol Step 3: Review Synthesis Protocol - Is the coupling time adequate? - Are reagent concentrations correct? instrument_ok->review_protocol fix_instrument->check_instrument protocol_ok Protocol is optimized. review_protocol->protocol_ok Yes optimize_protocol Action: Optimize protocol. Increase coupling time or concentration. review_protocol->optimize_protocol No final_check Step 4: Perform Test Synthesis - Run a short, standard oligonucleotide. protocol_ok->final_check optimize_protocol->review_protocol success Coupling Efficiency Restored final_check->success Successful failure Issue Persists: Contact Technical Support final_check->failure Unsuccessful

Caption: Troubleshooting workflow for low coupling efficiency.

Experimental Protocols

Protocol 1: Trityl Cation Assay for Monitoring Coupling Efficiency

Objective: To quantitatively assess the stepwise coupling efficiency during oligonucleotide synthesis by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step.[11][12]

Methodology:

  • Synthesizer Setup: Ensure the DNA synthesizer is equipped with a UV-Vis detector in the fluid path following the synthesis column.

  • Wavelength Setting: Set the detector to measure the absorbance of the trityl cation at approximately 495 nm.

  • Synthesis Initiation: Begin the oligonucleotide synthesis protocol.

  • Data Collection: During each deblocking step, the acid (e.g., trichloroacetic acid) cleaves the DMT group from the 5'-end of the growing oligonucleotide chain. The released orange-colored trityl cation is carried by the solvent through the detector.

  • Absorbance Measurement: Record the peak absorbance of the trityl cation for each cycle.

  • Calculation of Coupling Efficiency: The stepwise coupling efficiency can be calculated by comparing the absorbance of the trityl cation released at a given cycle to the previous one. A stable or consistent absorbance reading from cycle to cycle indicates high coupling efficiency. A significant drop in absorbance suggests a problem with the coupling step.

G start_synthesis Start Oligonucleotide Synthesis Cycle deblocking Deblocking Step: Release of Trityl Cation start_synthesis->deblocking detection Flow Through UV-Vis Detector (495 nm) deblocking->detection measure_absorbance Measure Peak Absorbance detection->measure_absorbance compare_absorbance Compare with Previous Cycle measure_absorbance->compare_absorbance high_efficiency High Coupling Efficiency (Stable Absorbance) compare_absorbance->high_efficiency Stable low_efficiency Low Coupling Efficiency (Decreased Absorbance) compare_absorbance->low_efficiency Drop next_cycle Proceed to Next Cycle high_efficiency->next_cycle low_efficiency->next_cycle

Caption: Workflow for the Trityl Cation Assay.

Protocol 2: 31P NMR Analysis of Phosphoramidites

Objective: To assess the purity of phosphoramidites and detect the presence of degradation products, such as H-phosphonates and other P(V) species.[13][14]

Methodology:

  • Sample Preparation: Dissolve approximately 0.3 g of the phosphoramidite sample in 1 mL of deuterated chloroform (B151607) (CDCl3) containing 1% triethylamine (B128534) (v/v).

  • System Suitability: Use a 5% H3PO4 solution in D2O as a system suitability standard to reference the chemical shift.

  • NMR Spectrometer Setup:

    • Record the 31P NMR spectrum at a frequency of 202 MHz or higher.

    • Use a proton-decoupled pulse program.

  • Acquisition Parameters:

    • Acquisition Time (AQ): 1.5 seconds

    • Relaxation Delay (D1): 2.0 seconds

    • Spectral Width (SW): 300 ppm

    • Spectral Offset (O1): 100 ppm

    • Pulse Width (P1): 12-14 µsec

    • Number of Scans: 1024

  • Data Analysis:

    • The main phosphoramidite peak, which appears as a mixture of two diastereomers, should be observed around 150 ppm.

    • P(V) impurities, such as the hydrolysis product H-phosphonate, will appear in the region from -25 to 99 ppm.

    • Integrate the peaks to determine the relative purity of the phosphoramidite.

Protocol 3: HPLC Analysis of Phosphoramidites

Objective: To determine the purity of phosphoramidites and quantify any impurities.[13][15][16]

Methodology:

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

  • Gradient Elution: Use a linear gradient of increasing Mobile Phase B.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 260 nm.

  • Sample Preparation: Prepare a sample solution of approximately 1.0 mg/mL in acetonitrile.

  • Injection Volume: 10-20 µL.

  • Data Analysis:

    • The phosphoramidite will typically elute as two peaks representing the two diastereomers.

    • Impurities will appear as separate peaks.

    • Calculate the purity based on the total peak area.

G start New Lot of Phosphoramidite visual_inspection Visual Inspection (Color, Clumping) start->visual_inspection p31_nmr 31P NMR Analysis (Purity, Degradation Products) visual_inspection->p31_nmr hplc HPLC Analysis (Purity, Impurity Profile) p31_nmr->hplc decision Meets Specifications? hplc->decision approve Approved for Synthesis decision->approve Yes reject Rejected (Contact Supplier) decision->reject No

Caption: Quality control workflow for phosphoramidites.

References

Technical Support Center: Monitoring Coupling Efficiency with Trityl Cation Absorbance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals monitoring oligonucleotide synthesis coupling efficiency using trityl cation absorbance.

Frequently Asked Questions (FAQs)

Q1: What is coupling efficiency in oligonucleotide synthesis?

A1: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite (B1245037) in each synthesis cycle.[1][2] Since the synthesis process is cyclical, the effects of coupling efficiency are cumulative. A high coupling efficiency, ideally above 99%, is critical because any unreacted sites result in truncated sequences.[2][3]

Q2: How does coupling efficiency affect the final product yield?

A2: The impact of coupling efficiency on the theoretical yield of the full-length oligonucleotide is exponential. Even a small decrease in the average coupling efficiency can dramatically reduce the final yield, especially for longer oligonucleotides.[2][4] For instance, a 30-mer synthesis with a 99% average coupling efficiency has a theoretical yield of 75%, which drops to 55% with a 98% efficiency.[4]

Q3: What is the trityl cation and how is it used to monitor coupling efficiency?

A3: The dimethoxytrityl (DMT) group is a protecting group attached to the 5'-hydroxyl of the phosphoramidite. In each synthesis cycle, this DMT group is removed (deprotected) by an acid, releasing a brightly colored orange trityl cation.[1][5] The intensity of this color, measured by UV-Vis spectrophotometry at approximately 495-498 nm, is directly proportional to the amount of trityl cation released.[5][6] By measuring the absorbance of the trityl cation at each step, one can monitor the efficiency of the preceding coupling reaction.[1][5] Consistent and high absorbance readings from cycle to cycle indicate high coupling efficiency.[1]

Q4: What is a typical acceptable coupling efficiency?

A4: For routine oligonucleotide synthesis, a coupling efficiency of greater than 99% is generally considered acceptable. For the synthesis of long oligonucleotides (e.g., >75 bases), it is imperative to maintain the highest possible coupling efficiency to obtain a reasonable yield of the full-length product.[1]

Troubleshooting Guide

Problem: Low or decreasing trityl cation absorbance readings during synthesis.

This issue directly indicates a drop in coupling efficiency. The following troubleshooting guide will help you identify and resolve the potential causes.

Initial Checks

Q5: What are the first things I should check if I observe low coupling efficiency?

A5:

  • Reagent Quality and Preparation:

    • Moisture Content: The presence of water is a primary cause of low coupling efficiency.[1] Ensure that the acetonitrile (B52724) (ACN) used for phosphoramidite dissolution and washes is anhydrous (ideally <30 ppm water).[1] Using molecular sieves can help remove residual water from reagents.[7]

    • Activator Solution: An old or improperly prepared activator solution (e.g., tetrazole or its alternatives) can lead to poor activation of the phosphoramidite and consequently, low coupling efficiency.[2] Always use fresh activator solution.

    • Phosphoramidite Quality: Use high-purity, freshly prepared, or properly stored phosphoramidites. Impurities in the phosphoramidites can inhibit the coupling reaction.[2]

  • Synthesizer Fluidics:

    • Leaks: Check for any leaks in the fluidics system, as this can lead to a loss of pressure and incomplete reagent delivery.[2]

    • Blocked Lines: Ensure there are no blockages in the reagent lines that could prevent the correct volume of reagents from reaching the synthesis column.[1]

    • Reagent Delivery: Verify that the correct volumes of all reagents are being delivered to the column.[1]

In-depth Troubleshooting

Q6: My initial checks didn't solve the problem. What other factors could be causing low coupling efficiency?

A6:

  • Reagent Concentrations: Incorrect concentrations of the phosphoramidite or activator can reduce the reaction rate and efficiency.[2]

  • Coupling Time: For complex sequences or modified phosphoramidites, the standard coupling time may be insufficient. Optimizing and potentially increasing the coupling time can improve efficiency.[2]

  • Solid Support: The choice and quality of the solid support can influence coupling efficiency.

  • Deprotection Issues: Incomplete removal of the trityl group from the previous cycle will prevent the next phosphoramidite from coupling. Ensure the deblocking reagent (e.g., trichloroacetic acid) is fresh and delivered effectively.

Data Presentation

Table 1: Impact of Average Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide

Oligonucleotide LengthAverage Coupling Efficiency: 99.5%Average Coupling Efficiency: 99.0%Average Coupling Efficiency: 98.0%
20mer 90.9%82.6%68.0%
50mer 77.9%60.5%36.4%
70mer 69.8%49.5%24.3%
100mer 60.6%36.6%13.3%

Data is derived from the formula: Yield = (Average Coupling Efficiency)^(Number of Couplings). For an n-mer oligonucleotide, the number of couplings is n-1.[4]

Table 2: Common Deprotection Reagents for Trityl Group Removal

Reagent(s)Solvent(s)TemperatureTimeTypical Yield (%)Notes
Trifluoroacetic Acid (TFA) Dichloromethane (DCM)Room Temp1 - 4 h>90Broad applicability for acid-stable compounds.[8]
Formic Acid (88-97%) Neat or DioxaneRoom Temp3 min - 2 h85 - 95A milder alternative to TFA.[8]
Acetic Acid (aq. 80%) WaterRoom Temp20 minNot SpecifiedUsed for manual deprotection post-synthesis.[9]

Experimental Protocols

Protocol 1: Real-Time Monitoring of Coupling Efficiency via Trityl Cation Absorbance

Objective: To quantitatively assess the stepwise coupling efficiency during automated oligonucleotide synthesis.

Methodology:

  • Synthesizer Setup: The DNA synthesizer must be equipped with an in-line UV-Vis detector in the fluid path immediately following the synthesis column.

  • Wavelength Setting: Set the detector to measure the absorbance of the trityl cation at approximately 495 nm.[2]

  • Synthesis Initiation: Begin the automated oligonucleotide synthesis protocol.

  • Deblocking Step: During each deblocking step in the synthesis cycle, an acidic reagent (e.g., trichloroacetic acid) will cleave the DMT group from the 5'-end of the newly added nucleotide.[2]

  • Data Collection: The released orange-colored DMT cation is carried by the solvent through the detector. The instrument's software records the absorbance peak for each cycle.[2]

  • Data Analysis:

    • A consistent, high absorbance reading from cycle to cycle indicates high and uniform coupling efficiency.

    • A significant drop in absorbance from one cycle to the next indicates a failure in the coupling step of that particular cycle.[2]

    • The relative absorbance values can be used to calculate the stepwise coupling efficiency.

Visualizations

Oligonucleotide_Synthesis_Cycle Start Start Cycle: Solid Support with Free 5'-OH Deblocking 1. Deblocking (Acid Treatment) Remove DMT Group Start->Deblocking Wash1 Wash Deblocking->Wash1 TritylMonitor Trityl Cation Absorbance Measurement Deblocking->TritylMonitor Release of DMT Cation Coupling 2. Coupling Add Phosphoramidite & Activator Wash1->Coupling Wash2 Wash Coupling->Wash2 Capping 3. Capping (Acetic Anhydride) Block Unreacted 5'-OH Wash2->Capping Wash3 Wash Capping->Wash3 Oxidation 4. Oxidation (Iodine Solution) Stabilize Phosphate Wash3->Oxidation Wash4 Wash Oxidation->Wash4 End End Cycle: Elongated Chain with 5'-DMT Wash4->End End->Deblocking Next Cycle

Caption: Workflow of a single cycle in solid-phase oligonucleotide synthesis.

Troubleshooting_Logic Start Low Trityl Absorbance (Low Coupling Efficiency) CheckReagents Check Reagents: - Anhydrous Solvents? - Fresh Activator? - High-Purity Amidites? Start->CheckReagents CheckFluidics Check Synthesizer Fluidics: - Leaks? - Blockages? - Correct Volumes? Start->CheckFluidics ReagentIssue Root Cause: Reagent Quality/Preparation CheckReagents->ReagentIssue Yes AdvancedChecks Perform Advanced Checks: - Optimize Coupling Time - Verify Reagent Concentrations - Check Deblocking Step CheckReagents->AdvancedChecks No FluidicsIssue Root Cause: Instrument Malfunction CheckFluidics->FluidicsIssue Yes CheckFluidics->AdvancedChecks No Resolved Issue Resolved ReagentIssue->Resolved FluidicsIssue->Resolved AdvancedIssue Root Cause: Sub-optimal Protocol Parameters AdvancedChecks->AdvancedIssue Yes AdvancedIssue->Resolved

References

Preventing degradation of RNA during synthesis and handling.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent RNA degradation during synthesis and handling.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, leading to RNA degradation.

Problem 1: Degraded RNA after in vitro transcription

Possible Cause Solution
RNase contamination of reagents or template DNA. Use certified RNase-free water, buffers, and nucleotides. Treat water and non-amine-containing buffers with 0.1% DEPC and subsequent autoclaving.[1][2] Use RNase inhibitors in the transcription reaction.[3][4] Ensure the plasmid DNA used as a template is purified using methods that eliminate RNases.
Suboptimal reaction conditions. For GC-rich templates, consider lowering the transcription reaction temperature from 37°C to 30°C to prevent premature termination.[3] Ensure the nucleotide concentration is optimal, as low concentrations can lead to incomplete transcripts.[3]
Intrinsic instability of the RNA sequence. Some RNA sequences are inherently less stable. Minimize handling and purification times. Proceed immediately to downstream applications or proper storage.

Problem 2: RNA degradation observed on a gel after extraction

Possible Cause Solution
Endogenous RNases in the starting sample were not inactivated. Immediately process fresh samples or flash-freeze them in liquid nitrogen and store them at -80°C.[5][6] Use a lysis buffer containing a strong denaturant (e.g., guanidinium (B1211019) isothiocyanate) to inactivate RNases upon homogenization.[7][8]
RNase contamination during the extraction process. Adhere strictly to RNase-free techniques.[9][10] Use certified RNase-free tubes, tips, and reagents.[11][12] Change gloves frequently, especially after touching non-decontaminated surfaces.[5][11]
Improper sample handling during extraction. Keep samples on ice throughout the procedure.[5][9] Avoid excessive vortexing which can shear RNA.[13]

Problem 3: Low RNA yield after purification

Possible Cause Solution
Incomplete cell lysis or homogenization. Ensure the sample is completely disrupted to release all RNA. For difficult samples, consider mechanical disruption (e.g., bead beating) in addition to chemical lysis.[14]
RNA degradation during purification. Work quickly and keep everything on ice.[9][15] Add RNase inhibitors to buffers where appropriate.[16]
Inefficient RNA precipitation or elution. For alcohol precipitation, ensure the correct salt concentration and temperature are used. For column-based methods, use the recommended elution buffer and volume.[7] Incubating the elution buffer on the column for a few minutes before centrifugation can improve yield.[8]

Frequently Asked Questions (FAQs)

Working in an RNase-Free Environment

Q1: What are the primary sources of RNase contamination in a lab?

A1: The most common sources of RNase contamination include:

  • Personnel: RNases are present on skin, in saliva, and in hair. Always wear gloves and a lab coat.[1]

  • Environment: Dust particles and airborne microbes can carry RNases.

  • Reagents and Solutions: Non-certified reagents, water, and buffers can be contaminated.[1][2]

  • Equipment and Consumables: Pipettes, glassware, plasticware, and electrophoresis tanks can all be sources of contamination if not properly treated.[1][9]

Q2: How can I create and maintain an RNase-free workspace?

A2: To establish an RNase-free zone:

  • Designate a specific area: If possible, dedicate a bench or even a room solely for RNA work.[9][17]

  • Decontaminate surfaces: Regularly clean benchtops, pipettes, and equipment with RNase decontamination solutions.[1][9]

  • Use dedicated equipment: Have a set of pipettes, tube racks, and other equipment that are only used for RNA experiments.[17]

  • Use certified RNase-free consumables: Whenever possible, use sterile, disposable plasticware that is certified to be RNase-free.[11][18]

RNA Handling and Storage

Q3: What is the best way to store purified RNA?

A3: Proper storage is crucial for maintaining RNA integrity:

  • Short-term storage: For use within a few weeks, store RNA in RNase-free water or TE buffer at -80°C.[9] Storing as an ethanol (B145695) precipitate at -20°C is also an option.[11]

  • Long-term storage: For periods longer than a year, storing RNA as an ethanol precipitate at -80°C is recommended.[1] Alternatively, RNA can be stored in RNase-free water or TE buffer at -80°C for up to a year without significant degradation.[10][11]

  • Avoid freeze-thaw cycles: Aliquot RNA into smaller volumes to avoid repeated freezing and thawing, which can lead to degradation.[9]

Q4: What is the optimal pH for storing RNA?

A4: RNA is most stable in slightly acidic conditions. Buffering the storage solution to a pH between 6.0 and 7.0 can help prevent hydrolysis. Citrate (B86180) buffers are a good option as citrate also acts as a chelator for divalent metal ions that can catalyze RNA degradation.

Q5: Should I add anything to my RNA sample for better stability?

A5: Yes, adding a chelating agent like EDTA to a final concentration of 0.1-1 mM can help. EDTA chelates divalent cations such as Mg2+, which can catalyze the chemical hydrolysis of the phosphodiester backbone of RNA.[10] Using an RNase inhibitor in your storage solution can also provide extra protection, especially if there is a risk of RNase contamination.[16]

Quantitative Data Summary

Table 1: Recommended Storage Conditions for Purified RNA

Storage Duration Temperature Storage Solution Expected Stability
Short-term (days to weeks)-20°CEthanol precipitateStable
Short-term (days to weeks)-80°CRNase-free water or TE bufferHighly stable
Long-term (up to 1 year)-80°CRNase-free water or TE bufferGenerally stable[10][11]
Very long-term (>1 year)-80°CEthanol precipitateMost stable[1]
Very long-termLiquid Nitrogen (-196°C)RNase-free water or TE bufferExceptionally stable[19]

Table 2: Efficacy of Common RNase Decontamination Methods

Method Target Procedure Efficacy
Baking Glassware, Metalware250°C for at least 2 hours.[1]Highly effective; inactivates most RNases.[18]
DEPC Treatment Aqueous solutions (non-amine)0.1% DEPC, incubate overnight, then autoclave.[1][2]Effective at inactivating RNases in solution.
Hydrogen Peroxide Polycarbonate, PolystyreneSoak in 3% H₂O₂ for 15 minutes, rinse with RNase-free water.[11]Effective for plasticware.
NaOH/EDTA Wash Non-disposable plasticwareRinse with 0.1 M NaOH, 1 mM EDTA, followed by RNase-free water.[11][12]Effective for decontaminating plastic surfaces.
Commercial RNase Decontamination Solutions Surfaces, EquipmentSpray and wipe as per manufacturer's instructions.Generally very effective for surface decontamination.[20]
UV Irradiation SurfacesExposure to high-intensity UV light (e.g., 275 nm and 365 nm).Can rapidly and reliably inactivate RNase.

Table 3: Half-life of mRNA in Various Conditions

OrganismConditionMedian mRNA Half-lifeReference
Mammalian cellsCulturedVaries widely (40 min to ~9 h)(Friedel et al. 2009; Rabani et al. 2011; Schwanhäusser et al. 2011)[21]
Yeast (S. cerevisiae)Standard growth32 minutes(Neymotin et al., 2014)[22]
Human A549 cellsWith stabilizing UTRs13.0 h to 23.0 h(Schmich et al., 2015)[23]
Human Huh7 cellsWith stabilizing UTRs9.9 h to 13.6 h(Schmich et al., 2015)[23]

Experimental Protocols

Protocol 1: Establishing an RNase-Free Workspace

  • Designate the Area: Choose a low-traffic area of the lab. If possible, use a dedicated bench or a laminar flow hood.[17]

  • Thorough Cleaning:

    • Clear the designated bench of all items.

    • Wipe down the entire surface with a general lab cleaner, followed by 70% ethanol.

    • Apply a commercial RNase decontamination solution to the benchtop, pipettes, tube racks, and any other equipment that will be used. Follow the manufacturer's instructions.[1]

  • Prepare Dedicated Supplies:

    • Unpack new, certified RNase-free pipette tips, microcentrifuge tubes, and other plasticware within the clean area.

    • Prepare RNase-free solutions or use commercially available certified solutions.

  • Personal Protective Equipment (PPE):

    • Always wear a clean lab coat and powder-free gloves when working in the RNase-free area.[1]

    • Change gloves frequently, especially after touching anything outside the designated clean area (e.g., door handles, computer keyboards).[11]

Protocol 2: Quality Control of Extracted RNA using Agarose (B213101) Gel Electrophoresis

  • Prepare the Gel:

    • Use a dedicated electrophoresis tank and combs for RNA work. Clean them thoroughly with an RNase decontamination solution.

    • Prepare a 1-1.5% agarose gel using RNase-free agarose and 1X MOPS buffer.

  • Prepare the RNA Sample:

    • In an RNase-free tube, mix 1-2 µg of your RNA sample with an equal volume of a denaturing loading buffer (e.g., containing formamide (B127407) and formaldehyde).

    • Heat the sample at 65°C for 10 minutes to denature the RNA, then immediately place it on ice.

  • Run the Gel:

    • Load the denatured RNA sample into the wells of the agarose gel.

    • Run the gel in 1X MOPS running buffer at a constant voltage until the dye front has migrated sufficiently.

  • Visualize and Interpret the Results:

    • Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide or a safer alternative) and visualize it on a UV transilluminator.

    • Intact total RNA will show two distinct, bright bands corresponding to the 28S and 18S ribosomal RNA (rRNA) subunits. The 28S band should be approximately twice as intense as the 18S band.

    • Degraded RNA will appear as a smear towards the bottom of the gel, with faint or absent 28S and 18S bands.[7]

Visualizations

Sources_of_RNase_Contamination cluster_sources Sources of RNase Contamination cluster_experiment Experimental Workflow Personnel Personnel (Skin, Saliva, Hair) Sample_Prep Sample Preparation Personnel->Sample_Prep RNA_Isolation RNA Isolation Personnel->RNA_Isolation Environment Environment (Dust, Aerosols, Microbes) Environment->Sample_Prep Environment->RNA_Isolation Reagents Reagents & Solutions (Water, Buffers) Reagents->RNA_Isolation Downstream_Apps Downstream Applications Reagents->Downstream_Apps Equipment Equipment & Consumables (Pipettes, Tubes, Glassware) Equipment->RNA_Isolation Equipment->Downstream_Apps

Caption: Major sources of RNase contamination in the laboratory.

RNase_Free_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_post Post-Experiment Designate_Area 1. Designate RNase-Free Area Decontaminate_Surfaces 2. Decontaminate Surfaces & Equipment Designate_Area->Decontaminate_Surfaces Use_Dedicated_Supplies 3. Use Dedicated RNase-Free Supplies Decontaminate_Surfaces->Use_Dedicated_Supplies Wear_PPE 4. Wear Proper PPE (Gloves, Lab Coat) Use_Dedicated_Supplies->Wear_PPE Aseptic_Technique 5. Maintain Aseptic Technique Wear_PPE->Aseptic_Technique Minimize_Exposure 6. Keep Tubes Closed & Work Efficiently Aseptic_Technique->Minimize_Exposure Proper_Storage 7. Store RNA Properly (-80°C or Liquid N2) Minimize_Exposure->Proper_Storage Clean_Up 8. Clean Workspace After Use Proper_Storage->Clean_Up

Caption: Workflow for maintaining an RNase-free environment.

References

Validation & Comparative

Unraveling 2'-OMe-G Modified Oligonucleotides: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the analytical landscape of modified oligonucleotides, this guide provides an objective comparison of mass spectrometry-based methods for the characterization and quantification of 2'-O-methyl-Guanosine (2'-OMe-G) modified oligonucleotides. Supported by experimental data and detailed protocols, this document aims to facilitate informed decisions in selecting the most appropriate analytical strategy.

The therapeutic and diagnostic potential of synthetic oligonucleotides is expanding rapidly, with chemical modifications such as 2'-O-methylation playing a pivotal role in enhancing their stability, binding affinity, and nuclease resistance. Accurate and robust analytical methods are therefore critical for quality control, impurity profiling, and pharmacokinetic studies. Mass spectrometry (MS) has emerged as the gold standard for these analyses, offering high sensitivity, specificity, and the ability to provide detailed structural information.

This guide compares the performance of key mass spectrometry techniques and alternative methods for the analysis of 2'-OMe-G modified oligonucleotides, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in methodological selection.

Mass Spectrometry-Based Approaches: A Head-to-Head Comparison

The two most prevalent ionization techniques for oligonucleotide analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[1][2] When coupled with a mass analyzer, typically Time-of-Flight (TOF) or an Orbitrap, and often preceded by liquid chromatography (LC) for separation, these methods provide a powerful toolkit for oligonucleotide analysis.

Table 1: Quantitative Comparison of Mass Spectrometry Techniques for Oligonucleotide Analysis

ParameterESI-MSMALDI-TOF MS
Mass Accuracy Excellent (often in the low ppm range)[3]Good (typically within 0.19 Da for oligonucleotides)[3]
Resolution High, especially with Orbitrap or FT-ICR analyzersGenerally lower than high-resolution ESI-MS[4]
Sensitivity High, can reach the low ng/mL range (picomolar to femtomolar)[3][5]Typically in the low femtomole range[3]
Throughput Can be high-throughput with autosamplers and fast LC gradients[3]High-throughput capabilities due to rapid sample spotting and data acquisition[3]
Tolerance to Salts/Buffers Less tolerant to non-volatile salts, often requiring sample desalting[3]Relatively tolerant to salts and buffers[3]
Analysis of Long Oligonucleotides (>50 bases) Maintains mass accuracy, resolution, and sensitivity[6][7]Performance degrades with increasing length[4][6][7]
Ion-Pair Reversed-Phase Liquid Chromatography-Mass Spectrometry (IP-RP-LC-MS)

IP-RP-LC-MS is a widely used technique for the separation and analysis of oligonucleotides.[8] It utilizes ion-pairing reagents, such as triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP), to neutralize the negative charge of the phosphate (B84403) backbone, thereby increasing retention on a reversed-phase column.[8]

While effective, the use of ion-pairing reagents can lead to ion suppression in the mass spectrometer and contamination of the LC system.[9]

Ion-Pair-Free Reversed-Phase Liquid Chromatography-Mass Spectrometry

To overcome the drawbacks of IP-RP-LC-MS, ion-pair-free methods have been developed. These approaches utilize alternative column chemistries or mobile phases, such as ammonium (B1175870) bicarbonate, to achieve retention and separation without the need for ion-pairing reagents.[9][10] This results in improved MS sensitivity and reduced instrument contamination.[9]

Tandem Mass Spectrometry (MS/MS) for Sequence Characterization

For the structural elucidation and sequencing of modified oligonucleotides, tandem mass spectrometry (MS/MS) is indispensable. This technique involves the fragmentation of a selected precursor ion and analysis of the resulting fragment ions. The two most common fragmentation techniques are Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD).[11]

Gas-phase dissociation of oligonucleotides containing 2'-OMe modifications can be complex. Studies have shown that 2'-OMe substitution stabilizes the phosphodiester linkage relative to unmodified DNA and RNA, which can affect fragmentation patterns.[12] HCD has been shown to be superior to CID for sequencing T-rich DNA oligonucleotides, providing higher sequence coverage and fragment intensities.[11]

Table 2: Comparison of CID and HCD Fragmentation for Oligonucleotide Sequencing

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)
Fragmentation Energy Low-energy collisionsHigher-energy collisions
Primary Fragment Ions Primarily a-B/w-ions for unmodified DNA[11]Primarily a-B/w-ions, but with higher intensity than CID[11]
Sequence Coverage Can be limited, especially for modified oligonucleotidesGenerally provides higher sequence coverage[11]
Low-Mass Cutoff Subject to low-mass cutoff in ion traps, which can lead to loss of small fragment ions[11]No low-mass cutoff, allowing for detection of a wider range of fragments[11]

Alternative Methods for 2'-OMe Quantification

While mass spectrometry is a powerful tool, other methods can be employed for the detection and quantification of 2'-O-methylation, particularly for determining the stoichiometry of modification at a specific site.

RNase H-Based Cleavage Assay

This method relies on the principle that RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA duplex, is inhibited by the presence of a 2'-O-methyl modification at the cleavage site.[13][14] By designing a DNA probe that directs cleavage at the site of interest, the extent of methylation can be quantified by measuring the amount of cleaved versus uncleaved RNA, often using quantitative PCR (qPCR).[14]

Experimental Protocols

Ion-Pair Reversed-Phase LC-MS/MS of 2'-OMe-G Modified Oligonucleotides

Objective: To separate and identify a 2'-OMe-G modified oligonucleotide and its potential impurities.

Materials:

  • Agilent 1290 Infinity II LC System or equivalent

  • Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent

  • Agilent AdvanceBio Oligonucleotide Column

  • Mobile Phase A: 15 mM Triethylamine (TEA), 400 mM Hexafluoroisopropanol (HFIP) in water

  • Mobile Phase B: 15 mM TEA, 400 mM HFIP in methanol

  • Oligonucleotide sample dissolved in nuclease-free water

Procedure:

  • LC Setup:

    • Column Temperature: 50 °C

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-12 min: 20-40% B

    • 12-13 min: 40-90% B

    • 13-15 min: 90% B

    • 15.1-18 min: 20% B (re-equilibration)

  • MS Setup (Negative Ion Mode):

    • Gas Temperature: 325 °C

    • Gas Flow: 8 L/min

    • Nebulizer: 35 psig

    • Sheath Gas Temperature: 350 °C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 3500 V

    • Fragmentor: 175 V

    • Mass Range: m/z 300-3000

  • Data Analysis:

    • Deconvolute the mass spectrum to determine the molecular weight of the oligonucleotide and any impurities.

    • Perform MS/MS analysis on the parent ion to confirm the sequence and locate the modification.

RNase H-Based Quantification of 2'-OMe-G Modification

Objective: To determine the percentage of 2'-O-methylation at a specific guanosine (B1672433) residue.

Materials:

  • Synthetic 2'-OMe-G modified and unmodified RNA oligonucleotides (for standard curve)

  • DNA probe complementary to the target RNA sequence, with a central DNA "gap" for RNase H cleavage

  • RNase H (e.g., from New England BioLabs)

  • RNase H Reaction Buffer

  • qPCR instrument and reagents (e.g., SYBR Green)

  • Primers for qPCR amplifying the uncleaved RNA

Procedure:

  • Hybridization:

    • Mix 10 pmol of the RNA sample with 50 pmol of the DNA probe in a final volume of 10 µL with annealing buffer.

    • Heat at 95 °C for 2 minutes, then cool slowly to room temperature to allow for hybridization.

  • RNase H Digestion:

    • Add 1 µL of RNase H (e.g., 5 units) and 2 µL of 10x RNase H buffer to the hybridized sample.

    • Incubate at 37 °C for 30 minutes.

    • Stop the reaction by adding EDTA to a final concentration of 20 mM.

  • Quantitative PCR (qPCR):

    • Use an aliquot of the digested sample as a template for qPCR.

    • Design primers that will only amplify the full-length, uncleaved RNA.

    • Create a standard curve using known ratios of modified to unmodified RNA that have undergone the same digestion protocol.

    • Calculate the percentage of methylation in the unknown sample by comparing its qPCR signal to the standard curve.

Visualizing the Workflow

experimental_workflow

logical_relationship cluster_goal Analytical Goal cluster_methods Primary Analytical Techniques cluster_applications Specific Applications goal Analysis of 2'-OMe-G Modified Oligonucleotide lcms LC-MS goal->lcms maldi MALDI-TOF MS goal->maldi rnaseh RNase H Assay goal->rnaseh intact_mass Intact Mass (Purity, Identity) lcms->intact_mass sequencing Sequencing (Modification Site) lcms->sequencing quantification Quantification (Modification Stoichiometry) lcms->quantification maldi->intact_mass rnaseh->quantification

References

HPLC vs. UPLC for the Analysis of 2'-O-Methylated RNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the analytical challenges of modified oligonucleotides, the choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) is a critical one. This guide provides an objective comparison of these two techniques for the analysis of 2'-O-methylated RNA, supported by experimental data and detailed protocols to inform your selection process.

The analysis of 2'-O-methylated RNA, a common modification in therapeutic oligonucleotides and naturally occurring RNA, requires high-resolution techniques to ensure purity, identity, and quantity. While HPLC has long been the standard, UPLC has emerged as a powerful alternative, offering significant enhancements in speed, resolution, and sensitivity.

Performance Comparison: HPLC vs. UPLC

UPLC technology utilizes columns with smaller particle sizes (typically sub-2 µm) compared to traditional HPLC columns (3–5 µm).[1] This fundamental difference, combined with systems designed to handle higher pressures, leads to substantial improvements in chromatographic performance. For the analysis of oligonucleotides, including those with 2'-O-methylation, these improvements are particularly impactful.

A key advantage of UPLC is the significant reduction in analysis time.[2][3] Separations that might take 30 to 60 minutes on an HPLC system can often be accomplished in less than 10 minutes with UPLC, without compromising, and often improving, the resolution. This increased throughput is a considerable benefit in high-demand environments such as drug development and quality control.

The smaller particle size in UPLC columns leads to higher peak capacity and improved resolution.[1][4] This is crucial for resolving closely eluting species, such as failure sequences or isomers of modified RNA. For instance, the efficient separation of positional isomers like 2′-O-methylguanosine and N1-methylguanosine can be challenging but is achievable with optimized UPLC methods.[5] Furthermore, UPLC generally provides enhanced sensitivity due to reduced band broadening, making it well-suited for the analysis of low-abundance samples.[1]

ParameterHPLCUPLC / UHPLC
Particle Size 3 - 5 µm< 2 µm[1]
System Pressure Up to 6,000 psiUp to 15,000 psi[1]
Resolution GoodExcellent, improved separation of closely eluting compounds[1][2][4]
Analysis Time Longer (e.g., 30-60 min)Shorter (e.g., < 5-15 min)[6]
Sensitivity GoodHigher, due to reduced band broadening[1]
Solvent Consumption HigherLower
Throughput StandardHigh
Cost Lower initial investmentHigher initial investment[1]

Experimental Protocols

RNA Digestion for Nucleoside Analysis

Prior to chromatographic analysis of individual modified nucleosides, the RNA must be digested into its constituent nucleosides.

Protocol:

  • Dissolve 2–100 µg of the 2'-O-methylated RNA in 60 µl of H₂O.

  • Add 10 µl of ammonium (B1175870) acetate, 20 µl of zinc chloride, and 5 µl of P1 endonuclease.

  • Incubate at 37°C overnight or at 42°C for 2 hours.

  • Add 15 µl of Tris buffer and 15 µl of magnesium acetate.

  • Add 2.5 µl of snake venom phosphodiesterase and 0.25 µl of alkaline phosphatase.

  • Incubate at 37°C for 2 hours.

  • Centrifuge the sample at high speed (e.g., 30,000 x g) for 10 minutes to pellet any undigested material.

  • Carefully collect the supernatant containing the nucleosides for HPLC or UPLC analysis.[5]

HPLC Method for 2'-O-Methylated RNA Nucleoside Analysis

This protocol is a general guideline and may require optimization for specific applications.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1 M Ammonium Acetate, pH 5.3

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 260 nm

  • Gradient:

    • 0-10 min: 0-10% B

    • 10-35 min: 10-50% B

    • 35-40 min: 50-100% B

    • 40-45 min: 100% B

    • 45-50 min: 100-0% B

    • 50-60 min: 0% B (equilibration)

To improve the separation of very similar modified nucleosides, such as 2′-O-methylguanosine and N1-methylguanosine, modifications to the standard protocol may be necessary. This can include adjusting the column temperature (e.g., to 8°C) and using a shallower gradient with a slightly lower flow rate (e.g., 0.85 mL/min).[5]

UPLC/UHPLC-MS Method for 2'-O-Methylated RNA Nucleoside Analysis

This method is adapted for a UPLC system coupled with a mass spectrometer for enhanced identification and quantification.

  • Column: ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)[7]

  • Mobile Phase A: 0.1% formic acid in water[6]

  • Mobile Phase B: 0.1% formic acid in acetonitrile[6]

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 40°C[7]

  • Detection: UV at 260 nm and Mass Spectrometry (e.g., triple-quadrupole)[8]

  • Gradient:

    • 0-0.5 min: 2% B

    • 0.5-5 min: 2-30% B

    • 5-5.5 min: 30-95% B

    • 5.5-6.5 min: 95% B

    • 6.5-7 min: 95-2% B

    • 7-9 min: 2% B (equilibration)

This rapid gradient allows for the separation of multiple ribonucleosides in under 5 minutes, with a total sample-to-sample run time of 9 minutes.[7]

Visualizing the Workflow and Decision Process

The following diagrams illustrate the typical experimental workflow for analyzing 2'-O-methylated RNA and a logical framework for choosing between HPLC and UPLC.

experimental_workflow rna_sample 2'-O-methylated RNA Sample digestion Enzymatic Digestion (Nuclease P1, SVP, AP) rna_sample->digestion hplc_analysis HPLC Analysis digestion->hplc_analysis Standard Throughput uplc_analysis UPLC/UHPLC-MS Analysis digestion->uplc_analysis High Throughput data_analysis Data Analysis (Quantification, Identification) hplc_analysis->data_analysis uplc_analysis->data_analysis decision_tree start Analysis of 2'-O-methylated RNA throughput High Throughput Required? start->throughput resolution High Resolution for Complex Samples? throughput->resolution No uplc Choose UPLC throughput->uplc Yes sensitivity Trace Level Analysis? resolution->sensitivity No resolution->uplc Yes budget Budget Constraints? sensitivity->budget No sensitivity->uplc Yes hplc Choose HPLC budget->hplc Yes budget->hplc No, but other factors are not critical

References

A Comparative Guide to 2'-OMe-dmf-G-CE Phosphoramidite for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of modified oligonucleotides, the choice of phosphoramidite (B1245037) building blocks is critical to ensure high yield, purity, and performance of the final product. This guide provides a detailed comparison of 2'-O-Methyl-N2-dimethylformamidine-Guanosine-CE-Phosphoramidite (2'-OMe-dmf-G-CE-Phosphoramidite) with its common alternatives, supported by experimental data on its performance.

The 2'-O-Methyl (2'-OMe) modification is a cornerstone in the development of therapeutic oligonucleotides, offering enhanced nuclease resistance and increased binding affinity to target RNA sequences.[1] The selection of the protecting group for the exocyclic amine of guanine, however, significantly impacts the efficiency of the synthesis and deprotection steps. Here, we focus on the dimethylformamidine (dmf) protecting group and compare its performance primarily with the traditional isobutyryl (ibu) group.

Performance Comparison: dmf vs. ibu Protecting Groups

The most significant advantage of the dmf protecting group over the more conventional ibu group lies in its substantially faster deprotection kinetics.[2] This accelerated removal minimizes the exposure of the newly synthesized oligonucleotide to harsh basic conditions, thereby preserving its integrity and improving the overall purity of the final product.[2][3]

Deprotection Conditions and Times

The lability of the dmf group allows for significantly reduced deprotection times compared to the ibu group under various standard and accelerated conditions. This is particularly advantageous when synthesizing oligonucleotides with sensitive modifications.

Protecting GroupReagentTemperatureTimeNotes
dmf-G Concentrated Ammonium Hydroxide55°C2 hoursStandard deprotection
Concentrated Ammonium Hydroxide65°C1 hourAccelerated deprotection
AMA (Ammonium Hydroxide / 40% Methylamine, 1:1 v/v)65°C5 minutesUltraFAST deprotection[3][4]
ibu-G Concentrated Ammonium Hydroxide55°C17 hoursStandard traditional deprotection[3]
AMA (Ammonium Hydroxide / 40% Methylamine, 1:1 v/v)65°C5 minutesUltraFAST deprotection[3][4]

Table 1: Comparison of deprotection conditions for dmf- and ibu-protected guanosine (B1672433) phosphoramidites. Data synthesized from multiple sources.[2][3][4]

NMR Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for confirming the identity and purity of phosphoramidite building blocks. Both ¹H and ³¹P NMR are employed for this purpose.

³¹P NMR Spectroscopy

³¹P NMR is particularly useful for assessing the purity of phosphoramidites due to the large chemical shift window and the simplicity of the spectra.[5]

ParameterThis compound2'-OMe-ibu-G-CE-PhosphoramiditeGeneral P(V) Impurities
Expected ³¹P Chemical Shift (ppm) ~140-155 (typically two diastereomeric peaks)~140-155 (typically two diastereomeric peaks)-25 to 99
Purity Specification ≥98% (by HPLC and ³¹P NMR)≥98% (by HPLC and ³¹P NMR)Typically <1%

Table 2: Typical ³¹P NMR characteristics and purity specifications for 2'-OMe-Guanosine-CE-Phosphoramidites. The exact chemical shifts can vary slightly based on solvent and instrument conditions.[5][6]

¹H NMR Spectroscopy

Experimental Protocols

General Protocol for ³¹P NMR Analysis of Phosphoramidites

This protocol is a general guideline for the quality control of phosphoramidites.

  • Sample Preparation: Dissolve approximately 10-20 mg of the phosphoramidite in a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer.

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Acquisition and Processing:

    • Set the spectral width to cover the expected chemical shift range for P(III) and P(V) species (e.g., from -50 to 200 ppm).

    • Reference the spectrum using an external standard (e.g., 85% H₃PO₄).

    • Integrate the signals corresponding to the phosphoramidite diastereomers and any impurity peaks.

  • Purity Calculation: Calculate the purity by dividing the integral of the main phosphoramidite peaks by the sum of all phosphorus-containing signals.

Standard Oligonucleotide Synthesis Cycle

The following diagram illustrates the standard workflow for solid-phase oligonucleotide synthesis using phosphoramidite chemistry.

OligoSynthesisWorkflow cluster_cycle Synthesis Cycle (Repeated n times) Deblocking 1. Deblocking (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of Phosphoramidite) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Acetylation of unreacted 5'-OH) Coupling->Capping Forms phosphite (B83602) triester Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Blocks failure sequences Oxidation->Deblocking Stabilizes phosphate (B84403) linkage Cleavage Cleavage from Support & Base Deprotection Oxidation->Cleavage After final cycle Start Start: Solid Support with First Nucleoside (DMT-on) Start->Deblocking Purification Purification of Oligonucleotide Cleavage->Purification

Standard automated oligonucleotide synthesis cycle.

Logical Relationships in Phosphoramidite Selection

The choice between dmf and ibu protecting groups for 2'-OMe-G-CE-Phosphoramidite involves a trade-off between deprotection efficiency and stability. The following diagram illustrates the decision-making logic.

AmiditeChoice cluster_synthesis Synthesis Considerations cluster_properties Key Properties Start Need for 2'-OMe-G Phosphoramidite SensitiveMods Oligo contains sensitive modifications? Start->SensitiveMods HighThroughput High-throughput synthesis required? SensitiveMods->HighThroughput No UseDMF Choose 2'-OMe-dmf-G-CE SensitiveMods->UseDMF Yes HighThroughput->UseDMF Yes UseIBU Choose 2'-OMe-ibu-G-CE HighThroughput->UseIBU No DMF_Props dmf: - Fast deprotection - Milder conditions UseDMF->DMF_Props IBU_Props ibu: - Slower deprotection - Harsher conditions - Traditional choice UseIBU->IBU_Props

Decision logic for selecting a guanosine protecting group.

Conclusion

This compound stands out as a superior building block for the synthesis of modified oligonucleotides, particularly for therapeutic applications. Its primary advantage is the rapid and mild deprotection enabled by the dmf group, which enhances the purity and integrity of the final product. While the coupling efficiencies are comparable to the traditional ibu-protected amidites, the significant reduction in deprotection time makes the dmf version highly suitable for high-throughput synthesis and for oligonucleotides containing sensitive functional groups. The NMR characteristics are consistent with high-purity phosphoramidites, and routine quality control by ³¹P NMR is essential to ensure optimal performance in oligonucleotide synthesis.

References

A Head-to-Head Battle: DMF vs. Isobutyryl Protection for Guanosine in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, the choice of protecting groups is a critical decision that profoundly impacts yield, purity, and the integrity of the final product. The exocyclic amine of guanosine (B1672433) is particularly susceptible to side reactions, necessitating robust protection. This guide provides an in-depth, data-driven comparison of two of the most common protecting groups for guanosine: N,N-dimethylformamidine (dmf) and isobutyryl (ibu).

The selection between dmf and isobutyryl protection for guanosine (dG) hinges on a trade-off between the speed and mildness of deprotection and the overall cost and familiarity of the reagent. While both protecting groups can be used to synthesize high-quality oligonucleotides, their distinct chemical properties make them suitable for different applications. This guide will delve into the performance metrics, experimental protocols, and underlying chemical principles to aid in the selection of the optimal protecting group for your specific synthetic needs.

Performance Metrics: A Quantitative Comparison

The choice between dmf-G and ibu-G phosphoramidites has significant implications for the efficiency and outcome of oligonucleotide synthesis. While both are capable of producing high-quality DNA and RNA strands, they exhibit key differences in deprotection kinetics, compatibility with sensitive modifications, and their effect on the final product's purity and yield.

Parameterdmf-Guanosine (dmf-G)Isobutyryl-Guanosine (ibu-G)Key Advantages of dmf-G
Deprotection Conditions Milder and significantly faster.[1]Harsher and more time-consuming.Faster turnaround time and enhanced compatibility with sensitive moieties.[1][2]
Typical Deprotection Time 5-10 minutes with AMA at 65°C.[3]8-17 hours with concentrated ammonium (B1175870) hydroxide (B78521) at 55°C.[1][3]Dramatically reduced synthesis time, ideal for high-throughput applications.
Coupling Efficiency High, consistently reported at ~99% per step.[2][4]High, also reported at ~99% per step.[2][4]Comparable per-step efficiency.
Final Oligonucleotide Yield Can be higher in many cases due to reduced side reactions and cleaner deprotection.[1]Can be lower, particularly for longer or G-rich sequences, due to harsher deprotection leading to degradation.[1]Improved overall yield of the desired full-length product.
Purity of Crude Oligonucleotide Often results in higher purity due to mild deprotection, minimizing the formation of side products.[1]Can be high, but harsher deprotection may lead to a greater incidence of side products, especially with sensitive oligonucleotides.[1]Reduced need for extensive purification, saving time and resources.
Compatibility with Sensitive Modifications Highly compatible due to mild deprotection conditions.[2]Limited compatibility; harsh deprotection can degrade or remove sensitive functional groups.Enables the synthesis of complex oligonucleotides with a wide range of modifications.
Depurination The electron-donating nature of the dmf group helps to stabilize the glycosidic bond, reducing the risk of depurination during the acidic detritylation step.[3]Acyl protecting groups like isobutyryl are electron-withdrawing, which can increase the susceptibility of the guanosine to depurination.Enhanced stability of the growing oligonucleotide chain, leading to higher fidelity products.

Experimental Protocols

The following are detailed experimental protocols for the key stages of solid-phase oligonucleotide synthesis where the choice of guanosine protecting group is most relevant.

Protocol 1: Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the standard automated cycle for phosphoramidite-based oligonucleotide synthesis, which is applicable to both dmf-G and ibu-G.

  • Deblocking (Detritylation): The 5'-O-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treating it with a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

  • Coupling: The phosphoramidite (B1245037) of the next nucleoside (either dmf-G or ibu-G) is activated with a suitable activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 2,5-dicyanoimidazole (DCI), and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Protocol 2: Cleavage and Deprotection

This is the critical stage where the protocols for dmf-G and ibu-G diverge significantly.

For oligonucleotides synthesized with dmf-G:

  • Ultra-Fast Deprotection (Recommended):

    • The solid support is treated with a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA).[3]

    • The mixture is heated at 65°C for 5-10 minutes.[3] This single step cleaves the oligonucleotide from the support and removes all protecting groups from the nucleobases and the phosphate backbone.

  • Standard Deprotection:

    • The solid support is treated with concentrated ammonium hydroxide at 55°C for 1 hour.[3]

For oligonucleotides synthesized with ibu-G:

  • Standard Deprotection:

    • The solid support is treated with concentrated ammonium hydroxide.

    • The mixture is heated at 55°C for a minimum of 8 hours, and often overnight (up to 17 hours), to ensure complete removal of the isobutyryl group.[1][3]

Protocol 3: Analysis by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a standard method for analyzing the purity of synthetic oligonucleotides.

  • Sample Preparation: The deprotected oligonucleotide is dissolved in a suitable aqueous buffer, such as 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA).

  • Chromatographic Separation: The sample is injected onto a C18 reversed-phase column. A gradient of increasing acetonitrile (B52724) concentration in the aqueous buffer is used to elute the oligonucleotides.

  • Detection: The eluting oligonucleotides are detected by their UV absorbance at 260 nm. The purity is assessed by comparing the area of the main product peak to the total area of all peaks.

Visualizing the Chemistry and Workflow

To better understand the chemical differences and the impact on the synthesis workflow, the following diagrams are provided.

G_Protecting_Groups cluster_dmf dmf-Guanosine cluster_ibu isobutyryl-Guanosine dmf ibu

Caption: Chemical structures of dmf and isobutyryl protecting groups on guanosine.

Oligo_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis (Identical for both) cluster_deprotection Cleavage & Deprotection cluster_dmf dmf-G cluster_ibu ibu-G cluster_analysis Analysis & Purification Deblocking Deblocking Coupling Coupling Deblocking->Coupling n cycles Capping Capping Coupling->Capping n cycles Oxidation Oxidation Capping->Oxidation n cycles Oxidation->Deblocking n cycles dmf_deprotect AMA, 65°C, 5-10 min Oxidation->dmf_deprotect ibu_deprotect NH4OH, 55°C, 8-17 hr Oxidation->ibu_deprotect Analysis HPLC Analysis dmf_deprotect->Analysis ibu_deprotect->Analysis

Caption: Comparative workflow for oligonucleotide synthesis using dmf-G and ibu-G.

Conclusion: Making the Right Choice

The choice between dmf and isobutyryl protection for guanosine is a critical one in oligonucleotide synthesis. For routine synthesis of standard, unmodified oligonucleotides, the well-established and cost-effective isobutyryl group remains a viable option. However, for applications demanding high purity, the synthesis of long or G-rich sequences, or the incorporation of sensitive modifications, the advantages offered by dmf protection are compelling. The significantly faster and milder deprotection conditions associated with dmf-G not only accelerate the overall workflow but also minimize the risk of side reactions and degradation of the final product. Ultimately, the decision should be guided by the specific requirements of the target oligonucleotide and the desired balance between speed, purity, and cost.

References

2'-O-Methylated RNA Duplexes: A Comparative Guide to Enhanced Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the engineering of thermally stable RNA duplexes is a critical aspect of designing effective and robust RNA-based therapeutics and diagnostics. The incorporation of 2'-O-methyl (2'-OMe) modifications into RNA oligonucleotides represents a key strategy for enhancing duplex stability. This guide provides an objective comparison of the thermal stability of 2'-O-methylated RNA duplexes against unmodified RNA and other modified duplexes, supported by experimental data. Detailed methodologies for the key experiments are also presented to facilitate the replication and validation of these findings.

The 2'-O-methylation of ribonucleosides is a prevalent post-transcriptional modification in natural RNAs.[1] This modification, involving the addition of a methyl group to the 2'-hydroxyl group of the ribose sugar, has been demonstrated to increase the thermal stability of RNA duplexes.[1][2] The stabilizing effect is primarily attributed to the 2'-O-methyl group favoring the C3'-endo sugar pucker conformation, which is the characteristic conformation adopted in A-form RNA helices. This pre-organization of the single-stranded RNA into a conformation amenable to duplex formation reduces the entropic penalty of hybridization, resulting in a more stable duplex.[1]

Quantitative Comparison of Thermal Stability

The impact of 2'-O-methylation on the thermodynamic stability of RNA duplexes is most commonly quantified by measuring the melting temperature (Tm), which is the temperature at which fifty percent of the duplex molecules dissociate into single strands. A higher Tm value is indicative of greater thermal stability. The following table summarizes experimental data comparing the Tm of unmodified RNA duplexes with their 2'-O-methylated counterparts and other modifications.

Duplex TypeSequence (Strand 1 / Strand 2)Modification DetailsMelting Temperature (Tm) in °CChange in Tm (ΔTm) vs. Unmodified RNA in °CReference
RNA/RNAUOH14 / AOH14Unmodified24-[3]
2'-OMe-RNA/RNAUOMe14 / AOH14Fully 2'-O-methylated Uridine strand36+12[3]
RNA/2'-OMe-RNAUOH14 / AOMe14Fully 2'-O-methylated Adenosine strand240[3]
2'-OMOE-RNA/RNAUOMOE14 / AOH142'-O-methoxyethyl modified Uridine strand40+16[3]
2'-OCE-RNA/RNAUOCE14 / AOH142'-O-cyanoethyl modified Uridine strand43+19[3]

Note: The precise quantitative changes in Tm are dependent on the specific sequence, the number and position of modifications, and the experimental conditions such as salt concentration.

Experimental Protocols

The determination of the thermodynamic parameters, including the melting temperature (Tm), is typically performed using UV thermal denaturation analysis. This technique monitors the change in UV absorbance of an RNA duplex solution as the temperature is gradually increased. The dissociation of the duplex into single strands leads to an increase in UV absorbance at 260 nm, a phenomenon known as the hyperchromic effect.

UV Thermal Denaturation Analysis

1. Sample Preparation:

  • Oligonucleotide Synthesis and Purification: The unmodified and 2'-O-methylated RNA oligonucleotides are chemically synthesized and purified, typically by high-performance liquid chromatography (HPLC), to ensure high purity.

  • Quantification: The concentration of each RNA strand is accurately determined by measuring its UV absorbance at 260 nm.

  • Duplex Formation (Annealing): Equimolar amounts of the complementary RNA strands are mixed in an annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[4] The solution is then heated to a temperature above the expected Tm (e.g., 85-95°C) for a short period (e.g., 1-10 minutes) to ensure complete dissociation of any pre-existing structures.[3][5] The solution is then slowly cooled to room temperature or below to allow for the formation of the desired duplexes.[5]

2. UV Melting Curve Acquisition:

  • Instrumentation: A UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder (peltier device) is used for the measurements.

  • Measurement Parameters: The RNA duplex solution (typically at a concentration of around 2 µM) is placed in a quartz cuvette.[4] The absorbance at 260 nm is continuously monitored as the temperature is increased at a controlled rate (e.g., 1°C/minute) over a defined range (e.g., 15°C to 95°C).[6]

3. Data Analysis:

  • Melting Curve Generation: The absorbance values are plotted against the corresponding temperatures to generate a melting curve.

  • Tm Determination: The melting temperature (Tm) is determined as the temperature at which the first derivative of the melting curve is at its maximum.[4] This corresponds to the midpoint of the sigmoidal transition from the duplex to the single-stranded state.

  • Thermodynamic Parameter Calculation: Further analysis of the melting curves can yield other important thermodynamic parameters such as the change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of duplex formation.

Experimental Workflow

The following diagram illustrates the typical workflow for the comparative analysis of RNA duplex thermal stability.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_comparison Comparative Analysis synthesis Oligonucleotide Synthesis (Unmodified & 2'-OMe) purification HPLC Purification synthesis->purification quantification UV Quantification (260 nm) purification->quantification annealing Duplex Annealing quantification->annealing uv_melting UV Melting Curve Acquisition annealing->uv_melting data_processing Data Processing uv_melting->data_processing tm_determination Tm Determination (First Derivative) data_processing->tm_determination thermo_calc Thermodynamic Parameter Calculation (ΔG°, ΔH°, ΔS°) tm_determination->thermo_calc comparison Comparison of Tm and Thermodynamic Parameters thermo_calc->comparison

References

Unveiling the Shield: A Comparative Guide to the Nuclease Resistance of 2'-OMe-G Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Achilles' heel of oligonucleotide therapeutics has long been their susceptibility to degradation by nucleases. Enhancing the stability of these molecules is paramount for their clinical success. Among the arsenal (B13267) of chemical modifications, the 2'-O-Methyl (2'-OMe) modification, particularly of guanosine (B1672433) (2'-OMe-G), stands out as a robust strategy to confer significant nuclease resistance. This guide provides an objective comparison of the performance of 2'-OMe-G containing oligonucleotides against other common modifications, supported by experimental data and detailed protocols.

The therapeutic potential of oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), is often limited by their rapid clearance in vivo due to enzymatic degradation by nucleases.[1][2] These enzymes, ubiquitous in serum and cells, readily cleave the phosphodiester backbone of unmodified oligonucleotides, drastically shortening their half-life and reducing their efficacy.[3][4] Chemical modifications are therefore essential to protect these therapeutic molecules from nuclease attack, thereby improving their pharmacokinetic and pharmacodynamic properties.[5][6]

The 2'-O-Methyl (2'-OMe) modification is a widely adopted second-generation modification that involves the addition of a methyl group to the 2'-hydroxyl position of the ribose sugar.[1][7] This seemingly minor alteration provides a steric shield that hinders the approach of nuclease enzymes, significantly enhancing the oligonucleotide's resistance to both endonucleases and exonucleases.[3][4] When incorporated into an oligonucleotide, 2'-OMe modifications, including 2'-OMe-G, have been shown to substantially increase their half-life in biological fluids.[1][2]

Comparative Nuclease Resistance: A Quantitative Overview

The following table summarizes the approximate half-lives of various modified oligonucleotides in human serum, offering a quantitative comparison of their resistance to nuclease degradation. It is important to note that the half-life can be sequence-dependent and influenced by the specific assay conditions.

ModificationApproximate Half-life in Human SerumKey Resistance Characteristics
Unmodified Oligonucleotide (DNA/RNA) ~1.5 hours[3][8]Highly susceptible to rapid degradation by both endo- and exonucleases.[2][3]
Phosphorothioate (B77711) (PS) ~10 - 53 hours[3]The replacement of a non-bridging oxygen with sulfur in the phosphate (B84403) backbone provides substantial nuclease resistance.[4] The degree of protection can be influenced by the stereochemistry (Rp or Sp) of the linkage.
2'-O-Methyl (2'-OMe) ~12 hours (in a gapmer construct)[3]The methyl group at the 2' position of the ribose provides steric hindrance, protecting against nuclease cleavage, particularly by endonucleases.[3][4] When combined with a phosphorothioate backbone, the half-life can be extended to over 72 hours.[1]
Locked Nucleic Acid (LNA) HighThe methylene (B1212753) bridge that locks the ribose in a C3'-endo conformation provides exceptional nuclease resistance and superior binding affinity to target RNA.[8][9]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of nuclease resistance. Below are protocols for two commonly employed assays.

Serum Stability Assay

This assay evaluates the stability of oligonucleotides in a complex biological medium that mimics in vivo conditions.

a. Materials:

  • Modified oligonucleotide of interest

  • Human serum (pooled)

  • Nuclease-free water

  • 10x Phosphate-Buffered Saline (PBS)

  • Loading buffer (e.g., formamide-based)

  • Polyacrylamide gel (denaturing, e.g., 15-20%)

  • TBE or TTE buffer for electrophoresis

  • DNA stain (e.g., SYBR Gold or similar)

  • Gel imaging system

b. Protocol:

  • Oligonucleotide Preparation: Dissolve the oligonucleotide in nuclease-free water to a stock concentration of 100 µM.

  • Reaction Setup: In a sterile microcentrifuge tube, prepare the reaction mixture by combining 10 µL of the oligonucleotide stock solution with 80 µL of human serum and 10 µL of 10x PBS for a final volume of 100 µL and a final oligonucleotide concentration of 10 µM.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 10 µL aliquot of the reaction mixture and immediately quench the nuclease activity by adding it to 10 µL of loading buffer and freezing at -20°C or below.[3]

  • Polyacrylamide Gel Electrophoresis (PAGE): Once all time points are collected, heat the samples at 95°C for 5 minutes, then place them on ice. Load the samples onto a denaturing polyacrylamide gel.

  • Electrophoresis: Run the gel according to standard procedures until adequate separation is achieved.

  • Visualization and Quantification: Stain the gel with a suitable DNA stain and visualize it using a gel imaging system. Quantify the band intensity of the intact oligonucleotide at each time point using densitometry software.[3]

  • Data Analysis: Calculate the percentage of intact oligonucleotide remaining at each time point relative to the 0-hour time point. Plot the percentage of intact oligonucleotide versus time and fit the data to a one-phase exponential decay curve to determine the half-life (t½) of the oligonucleotide in serum.[3]

3'-Exonuclease Stability Assay (using Snake Venom Phosphodiesterase - SVPD)

This assay assesses the resistance of oligonucleotides to a specific 3'→5' exonuclease.

a. Materials:

  • Modified oligonucleotide of interest

  • Snake Venom Phosphodiesterase (SVPD) from Crotalus adamanteus

  • SVPD reaction buffer (e.g., 50 mM Tris-HCl, pH 8.5, 10 mM MgCl₂)

  • Nuclease-free water

  • Loading buffer

  • Polyacrylamide gel (denaturing)

  • TBE or TTE buffer

  • DNA stain

  • Gel imaging system

b. Protocol:

  • Oligonucleotide Preparation: Prepare a stock solution of the oligonucleotide in nuclease-free water.

  • Reaction Setup: In a microcentrifuge tube, combine the oligonucleotide, SVPD reaction buffer, and nuclease-free water to the desired final volume and concentration.[3]

  • Enzyme Addition: Initiate the reaction by adding a predetermined amount of SVPD to the reaction mixture. The optimal enzyme concentration should be determined empirically to achieve a suitable degradation rate for the unmodified control.

  • Incubation and Sampling: Incubate the reaction at 37°C. At various time points, take aliquots of the reaction and stop the enzymatic degradation by adding loading buffer and freezing.[3]

  • Analysis: Analyze the degradation products using denaturing PAGE as described in the Serum Stability Assay.

  • Data Analysis: Determine the rate of degradation by quantifying the disappearance of the full-length oligonucleotide band over time. Compare the degradation rate of the modified oligonucleotide to that of an unmodified control to assess the degree of protection conferred by the 2'-OMe-G modification.

Visualizing Nuclease Resistance

Diagrams can effectively illustrate complex biological processes and experimental workflows.

experimental_workflow Experimental Workflow for Nuclease Resistance Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results Oligo Oligonucleotide (Modified & Unmodified Control) Incubation Incubation at 37°C Oligo->Incubation Nuclease Nuclease Source (Serum or Purified Enzyme) Nuclease->Incubation Sampling Aliquots taken at various time points Incubation->Sampling PAGE Denaturing PAGE Sampling->PAGE Staining Gel Staining PAGE->Staining Imaging Gel Imaging & Densitometry Staining->Imaging Quantification Quantification of Intact Oligonucleotide Imaging->Quantification HalfLife Half-life (t½) Calculation Quantification->HalfLife

Caption: Workflow of a typical nuclease resistance assay.

nuclease_resistance_mechanism Mechanism of 2'-OMe Mediated Nuclease Resistance cluster_unmodified Unmodified Phosphodiester Linkage cluster_modified 2'-O-Methyl Modified Linkage unmodified cleavage Cleavage unmodified_label 2'-OH group is susceptible to nuclease attack modified resistance Resistance modified_label 2'-OMe group provides steric hindrance, protecting the phosphodiester backbone nuclease Nuclease Enzyme nuclease->unmodified nuclease->modified

Caption: Steric hindrance from the 2'-OMe group protects the phosphodiester backbone.

References

A Comparative Guide to 2'-O-Methyl Guanosine Phosphoramidite Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of therapeutic and research-grade oligonucleotides, the choice of phosphoramidite (B1245037) building blocks is critical to achieving high yield, purity, and stability of the final product. The 2'-O-Methyl (2'-OMe) modification is a cornerstone in this field, prized for its ability to confer nuclease resistance and enhance binding affinity to RNA targets. For the incorporation of 2'-OMe guanosine (B1672433), the selection of the N2-protecting group on the guanine (B1146940) base is a key consideration that influences synthesis efficiency and deprotection protocols.

This guide provides an objective comparison of the standard 2'-OMe-N2-dimethylformamidine-G-CE-Phosphoramidite (2'-OMe-dmf-G) with its common alternatives, primarily focusing on those with isobutyryl (ibu) and isopropyl-phenoxyacetyl (iPr-Pac) protecting groups.

Performance Comparison of N2-Protecting Groups

The primary distinctions between the dmf, ibu, and iPr-Pac protecting groups lie in their deprotection kinetics and compatibility with different deprotection conditions. While all are designed to provide robust protection during the synthesis cycles, their lability under basic conditions varies significantly, impacting the overall workflow, especially when sensitive modifications are present in the oligonucleotide sequence.

Data Presentation: Quantitative Comparison

The following tables summarize the key performance metrics for 2'-OMe-G phosphoramidites with dmf, ibu, and iPr-Pac protecting groups.

Table 1: Coupling Efficiency and Stability

Parameter2'-OMe-dmf-G2'-OMe-ibu-G2'-OMe-iPr-Pac-G
Reported Coupling Efficiency ~99% per step[1]~99% per step[1]High, comparable to standard amidites
Stability in Solution Less stable; more prone to hydrolysis. Best used promptly after preparation.[2][3]More stable in solution compared to dmf-protected amidites.[3]Stable, suitable for standard synthesis protocols.
Depurination Protection The electron-donating dmf group provides some protection against depurination during the acidic detritylation step.[1]Standard protection.Standard protection.

Table 2: Deprotection Conditions and Times

Deprotection ReagentTemperature2'-OMe-dmf-G2'-OMe-ibu-G2'-OMe-iPr-Pac-G
Conc. Ammonium (B1175870) Hydroxide (B78521) Room Temp.16 hours[4]36 hours[4]2 hours[4]
55°C4 hours[4]16 hours[4]0.5 hours[4]
65°C2 hours[4]8 hours[4]-
Ammonium Hydroxide / Methylamine (B109427) (AMA) (1:1) Room Temp.120 minutes[5][6]120 minutes[5][6]-
37°C30 minutes[5][6]30 minutes[5][6]-
55°C10 minutes[5][6]10 minutes[5][6]-
65°C5 minutes[5][6]5 minutes[5][6]-
0.05M Potassium Carbonate in Methanol Room Temp.Not RecommendedNot Recommended4 hours (UltraMild Conditions)[4][7]

Experimental Protocols

Detailed methodologies for the key experiments and procedures are provided below.

Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the standard cycle for incorporating a 2'-OMe-G phosphoramidite into a growing oligonucleotide chain on a solid support.

  • Preparation: All phosphoramidites are dissolved in anhydrous acetonitrile (B52724) to a concentration of 0.1 M. Other reagents, including activator (e.g., 0.25 M DCI), capping solutions, and oxidizing solution, are installed on an automated DNA/RNA synthesizer according to the manufacturer's instructions.

  • Synthesis Cycle:

    • Detritylation: The 5'-dimethoxytrityl (DMT) group is removed from the support-bound oligonucleotide by treatment with a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane. The support is then washed with anhydrous acetonitrile.

    • Coupling: The 2'-OMe-G phosphoramidite and activator are delivered to the synthesis column. A coupling time of 6 minutes is generally recommended for 2'-OMe phosphoramidites.[8]

    • Capping: Unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants. For the iPr-Pac-G amidite, it is recommended to use phenoxyacetic anhydride in the capping mix to avoid transamidation.[7][9]

    • Oxidation: The phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using a solution of iodine in THF/water/pyridine.

  • Chain Elongation: The cycle is repeated until the desired oligonucleotide sequence is assembled.

Protocol 2: Cleavage and Deprotection

The choice of deprotection strategy is highly dependent on the N2-protecting group of the guanosine amidite.

A. Standard Deprotection with Concentrated Ammonium Hydroxide:

  • The solid support containing the synthesized oligonucleotide is transferred to a sealed vial.

  • Concentrated ammonium hydroxide is added to the vial, ensuring the support is fully submerged.

  • The vial is incubated at the temperature and for the duration specified in Table 2 for the respective protecting group.

  • After cooling, the supernatant containing the cleaved and deprotected oligonucleotide is transferred to a new tube.

  • The solution is evaporated to dryness in a vacuum concentrator.

B. UltraFAST Deprotection with AMA:

  • The solid support is treated with a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).

  • The mixture is incubated at the temperature and for the duration specified in Table 2. A 5-10 minute incubation at 65°C is sufficient for both dmf and ibu protected guanosines.[4][5][6]

  • After cooling, the supernatant is collected, and the oligonucleotide is recovered by evaporation. Note: This method requires the use of acetyl-protected cytidine (B196190) (Ac-C) to prevent transamination.[4]

C. UltraMILD Deprotection with Potassium Carbonate (for iPr-Pac-G):

  • This method is used for oligonucleotides with sensitive labels or modifications.

  • The solid support is treated with a solution of 0.05 M potassium carbonate in anhydrous methanol.[7]

  • The mixture is incubated at room temperature for 4 hours.[4][7]

  • The supernatant is collected, and the oligonucleotide is recovered. Note: This protocol requires the use of UltraMild phosphoramidites for all bases (e.g., Pac-A, Ac-C, iPr-Pac-G).[4]

Mandatory Visualization

The following diagrams illustrate the standard oligonucleotide synthesis workflow and the logical relationship in selecting a guanosine phosphoramidite.

Oligonucleotide_Synthesis_Workflow cluster_synthesis_cycle Synthesis Cycle (Repeated n times) Deblocking 1. Detritylation (DMT Removal) Coupling 2. Coupling (Amidite + Activator) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Unreacted Chains) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage_Deprotection 5. Cleavage from Support & Base Deprotection Oxidation->Cleavage_Deprotection Start Start: Solid Support with First Nucleoside Start->Deblocking Purification 6. Purification (e.g., HPLC, PAGE) Cleavage_Deprotection->Purification Final_Product Final Oligonucleotide Purification->Final_Product

Caption: Automated solid-phase oligonucleotide synthesis workflow.

Amidite_Selection_Logic Start Start: Select 2'-OMe-G Phosphoramidite Question1 Sensitive Modifications (Dyes, Labels) Present? Start->Question1 Question2 Need for Rapid Deprotection? Question1->Question2 No iPrPac Choose: 2'-OMe-iPr-Pac-G Question1->iPrPac Yes DMF Choose: 2'-OMe-dmf-G Question2->DMF Yes IBU Choose: 2'-OMe-ibu-G Question2->IBU No (Standard Synthesis)

Caption: Decision logic for selecting a 2'-OMe-G phosphoramidite.

References

Biological activity of 2'-O-methylated vs unmodified siRNA.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 2'-O-Methylated and Unmodified siRNA for RNAi applications

For researchers and drug development professionals leveraging RNA interference (RNAi), the choice between unmodified and chemically modified small interfering RNA (siRNA) is critical. The 2'-O-methyl (2'-OMe) modification is one of the most common and well-studied chemical alterations applied to siRNA duplexes. This guide provides an objective comparison of the biological activity of 2'-O-methylated versus unmodified siRNA, supported by experimental data and detailed protocols.

Key Performance Characteristics

The introduction of 2'-O-methyl modifications to the ribose sugar backbone of an siRNA molecule profoundly impacts its stability, specificity, and interaction with the host immune system without necessarily compromising its gene-silencing activity.[1][2]

Nuclease Stability

Unmodified siRNA is highly susceptible to degradation by nucleases present in serum and intracellularly, limiting its therapeutic potential. The 2'-O-methyl modification provides steric hindrance, effectively protecting the phosphodiester backbone from nuclease cleavage.

Key Advantages of 2'-OMe Modification:

  • Increased Serum Stability: 2'-OMe modifications significantly enhance resistance to degradation by endo- and exonucleases found in biological fluids.[1][3][4][5]

  • Prolonged In Vivo Half-Life: This increased stability is crucial for in vivo applications, allowing for a longer duration of the gene-silencing effect.[4][6][7]

Gene Silencing Efficiency (Potency)

The impact of 2'-OMe modifications on silencing activity is highly dependent on the position and extent of the modification within the siRNA duplex.

  • Comparable Potency: Selective and strategic placement of 2'-OMe modifications can yield potency similar to or even greater than that of unmodified siRNAs.[3][8][9] For instance, fully modifying the sense (passenger) strand with 2'-OMe can be well-tolerated and result in comparable activity to the unmodified version.[3]

  • Positional Effects: The guide strand is more sensitive to modification. While some positions tolerate 2'-OMe groups well, excessive modification, particularly in critical regions of the guide strand, can reduce or completely abolish RNAi activity by interfering with the RNA-Induced Silencing Complex (RISC).[1][6][9] For example, placing a 2'-OMe modification at the 3' terminus of a 20-nucleotide guide strand has been shown to negatively impact activity for a majority of sequences.[6][10][11]

Off-Target Effects

Off-target effects, where an siRNA silences unintended genes, are a major concern. These effects are often mediated by the "seed region" (positions 2-8) of the guide strand, which can bind to partially complementary sequences in the 3' UTR of other mRNAs, mimicking microRNA (miRNA) activity.

  • Reduced Off-Targeting: 2'-O-methylation of nucleotides within the seed region of the guide strand can sterically hinder base-pairing with unintended targets, significantly reducing miRNA-like off-target effects.[1][2][12][13][14] This leads to a much cleaner gene expression profile.

  • Improved Specificity: By minimizing off-target silencing, 2'-OMe modification enhances the specificity of the RNAi experiment, ensuring that the observed phenotype is a direct result of silencing the intended target.[2][13]

Immune Stimulation

Unmodified siRNAs can be recognized by innate immune receptors, primarily the endosomal Toll-like receptors TLR7 and TLR8, which detect single-stranded RNA motifs.[8][15][16][17][18] This recognition can trigger an inflammatory response, characterized by the production of type I interferons (IFN-α) and other pro-inflammatory cytokines (e.g., IL-6, TNF-α).[8][15][17][19]

  • Abrogation of Immune Response: The incorporation of 2'-OMe residues into an siRNA duplex effectively abrogates its ability to stimulate TLR7/8.[2][8][15][16][19] This modification prevents the siRNA from being recognized as a pathogen-associated molecular pattern (PAMP).

  • TLR7 Antagonism: 2'-O-methylated RNA has been shown to act as a potent antagonist of TLR7, capable of inhibiting immune stimulation by other RNA molecules.[8][15][19] This makes 2'-OMe-modified siRNAs significantly safer for in vivo and therapeutic use.

Data Presentation: Performance Comparison

The following tables summarize the quantitative differences between unmodified and 2'-O-methylated siRNA based on typical experimental outcomes.

Table 1: Gene Silencing Potency and Off-Target Effects

FeatureUnmodified siRNA2'-O-Methylated siRNA (at guide strand position 2)
On-Target IC50 ~1 nM (sequence dependent)~1-5 nM (similar silencing at effective doses)[12]
Off-Target Genes Downregulated (>2-fold) 56 transcripts (at 25 nM)0 transcripts (at 10 nM)[12]
Off-Target Genes with Seed Match in 3' UTR High prevalence (e.g., 22 out of 30 downregulated genes)[12]Significantly reduced or eliminated[12][13]

Table 2: Stability and Immune Stimulation

FeatureUnmodified siRNA2'-O-Methylated siRNA
Serum Stability (Half-life) MinutesHours to days (depending on modification pattern)[5]
IFN-α Induction (in PBMCs) High (sequence dependent)Abrogated/Negligible[8][15][19]
TNF-α / IL-6 Induction (in PBMCs) High (sequence dependent)Abrogated/Negligible[8][15][19]

Mandatory Visualization

Below are diagrams illustrating key concepts in the comparison of unmodified and 2'-O-methylated siRNA.

G cluster_unmodified Unmodified siRNA cluster_modified 2'-O-Methylated siRNA u_sirna Unmodified siRNA u_risc RISC Loading u_sirna->u_risc u_degradation Nuclease Degradation u_sirna->u_degradation u_tlr7 TLR7/8 Activation u_sirna->u_tlr7 u_target On-Target Silencing u_risc->u_target u_off_target Off-Target Effects u_risc->u_off_target u_immune Immune Response u_tlr7->u_immune m_sirna 2'-OMe siRNA m_risc RISC Loading m_sirna->m_risc m_degradation Nuclease Resistance m_sirna->m_degradation m_tlr7 TLR7/8 Blocked m_sirna->m_tlr7 m_target On-Target Silencing m_risc->m_target m_off_target Reduced Off-Target Effects m_risc->m_off_target

Caption: Logical comparison of unmodified vs. 2'-O-methylated siRNA pathways.

G cluster_pathway Immune Recognition of siRNA in Endosome cluster_endo unmod_sirna Unmodified siRNA endosome Endosome unmod_sirna->endosome tlr7 TLR7 unmod_sirna->tlr7 Binds ome_sirna 2'-OMe siRNA ome_sirna->endosome ome_sirna->tlr7 Blocked myd88 MyD88 tlr7->myd88 irf7 IRF7 myd88->irf7 nfkb NF-κB myd88->nfkb ifn Type I Interferon (IFN-α) irf7->ifn cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) nfkb->cytokines

Caption: Signaling pathway for siRNA-induced immune stimulation via TLR7.

G start Design & Synthesize Unmodified and 2'-OMe siRNA transfection Transfect into Cell Line (e.g., HeLa, A549) start->transfection split transfection->split qpcr On-Target Knockdown (qRT-PCR) split->qpcr luciferase Potency Assay (Dual-Luciferase) split->luciferase microarray Off-Target Analysis (Microarray / RNA-Seq) split->microarray stability Nuclease Stability (Serum Incubation Assay) split->stability immune Immune Stimulation (Cytokine ELISA on PBMCs) split->immune analysis Compare Data: IC50, Stability, Off-Targets, Cytokine Levels qpcr->analysis luciferase->analysis microarray->analysis stability->analysis immune->analysis end Select Optimal siRNA Candidate analysis->end

Caption: Experimental workflow for comparing siRNA modification performance.

Experimental Protocols

In Vitro Gene Silencing Efficiency Assay

This protocol determines the potency (IC50) of an siRNA by measuring the knockdown of a target gene, often a reporter like luciferase or an endogenous gene.

Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa) in a 96-well plate at a density that will result in 60-80% confluency at the time of transfection (e.g., 5,000-10,000 cells/well).[20]

  • siRNA Preparation: Prepare serial dilutions of both unmodified and 2'-OMe-modified siRNA in an appropriate transfection medium without serum. Typical concentrations might range from 100 nM down to 1 pM.

  • Transfection: Mix the diluted siRNAs with a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol.[20][21] Incubate for 15-20 minutes at room temperature to allow complex formation.

  • Cell Treatment: Add the siRNA-lipid complexes to the cells. Include a non-targeting siRNA control and a mock-transfected control.

  • Incubation: Incubate the cells for 24-48 hours at 37°C.

  • Analysis:

    • For reporter genes (e.g., Dual-Luciferase): Lyse the cells and measure the luciferase activity using a luminometer, normalizing the target luciferase signal to a control luciferase signal.[5]

  • Data Interpretation: Plot the percentage of remaining gene expression against the siRNA concentration and fit a dose-response curve to calculate the IC50 value for each siRNA.

Off-Target Effect Analysis via Microarray

This protocol assesses genome-wide changes in gene expression to identify unintended silencing events.

Methodology:

  • Transfection: Transfect cells with a fixed, effective concentration (e.g., 10 nM) of unmodified siRNA, 2'-OMe-modified siRNA, and a non-targeting control. Use three biological replicates for each condition.

  • Incubation: Incubate cells for 24-48 hours.

  • RNA Isolation: Harvest the cells and isolate total RNA using a high-quality RNA extraction kit. Verify RNA integrity.

  • Microarray/RNA-Seq: Process the RNA for microarray analysis or RNA-sequencing according to the platform's standard protocol.

  • Data Analysis:

    • Normalize the expression data across all samples.

    • Identify differentially expressed genes (e.g., >2-fold change with a p-value < 0.05) for each siRNA treatment compared to the non-targeting control.

    • Perform a bioinformatic analysis to determine if the downregulated off-target transcripts contain seed region matches to the siRNA guide strand.[12][25]

Innate Immune Stimulation Assay

This protocol measures the induction of inflammatory cytokines following siRNA delivery to immune cells.

Methodology:

  • Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using a density gradient medium (e.g., Ficoll-Paque).

  • Cell Culture: Culture the PBMCs in a 96-well plate in appropriate culture medium.

  • siRNA Transfection: Prepare complexes of siRNA (unmodified and 2'-OMe-modified) with a lipid delivery agent. Add the complexes to the PBMCs at a concentration known to induce a response (e.g., 100 nM). Include a positive control (e.g., a known TLR7 agonist like R848) and a mock control.[8][15][19]

  • Incubation: Incubate the cells for 18-24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of key cytokines, such as Interferon-alpha (IFN-α) and Interleukin-6 (IL-6), using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[22][26]

  • Data Analysis: Compare the cytokine levels in wells treated with unmodified siRNA to those treated with 2'-OMe-modified siRNA and controls.

Conclusion

The 2'-O-methyl modification offers clear and significant advantages over unmodified siRNA for most research and nearly all therapeutic applications. It dramatically increases nuclease stability, which is essential for in vivo use. Critically, it mitigates two of the most significant liabilities of unmodified siRNA: off-target effects and innate immune stimulation.[1][8][13][15] While the impact on silencing potency requires sequence-specific evaluation, strategic incorporation of 2'-OMe modifications typically maintains high levels of on-target activity. For researchers aiming for specific, reliable, and translatable RNAi results, 2'-O-methylated siRNA represents a superior alternative to its unmodified counterpart.

References

A Comparative Analysis of 2'-O-Methyl Phosphoramidites for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Protocols

In the realm of synthetic oligonucleotides, 2'-O-methyl (2'-OMe) RNA modifications are a cornerstone for enhancing nuclease resistance and increasing duplex stability, making them invaluable for therapeutic applications such as antisense oligonucleotides and siRNAs. The choice of 2'-O-methyl phosphoramidites, the building blocks for oligonucleotide synthesis, significantly impacts the efficiency of the synthesis, the purity of the final product, and the overall success of the research or drug development project. This guide provides a comprehensive comparison of different 2'-O-methyl phosphoramidites, supported by experimental data and detailed protocols to aid in the selection of the optimal reagents for your specific needs.

Performance Comparison of 2'-O-Methyl Phosphoramidites

The performance of 2'-O-methyl phosphoramidites can be evaluated based on several key parameters, including coupling efficiency, the stability of the protecting groups, and the conditions required for deprotection. This section provides a comparative overview of standard, UltraMild, and 2'-O-TOM-protected 2'-O-methyl phosphoramidites.

Protecting Group Strategies

The choice of protecting groups for the exocyclic amines of the nucleobases is a critical factor that differentiates various types of 2'-O-methyl phosphoramidites.

Protecting GroupAdenosine (A)Cytidine (C)Guanosine (G)Key Features
Standard Benzoyl (Bz)Benzoyl (Bz) or Acetyl (Ac)Isobutyryl (iBu)Robust protection, requires standard deprotection conditions (e.g., concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures).
UltraMild Phenoxyacetyl (Pac)Acetyl (Ac)Isopropyl-phenoxyacetyl (iPr-Pac)Labile protecting groups allow for very mild deprotection conditions, compatible with sensitive labels and modifications.[1]
Quantitative Performance Comparison: 2'-O-TBDMS vs. 2'-O-TOM Protection

For the synthesis of RNA and modified RNA analogues, the choice of the 2'-hydroxyl protecting group is paramount. While 2'-O-methyl modification is a permanent feature of the final oligonucleotide, during synthesis, other protecting groups are used for the 2'-hydroxyl of standard RNA phosphoramidites. The following table compares the performance of the widely used 2'-O-tert-butyldimethylsilyl (TBDMS) protecting group with the more recent 2'-O-[(triisopropylsilyl)oxy]methyl (TOM) protecting group, which provides insights into the impact of steric hindrance on synthesis efficiency.

Performance Metric2'-O-TBDMS2'-O-TOMAdvantage of 2'-O-TOM
Average Coupling Efficiency 98.5–99%>99%Higher yield of full-length product, especially for long sequences.
Typical Coupling Time Up to 6 minutes~2.5 minutesIncreased synthesis speed and throughput.
Extrapolated Crude Purity (100mer) 27%33%Higher purity of the crude product, simplifying purification.
Steric Hindrance HighLowFacilitates more efficient and faster coupling reactions.
2' to 3' Migration Prone to migration under basic deprotection conditionsNot prone to migrationPrevents the formation of branched or rearranged oligonucleotides.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key processes in oligonucleotide synthesis and the mechanism of action of antisense oligonucleotides, a primary application of 2'-O-methyl modified oligonucleotides.

Oligonucleotide_Synthesis_Workflow cluster_synthesis_cycle Solid-Phase Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Unreacted 5'-OH Blockage) Coupling->Capping Forms Phosphite (B83602) Triester Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Prevents (n-1) sequences Oxidation->Detritylation Stabilizes Backbone Cleavage_Deprotection Cleavage & Deprotection Oxidation->Cleavage_Deprotection After Final Cycle Start Start Synthesis (Solid Support with First Nucleoside) Start->Detritylation Purification Purification (e.g., HPLC) Cleavage_Deprotection->Purification Final_Product Final 2'-O-Methyl Oligonucleotide Purification->Final_Product

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Antisense_Mechanism ASO 2'-O-Methyl Antisense Oligonucleotide (ASO) Hybridization ASO-mRNA Hybridization ASO->Hybridization Target_mRNA Target mRNA in Cytoplasm Target_mRNA->Hybridization RNaseH RNase H Recruitment Hybridization->RNaseH Cleavage mRNA Cleavage RNaseH->Cleavage Translation_Inhibition Inhibition of Translation Cleavage->Translation_Inhibition Protein_Downregulation Target Protein Downregulation Translation_Inhibition->Protein_Downregulation

Caption: Mechanism of action of a gapmer antisense oligonucleotide.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of high-quality 2'-O-methyl oligonucleotides. The following protocols outline the key steps for solid-phase synthesis using standard/UltraMild and 2'-O-TOM protected phosphoramidites.

Protocol 1: Solid-Phase Synthesis using Standard or UltraMild 2'-O-Methyl Phosphoramidites

This protocol describes a typical synthesis cycle on an automated DNA/RNA synthesizer.

1. Reagent Preparation:

  • Phosphoramidites: Dissolve 2'-O-methyl phosphoramidites (Standard or UltraMild) in anhydrous acetonitrile (B52724) to a concentration of 0.1 M.

  • Activator: Prepare a 0.45 M solution of 1H-Tetrazole or a 0.25 M solution of 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.

  • Capping Reagents:

    • Cap A: Acetic anhydride/2,6-lutidine/THF (1:1:8 v/v/v). For UltraMild synthesis, use 5% Phenoxyacetic Anhydride in THF/Pyridine.[2]

    • Cap B: 16% 1-Methylimidazole in THF.

  • Oxidizing Reagent: 0.02 M Iodine in THF/Pyridine/Water (7:2:1 v/v/v).

  • Deblocking Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane.

2. Automated Synthesis Cycle: The synthesis is performed on a solid support (e.g., Controlled Pore Glass - CPG) in a column. Each cycle consists of the following steps:

  • Step 1: Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group is removed by treatment with the deblocking reagent to free the 5'-hydroxyl group.

  • Step 2: Coupling: The phosphoramidite (B1245037) solution and activator solution are delivered to the column. The coupling reaction to form a phosphite triester linkage typically takes 3-5 minutes.

  • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of n-1 shortmer sequences.

  • Step 4: Oxidation: The unstable phosphite triester is oxidized to a stable phosphate (B84403) triester using the oxidizing reagent.

3. Cleavage and Deprotection:

  • Standard Phosphoramidites:

    • Cleave the oligonucleotide from the solid support and remove the cyanoethyl phosphate protecting groups using concentrated ammonium hydroxide at room temperature for 1-2 hours.

    • Remove the base protecting groups by heating the ammonium hydroxide solution at 55°C for 8-16 hours.

  • UltraMild Phosphoramidites:

    • Cleavage and deprotection can be performed simultaneously using 0.05 M potassium carbonate in anhydrous methanol (B129727) for 4 hours at room temperature.[2]

    • Alternatively, use concentrated ammonium hydroxide for 2 hours at room temperature.[2]

4. Purification:

  • The crude oligonucleotide is purified by High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Protocol 2: Solid-Phase Synthesis using 2'-O-TOM Protected Phosphoramidites

This protocol is optimized for the use of 2'-O-TOM protected phosphoramidites, which allows for shorter coupling times.

1. Reagent Preparation:

  • Phosphoramidites: Dissolve 2'-O-TOM protected phosphoramidites in anhydrous acetonitrile to a concentration of 0.1 M.

  • Activator: 5-(Benzylthio)-1H-tetrazole (BTT) is a recommended activator.

  • Other reagents are the same as in Protocol 1.

2. Automated Synthesis Cycle:

  • The synthesis cycle is the same as in Protocol 1, with the key difference being a significantly shorter coupling time of approximately 2.5 minutes .

3. Two-Step Deprotection:

  • Step 1: Base and Phosphate Deprotection:

    • Treat the solid support with a mixture of 10 M methylamine (B109427) in 50% ethanol (B145695) to cleave the oligonucleotide from the support, remove the cyanoethyl groups, and remove the acetyl protecting groups from the nucleobases.

  • Step 2: 2'-O-TOM Group Removal:

4. Purification:

  • Purify the final RNA product using HPLC or PAGE.

Conclusion

The selection of 2'-O-methyl phosphoramidites is a critical decision in the synthesis of modified oligonucleotides. Standard phosphoramidites offer a robust and cost-effective option for many applications. UltraMild phosphoramidites are the preferred choice when synthesizing oligonucleotides with sensitive labels or other labile modifications, due to the gentle deprotection conditions they allow. For the synthesis of long RNA sequences or when high throughput is required, 2'-O-TOM protected phosphoramidites provide a significant advantage with their higher coupling efficiencies and shorter coupling times compared to traditional 2'-O-TBDMS protected amidites. By carefully considering the specific requirements of the desired oligonucleotide and the experimental data presented in this guide, researchers can make an informed decision to optimize their synthesis and achieve high-quality products for their research and therapeutic development endeavors.

References

Unveiling the Impact of 2'-OMe Modifications on RNase H Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of antisense technology, understanding the nuances of oligonucleotide modifications is paramount. This guide provides an objective comparison of the Ribonuclease H (RNase H) activity on duplexes formed with 2'-O-Methyl (2'-OMe) modified oligonucleotides against other alternatives, supported by experimental data and detailed protocols.

The strategic use of modified oligonucleotides is a cornerstone of modern therapeutic and research applications, aiming to enhance stability, binding affinity, and specificity while minimizing off-target effects. Among these, the 2'-OMe modification is a widely adopted second-generation modification. This guide delves into the critical aspect of how this modification influences the activity of RNase H, an enzyme central to the mechanism of action for many antisense oligonucleotides.

Performance Comparison: 2'-OMe Oligos vs. Alternatives

The introduction of a methyl group at the 2' position of the ribose sugar in an oligonucleotide backbone has profound effects on its properties and its interaction with RNase H. While enhancing nuclease resistance and binding affinity to target RNA, this modification significantly impacts the ability of the resulting duplex to serve as a substrate for RNase H.

Oligonucleotide ModificationDuplex Thermal Stability (Tm) with RNA TargetRNase H ActivityKey Characteristics
Phosphorothioate (B77711) DNA (PS-DNA) Lower than DNA/RNAHigh First-generation modification; prone to non-specific protein binding and toxicity.[1]
2'-OMe RNA Higher than DNA/RNA (approx. +0.5°C per modification)[2][3]Inhibited/Reduced [1]Second-generation modification; reduces non-specific effects and toxicity[1]; increased nuclease resistance.[4]
2'-O-Methoxyethyl (2'-MOE) RNA Higher than 2'-OMe/RNA (approx. +0.5°C per modification)[2][3]Inhibited [4][5]Advanced second-generation modification; offers enhanced binding affinity and nuclease resistance with lower toxicity compared to 2'-OMe.[5]
Gapmer (e.g., 2'-OMe wings / PS-DNA gap) High (dependent on wing modifications)High (restored in the gap region) [1][4][6]Chimeric design that combines the benefits of modified wings (high affinity, nuclease resistance) with a central DNA "gap" that supports RNase H cleavage.[1][4][6]

Key Findings from Experimental Data:

  • Inhibition of RNase H Cleavage: Duplexes fully composed of 2'-OMe modified oligonucleotides and RNA are poor substrates for RNase H.[1][4] This is a critical consideration for applications relying on RNase H-mediated degradation of the target RNA. For instance, one study showed that while a hybrid formed with a phosphorothioate oligodeoxynucleotide (S-ODN) resulted in approximately 80% degradation of the target RNA by RNase H, the corresponding hybrid with a 2'-OMe modified S-ODN (Me-S-ODN) showed only about 30% degradation under the same conditions.[1]

  • The "Gapmer" Solution: To overcome the inhibition of RNase H activity, a "gapmer" design is commonly employed.[1][4][6] These chimeric oligonucleotides feature a central region of RNase H-competent nucleotides (typically phosphorothioate DNA) flanked by wings of 2'-OMe modified nucleotides.[1][4][6] This design successfully restores RNase H activity at the central gap while the 2'-OMe wings provide increased binding affinity and nuclease resistance.[1][4][6] To fully activate RNase H, a gap of at least eight phosphorothioate nucleotides is often required.[1]

  • Impact on Cleavage Patterns: The presence of a 2'-OMe modification can alter the specific cleavage pattern of RNase H on the RNA strand of a duplex.[7] The enzyme's activity is inhibited not only at the site of modification but can also be affected at adjacent nucleotides.[8] Specifically, RNase H activity is inhibited by 2'-O-methylation of the target ribonucleotide and the one nucleotide downstream, but not the upstream nucleotide.[8]

  • Kinetic Parameters: Studies comparing the kinetics of RNase H cleavage have shown that while the catalytic activity (kcat) of RNase H can be greater for some modified AON/RNA hybrids compared to the native DNA/RNA duplex, the enzyme's binding affinity (1/Km) is often decreased.[2][3] This can result in an overall less effective enzyme activity (kcat/Km) for the modified duplexes.[2][3]

Visualizing the Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the mechanism of RNase H action and a typical experimental workflow for assessing its activity.

RNaseH_Mechanism cluster_0 RNase H Inactive cluster_1 RNase H Active 2OMe_Oligo 2'-OMe Modified Oligo RNA_Target1 Target RNA 2OMe_Oligo->RNA_Target1 Hybridization Duplex1 2'-OMe/RNA Duplex RNaseH1 RNase H RNaseH1->Duplex1 No Cleavage Gapmer_Oligo Gapmer Oligo (2'-OMe wings, DNA gap) RNA_Target2 Target RNA Gapmer_Oligo->RNA_Target2 Hybridization Duplex2 Gapmer/RNA Duplex Cleaved_RNA Cleaved RNA Fragments RNaseH2 RNase H RNaseH2->Duplex2 Cleavage of RNA in DNA/RNA hybrid region

Caption: Mechanism of RNase H activity on different duplexes.

RNaseH_Assay_Workflow cluster_0 Preparation cluster_1 Hybridization cluster_2 RNase H Cleavage Reaction cluster_3 Analysis Oligo Synthesize/Purchase Oligonucleotides (e.g., 2'-OMe, Gapmer) Hybridization Anneal Oligo and Target RNA to form Duplex Oligo->Hybridization RNA Prepare Target RNA (e.g., in vitro transcription, 5'-end labeled with 32P) RNA->Hybridization Reaction_Setup Incubate Duplex with RNase H in Reaction Buffer Hybridization->Reaction_Setup Analysis Analyze Cleavage Products (e.g., Denaturing PAGE, Autoradiography) Reaction_Setup->Analysis

Caption: Experimental workflow for RNase H cleavage assay.

Experimental Protocols

The following is a generalized protocol for an in vitro RNase H cleavage assay, compiled from various sources.[1][8][9][10] Specific conditions may need to be optimized for individual experiments.

1. Preparation of RNA/Oligonucleotide Duplexes

  • Oligonucleotides: Synthesize or procure the desired oligonucleotides (e.g., fully 2'-OMe modified, gapmers, and control unmodified DNA).

  • Target RNA: Prepare the target RNA, which is often a synthetic oligoribonucleotide. For visualization by autoradiography, the 5' end of the RNA is typically labeled with 32P using T4 polynucleotide kinase and [γ-32P]ATP.[1][10]

  • Annealing:

    • Mix the labeled RNA and the oligonucleotide in an appropriate annealing buffer (e.g., 60 mM Tris-HCl, pH 7.8, 60 mM KCl, 2.5 mM MgCl2).[1] A molar excess of the oligonucleotide is often used to ensure all the labeled RNA is in a duplex form.[8]

    • Heat the mixture to 90-95°C for 2 minutes to denature any secondary structures.[1][8]

    • Allow the mixture to cool slowly to room temperature (e.g., over 1 hour or at a rate of 0.1°C/s) to facilitate proper annealing of the duplex.[1][8]

2. RNase H Cleavage Reaction

  • Reaction Buffer: A typical 10X RNase H reaction buffer may contain 200 mM Tris-HCl (pH 7.8), 400 mM KCl, 80 mM MgCl2, and 10 mM DTT.[11] The final reaction conditions are usually 1X.

  • Enzyme: Use a commercially available RNase H, such as E. coli RNase H.[1]

  • Reaction Setup:

    • To the annealed duplex solution, add the RNase H reaction buffer to a final concentration of 1X.

    • Initiate the reaction by adding a specified amount of RNase H (e.g., 0.05 units).[1]

    • Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).[1]

  • Termination: Stop the reaction by adding a chelating agent like EDTA to sequester the Mg2+ ions required for RNase H activity, or by heat inactivation (e.g., 65°C for 10 minutes or 90°C for 10 minutes).[8][11]

3. Analysis of Cleavage Products

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE):

    • Add a loading buffer containing a denaturant (e.g., formamide (B127407) or urea) to the reaction samples.

    • Separate the RNA fragments by size on a high-resolution denaturing polyacrylamide gel (e.g., 15-20% polyacrylamide with 7M urea).

  • Visualization:

    • If using radiolabeled RNA, visualize the cleavage products by autoradiography by exposing the gel to a phosphor screen or X-ray film.

    • Quantify the band intensities using densitometry to determine the percentage of RNA cleavage.

Conclusion

The 2'-OMe modification is a valuable tool in the design of antisense oligonucleotides, offering increased stability and reduced non-specific effects. However, its inhibitory effect on RNase H activity necessitates a "gapmer" design for applications that rely on RNase H-mediated target degradation. The choice between fully modified 2'-OMe oligos, gapmers, or other modifications like 2'-MOE depends on the desired mechanism of action—be it steric blocking of translation or splicing, or catalytic degradation of the target RNA. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions in the design and evaluation of their antisense experiments.

References

2'-OMe-RNA vs. Locked Nucleic Acid (LNA): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of nucleic acid therapeutics and diagnostics, chemical modifications are paramount for enhancing the stability, binding affinity, and overall performance of oligonucleotides. Among the most widely adopted second-generation modifications are 2'-O-Methyl RNA (2'-OMe-RNA) and Locked Nucleic Acid (LNA). This guide provides an objective comparison of these two critical modifications, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal chemistry for their applications.

At a Glance: Key Differences

Feature2'-O-Methyl RNA (2'-OMe-RNA)Locked Nucleic Acid (LNA)
Structure Methyl group at the 2' position of the ribose sugar.Methylene (B1212753) bridge connecting the 2'-oxygen and 4'-carbon of the ribose sugar.
Binding Affinity (ΔTm per modification) +0.9 to +1.7°C+4 to +8°C[1]
Nuclease Resistance GoodExcellent
Potency (in vivo) ModerateHigh (up to 5-fold more potent than 2'-MOE ASOs in some studies)[1]
Toxicity Profile Generally well-tolerated with a favorable safety profile.[1]Associated with a risk of hepatotoxicity, particularly at higher doses.[1]
Flexibility More flexible sugar pucker."Locked" C3'-endo (North) conformation, resulting in a rigid structure.[2]

Structural Modifications: A Tale of Two Ribose Rings

The fundamental difference between 2'-OMe-RNA and LNA lies in the modification of the ribose sugar, which has profound implications for the oligonucleotide's properties.

2'-O-Methyl RNA (2'-OMe-RNA): This modification involves the addition of a methyl group to the 2'-hydroxyl of the ribose sugar.[3] This seemingly simple addition provides a moderate increase in binding affinity and good resistance to nuclease degradation.[3][4] The 2'-OMe modification favors an A-form RNA-like helix, but the ribose sugar retains some conformational flexibility.[5]

Locked Nucleic Acid (LNA): LNA features a more radical structural change: a methylene bridge connects the 2'-oxygen to the 4'-carbon of the ribose sugar.[2][6] This bridge "locks" the ribose into a rigid C3'-endo conformation, which is the ideal geometry for A-form helices.[2] This pre-organization of the sugar moiety dramatically increases binding affinity for complementary RNA and DNA strands.[7][8]

cluster_2OMe 2'-OMe-RNA Structure cluster_LNA LNA Structure 2OMe_structure LNA_structure

Figure 1. Chemical structures of 2'-OMe-RNA and LNA modifications.

Performance Comparison: A Deeper Dive

The structural distinctions between 2'-OMe-RNA and LNA directly translate to significant differences in their performance characteristics.

Binding Affinity

LNA's locked ribose conformation gives it a superior binding affinity compared to 2'-OMe-RNA.[1] This is quantified by the change in melting temperature (ΔTm) per modification, with LNA exhibiting a significantly higher increase.[1] This enhanced affinity can lead to more potent target engagement.[1]

ModificationΔTm per modification (°C)
2'-OMe-RNA+0.9 to +1.7
LNA+4 to +8[1]
Nuclease Resistance

Both modifications enhance nuclease resistance compared to unmodified RNA, a critical feature for in vivo applications.[1][3] The bulky methyl group in 2'-OMe-RNA and the bicyclic structure of LNA sterically hinder the approach of nucleases.[4][9] While both offer substantial protection, LNA is generally considered to provide superior stability against enzymatic degradation.[2]

Specificity

The high binding affinity of LNA can sometimes come at the cost of reduced specificity, as it may tolerate some mismatches in the target sequence. However, studies have also shown that LNA-incorporated probes can exhibit increased mismatch discrimination. Careful design of LNA-containing oligonucleotides is crucial to maximize specificity.

In Vivo Efficacy and Potency

In animal models, the high affinity of LNA often translates to greater potency. LNA-containing antisense oligonucleotides (ASOs) have been shown to be more potent in reducing target mRNA levels compared to their 2'-OMe counterparts.[1] This increased potency may allow for lower or less frequent dosing.[1] However, this is not a universal observation and can be dependent on the specific sequence and target.[1]

A comparative study on the knockdown of vanilloid receptor subtype 1 (VR1) expression demonstrated the superior potency of LNA gapmers over 2'-O-methyl-modified oligonucleotides. The LNA gapmer had an IC50 of 0.4 nM, which was significantly lower than that of the 2'-O-methyl-modified oligonucleotide (IC50 ~220 nM).[10][11]

Oligonucleotide TypeIC50 (nM)
LNA gapmer0.4[10][11]
2'-O-methyl-modified oligonucleotide~220[10][11]
Toxicity Profile

A significant consideration in the choice between 2'-OMe-RNA and LNA is the potential for toxicity. 2'-OMe-RNA modifications are generally well-tolerated and have a favorable safety profile.[1] In contrast, LNA modifications, particularly at high concentrations or in certain sequence contexts, have been associated with a risk of hepatotoxicity.[1] This is a critical factor in the development of therapeutic oligonucleotides and necessitates careful evaluation.

Experimental Protocols

To aid researchers in their comparative studies, detailed methodologies for key experiments are provided below.

cluster_workflow General Experimental Workflow for Oligonucleotide Comparison cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays A Oligonucleotide Synthesis (2'-OMe-RNA and LNA-modified) B In Vitro Characterization A->B C In Vivo Evaluation B->C Tm Melting Temperature (Tm) Analysis B->Tm Nuclease Nuclease Stability Assay B->Nuclease CellUptake Cellular Uptake Assay B->CellUptake D Data Analysis and Comparison C->D Efficacy Efficacy Study (e.g., in mice) C->Efficacy Toxicity Toxicity Assessment (e.g., hepatotoxicity) C->Toxicity

Figure 2. A logical workflow for comparing modified oligonucleotides.

Nuclease Stability Assay

This assay assesses the resistance of modified oligonucleotides to degradation by nucleases.

  • Oligonucleotide Preparation: Synthesize and purify 2'-OMe-RNA and LNA-modified oligonucleotides.

  • Enzyme Reaction: Incubate a known concentration of the oligonucleotides (e.g., 1 µM) with a nuclease, such as snake venom phosphodiesterase (SVPD) or in serum (e.g., 50% fetal bovine serum), in a suitable buffer at 37°C.[1]

  • Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).[1]

  • Analysis: Analyze the integrity of the oligonucleotides at each time point using methods like polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of full-length oligonucleotide remaining at each time point to determine the degradation rate and half-life.

Melting Temperature (Tm) Analysis

This experiment determines the thermal stability of the duplex formed by the modified oligonucleotide and its complementary target.

  • Sample Preparation: Prepare solutions containing the modified oligonucleotide and its complementary RNA or DNA target in a suitable buffer (e.g., 0.25M NaCl, 0.2mM EDTA, 20mM Sodium Phosphate, pH 7.0).

  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller.

  • Measurement: Monitor the absorbance at 260 nm as the temperature is gradually increased (e.g., 1°C/min) from a low temperature (e.g., 20°C) to a high temperature (e.g., 80°C).

  • Data Analysis: Plot absorbance versus temperature to generate a melting curve. The Tm is the temperature at which 50% of the duplex has dissociated, corresponding to the midpoint of the transition in the melting curve.

In Vivo Efficacy Study in Animal Models

This protocol outlines a general procedure for evaluating the in vivo efficacy of antisense oligonucleotides in a mouse model.

  • Animal Model: Select an appropriate mouse model for the disease or target of interest.

  • ASO Administration: Administer the 2'-OMe-RNA and LNA-modified ASOs to the mice via a suitable route (e.g., subcutaneous or intraperitoneal injection) at various dose levels. Include a control group receiving a saline or a scrambled control oligonucleotide.[1]

  • Dosing Schedule: Follow a predetermined dosing schedule (e.g., once or twice weekly for several weeks).[1]

  • Tissue Collection: At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, kidney, tumor).

  • Target mRNA Analysis: Isolate RNA from the collected tissues and perform quantitative real-time PCR (qRT-PCR) to measure the levels of the target mRNA.

  • Protein Analysis: Isolate protein from the tissues and perform Western blotting or ELISA to quantify the levels of the target protein.

Hepatotoxicity Assessment

Given the potential for LNA-induced hepatotoxicity, a thorough evaluation is crucial.

  • Animal Treatment: Administer the modified oligonucleotides to mice as described in the in vivo efficacy study.

  • Blood Collection: Collect blood samples at various time points during the study.

  • Liver Enzyme Analysis: Measure the levels of liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), in the serum. Elevated levels of these enzymes are indicative of liver damage.

  • Histopathology: At the end of the study, collect the livers and fix them in formalin. Embed the tissues in paraffin, section them, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). A pathologist should then examine the sections for signs of liver damage, such as necrosis, inflammation, and steatosis.

  • In Vitro Assessment: An in vitro cytotoxicity assay using primary hepatocytes can also be employed as an initial screen.[11][12] This involves treating cultured hepatocytes with the oligonucleotides and measuring markers of cell death, such as lactate (B86563) dehydrogenase (LDH) release and ATP levels.[11][12]

Conclusion: Choosing the Right Tool for the Job

The choice between 2'-OMe-RNA and LNA modifications is a critical decision in the design of oligonucleotide-based tools and therapeutics. LNA offers unparalleled binding affinity and potency, making it an excellent choice for applications requiring strong target engagement. However, the potential for hepatotoxicity necessitates careful consideration and thorough safety evaluation. 2'-OMe-RNA, with its more moderate increase in affinity and favorable safety profile, represents a robust and reliable option for a wide range of applications.

Ultimately, the optimal choice depends on the specific requirements of the application, including the desired level of potency, the therapeutic window, and the target accessibility. A thorough understanding of the properties of each modification, coupled with rigorous experimental evaluation, will enable researchers to harness the full potential of these powerful chemical tools.

References

A Comparative Guide to Oligonucleotide Characterization: MALDI-TOF Mass Spectrometry vs. Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate characterization of synthetic oligonucleotides is paramount for the success of therapeutic and diagnostic applications. Ensuring the purity, identity, and integrity of these molecules is a critical step in research, development, and quality control. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry has emerged as a powerful and widely adopted technique for the rapid analysis of oligonucleotides. This guide provides an objective comparison of MALDI-TOF MS with other common analytical methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their specific needs.

Overview of Analytical Techniques

The choice of an analytical method for oligonucleotide characterization is dictated by several factors, including the length of the oligonucleotide, the nature of any modifications, the required level of purity, and the desired throughput. Here, we compare MALDI-TOF MS with Electrospray Ionization Mass Spectrometry (ESI-MS), High-Performance Liquid Chromatography (HPLC), and Polyacrylamide Gel Electrophoresis (PAGE) and its modern counterpart, Capillary Gel Electrophoresis (CGE).

  • MALDI-TOF Mass Spectrometry: A high-throughput technique that provides rapid molecular weight determination of oligonucleotides.[1] It is particularly well-suited for the quality control of routine, unmodified oligonucleotides up to approximately 50 bases in length.[1]

  • Electrospray Ionization Mass Spectrometry (ESI-MS): A soft ionization technique that is highly accurate and provides excellent resolution, especially for longer or more fragile oligonucleotides.[1][2]

  • High-Performance Liquid Chromatography (HPLC): A robust and versatile separation technique used for both purity assessment and purification. Ion-Pair Reversed-Phase (IP-RP) and Anion-Exchange (AEX) are common modes for oligonucleotide analysis.

  • Polyacrylamide Gel Electrophoresis (PAGE) / Capillary Gel Electrophoresis (CGE): These techniques separate oligonucleotides based on their size and charge, offering high resolution for assessing purity and detecting failure sequences (n-1, n-2).[1]

Performance Comparison

The following tables summarize the key performance characteristics of each technique for oligonucleotide analysis.

Table 1: General Performance Characteristics

FeatureMALDI-TOF MSESI-MSHPLC (IP-RP/AEX)PAGE / CGE
Primary Information Molecular WeightMolecular WeightPurity, QuantityPurity, Size Heterogeneity
Typical Length Range < 50 bases20 - 120+ bases[2]< 80 bases (IP-RP), < 40 bases (AEX)Length-dependent
Throughput HighMediumMediumLow to Medium
Salt Tolerance Moderate[1]Low[1]HighLow
Analysis of Modifications Good, but can be harsh for labile groups[3]Excellent (soft ionization)GoodCan be challenging
Quantitative Capability Semi-quantitativeQuantitative (with standards)ExcellentSemi-quantitative

Table 2: Quantitative Performance Metrics

MetricMALDI-TOF MSESI-MSHPLC (IP-RP/AEX)CGE
Mass Accuracy ± 0.1% to ± 0.2% for < 50-mers[2]± 0.02% for > 14 kDa[1]N/AN/A
Resolution Decreases with increasing mass[1]High, maintained for longer oligos[1][2]HighVery High (single base resolution)
Sensitivity 100 fmol - 2 pmol[1]250 fmol - 10 pmol[1]pmol rangepmol range
Typical Analysis Time Minutes per sample5-15 minutes per sample15-30 minutes per sample30-60 minutes per sample

Experimental Workflows and Methodologies

Understanding the experimental workflow is crucial for appreciating the practical differences between these techniques.

MALDI-TOF MS Experimental Workflow

MALDI_Workflow cluster_prep Sample & Matrix Preparation cluster_analysis MALDI-TOF Analysis cluster_data Data Processing Oligo Oligonucleotide Sample Mix Mix Sample & Matrix Oligo->Mix Matrix Matrix Solution (e.g., 3-HPA) Matrix->Mix Spot Spot on MALDI Plate Mix->Spot Dry Crystallize Spot->Dry Laser Laser Desorption/Ionization Dry->Laser TOF Time-of-Flight Analysis Laser->TOF Detect Detection TOF->Detect Spectrum Mass Spectrum Generation Detect->Spectrum Analysis Data Analysis (MW Confirmation) Spectrum->Analysis

Caption: General experimental workflow for oligonucleotide analysis by MALDI-TOF MS.

Detailed Experimental Protocol: MALDI-TOF MS of a 25-mer Oligonucleotide

1. Materials:

  • Oligonucleotide sample (e.g., a 25-mer DNA oligonucleotide)

  • MALDI Matrix: 3-Hydroxypicolinic acid (3-HPA)

  • Matrix Additive: Diammonium citrate[4]

  • Solvents: Acetonitrile (B52724) (ACN) and ultrapure water

  • MALDI target plate

  • MALDI-TOF mass spectrometer

2. Matrix Solution Preparation:

  • Prepare a saturated solution of 3-HPA in a 50:50 (v/v) mixture of acetonitrile and water.

  • Add diammonium citrate (B86180) to the matrix solution to a final concentration of 10 mg/mL to suppress alkali metal adducts.[5]

3. Sample Preparation:

  • Dilute the oligonucleotide sample in ultrapure water to a final concentration of approximately 1-10 pmol/µL.

  • Mix the diluted oligonucleotide sample with the matrix solution in a 1:1 ratio.

4. Sample Spotting and Crystallization:

  • Spot 0.5 to 1 µL of the sample-matrix mixture onto the MALDI target plate.[5]

  • Allow the spot to air-dry at room temperature, forming a crystalline matrix with the embedded analyte.

5. Mass Spectrometry Analysis:

  • Insert the target plate into the MALDI-TOF mass spectrometer.

  • Acquire mass spectra in the negative ion linear or reflectron mode.[6] The negative ion mode is often preferred for oligonucleotides.

  • The instrument parameters (laser intensity, accelerating voltage) should be optimized for the specific oligonucleotide and matrix used.

6. Data Analysis:

  • The resulting mass spectrum will show a prominent peak corresponding to the singly charged molecular ion [M-H]⁻ of the full-length oligonucleotide.

  • Compare the observed molecular weight with the theoretical calculated mass of the oligonucleotide sequence to confirm its identity.

  • Impurities such as failure sequences (n-1, n-2) or products of incomplete deprotection will appear as peaks with lower molecular weights.[3]

Logical Relationships in Technique Selection

The choice of analytical technique is a critical decision in the oligonucleotide characterization process. The following diagram illustrates the logical considerations for selecting the most appropriate method.

Technique_Selection Start Oligonucleotide Sample QC Routine QC (<50 bases)? Start->QC Long Long Oligo (>50 bases) or Labile Modification? QC->Long No MALDI MALDI-TOF MS QC->MALDI Yes Purity High-Resolution Purity Assessment Needed? Long->Purity No ESI ESI-MS Long->ESI Yes Quant Quantitative Purity Required? Purity->Quant No CGE CGE / PAGE Purity->CGE Yes Quant->MALDI No HPLC HPLC Quant->HPLC Yes

References

Safety Operating Guide

2'-OMe-dmf-G-CE-Phosphoramidite proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper Disposal of 2'-OMe-dmf-G-CE-Phosphoramidite: A Guide for Laboratory Professionals

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This compound is a specialized nucleoside phosphoramidite (B1245037) used in the synthesis of oligonucleotides.[1][2][3] Proper handling and disposal of this and similar chemical reagents are critical to ensure laboratory safety and environmental protection. This guide provides a procedural, step-by-step framework for the safe disposal of this compound, adhering to best practices and regulatory considerations.

Hazard Identification and Safety Precautions

Key Hazards:

  • Reactivity: Phosphoramidites can react with water and acids.[5] They are typically stored at low temperatures (-20°C) under an inert atmosphere to minimize degradation.[2][3][6][7]

  • Combustion Products: In the event of a fire, hazardous combustion products may include carbon oxides, nitrogen oxides (NOx), and oxides of phosphorus.[8]

  • Toxicity: The toxicological properties of this specific compound have not been thoroughly investigated.[8] Therefore, it should be handled as a potentially hazardous substance.

Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the appropriate PPE.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the chemical. Gloves should be inspected before use.[8]
Body Protection Laboratory coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.
Respiratory Protection To be used in a well-ventilated area or fume hood.Minimizes inhalation of any dust or vapors.

Disposal Workflow and Decision Making

The proper disposal route for this compound depends on its form (unused solid, solution, or contaminated materials). The following diagram illustrates the decision-making process for appropriate disposal.

G cluster_waste_type Waste Characterization cluster_disposal_path Disposal Pathway start Identify Waste Type (this compound) solid Unused or Expired Solid Reagent start->solid solution Waste Solution (e.g., from synthesizer) start->solution contaminated Contaminated Materials (Gloves, Wipes, Empty Vials) start->contaminated solid_disposal Dispose as Hazardous Chemical Waste. Do not mix with other wastes. solid->solid_disposal solution_disposal Collect in a designated, compatible, and labeled waste container. Segregate halogenated and non-halogenated solvents. solution->solution_disposal contaminated_disposal Double-bag and place in a designated solid hazardous waste container. contaminated->contaminated_disposal ehs Contact Environmental Health & Safety (EHS) for pickup and final disposal. solid_disposal->ehs solution_disposal->ehs contaminated_disposal->ehs

Caption: Decision workflow for the proper disposal of this compound waste.

Detailed Disposal and Decontamination Protocols

Protocol 3.1: Disposal of Unused or Expired Solid this compound

  • Do Not Attempt to Neutralize: Do not attempt to treat or neutralize the solid phosphoramidite waste in the laboratory.

  • Containerization: Ensure the original container is securely sealed. If the original container is compromised, carefully transfer the solid to a new, clean, and dry container made of compatible material.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Segregation: Store this waste separately from other chemical waste streams, particularly acids and aqueous solutions.[9]

  • EHS Pickup: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department for final disposal by an approved company.[8]

Protocol 3.2: Disposal of Waste Solutions Containing this compound

Waste solutions are commonly generated from oligonucleotide synthesizers.

  • Waste Collection: Collect all liquid waste containing phosphoramidites in a designated, leak-proof, and chemically compatible waste container.

  • Segregation: Do not mix aqueous wastes with organic solvents.[10] It is also best practice to segregate halogenated and non-halogenated solvent wastes.[9]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and a list of all chemical constituents and their approximate concentrations.[9]

  • Storage: Keep the waste container securely closed when not in use and store it in a designated satellite accumulation area.[11] Do not store waste containers in public hallways.[10]

  • EHS Pickup: Contact your EHS department for disposal.

Protocol 3.3: Decontamination and Disposal of Empty Containers and Contaminated Materials

Empty containers that held this compound must be treated as hazardous waste until properly decontaminated.

  • Triple Rinsing:

    • Rinse the empty container three times with a suitable anhydrous solvent, such as acetonitrile.

    • The rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid waste container as described in Protocol 3.2.

  • Disposal of Rinsed Containers: After triple rinsing, the container can often be disposed of as non-hazardous waste (e.g., in glassware waste). However, consult your institution's specific guidelines. Labels on the original container should be fully defaced or removed.[9]

  • Disposal of Contaminated Solids:

    • Items such as gloves, absorbent pads, and weighing papers that are contaminated with this compound should be collected in a separate, clearly labeled hazardous waste bag or container.

    • This solid waste should be kept separate from liquid waste and disposed of through your EHS department.

Emergency Procedures

In the event of a spill or exposure, immediate action is necessary.

G cluster_actions Immediate Actions cluster_reporting Reporting and Disposal spill Spill or Exposure Occurs evacuate Evacuate immediate area if necessary. spill->evacuate ppe Ensure proper PPE is worn by response personnel. spill->ppe contain Contain the spill using adsorbent material. evacuate->contain ppe->contain decontaminate Decontaminate affected area and personnel. contain->decontaminate notify Notify lab supervisor and EHS. decontaminate->notify medical Seek medical attention if exposed. decontaminate->medical dispose Dispose of all cleanup materials as hazardous waste. notify->dispose medical->dispose

Caption: Emergency response logical relationship diagram for a this compound spill.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, and seek medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Spill Cleanup: For small spills, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite (B1170534) or sand), and carefully scoop the material into a sealed container for disposal as hazardous waste.[8][11] Prevent the product from entering drains.[8]

By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。